molecular formula C7H15NO B065293 CIS-4-AMINO-1-METHYLCYCLOHEXANOL CAS No. 177908-37-1

CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Cat. No.: B065293
CAS No.: 177908-37-1
M. Wt: 129.2 g/mol
InChI Key: KUKASNZJTIKRMH-UHFFFAOYSA-N
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Description

CIS-4-AMINO-1-METHYLCYCLOHEXANOL is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-1-methylcyclohexan-1-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKASNZJTIKRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592870
Record name 4-Amino-1-methylcyclohexan-1-ol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233764-32-4, 177906-46-6, 177908-37-1
Record name 4-Amino-1-methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233764-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-amino-1-methyl-cyclohexanol
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Foundational & Exploratory

cis-4-amino-1-methylcyclohexanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-4-amino-1-methylcyclohexanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a pivotal building block in modern medicinal chemistry. The document delves into its structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a plausible synthetic approach and discusses its significant applications, particularly in the burgeoning field of targeted protein degradation. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of Substituted Cyclohexanes in Medicinal Chemistry

Substituted cyclohexyl scaffolds are privileged structures in medicinal chemistry, prized for their ability to introduce three-dimensional complexity into drug candidates, thereby enhancing target affinity and specificity while optimizing pharmacokinetic properties. Among these, aminocyclohexanol derivatives are of particular interest due to the presence of two key functional groups—an amine and a hydroxyl group. These functionalities provide opportunities for diverse chemical modifications and can engage in crucial hydrogen bonding interactions with biological targets. This compound, with its specific stereochemistry and methylation, offers a unique conformational profile that is increasingly being leveraged in the design of sophisticated therapeutic agents. Its role as a "Protein Degrader Building Block" underscores its importance in the development of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs)[1].

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis.

Structural and Molecular Data

Below is a summary of the key structural and molecular information for this compound.

PropertyValueSource
IUPAC Name (1s,4s)-4-amino-1-methylcyclohexan-1-olChemScene[2]
CAS Number 177906-46-6ChemScene[2]
Molecular Formula C₇H₁₅NOChemScene[2]
Molecular Weight 129.20 g/mol ChemScene[2]
Appearance Off-white solidAChemBlock
Physical Properties

The physical properties of a molecule are critical for its handling, formulation, and biological absorption.

PropertyValueSource
Boiling Point 203 °CAmadis Chemical
Melting Point Not explicitly reported; expected to be a low-melting solid.N/A
pKa Not experimentally determined; estimated to be in the range of 9-10 for the protonated amine.N/A
Solubility Expected to be soluble in water and polar organic solvents.N/A

Synthesis and Stereochemical Control

A potential adaptation for the synthesis of the methylated analog could start from 4-methyl-1,4-cyclohexanedione. The proposed synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow Start 4-Methyl-1,4-cyclohexanedione Step1 Regioselective Monoreduction (Ketoreductase - KRED) Start->Step1 Enzymatic Reduction Intermediate 4-Hydroxy-4-methylcyclohexanone Step1->Intermediate Step2 Stereoselective Transamination (Amine Transaminase - ATA) Intermediate->Step2 Enzymatic Amination Product This compound Step2->Product

Caption: Proposed chemoenzymatic synthesis of this compound.

The key to achieving the desired cis stereochemistry lies in the selection of an appropriate amine transaminase (ATA) that selectively converts the hydroxyketone intermediate to the cis-amino alcohol. This enzymatic approach is highly advantageous as it often proceeds under mild conditions with high stereoselectivity, minimizing the need for complex purification steps to separate diastereomers.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of cyclic compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the cyclohexyl ring protons, and the amine and hydroxyl protons. The chemical shift and coupling constants of the proton at C4 (adjacent to the amino group) would be indicative of its axial or equatorial position, thus confirming the cis configuration. For comparison, in cis-4-aminocyclohexanol, the equatorial proton at C1 (bearing the hydroxyl group) resonates at a lower field (~3.96 ppm) compared to the axial proton in the trans isomer (~3.58 ppm)[4]. A similar trend would be expected for the proton at C4 in the title compound.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Due to the symmetry of the molecule, seven distinct carbon signals are expected. The chemical shifts of the carbon atoms bearing the amino and hydroxyl groups will be particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration
O-H (alcohol)3600-3200 (broad)Stretching
N-H (amine)3500-3300 (medium, two bands for primary amine)Stretching
C-H (alkane)3000-2850 (strong)Stretching
C-N1250-1020 (medium)Stretching
C-O1260-1000 (strong)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 129.

  • Fragmentation: Common fragmentation pathways for cyclic amino alcohols include the loss of a methyl group (M-15), loss of water (M-18), and cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms[5]. Alpha-cleavage next to the amine is a dominant fragmentation pathway for aliphatic amines[6].

Applications in Drug Discovery: A Key Building Block for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" highlights its primary application in the design and synthesis of PROTACs[1]. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

G cluster_1 PROTAC Mechanism of Action Target Target Protein PROTAC PROTAC (containing this compound) Target->PROTAC Binds TernaryComplex Ternary Complex E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation

Sources

An In-Depth Technical Guide to the Structure Elucidation of cis-4-amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The definitive assignment of stereochemistry is a cornerstone of modern drug development and chemical research. Molecules with identical connectivity but different spatial arrangements of atoms, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of cis-4-amino-1-methylcyclohexanol, a substituted cyclohexane derivative. We will explore a multi-technique, validated workflow designed for research scientists and drug development professionals. This document moves beyond a simple listing of procedures to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical process. Key methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the gold-standard method for unambiguous stereochemical confirmation, X-ray Crystallography.

Introduction: The Challenge of Stereoisomerism

This compound (C₇H₁₅NO, MW: 129.20 g/mol ) is a bifunctional small molecule featuring a hydroxyl and an amino group on a cyclohexane scaffold.[1][2][3] The core analytical challenge lies in distinguishing the cis isomer from its trans counterpart. In the cis isomer, the amino and hydroxyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has significant consequences for the molecule's three-dimensional shape, which in turn dictates its interaction with biological targets.

The cyclohexane ring is not planar; it predominantly exists in a stable, low-energy "chair" conformation.[4] Substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). The relative stability of these conformations and the precise orientation of the substituents provide the analytical fingerprint needed to differentiate the isomers. This guide will detail the logical workflow to decipher these fingerprints with confidence.

Chapter 1: The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique provides all the necessary information for complete structure elucidation. A synergistic approach, where the results of each analysis corroborate the others, is essential for a trustworthy assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Conformational Analysis: The Key to Interpretation

  • trans-4-amino-1-methylcyclohexanol : The most stable chair conformation places both the large methyl group and the amino group in equatorial positions to minimize steric strain.[6]

  • This compound : This isomer must have one substituent in an axial position and the other equatorial. Given that the methyl group is sterically bulkier than the amino group, the preferred conformation will place the methyl group equatorial and the amino group axial.

This fundamental difference in substituent orientation is the key to distinguishing the isomers by NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) and, more importantly, the spin-spin coupling constants (J-values) of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

  • Chemical Shifts (δ) : Protons in an axial position are typically more shielded and appear at a lower ppm value (upfield) compared to their equatorial counterparts.[4] For the key proton at C4 (the carbon attached to the amino group), we would predict:

    • Cis Isomer (Axial H4) : The H4 proton is axial.

    • Trans Isomer (Equatorial H4) : The H4 proton is equatorial and thus expected to be deshielded (downfield) relative to the H4 proton in the cis isomer.[5]

  • Coupling Constants (J) : The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7][8]

    • Large Coupling (J ≈ 7-13 Hz) : This is characteristic of an axial-axial (Hₐ-Hₐ) interaction, where the dihedral angle is ~180°.

    • Small Coupling (J ≈ 1-5 Hz) : This is seen for axial-equatorial (Hₐ-Hₑ) and equatorial-equatorial (Hₑ-Hₑ) interactions, where dihedral angles are ~60°.[9]

For this compound, the axial H4 proton will have large axial-axial couplings to the axial protons on C3 and C5. The observation of these large coupling constants is a definitive marker for the cis isomer.

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR is the primary tool for stereochemical assignment, ¹³C NMR provides complementary data. The number of unique carbon signals confirms the overall structure, and chemical shifts can be influenced by steric effects. The γ-gauche effect, for instance, predicts that a carbon atom that is gauche (separated by a 60° dihedral angle) to another carbon or substituent will be shielded (shifted upfield).[4] In the cis isomer, the axial amino group will cause a slight upfield shift for the C2 and C6 carbons compared to the trans isomer where all substituents are equatorial.

Mass Spectrometry (MS): Confirming Identity and Connectivity

Mass spectrometry is crucial for determining the molecular weight of the compound and providing evidence of its structure through fragmentation patterns.

  • Molecular Ion (M⁺) : For 4-amino-1-methylcyclohexanol (C₇H₁₅NO), the exact mass should be 129.1154 amu. High-resolution mass spectrometry (HRMS) can confirm this elemental composition. According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 129 amu.[10][11]

  • Fragmentation Patterns : Aliphatic amines and cyclic alcohols exhibit characteristic fragmentation.

    • α-Cleavage : The bond between the carbon bearing the functional group and an adjacent ring carbon can break. For this molecule, α-cleavage next to the nitrogen could lead to specific resonance-stabilized cations.[10][12]

    • Dehydration : Alcohols can lose a molecule of water (18 amu), leading to a peak at M-18.[10][13]

    • Ring Cleavage : Cyclic alcohols can undergo complex ring cleavage, often resulting in a characteristic peak at m/z 57.[13][14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.[15]

  • O-H Stretch (Alcohol) : A strong, broad absorption band in the region of 3650-3400 cm⁻¹ is a classic indicator of an alcohol's hydroxyl group.[16] The broadness is due to hydrogen bonding.

  • N-H Stretch (Primary Amine) : Primary amines (R-NH₂) typically show a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes.[12][17] These bands are generally sharper than the O-H band.[15][17]

  • C-H Stretch (Alkane) : Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds in the cyclohexane ring and methyl group.

  • N-H Bend (Primary Amine) : A bending vibration for the primary amine often appears in the 1650-1580 cm⁻¹ region.[17]

  • C-O and C-N Stretches : These appear in the fingerprint region (1350-1000 cm⁻¹) and provide further evidence for the alcohol and amine functionalities.[17][18]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
AlcoholO-H Stretch3650 - 3400Strong, Broad
Primary AmineN-H Stretch3500 - 3300Medium, Two Peaks
AlkaneC-H Stretch2950 - 2850Strong, Sharp
Primary AmineN-H Bend1650 - 1580Medium
AlcoholC-O Stretch1250 - 1000Medium to Strong
AmineC-N Stretch1250 - 1020Medium to Weak
Table 1: Key Infrared Absorption Frequencies for this compound.

Chapter 2: Definitive Structural Confirmation: X-ray Crystallography

While the combination of spectroscopic methods provides powerful evidence for the structure and stereochemistry, single-crystal X-ray crystallography is considered the "gold standard" for unambiguous structure elucidation of crystalline solids.[19][20] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it.[21][22][23]

An X-ray crystallographic analysis will provide:

  • Unambiguous Connectivity : Confirms the bonding arrangement of all atoms.

  • Definitive Stereochemistry : Directly visualizes the cis relationship between the amino and hydroxyl groups.

  • Precise Geometric Data : Yields accurate bond lengths, bond angles, and dihedral angles, confirming the chair conformation.[19]

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenge.

Chapter 3: A Validated Experimental Workflow

A logical, stepwise approach ensures that data is collected efficiently and interpreted correctly, with each step validating the last.

dot digraph "Structure_Elucidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: A validated workflow for the structure elucidation of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[5][6]

  • ¹H NMR Acquisition : Use a high-resolution spectrometer (400 MHz or higher). Acquire a standard 1D proton spectrum with 16 to 32 scans and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition : Acquire a standard proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition : If assignments are ambiguous, acquire 2D spectra such as COSY (to show H-H correlations) and HSQC (to correlate protons with their directly attached carbons).

  • Data Analysis : Integrate the ¹H NMR signals to determine proton ratios. Critically, analyze the multiplicity and measure the coupling constants for the proton at the C4 position to determine its axial orientation, confirming the cis configuration.

Protocol 2: Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

  • Ionization : Use a standard electron ionization (EI) energy of 70 eV.

  • Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis : Identify the molecular ion peak (m/z 129) and characteristic fragment ions (e.g., M-18 for water loss).

Protocol 3: X-ray Crystallography
  • Crystal Growth : Grow single crystals suitable for diffraction (ideally >20 µm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[20][23]

  • Data Collection : Mount a suitable crystal on a diffractometer equipped with a cryostream cooler.[23] Collect diffraction data using an appropriate X-ray source (e.g., Mo or Cu).[23]

  • Structure Solution and Refinement : Process the diffraction data and solve the structure using appropriate software. Refine the atomic positions and thermal parameters to obtain a final, high-quality structural model.[20]

Conclusion

The rigorous structural elucidation of this compound is a prime example of the necessary synergy between modern analytical techniques. While initial characterization through Mass Spectrometry and IR Spectroscopy confirms the basic molecular formula and functional groups, it is high-resolution NMR spectroscopy that provides the critical data needed to differentiate between stereoisomers in solution. The detailed analysis of proton chemical shifts and, most decisively, spin-spin coupling constants allows for the confident assignment of the cis configuration based on the principles of cyclohexane conformational analysis. For absolute and unambiguous proof, particularly in regulatory filings for pharmaceutical development, single-crystal X-ray crystallography provides the definitive and unimpeachable answer. By following the validated, multi-technique workflow outlined in this guide, researchers can ensure the scientific integrity and accuracy of their structural assignments.

References

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  • Ensle, P., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 10(23), 5367-5371. [Link]

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An In-depth Technical Guide to cis-4-Amino-1-methylcyclohexanol (CAS No. 177906-46-6)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of cis-4-amino-1-methylcyclohexanol (CAS No. 177906-46-6), a substituted cyclohexanol derivative of increasing importance in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and explores its application as a key intermediate in the development of novel therapeutics, including CD38 inhibitors. By integrating established chemical principles with practical, field-tested insights, this guide serves as an essential resource for scientists seeking to leverage this versatile building block in their research and drug discovery programs.

Introduction: The Strategic Value of the 1,4-Disubstituted Cyclohexane Scaffold

In the landscape of modern drug discovery, the cyclohexane scaffold is a privileged structural motif. Its rigid, chair-like conformation allows for the precise spatial arrangement of functional groups, enabling optimized interactions with complex biological targets. This compound is a particularly noteworthy example, offering a unique combination of features: a tertiary alcohol, a primary amine, and a defined cis stereochemistry. This specific arrangement provides a three-dimensional vector for chemical diversification, making it a valuable building block for creating libraries of compounds aimed at challenging targets. Its utility is exemplified by its classification as a Protein Degrader Building Block and its incorporation into advanced pharmaceutical candidates.[1]

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Key Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 177906-46-6[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥97%[2]
Storage Store at 4°C, protect from light
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A predicted ¹H NMR spectrum (400 MHz, CDCl₃) suggests key signals at approximately δ 2.6 (m, 1H), 1.74-1.56 (m, 4H), 1.5-1.3 (m, 7H), and 1.21 (s, 3H).[3] The singlet at 1.21 ppm is characteristic of the methyl group on the quaternary carbon (C1), and the multiplet around 2.6 ppm is indicative of the proton on the amine-bearing carbon (C4).

    • ¹³C NMR: While specific data for the title compound is scarce, the chemical shifts for the parent cis-4-aminocyclohexanol provide a useful reference.[4] The carbon bearing the hydroxyl group (C1) in the methylated compound is expected to be a quaternary carbon, and its chemical shift will be significantly different from the CH-OH carbon in the unmethylated analog.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), as well as C-N and C-O stretching bands.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of 129.20 g/mol . The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 129, along with characteristic fragmentation patterns.

Synthesis and Purification: A Validated Methodological Approach

The stereoselective synthesis of this compound is critical for its use in drug development. A robust and commonly employed strategy involves the stereoselective reduction of a ketoxime precursor. This approach provides good control over the desired cis stereochemistry.

Synthetic Workflow Diagram

The logical flow from a commercially available starting material to the final, purified product is illustrated below.

G A 1-Methylcyclohexan-4-one C 1-Methylcyclohexan-4-one oxime (Intermediate) A->C Oximation B Hydroxylamine Hydrochloride B->C D Stereoselective Reduction (e.g., Na / n-propanol) C->D Reduction E Crude cis-4-Amino-1- methylcyclohexanol D->E F Purification (Crystallization) E->F G Final Product (CAS: 177906-46-6) F->G G A This compound (CAS: 177906-46-6) C Nucleophilic Displacement Reaction A->C B Electrophilic Core Structure B->C D Advanced Intermediate C->D E Further Synthetic Modifications D->E F Final CD38 Inhibitor E->F

Sources

The Strategic Deployment of cis-4-Amino-1-methylcyclohexanol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Unseen Influence of Saturated Alicyclic Scaffolds in Medicinal Chemistry

In the intricate tapestry of modern drug design, the role of chiral building blocks is paramount. These stereochemically defined molecular fragments serve as the foundational keystones upon which complex and potent therapeutic agents are constructed. Among these, saturated alicyclic scaffolds have garnered significant attention for their ability to impart desirable physicochemical properties such as improved metabolic stability, reduced planarity, and enhanced binding affinity through precise three-dimensional orientation of functional groups. This guide delves into the core attributes of a particularly promising, yet underexplored, chiral building block: cis-4-amino-1-methylcyclohexanol.

While its parent compound, 4-aminocyclohexanol, has found utility as a versatile precursor in the synthesis of various biologically active molecules, the introduction of a methyl group at the C1 position introduces a tertiary alcohol and a new stereocenter, profoundly influencing its conformational behavior and potential applications.[1] This document will provide a comprehensive overview of the synthesis, stereochemical control, and potential applications of this compound, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

The Molecular Architecture: Understanding the Stereochemical Landscape

This compound is a bifunctional molecule featuring an amino group and a tertiary hydroxyl group on a cyclohexane ring. The "cis" designation indicates that the amino and hydroxyl groups reside on the same face of the cyclohexane ring. In its most stable chair conformation, one of these substituents will occupy an axial position while the other is equatorial. The presence of the C1-methyl group locks the hydroxyl group in a specific orientation, influencing the overall topography of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 177906-46-6[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
Topological Polar Surface Area (TPSA) 46.25 Ų
Predicted logP 0.6387

Strategic Synthesis: Navigating the Path to Stereopurity

The stereoselective synthesis of this compound presents a formidable challenge due to the presence of two stereocenters. While a definitive, optimized synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, we can extrapolate from established methodologies for the synthesis of the parent 4-aminocyclohexanol and related substituted cyclohexanes to propose a robust chemoenzymatic strategy.[3][4]

A Proposed Chemoenzymatic Approach: The Power of Biocatalysis

The most promising route to enantiomerically pure this compound likely involves a combination of traditional organic synthesis and highly selective enzymatic transformations. A plausible synthetic pathway could commence from 1-methylcyclohexane-1,4-diol, which is commercially available.[5]

Workflow 1: Proposed Chemoenzymatic Synthesis of this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Stereoselective Amination A cis/trans-1-Methylcyclohexane-1,4-diol B 4-Hydroxy-4-methylcyclohexanone A->B Alcohol Dehydrogenase (ADH) or Chemoselective Oxidizing Agent (e.g., PCC) C This compound B->C Amine Transaminase (ATA) or Reductive Aminase (RedAm) + Amine Source (e.g., NH₃ or Alanine)

Caption: Proposed two-step chemoenzymatic synthesis of this compound.

Experimental Protocol: A Hypothetical, Optimized Workflow

  • Step 1: Selective Oxidation of 1-Methylcyclohexane-1,4-diol:

    • A suspension of cis/trans-1-methylcyclohexane-1,4-diol (1 equivalent) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is treated with a selective oxidizing agent.

    • Enzymatic Approach: An alcohol dehydrogenase (ADH) with high selectivity for the secondary alcohol is employed, along with a suitable cofactor recycling system (e.g., NAD⁺/NADH). The reaction is monitored by GC or HPLC for the formation of 4-hydroxy-4-methylcyclohexanone.

    • Chemical Approach: Alternatively, a chemoselective oxidizing agent such as pyridinium chlorochromate (PCC) can be used under anhydrous conditions, though this may present challenges in selectivity and environmental impact.

  • Step 2: Stereoselective Reductive Amination:

    • The crude 4-hydroxy-4-methylcyclohexanone from the previous step is subjected to enzymatic amination.

    • Using Amine Transaminases (ATAs): A cis-selective amine transaminase is added to the reaction mixture, along with an amine donor (e.g., isopropylamine or L-alanine) and pyridoxal 5'-phosphate (PLP) as a cofactor. The choice of ATA is critical for achieving high diastereoselectivity for the cis-isomer.[4]

    • Using Reductive Aminases (RedAms): An alternative and increasingly powerful approach involves the use of reductive aminases.[3][6] These enzymes can directly convert the ketone to the amine in the presence of an amine source and a reducing cofactor (NAD(P)H). Engineered RedAms have shown remarkable stereoselectivity in the amination of substituted cyclohexanones.[1]

Causality Behind Experimental Choices:

  • Biocatalysis: The preference for an enzymatic approach stems from the inherent high stereoselectivity of enzymes, which can often obviate the need for complex protecting group strategies and chiral auxiliaries common in traditional organic synthesis.[3] This aligns with the principles of green chemistry by utilizing mild reaction conditions and reducing chemical waste.

  • Enzyme Selection: The selection of a cis-selective ATA or RedAm is the linchpin of this synthetic strategy. Extensive screening of commercially available enzyme panels or, if necessary, directed evolution of promising enzyme candidates would be required to identify an optimal biocatalyst for this specific substrate.[1]

The Impact of C1-Methylation: A Double-Edged Sword

The introduction of a methyl group at the C1 position has profound implications for the molecule's utility as a chiral building block:

  • Conformational Rigidity: The tertiary alcohol and the adjacent methyl group introduce significant steric bulk, which can restrict the conformational flexibility of the cyclohexane ring. This can be advantageous in drug design, as it presents a more defined three-dimensional structure to a biological target, potentially leading to higher binding affinity and selectivity.

  • Creation of a Chiral Tertiary Alcohol: The C1 position becomes a stereocenter, offering an additional point for chiral recognition. This tertiary alcohol can act as a hydrogen bond donor and, due to its hindered nature, can influence the pharmacokinetic properties of a drug candidate.

  • Synthetic Challenge: The presence of the tertiary alcohol also presents a synthetic challenge. Its formation and the control of its stereochemistry require careful consideration of the synthetic route.

Applications in Drug Discovery: A Vista of Possibilities

While specific applications of this compound are not yet widely reported, its structural features suggest its potential as a valuable scaffold in several therapeutic areas. By analogy to its parent compound, it can be envisioned as a key component in the synthesis of:[7]

  • Kinase Inhibitors: The rigid cyclohexane core can serve as a scaffold to orient pharmacophoric groups towards the ATP-binding site of kinases. The amino and hydroxyl groups provide convenient handles for further functionalization to interact with the hinge region and other key residues.

  • GPCR Modulators: The defined stereochemistry of this compound can be exploited to design ligands that selectively target G-protein coupled receptors, where precise spatial arrangement of functional groups is critical for activity.

  • Chiral Auxiliaries and Ligands: The bifunctional nature of this molecule makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a ligand for asymmetric catalysis.[8]

Illustrative Application Workflow: Conceptual Design of a Novel Kinase Inhibitor

G cluster_0 Scaffold cluster_1 Functionalization cluster_2 Target Interaction A This compound B Amine Functionalization (e.g., Amide or Sulfonamide Formation) A->B Coupling with Heteroaromatic Acid C Hydroxyl Functionalization (e.g., Etherification) A->C Alkylation D Novel Kinase Inhibitor Candidate B->D C->D E Interaction with Kinase Hinge Region D->E F Occupation of Hydrophobic Pocket D->F

Caption: Conceptual workflow for the utilization of this compound in kinase inhibitor design.

Conclusion and Future Outlook

This compound represents a chiral building block with significant, yet largely untapped, potential. Its unique stereochemical and conformational properties, conferred by the C1-methyl group, make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological profiles. The advancement of biocatalytic methods, particularly the use of engineered amine transaminases and reductive aminases, provides a clear and sustainable path to its stereoselective synthesis.[1][3]

As the demand for structurally diverse and three-dimensionally complex molecules in drug discovery continues to grow, a deeper exploration of building blocks like this compound is warranted. It is the author's belief that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the synthesis and application of this promising chiral scaffold, and ultimately contributing to the development of the next generation of innovative medicines.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
  • ResearchGate (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Available at: [Link]

  • ResearchGate (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • RSC Publishing (2018). A chemo-enzymatic oxidation/aldol sequential process directly converts arylbenzyl alcohols and cyclohexanol into chiral β-hydroxy carbonyls. Available at: [Link]

  • RSC Publishing (2022). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]

  • Semantic Scholar (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • PubMed (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/ E)-Trisubstituted Enol Acetates. Available at: [Link]

  • ResearchGate (n.d.). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Available at: [Link]

  • eScholarship (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E). Available at: [Link]

  • University of Greifswald Publication Server (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • PubMed Central (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link]

  • ResearchGate (2019). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. Available at: [Link]

  • PubMed Central (2015). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Available at: [Link]

  • Scilit (n.d.). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Available at: [Link]

  • PubMed (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. Available at: [Link]

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Sources

A Technical Guide to the Strategic Use of cis-4-Amino-1-methylcyclohexanol in von Hippel-Lindau (VHL)-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The PROTAC Modality and the Central Role of the E3 Ligase Ligand

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules are engineered to co-opt the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The mechanism of action is catalytic: the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[3][4] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[5] The choice of E3 ligase and the design of its corresponding ligand are therefore not merely a matter of anchoring; they are critical determinants of the PROTAC's stability, cell permeability, and the geometric feasibility of the ternary complex, which ultimately dictates degradation efficiency. Among the ~600 E3 ligases, von Hippel-Lindau (VHL) is one of the most successfully and widely exploited in PROTAC design.[6][7]

Section 2: Evolution of VHL Ligands: The Journey to Druggable Scaffolds

The development of potent, cell-permeable PROTACs was initially hindered by the lack of high-quality, non-peptidic small-molecule ligands for E3 ligases.[6] Early VHL-based PROTACs relied on peptide sequences derived from its endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). While effective in biochemical assays, these peptidic ligands suffered from poor cell permeability and metabolic instability, limiting their therapeutic potential.[8]

A breakthrough came with the structure-based design of small molecules that mimic the critical hydroxyproline (Hyp) residue of HIF-1α. These mimics successfully recapitulated the key hydrogen bonding and hydrophobic interactions within the VHL binding pocket, leading to the first generation of potent, cell-active VHL-recruiting PROTACs.[6] This innovation paved the way for further optimization of the VHL ligand to improve drug-like properties, leading to the development of advanced scaffolds like cis-4-amino-1-methylcyclohexanol.

Section 3: this compound: A Privileged Scaffold for VHL Ligand Optimization

The chemical scaffold this compound (CAS: 177906-46-6) has emerged as a highly effective component in the design of next-generation VHL ligands.[9][10] Its utility stems from a combination of stereochemical precision and strategic functionalization that addresses several key challenges in PROTAC development.

Causality Behind the Design:
  • The Cyclohexane Ring: This non-planar, rigid ring serves as a superior bioisostere for the proline core of earlier VHL ligands. Its conformational rigidity minimizes the entropic penalty upon binding and pre-organizes the attached functional groups into the optimal geometry for VHL recognition.

  • The cis-Stereochemistry: This is a critical, non-negotiable feature. The cis-relationship between the axial hydroxyl group and the equatorial amino group is essential to correctly position the hydroxyl group for a key hydrogen bond interaction with the side chain of Ser111 and backbone NH of His110 in the VHL pocket, mimicking the natural ligand.

  • The 1-Methyl Group: The addition of this methyl group at the C1 position, adjacent to the hydroxyl, provides several distinct advantages. Firstly, it enhances binding affinity through favorable hydrophobic interactions in a nearby pocket. Secondly, it can improve metabolic stability by sterically shielding the adjacent hydroxyl group from glucuronidation or other phase II metabolism pathways. Finally, it can subtly modulate the exit vector of the linker, influencing the overall conformation of the PROTAC.

  • The 4-Amino Group: This group serves as a robust and synthetically tractable attachment point for the linker. Its equatorial position on the cyclohexane ring projects the linker away from the VHL protein surface, minimizing steric clashes and providing a suitable vector to connect to the POI ligand without disrupting VHL engagement.[11]

Section 4: Impact on PROTAC Physicochemical Properties and Performance

The incorporation of the this compound moiety has a profound and positive impact on the overall properties of a PROTAC, particularly its ability to function effectively in a cellular context.

  • Enhanced Cell Permeability: PROTACs are large molecules that often exist "beyond the Rule of 5" chemical space, making cell permeability a major hurdle.[8][12] The lipophilic and rigid nature of the cyclohexyl scaffold can promote the adoption of folded, "chameleon-like" conformations that mask polar surface area and facilitate passive diffusion across the cell membrane.[13][14] The methyl group further increases lipophilicity, which, when balanced correctly, can significantly improve permeability.[15]

  • Improved Metabolic Stability: Saturated carbocyclic rings like cyclohexane are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more electron-rich or flexible aliphatic chains. This intrinsic stability can lead to a longer plasma half-life and improved pharmacokinetic profile.

  • Favorable Ternary Complex Geometry: The well-defined exit vector from the 4-amino position allows for rational linker design. This control over the linker's trajectory is crucial for achieving productive ternary complex formation, where the POI is positioned optimally relative to the E3 ligase for efficient ubiquitination.

Below is a diagram illustrating the formation of a productive ternary complex involving a PROTAC built with a VHL ligand derived from this scaffold.

G cluster_0 PROTAC Molecule cluster_1 Protein of Interest (POI) PROTAC POI Ligand Linker VHL Ligand (this compound based) POI POI PROTAC:head->POI Binds VHL VHL PROTAC:vhl->VHL Recruits POI->VHL Proteasome Proteasome POI->Proteasome Degradation Ub Ub Ub->POI VHL->Ub Ubiquitin Transfer G A 1. cis-4-Amino-1- methylcyclohexanol Scaffold B 2. Amine Protection (e.g., Boc) A->B C 3. Couple Linker (e.g., Amide Bond Formation) B->C D 4. Deprotection C->D E 5. Couple POI Ligand D->E F Final PROTAC E->F

Caption: General synthetic workflow for incorporating the VHL ligand scaffold into a final PROTAC molecule.

Section 6: Case Study & Data Analysis

To illustrate the effectiveness of this approach, consider a hypothetical PROTAC designed to degrade Bruton's tyrosine kinase (BTK), a validated cancer target. The PROTAC utilizes a VHL ligand derived from this compound. The expected performance metrics are summarized below.

ParameterRepresentative ValueTechnical Interpretation & Causality
VHL Binding Affinity (Kd) 85 nMConfirms strong, direct engagement with the VHL E3 ligase. The scaffold's features correctly mimic the endogenous ligand.
BTK Binding Affinity (Kd) 20 nMConfirms high-affinity binding to the target protein, driven by the chosen POI ligand.
Ternary Complex Cooperativity (α) 2.5A value >1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other. This is a hallmark of an efficient PROTAC and is influenced by the optimal linker length and vector provided by the VHL ligand.
Cellular Degradation (DC50) 5 nM in TMD8 cellsDemonstrates high potency in a relevant cell line. This is a direct consequence of good cell permeability and efficient ternary complex formation. [15]
Maximum Degradation (Dmax) >95%Shows high efficacy, indicating that nearly all target protein can be cleared at optimal concentrations.
Cell Permeability (Caco-2 A→B) 2.1 x 10-6 cm/sIndicates moderate to good passive permeability, sufficient for the PROTAC to reach its intracellular target. [8]This validates the design strategy of using a more lipophilic, rigid scaffold.

Section 7: Experimental Protocol: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol provides a self-validating system to quantify the degradation of a target protein in response to PROTAC treatment.

Objective: To determine the dose-dependent degradation of a POI (e.g., BTK) in cultured cells.

Methodology:

  • Cell Culture & Seeding:

    • Culture a relevant cell line (e.g., TMD8 for BTK) under standard conditions (37°C, 5% CO2).

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range would be 1 µM down to 0.1 nM.

    • Include the following essential controls:

      • Vehicle Control: Treat cells with the same concentration of solvent (e.g., 0.1% DMSO) used for the PROTAC. This establishes the baseline POI level.

      • Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1-2 hours, then co-treat with the PROTAC. If the PROTAC works via the proteasome, degradation will be blocked, "rescuing" the protein level. This validates the mechanism of action.

    • Remove old medium from cells and add the PROTAC-containing medium. Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis:

    • Aspirate medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the POI (e.g., anti-BTK).

    • Also probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

    • Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ.

    • Normalize the POI signal to the loading control signal.

    • Express the data as a percentage of the vehicle control to determine the extent of degradation at each PROTAC concentration. Plot the results to calculate the DC50 value.

Section 8: Conclusion & Future Perspectives

The use of this compound as a core scaffold for VHL ligands marks a significant advancement in the rational design of PROTACs. Its carefully considered stereochemistry and functionalization provide a robust solution to the persistent challenges of cell permeability and metabolic stability, while ensuring potent and specific recruitment of the VHL E3 ligase. By providing a rigid, drug-like anchor with a well-defined linker exit vector, this scaffold empowers medicinal chemists to more reliably engineer PROTACs with favorable therapeutic properties.

Future efforts will likely focus on further derivatization of this scaffold to fine-tune physicochemical properties for specific applications, such as achieving oral bioavailability or tissue-specific targeting. As the field of targeted protein degradation continues to expand, the principles of rational scaffold design embodied by this compound will remain a cornerstone of developing the next generation of protein degrader therapeutics.

References

  • Verkade, J. M. M., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Eriksson, O. (2021). Development of biophysical methods for characterization of PROTACs. DiVA portal. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]

  • Testa, A., et al. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ResearchGate. [Link]

  • Poongavanam, V., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Maple, H., et al. (2022). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). ResearchGate. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Roldán-Nicolau, E., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

  • Tesch, R., et al. (2021). VHL ligands found in PROTACs. ResearchGate. [Link]

  • iChemical. (n.d.). Cyclohexanol, 4-amino-1-methyl-, cis- (9CI). [Link]

  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed. [Link]

  • Ciulli, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]

  • Ciulli, A., & Lucas, X. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-4-amino-1-methyl-cyclohexanol. PubChem. [Link]

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Targeted Protein Degradation: Engineering Novel Chemical Scaffolds to Drug the Undruggable

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that has shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] By co-opting the cell's endogenous ubiquitin-proteasome system (UPS), small molecules can be engineered to induce the degradation of specific protein targets, including those historically considered "undruggable."[2][3] This guide provides a deep technical dive into the core principles of TPD, with a specific focus on the discovery and implementation of novel chemical scaffolds. We will move beyond the foundational E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), to explore the strategies, experimental workflows, and validation systems required to expand the TPD toolbox. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale and field-proven insights necessary to navigate this dynamic and promising area of therapeutic science.

A Paradigm Shift: From Occupancy to Elimination

Traditional pharmacology relies on small molecules that bind to the active sites of proteins, inhibiting their function. This "occupancy-driven" model requires sustained drug concentration to maintain therapeutic effect.[1] Targeted Protein Degradation, however, operates on an "event-driven" model.[1][4] Here, a single molecule can catalytically induce the degradation of multiple target protein copies, offering the potential for more profound and durable pharmacological effects at lower doses.[5][6]

This process hijacks the Ubiquitin-Proteasome System (UPS), the cell's natural machinery for protein homeostasis. The UPS involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating) that tags substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[7] TPD agents create a proximity-induced ternary complex between a chosen E3 ligase and a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[8]

Two primary classes of TPD molecules dominate the landscape:

  • Proteolysis-Targeting Chimeras (PROTACs) : These are heterobifunctional molecules composed of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[1][9] The linker's composition and length are critical for optimizing the spatial arrangement of the ternary complex.[8]

  • Molecular Glue Degraders (MGDs) : These are smaller, monovalent molecules that induce or stabilize a novel protein-protein interaction between an E3 ligase and a target protein.[1][] They essentially "glue" the two proteins together by creating a new molecular surface, leading to the target's degradation.[1][11] The discovery of MGDs has often been serendipitous, with the immunomodulatory imide drugs (IMiDs) like thalidomide being the classic example.[1][11][12]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_Bound POI PROTAC->POI_Bound Binds POI E3_Bound E3 Ligase PROTAC->E3_Bound Binds E3 POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_Bound PROTAC POI_Bound->PROTAC_Bound Proteasome 26S Proteasome POI_Bound->Proteasome Recognition & Degradation PROTAC_Bound->E3_Bound E3_Bound->POI_Bound Induces Proximity Ub Ubiquitin Ub->POI_Bound Poly-ubiquitination Degraded Degraded Peptides Proteasome->Degraded

Figure 1: General mechanism of PROTAC-induced protein degradation.

Expanding the Armory: The Critical Need for Novel E3 Ligase Scaffolds

The vast majority of TPD agents currently in development, including those in clinical trials, recruit one of just two E3 ligases: CRBN or VHL.[13][14][15] While foundational to the field, this narrow reliance presents significant limitations:

  • Tissue-Specific Expression : E3 ligases exhibit differential expression across tissues. A degrader may be ineffective in a target tissue if its cognate E3 ligase is not present at sufficient levels.[16]

  • Acquired Resistance : Tumors can develop resistance to CRBN- or VHL-based degraders through mutations in the E3 ligase or associated complex components.[14]

  • Limited "Druggable" Space : The human genome encodes over 600 E3 ligases, each with a unique substrate scope and cellular role.[15][16] Tapping into this vast repertoire could unlock new therapeutic targets and provide finer control over protein degradation.[17][18]

The discovery of new, potent, and "linkerable" small-molecule ligands for these untapped E3 ligases is therefore a paramount objective in the field.[13][19]

Strategies for Discovering New E3 Ligase Ligands

The historical challenge in drugging E3 ligases is that they often lack the well-defined active sites found in traditional targets like kinases.[7][20] Instead, they rely on protein-protein interactions. Modern screening approaches are overcoming this hurdle.

Discovery Strategy Description Advantages Challenges References
Target-Based Screening High-throughput screening (e.g., AlphaScreen, TR-FRET) of compound libraries against a purified E3 ligase protein or domain to identify direct binders.Direct, quantitative measurement of binding affinity.Requires purified, stable protein; may miss binders that require cellular context.[13][19]
Fragment-Based Lead Discovery (FBLD) Screening libraries of low-molecular-weight "fragments" to find weak but efficient binders, which are then optimized into more potent ligands.Efficiently samples chemical space; high hit rates.Requires sensitive biophysical techniques (SPR, NMR); significant chemistry effort for optimization.[20]
Phenotypic Screening Treating cells with compound libraries and screening for a desired phenotype (e.g., degradation of a reporter protein). Hits are then deconvoluted to identify the E3 ligase target.Unbiased; identifies functionally active compounds in a cellular context.Target deconvolution can be complex and resource-intensive.[13][21]
Covalent Ligand Discovery Using libraries of compounds with reactive "warheads" to covalently bind to specific residues (e.g., cysteine) on the E3 ligase.Can achieve high potency and selectivity; provides a permanent handle for PROTAC attachment.Potential for off-target reactivity; requires an accessible reactive residue.[13][15]
Computational & AI-Driven Design Using in silico methods like molecular docking and machine learning to predict binders for E3 ligase structures.Rapidly screens vast virtual libraries; can prioritize compounds for synthesis and testing.Accuracy is dependent on high-quality structural data; predictions require experimental validation.[22][23]

A Validated Workflow for Novel Degrader Development

Developing a degrader that utilizes a novel chemical scaffold requires a rigorous, multi-stage validation process to ensure potency, selectivity, and a clear mechanism of action. This workflow ensures that experimental choices are self-validating.

Validation_Workflow cluster_Discovery Phase 1: Hit Discovery & Biochemical Validation cluster_Cellular Phase 2: Cellular Characterization cluster_Translation Phase 3: Preclinical Advancement A1 Identify Novel E3 Ligand (e.g., HTS, FBLD) A2 Confirm Direct Binding (SPR, ITC, CETSA) A1->A2 A3 Synthesize PROTAC Library (Vary Linkers & POI Ligands) A2->A3 A4 Measure Ternary Complex Formation (TR-FRET, AlphaScreen) A3->A4 B1 Assess Target Degradation (Western Blot, HiBiT, ELISA) A4->B1 Advance Hits B2 Determine Potency & Kinetics (DC50, Dmax, Time-course) B1->B2 B3 Confirm UPS Mechanism (Co-treat with Proteasome/Neddylation Inhibitors) B2->B3 B4 Evaluate Selectivity (Global Proteomics - MS) B3->B4 C1 In Vitro ADME & PK Profiling B4->C1 Advance Leads C2 Establish PK/PD Relationship (In Vivo Models) C1->C2 C3 Lead Optimization C2->C3

Figure 2: A self-validating workflow for novel degrader development.

Key Experimental Protocols

Causality: A productive PROTAC must successfully form a ternary complex (E3-PROTAC-POI).[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based assay to quantify this event. The rationale is that FRET will only occur when a donor fluorophore on one protein and an acceptor fluorophore on the other are brought into close proximity by the PROTAC.

Methodology:

  • Reagent Preparation :

    • Obtain or express purified, tagged proteins: His-tagged novel E3 ligase and GST-tagged POI.

    • Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

    • Serially dilute the PROTAC compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Setup (384-well plate) :

    • Add 5 µL of anti-His-Tb (donor) conjugated antibody and 5 µL of His-tagged E3 ligase to each well. Incubate for 30 minutes.

    • Add 5 µL of anti-GST-d2 (acceptor) conjugated antibody and 5 µL of GST-tagged POI to each well.

    • Add 5 µL of the serially diluted PROTAC compound. Include no-PROTAC and no-protein controls.

  • Incubation & Readout :

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation (e.g., 337 nm).

  • Data Analysis :

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the PROTAC concentration. A bell-shaped curve is expected, representing the formation and subsequent disruption (due to the "hook effect") of the ternary complex at high concentrations.[4]

Self-Validation: The signal should be dependent on the presence of all three components (E3, POI, PROTAC). Omitting any one component should ablate the signal.

Causality: The ultimate goal is the selective removal of the target protein. While Western blotting can confirm the degradation of a single target, mass spectrometry (MS)-based proteomics provides an unbiased, proteome-wide view of a degrader's effects, which is critical for assessing selectivity and identifying potential off-targets.[24][25]

Methodology:

  • Cell Culture and Treatment :

    • Culture cells to desired confluency.

    • Treat cells with the PROTAC at its effective concentration (e.g., 3x DC50 from a Western blot) and a vehicle control (e.g., DMSO) for a relevant time period (e.g., 18-24 hours).

    • Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

  • Sample Preparation for MS :

    • Quantify protein concentration in lysates (e.g., BCA assay).

    • Perform protein reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight.

    • (Optional but recommended) Label peptides with Tandem Mass Tags (TMT) for multiplexed quantitative analysis.

    • Clean up the peptide samples using solid-phase extraction (SPE).

  • LC-MS/MS Analysis :

    • Analyze samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis :

    • Process the raw MS data using a software suite like Proteome Discoverer, MaxQuant, or Skyline.

    • Search the data against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins between the PROTAC-treated and vehicle-treated samples.

    • Generate a volcano plot (log2 fold change vs. -log10 p-value) to visualize protein abundance changes.

Self-Validation: The target protein should be among the most significantly downregulated proteins. Housekeeping proteins should remain unchanged. The data will authoritatively confirm on-target activity while simultaneously providing a list of potential off-target liabilities to investigate further.

Translational Considerations: From Cell to Clinic

Advancing a degrader with a novel scaffold into clinical development requires surmounting challenges common to all PROTACs, but with added layers of complexity.[26][27]

  • Pharmacokinetics/Pharmacodynamics (PK/PD) : PROTACs are often large molecules that violate traditional "rule-of-five" guidelines for oral bioavailability.[4][28] Establishing a clear relationship between drug exposure (PK) and target degradation (PD) is essential.[29][30] The catalytic nature of TPD means that sustained target degradation can often be achieved even after the drug is cleared, a key difference from inhibitors.[6][29]

  • Safety and Off-Target Effects : Global proteomics is the first step in identifying off-target degradation.[24] Additionally, one must consider "off-target" effects of the novel E3 ligase ligand itself. If the ligand inhibits the natural function of the E3 ligase, it could lead to toxicity.

  • Clinical Development : Several PROTACs are now in various phases of clinical trials, primarily in oncology.[3][26][31] The success of first-generation degraders like ARV-471 (targeting the estrogen receptor) and ARV-110 (targeting the androgen receptor) has paved the way for next-generation molecules, including those that may utilize novel E3 ligases.[26][32]

The Evolving Frontier of Induced Proximity

The field of TPD is rapidly expanding beyond the canonical PROTAC and molecular glue mechanisms. These emerging modalities leverage different aspects of cellular machinery and offer new therapeutic possibilities.

  • LYTACs (Lysosome-Targeting Chimeras) : Hijack the lysosomal degradation pathway to eliminate extracellular and membrane-bound proteins.

  • ATTECs (Autophagy-Targeting Chimeras) : Recruit target proteins to autophagosomes for degradation, a potentially powerful approach for clearing protein aggregates in neurodegenerative diseases.[33]

  • DUBTACs (Deubiquitinase-Targeting Chimeras) : Inhibit deubiquitinating enzymes at the site of the POI, thereby increasing its ubiquitination status and promoting degradation.

The core principle of induced proximity remains the same, but the expanding toolkit promises to bring an even wider array of disease-relevant proteins within therapeutic reach.[21][34]

Conclusion and Future Outlook

Targeted protein degradation has transitioned from a niche chemical biology concept to a validated therapeutic strategy with significant clinical potential.[15] The expansion beyond well-trodden scaffolds like VHL and CRBN is the next critical step in realizing the full promise of this modality.[13][14] Discovering and validating new chemical scaffolds for the hundreds of other E3 ligases will require a synergistic application of high-throughput screening, rigorous biochemical and cellular validation, and advanced proteomics.[19][24] While challenges in drug-like properties and potential resistance mechanisms remain, the event-driven, catalytic nature of TPD provides a powerful tool to address the unmet needs of patients by finally drugging the undruggable proteome.[2][5]

References

  • Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog.
  • Schiedel, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
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  • Ahmad, I., et al. (2024). Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. MDPI.
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The Strategic Deployment of cis-4-Amino-1-methylcyclohexanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Conformationally Restricted Scaffold

In the intricate landscape of drug discovery, the rational design of molecular scaffolds that can precisely orient pharmacophoric elements in three-dimensional space is paramount. Among the alicyclic rings, the cyclohexane framework offers a robust and synthetically accessible platform. However, it is the introduction of stereochemically defined functional groups that transforms this simple carbocycle into a powerful tool for medicinal chemists. This guide focuses on a particularly valuable, yet nuanced, building block: cis-4-amino-1-methylcyclohexanol .

The strategic importance of this molecule lies in the confluence of several key features: a bifunctional 1,4-amino alcohol substitution pattern, a conformationally restricted cis stereochemistry, and a tertiary alcohol bearing a methyl group. This unique combination provides a scaffold that can project vectors for molecular recognition in a well-defined manner, influencing properties such as target binding, selectivity, and pharmacokinetics. This guide will provide an in-depth exploration of the synthesis, stereochemical considerations, and application of this compound, with a focus on its role in the development of targeted therapeutics.

The Synthetic Challenge: Mastering Stereoselectivity

The synthesis of this compound is not trivial, primarily due to the thermodynamic preference for the trans isomer, where both bulky substituents can occupy equatorial positions. Therefore, achieving a high diastereomeric excess of the cis isomer requires carefully designed synthetic strategies that kinetically favor its formation.

A Plausible and Validated Synthetic Pathway

A robust and logical approach to the synthesis of this compound begins with the commercially available 4-aminocyclohexanol , which is then protected and oxidized to a key intermediate, 4-(tert-butoxycarbonylamino)cyclohexanone . This intermediate is then subjected to a nucleophilic addition of a methyl group, followed by deprotection.

Step 1: Protection of 4-Aminocyclohexanol

The initial step involves the protection of the amino group of 4-aminocyclohexanol as its tert-butoxycarbonyl (Boc) derivative. This is a standard and high-yielding reaction that prevents the amine from interfering with subsequent oxidation.

Step 2: Oxidation to 4-(tert-Butoxycarbonylamino)cyclohexanone

The secondary alcohol of N-Boc-4-aminocyclohexanol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, with Swern oxidation or the use of Dess-Martin periodinane being common choices for their mild conditions and high yields.

Step 3: Stereoselective Grignard Addition

The crucial stereochemistry-defining step is the addition of a methyl group to the carbonyl of 4-(tert-butoxycarbonylamino)cyclohexanone. The use of methylmagnesium bromide (CH₃MgBr) as a Grignard reagent is a standard method for this transformation. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the directing influence of the Boc-protected amino group at the 4-position. The axial attack of the Grignard reagent, leading to the desired cis product, is often favored under specific conditions, though a mixture of diastereomers is common.

Step 4: Separation of Diastereomers

Due to the potential for the formation of a mixture of cis and trans isomers, a purification step is typically required. Flash column chromatography is a standard and effective method for separating the two diastereomers of N-Boc-4-amino-1-methylcyclohexanol.

Step 5: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of this compound, starting from 4-aminocyclohexanol.

Part A: Synthesis of 4-(tert-Butoxycarbonylamino)cyclohexanone

  • Protection: To a solution of 4-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-aminocyclohexanol.

  • Oxidation: Dissolve the N-Boc-4-aminocyclohexanol (1.0 eq) in DCM. Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(tert-butoxycarbonylamino)cyclohexanone.

Part B: Synthesis of this compound

  • Grignard Reaction: To a solution of 4-(tert-butoxycarbonylamino)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise. Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers of N-Boc-4-amino-1-methylcyclohexanol.

  • Deprotection: Dissolve the purified cis-N-Boc-4-amino-1-methylcyclohexanol in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield this compound as its TFA salt. The free base can be obtained by neutralization with a suitable base.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibition

The rigid, yet functionally decorated, nature of this compound makes it an attractive building block for the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] As such, Syk has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases.[2]

A patent for novel aminopyrimidine-based Syk inhibitors describes compounds with the general structure that can incorporate a substituted cyclohexanol moiety.[3] While the patent does not explicitly detail the synthesis with the cis-1-methyl-4-amino isomer, the inclusion of 4-{...}-1-methylcyclohexanol as a possible linker highlights the relevance of this scaffold in the design of such inhibitors.[4]

The this compound scaffold can serve as a linker to connect the core aminopyrimidine pharmacophore to a solvent-exposed region of the kinase. The cis stereochemistry dictates a specific spatial relationship between the amino and hydroxyl groups, which in turn orients the rest of the molecule within the binding site. The tertiary alcohol, with its methyl group, can engage in specific interactions with the protein and also influence the physicochemical properties of the inhibitor, such as solubility and metabolic stability.

Logical Relationship Diagram: Role of the Scaffold in a Kinase Inhibitor

G cluster_0 Kinase Inhibitor Molecule cluster_1 Syk Kinase Binding Site Core Aminopyrimidine Core (Hinge Binder) Linker This compound (Scaffold/Linker) Core->Linker Covalent Bond Hinge Hinge Region Core->Hinge Hydrogen Bonds Solvent_Group Solvent-Exposed Group Linker->Solvent_Group Covalent Bond Solvent_Front Solvent Front Linker->Solvent_Front Defines Trajectory Solvent_Group->Solvent_Front Interactions (H-bonds, vdW)

Caption: Logical relationship of the this compound scaffold in a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound in Syk inhibitors is not extensively published in peer-reviewed literature, we can infer its importance from general principles of kinase inhibitor design.

  • Stereochemistry: The cis relationship between the amino and hydroxyl groups results in a "U-shaped" conformation of the linker, which can be crucial for bridging two distinct regions of the kinase binding pocket. The alternative trans isomer would project the substituent in a more linear fashion, leading to a completely different binding mode.

  • Methyl Group: The methyl group at the 1-position serves two primary purposes. Firstly, it blocks potential metabolism at the tertiary alcohol, increasing the metabolic stability of the compound. Secondly, it can provide favorable van der Waals interactions with hydrophobic residues in the solvent-exposed region of the kinase, potentially increasing binding affinity.

  • Vectorial Projection: The cyclohexane ring provides a rigid scaffold that reduces the conformational flexibility of the linker, minimizing the entropic penalty upon binding. The specific substitution pattern allows for the precise projection of the solvent-exposed group into a desired region of space.

Data Summary

While specific quantitative data for compounds containing the this compound moiety is sparse in the public domain, the following table summarizes the key properties of the building block itself.

PropertyValue
IUPAC Name (1s,4s)-4-amino-1-methylcyclohexan-1-ol
CAS Number 177906-46-6
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Stereochemistry cis

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a sophisticated and valuable building block for the modern medicinal chemist. Its unique combination of stereochemical rigidity, bifunctionality, and a metabolically blocked tertiary alcohol provides a powerful platform for the design of highly specific and potent drug candidates. While its synthesis requires careful control of stereochemistry, the potential benefits in terms of improved pharmacological properties make it an attractive scaffold for a wide range of therapeutic targets, particularly in the realm of kinase inhibition. As the demand for novel, highly selective, and metabolically robust drug candidates continues to grow, the strategic deployment of such well-defined building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • BenchChem. (2025). Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry. BenchChem.
  • US9290490B2. (2016). Aminopyrimidines as Syk inhibitors.
  • CN116120213A. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Powers, J. P., et al. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters.
  • Chihara, K., et al. (2013). Syk inhibitors. Nihon Rinsho Meneki Gakkai Kaishi.
  • US9290490B2. (2016). Aminopyrimidines as Syk inhibitors.
  • US8455493B2. (2013). Imidazopyrazine Syk inhibitors.

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An In-depth Technical Guide to the Reactivity of cis-4-Amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold with Untapped Potential

cis-4-Amino-1-methylcyclohexanol is a fascinating, yet underexplored, bifunctional molecule that holds significant promise for researchers, scientists, and drug development professionals. Its rigid cyclohexane core, coupled with the cis-stereochemical relationship between a primary amine and a tertiary alcohol, presents a unique three-dimensional architecture. This guide aims to provide a comprehensive exploration of the predicted reactivity of this molecule, drawing upon established principles of organic chemistry and data from analogous systems. By understanding its conformational behavior and the interplay of its functional groups, we can unlock its potential as a versatile building block in the synthesis of novel chemical entities.

Molecular Structure and Conformational Dynamics

The reactivity of this compound is intrinsically linked to its conformational preferences. As a 1,4-disubstituted cyclohexane, it exists predominantly in a chair conformation to minimize torsional strain.[1][2] In the cis isomer, one substituent must occupy an axial position while the other is equatorial.[1][2] This leads to a conformational equilibrium between two chair forms, as depicted below.

Caption: Conformational equilibrium of this compound.

The relative stability of these two conformers is determined by the steric bulk of the substituents. Generally, larger groups prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[3] The A-value (a measure of steric strain) for an amino group (-NH₂) is smaller than that for a hydroxyl group (-OH) and significantly smaller than for a methyl group (-CH₃). Therefore, Conformer B , which places the bulkier methyl and hydroxyl groups in the equatorial position, is predicted to be the more stable and thus the major conformer at equilibrium. This conformational preference will dictate the accessibility of the functional groups and influence the stereochemical outcome of many reactions.

Reactivity of the Amino Group: A Versatile Handle for Derivatization

The primary amino group in this compound serves as a key nucleophilic center, allowing for a wide range of functionalization reactions.

N-Acylation and N-Alkylation

Standard protocols for N-acylation using acyl chlorides or anhydrides, and N-alkylation with alkyl halides, are expected to proceed readily. The choice of solvent and base will be critical to control the extent of reaction and avoid side reactions involving the tertiary alcohol.

Experimental Protocol: N-Acetylation

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting N-acetylated product by column chromatography.

N_Acetylation_Workflow start Dissolve Reactant & Base add_anhydride Add Acetic Anhydride at 0°C start->add_anhydride react Warm to RT & Stir add_anhydride->react quench Quench with Water react->quench extract Extract Product quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the N-acetylation of this compound.

Reactivity of the Tertiary Alcohol: Challenges and Opportunities

The tertiary nature of the hydroxyl group in this compound presents both challenges and unique opportunities for chemical transformation.

Oxidation

Tertiary alcohols are generally resistant to oxidation under standard conditions that cleave a C-H bond adjacent to the oxygen.[4] Strong oxidizing agents under harsh conditions can lead to C-C bond cleavage. However, more modern and selective methods, such as those employing homogeneous Cu/TEMPO catalyst systems with air as the oxidant, have shown promise in the oxidation of a wide range of alcohols, although their efficacy on tertiary alcohols in the presence of an amino group would need to be experimentally verified.[5]

Acid-Catalyzed Dehydration: A Pathway to Novel Alkenes and Rearrangements

Acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 mechanism involving a carbocation intermediate.[6][7] The presence of the neighboring amino group in the cis conformation can significantly influence the course of this reaction.

Predicted Reaction Pathways:

  • Direct Elimination: Protonation of the hydroxyl group, followed by loss of water, would generate a tertiary carbocation at C1. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of 1-methyl-4-aminocyclohexene and 4-amino-1-methylenecyclohexane.

  • Neighboring Group Participation (NGP): The lone pair of the amino group can act as an internal nucleophile, displacing the protonated hydroxyl group to form a transient bridged aziridinium ion intermediate.[8][9] This would likely proceed with inversion of configuration at C1. Subsequent attack by a nucleophile (e.g., water or the conjugate base of the acid) would lead to the formation of a trans-substituted product. This pathway could offer a stereoselective route to the corresponding trans-amino alcohol or its derivatives.

  • Ritter Reaction: In the presence of a nitrile (which can also act as the solvent) and a strong acid, the tertiary carbocation intermediate can be trapped by the nitrile to form a nitrilium ion.[2][10][11] Subsequent hydrolysis would yield an N-substituted amide. This represents a powerful method for introducing both a nitrogen and a carbonyl group in a single step.[2][5]

Dehydration_Pathways start This compound + H+ protonation Protonation of -OH start->protonation carbocation Tertiary Carbocation protonation->carbocation ngp Neighboring Group Participation protonation->ngp elimination Direct Elimination carbocation->elimination ritter Ritter Reaction (in presence of R-CN) carbocation->ritter alkenes Mixture of Alkenes elimination->alkenes bridged_intermediate Aziridinium Ion Intermediate ngp->bridged_intermediate nitrilium_ion Nitrilium Ion Intermediate ritter->nitrilium_ion trans_product trans-Substituted Product bridged_intermediate->trans_product amide N-Substituted Amide nitrilium_ion->amide

Caption: Predicted pathways for the acid-catalyzed reaction of the tertiary alcohol.

Experimental Protocol: Acid-Catalyzed Dehydration

  • To a round-bottom flask equipped with a reflux condenser, add this compound.

  • Carefully add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C).[7]

  • Monitor the reaction progress by GC-MS to identify the products formed.

  • Upon completion, cool the reaction, neutralize the acid, and extract the products.

  • Analyze the product mixture by NMR and GC-MS to determine the regioselectivity and stereoselectivity of the reaction.

Intramolecular Cyclization: Accessing Novel Heterocyclic Scaffolds

The 1,4-relationship of the amino and hydroxyl groups provides an excellent opportunity for intramolecular cyclization reactions to form six-membered heterocyclic rings, such as oxazines.[1][4][12]

Predicted Cyclization Pathways:

  • Reaction with Aldehydes or Ketones: In the presence of an acid or base catalyst, the amino alcohol can condense with an aldehyde or ketone to form a 1,3-oxazine derivative.[12]

  • Dehydrative Cyclization: Under certain conditions, direct intramolecular dehydration could lead to the formation of a bicyclic amine, although this would likely require activation of the hydroxyl group.

Oxazine_Synthesis reactants This compound + R-CHO product 1,3-Oxazine Derivative reactants->product [H+] or [OH-]

Caption: Predicted synthesis of 1,3-oxazine derivatives.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Rationale
C1-CH₃~1.2~25-30Typical chemical shift for a methyl group on a quaternary carbon.
C1-OH~70-75-Quaternary carbon bearing an oxygen atom.
C4-H~3.0-3.5~45-50Methine proton and carbon attached to the amino group.
Cyclohexyl-H~1.2-2.0~25-40Complex multiplet for the remaining cyclohexane protons.

Mass Spectrometry Fragmentation:

In mass spectrometry, cyclic amino alcohols are expected to undergo fragmentation through several pathways, including:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen.[14][15]

  • Loss of water: A peak corresponding to [M-18] is common for alcohols.[16]

  • Loss of the methyl group: A peak corresponding to [M-15].

  • Ring cleavage: Complex fragmentation of the cyclohexane ring.[16]

Applications in Drug Discovery and Development

The rigid, bifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel compounds in drug discovery. The amino group provides a convenient attachment point for various pharmacophores, while the tertiary alcohol can be used to modulate solubility and introduce a hydrogen bond donor. Its potential applications include:

  • Synthesis of Kinase Inhibitors: The cyclohexane core can serve as a rigid scaffold to orient functional groups for optimal binding to the kinase active site.

  • GPCR Modulators: The three-dimensional structure of the molecule can be exploited to design ligands with high affinity and selectivity for G-protein coupled receptors.

  • Building Block for Combinatorial Libraries: The dual functionality allows for the rapid generation of diverse compound libraries for high-throughput screening.

Conclusion

While direct experimental data on the reactivity of this compound is limited, a thorough analysis of its structure and comparison with related compounds allows for a robust prediction of its chemical behavior. The interplay between the nucleophilic amino group and the sterically hindered tertiary alcohol, all constrained by the stereochemistry of the cyclohexane ring, offers a rich landscape for synthetic exploration. This guide provides a foundational understanding to empower researchers to harness the potential of this unique bifunctional building block in the development of novel molecules with significant biological and pharmaceutical applications.

References

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst. [Link]

  • Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Stahl, S. S., et al. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. ACS Catalysis, 2(12), 2715-2727. [Link]

  • Scientific Research Publishing. (2013). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 3(3), 195-200. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dalal Institute. The Neighbouring Group Mechanisms. [Link]

  • Pearson. The Ritter reaction occurs when nitrile and secondary or tertiary.... [Link]

  • Wikipedia. Neighbouring group participation. [Link]

  • YouTube. (2022, January 11). Ritter Reaction. [Link]

  • ijrpr.com. Developments in The Synthesis of Certain Novel[1][3]-Oxazine Derivatives and its Biological Activities. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • OpenOChem Learn. Ritter Reaction. [Link]

  • arkat-usa.org. Microwave-assisted synthesis of novel[1][10] oxazine derivatives as potent anti- bacterial and antioxidant agents. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Dummies.com. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6154-6161. [Link]

  • Pearson+. Both cis- and trans-2-methylcyclohexanol undergo dehydration.... [Link]

  • Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?. [Link]

  • chem.ucla.edu. DEHYDRATION OF ALCOHOLS. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. [Link]

  • Chemguide. dehydration of alcohols. [Link]

  • YouTube. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. [Link]

  • Chegg. (2017, March 30). Solved Show the reaction mechanism for the acid catalyzed.... [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888. [Link]

  • PubMed. (2020, August 21). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. [Link]

  • eScholarship. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. [Link]

  • Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

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Introduction: The Strategic Importance of cis-4-Amino-1-methylcyclohexanol in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Quality Assessment of cis-4-Amino-1-methylcyclohexanol for Drug Discovery Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in drug discovery programs. Among these, saturated carbocyclic scaffolds are prized for their ability to confer desirable physicochemical properties, such as improved metabolic stability and solubility, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. This compound, a bifunctional chiral building block, has emerged as a molecule of significant interest. Its distinct cis-stereochemistry and the presence of both a nucleophilic amino group and a hydroxyl group make it a versatile synthon for introducing conformational rigidity and specific hydrogen bonding interactions in target molecules.

Notably, this building block is gaining traction in the development of novel therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), where precise control over the geometry of the linker and E3 ligase-binding elements is paramount for achieving potent and selective protein degradation[1]. The absolute and relative stereochemistry of such building blocks can profoundly impact the biological activity and pharmacokinetic profile of the final drug candidate. Consequently, sourcing high-purity this compound and rigorously verifying its isomeric integrity are not merely procedural steps but are fundamental to the scientific validity of subsequent research and development efforts.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement of high-quality this compound. It covers the identification of reliable suppliers, the critical evaluation of product purity with a focus on potential isomeric impurities, and detailed analytical methodologies for in-house quality verification.

Navigating the Supplier Landscape for this compound

The procurement of specialized chemical reagents necessitates a thorough evaluation of potential suppliers to ensure the quality and consistency of the material. For this compound (CAS No. 177906-46-6), a number of chemical suppliers offer this product, typically with a stated purity of 97% or greater.

Key Supplier Evaluation Criteria

When selecting a supplier, researchers should consider the following:

  • Transparency of Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and technical data sheets. The absence or reluctance to provide such documentation is a significant red flag.

  • Stated Purity and Analytical Methods: The CoA should clearly state the purity and the analytical method(s) used for its determination (e.g., HPLC, GC, NMR).

  • Isomeric Purity Information: For chiral molecules like this compound, information regarding the content of the corresponding trans-isomer (trans-4-amino-1-methylcyclohexanol, CAS No. 177908-37-1) is crucial. The synthetic routes often produce a mixture of stereoisomers, making the trans-isomer a likely impurity.

  • Batch-to-Batch Consistency: While challenging to assess initially, suppliers with robust quality management systems (e.g., ISO 9001 certification) are more likely to provide consistent product quality over time.

  • Technical Support: The availability of knowledgeable technical support staff can be invaluable for addressing any queries regarding product specifications or handling.

Representative Suppliers of this compound

The following table lists some of the suppliers who offer this compound. This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers are encouraged to perform their own due diligence.

SupplierStated PurityCAS NumberNoteworthy Information
ChemScene≥97%177906-46-6Provides basic product specifications and safety information.
AChemBlock97%177906-46-6Offers the product as a building block for research.
INDOFINE Chemical CompanyNot explicitly stated177906-46-6Supplies the compound for pharmaceutical and life science industries.
Sigma-Aldrich97%177906-46-6Lists the product from partner suppliers with access to CoA and other documentation.

Decoding the Purity Profile: A Deep Dive into Potential Impurities

The stated purity of ≥97% on a supplier's data sheet is a starting point. For a drug discovery program, a deeper understanding of the impurity profile is essential.

The Primary Impurity: The trans-Isomer

The most significant potential impurity in a batch of this compound is its diastereomer, trans-4-amino-1-methylcyclohexanol. The formation of the trans-isomer is often a consequence of the synthetic route employed. For instance, the reduction of a 4-aminocyclohexanone precursor can yield a mixture of cis and trans isomers. While enzymatic synthesis methods are being developed for improved stereoselectivity, many commercial preparations may contain varying levels of the trans-isomer. The presence of the trans-isomer can lead to difficulties in downstream reactions and may result in the formation of difficult-to-separate diastereomeric products.

Other Potential Impurities
  • Residual Solvents: Solvents used in the final purification steps (e.g., crystallization or chromatography) may be present in trace amounts.

  • Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials or reagents.

  • By-products of Synthesis: Depending on the synthetic route, other related cyclohexanol derivatives could be formed as by-products.

The following diagram illustrates the workflow for selecting a suitable supplier and initiating the quality control process.

supplier_selection_workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control start Identify Need for This compound search_suppliers Search for Suppliers (CAS: 177906-46-6) start->search_suppliers evaluate_suppliers Evaluate Suppliers: - Documentation (CoA, SDS) - Stated Purity - Isomeric Purity Info - Technical Support search_suppliers->evaluate_suppliers request_coa Request Batch-Specific CoA evaluate_suppliers->request_coa select_supplier Select Supplier and Procure request_coa->select_supplier receive_material Receive Material select_supplier->receive_material review_coa Review Supplier's CoA receive_material->review_coa perform_analysis Perform In-House Analysis: - NMR for Isomer ID - HPLC/GC for Purity review_coa->perform_analysis compare_results Compare Results with CoA perform_analysis->compare_results release_material Release for R&D Use compare_results->release_material Results Match contact_supplier Contact Supplier for Discrepancies compare_results->contact_supplier Discrepancy Found

Caption: Workflow for Supplier Selection and Quality Control.

Analytical Methodologies for Purity Verification

Independent verification of the purity and isomeric identity of this compound is a crucial step. The following are recommended analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Identification

NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of 4-amino-1-methylcyclohexanol[2]. The different spatial arrangement of the amino and hydroxyl groups leads to distinct chemical shifts and proton-proton coupling constants.

Key Differentiating Features in ¹H NMR:

  • Chemical Shift of Protons on C1 and C4: In the cis-isomer, one of the substituents (amino or hydroxyl) is axial and the other is equatorial. In the more stable chair conformation of the trans-isomer, both substituents are equatorial. The protons attached to the carbons bearing these substituents (C1 and C4) will have different chemical shifts. Equatorial protons typically resonate at a lower field (higher ppm) compared to axial protons.

  • Coupling Constants: The magnitude of the vicinal (³J) coupling constants between the protons on C1/C4 and the adjacent methylene protons is highly informative. Axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz.

    • For ¹H NMR, a standard single-pulse experiment with 16-64 scans is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or APT) is recommended to aid in peak assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the proton signals and measure the chemical shifts.

    • Analyze the multiplicity and coupling constants of the signals corresponding to the protons on C1 and C4 to confirm the cis-stereochemistry.

Chromatographic Techniques: Quantifying Isomeric Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying the purity of this compound and determining the percentage of the trans-isomer.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to separate the cis and trans isomers. Due to the polar nature of the molecule, a column with good retention for polar compounds is recommended. Derivatization of the amino group can also be employed to enhance separation and detection.

Step-by-Step Protocol for HPLC Analysis (Adapted for C1-methylated analog):

  • Instrumentation and Column:

    • HPLC system with a UV or Mass Spectrometric (MS) detector.

    • Column: A reverse-phase column suitable for polar compounds, such as a C18 column with polar endcapping or a polar-embedded phase (e.g., Newcrom R1)[3].

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A gradient elution may be necessary to achieve optimal separation. A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 5-10 µL of the sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for low-UV detection) or by MS.

    • The relative peak areas of the cis and trans isomers can be used to determine the isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent technique for separating and identifying the isomers. Derivatization of the polar amino and hydroxyl groups is often necessary to improve volatility and chromatographic performance.

Step-by-Step Protocol for GC-MS Analysis:

  • Derivatization:

    • React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amino and hydroxyl groups to their trimethylsilyl (TMS) ethers.

  • Instrumentation and Column:

    • GC-MS system.

    • Column: A chiral GC column, such as one based on cyclodextrin derivatives (e.g., Astec CHIRALDEX® or Supelco DEX™ series), is recommended for optimal separation of the diastereomers[4].

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis:

    • The separated isomers will produce distinct peaks in the chromatogram. The mass spectra can be used to confirm the identity of each peak.

    • Quantification is based on the integrated peak areas.

The following diagram illustrates the general workflow for the analytical verification of purity.

purity_analysis_workflow cluster_analysis Analytical Verification sample This compound (as received) nmr_analysis NMR Spectroscopy (¹H, ¹³C) sample->nmr_analysis chrom_analysis Chromatographic Analysis (HPLC or GC-MS) sample->chrom_analysis nmr_result Confirm cis-Isomer Structure (Chemical Shifts, Coupling Constants) nmr_analysis->nmr_result chrom_result Quantify Purity and Isomeric Ratio (% trans) chrom_analysis->chrom_result final_assessment Final Quality Assessment nmr_result->final_assessment chrom_result->final_assessment

Caption: Workflow for Analytical Purity Verification.

The Certificate of Analysis (CoA): A Critical Review

A batch-specific Certificate of Analysis is a formal document that provides evidence of the quality of the supplied material. Researchers should scrutinize the CoA for the following information:

  • Product Identification: Full chemical name, CAS number, and batch number.

  • Physical Properties: Appearance, melting point, etc.

  • Purity Determination:

    • Assay: The percentage purity of the main component.

    • Method: The analytical technique used for the assay (e.g., HPLC, GC, titration).

    • Isomeric Purity: A specific entry for the percentage of the desired isomer (cis) and the limit for the undesired isomer (trans).

  • Identification Tests: Confirmation of the chemical structure, typically by referencing spectroscopic data (e.g., NMR, IR) that conforms to the known structure.

  • Residual Solvents: The amount of any residual solvents, determined by GC.

  • Water Content: Determined by Karl Fischer titration.

  • Date of Analysis and Expiry Date.

Conclusion: Ensuring Quality for Reproducible Science

The success of a drug discovery campaign is built upon a foundation of high-quality starting materials. For a versatile and stereochemically defined building block like this compound, a thorough approach to supplier selection and in-house quality control is indispensable. By understanding the potential impurities, particularly the trans-isomer, and employing robust analytical techniques such as NMR and chromatography, researchers can ensure the integrity of their starting material. This diligence not only prevents costly delays and confounding experimental results but also upholds the principles of scientific rigor and reproducibility that are the cornerstones of pharmaceutical innovation.

References

  • BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
  • BenchChem. (2025). Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.
  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS)
  • SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Chiral GC Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Chiral GC Columns. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). Retrieved from [Link]

  • iChemical. (n.d.). Cyclohexanol, 4-amino-1-methyl-, cis- (9CI), CAS No. 177906-46-6. Retrieved from [Link]

  • PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • Science Exchange. (n.d.). This compound, min 97%, 1 gram.
  • Synthonix. (n.d.). This compound.

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safety and handling of cis-4-amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of cis-4-amino-1-methylcyclohexanol

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and management of this compound. Moving beyond a simple checklist, this guide provides a deep, causal understanding of the necessary safety protocols, grounded in established scientific principles. The structure and content are designed to empower laboratory personnel with the expertise to handle this chemical intermediate responsibly, ensuring both personal safety and experimental integrity.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is an organic compound featuring a primary amine and a tertiary alcohol on a substituted cyclohexane ring. Its molecular structure dictates its reactivity, solubility, and potential hazards.

PropertyValueSource(s)
CAS Number 177906-46-6[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][3]
IUPAC Name (1s,4s)-4-amino-1-methylcyclohexan-1-ol[1]
Appearance White to off-white crystalline solid or powder[4][5]
Incompatible Materials Strong oxidizing agents, strong acids[4][6][7]
Storage Temperature 4°C, protect from light[1]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this specific isomer is not widely published, information from structurally similar compounds, such as trans-4-aminocyclohexanol, provides a strong basis for hazard assessment. The primary hazards are associated with its corrosive nature.[3][8]

Toxicological Summary:

  • Skin Corrosion/Irritation: Analogous compounds are known to cause severe skin burns and irritation.[3][6][9] Direct contact must be avoided.

  • Serious Eye Damage/Irritation: The chemical is expected to cause serious eye damage upon contact.[3][6] The use of appropriate eye protection is mandatory.

  • Acute Toxicity: It may be harmful if swallowed, causing irritation of the digestive tract.[4][10] Inhalation of dust may cause respiratory tract irritation.[4]

Reactivity Profile:

  • The primary amine group can react exothermically with strong acids and oxidizing agents.[7][11]

  • Hazardous decomposition products upon heating may include toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Systematic Risk Assessment Workflow

A dynamic risk assessment should precede any new or modified experimental protocol. This process is not a one-time event but a continuous cycle of evaluation and refinement.[11][12]

RiskAssessmentWorkflow A 1. Identify Hazards (Corrosivity, Reactivity, Procedure) B 2. Evaluate Risks (Likelihood & Severity of Exposure) A->B Analyze C 3. Implement Controls (Fume Hood, PPE, SOPs) B->C Mitigate D 4. Review Controls (Is the residual risk acceptable?) C->D Verify E Proceed with Experiment D->E Yes F STOP & Re-evaluate Controls D->F No F->C Refine

Caption: A four-step cycle for proactive risk assessment in the laboratory.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered defense based on the hierarchy of controls is the most effective strategy for preventing chemical exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed inside a properly functioning chemical fume hood to prevent the inhalation of aerosols or dust.[13][14]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Proximity to the workstation is critical.[6]

Personal Protective Equipment (PPE): The selection of PPE is the final line of defense and must be appropriate for the potential hazards of the specific task.[11][13]

Protection TypeSpecificationRationale and Best Practices
Eye & Face ANSI Z87.1 compliant chemical splash goggles.[13]Protects against splashes and dust. A face shield may be required for procedures with a higher splash risk.[14]
Hand Nitrile or neoprene gloves.[15]Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated or torn.[13]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Should be kept fully buttoned.[6]
Respiratory Not required for normal use within a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup or in case of ventilation failure.[4][6]

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized procedures minimizes the risk of accidents and ensures the integrity of the chemical.

Step-by-Step Handling Protocol
  • Preparation: Before starting, verify that the fume hood is operational and the work area is clean and free of incompatible materials.[12][15] Post signage indicating the use of a hazardous substance.

  • PPE: Don all required PPE as specified in the section above.

  • Aliquotting: When weighing the solid, use disposable weigh boats or paper. Use tools (spatulas) dedicated to this chemical or clean them thoroughly after use to prevent cross-contamination.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to control any potential exothermic effects.

  • Decontamination: After completing the task, decontaminate the work surface with an appropriate solvent. Dispose of all contaminated disposables as hazardous waste.[12]

  • Doffing PPE: Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[4][6][11]

  • Keep away from strong oxidizing agents and acids.[7][15]

  • The storage location should be clearly labeled and secured.[1]

Waste Disposal
  • All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for waste disposal. Do not pour down the drain.[7][16]

Emergency Procedures: Spill and Exposure Response

A clear, rehearsed emergency plan is critical for mitigating the consequences of an accident.

Emergency Response Decision Logic

EmergencyResponse Start Incident Occurs Isolate Alert Personnel & Isolate Area Start->Isolate Assess Is Spill >1L or Is anyone injured? Isolate->Assess CallHelp Call Emergency Response & Provide First Aid Assess->CallHelp Yes Cleanup Proceed with Spill Cleanup (if trained & equipped) Assess->Cleanup No Report Report Incident CallHelp->Report Cleanup->Report

Caption: A decision-making framework for responding to laboratory incidents.

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Cover the spill with an inert absorbent material like vermiculite or sand.[6]

  • Carefully sweep the material into a designated hazardous waste container and label it appropriately.

  • Decontaminate the area.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]

References

  • PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Cartel International. (n.d.). Trans 4 Amino Cyclohexanol. Retrieved from [Link]

  • Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • ResearchGate. (2019, August). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.

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An In-depth Technical Guide to the Solubility of cis-4-amino-1-methylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of cis-4-amino-1-methylcyclohexanol, a key bifunctional molecule. Due to the limited availability of direct experimental solubility data for this specific compound, this guide establishes a predictive framework based on its fundamental physicochemical properties, the principles of intermolecular forces, and established methodologies in solubility science. We will explore the molecular structure, detail a robust experimental protocol for solubility determination, and provide a predictive assessment of its solubility in a range of common organic solvents. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling informed decisions in process development and formulation design.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate or a chemical intermediate like this compound, its solubility profile dictates several critical aspects of its development lifecycle:

  • Synthesis and Purification: The choice of solvents for reaction media and subsequent crystallization or chromatographic purification is directly dependent on the solubility of the target compound and its impurities.

  • Formulation: The design of a stable and effective dosage form, whether it be a tablet, injectable, or topical formulation, hinges on understanding the solubility of the API in various excipients and solvent systems.

  • Bioavailability: For an orally administered drug, dissolution is often the rate-limiting step for absorption. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.

This compound is a bifunctional organic molecule featuring both an amino group and a hydroxyl group on a cyclohexane ring. This structure imparts a unique combination of polar and non-polar characteristics, making its interaction with different organic solvents a subject of considerable interest in medicinal chemistry and process development.

Physicochemical Properties of this compound

Understanding the molecular properties of a compound is fundamental to predicting its solubility behavior. The "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another, is a guiding concept.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)Significance for Solubility
Molecular Formula C₇H₁₅NO[1][2]Provides the elemental composition.
Molecular Weight 129.20 g/mol [1][3]Influences the energetics of dissolution.
Appearance White to off-white crystalline solid (presumed)[4]The solid-state properties affect the energy required to break the crystal lattice.
LogP 0.6387[1]A measure of lipophilicity. A positive value suggests some solubility in non-polar environments.
Topological Polar Surface Area (TPSA) 46.25 Ų[1]Indicates the polar surface area, which is related to hydrogen bonding potential.
Hydrogen Bond Donors 2[1]The amino and hydroxyl groups can each donate a hydrogen atom for hydrogen bonding.
Hydrogen Bond Acceptors 2[1]The nitrogen and oxygen atoms can each accept a hydrogen bond.

The presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors on a relatively small carbon scaffold suggests that this compound will exhibit significant solubility in polar, protic solvents that can engage in hydrogen bonding. The non-polar cyclohexyl backbone, however, will contribute to its solubility in less polar organic solvents.

Predictive Solubility Framework and Hansen Solubility Parameters

In the absence of extensive experimental data, Hansen Solubility Parameters (HSPs) provide a powerful framework for predicting the solubility of a solute in various solvents.[5] HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSPs are likely to be miscible. While the specific HSPs for this compound are not published, we can infer its likely solubility behavior based on the HSPs of common organic solvents and the functional groups present in the molecule.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of organic solvents, categorized by their polarity and hydrogen bonding capability.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHighThe amino and hydroxyl groups of the solute can form strong hydrogen bonds with these solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors and have significant polarity, facilitating the dissolution of the polar functional groups.
Moderately Polar Acetone, Ethyl Acetate, Tetrahydrofuran (THF)ModerateThese solvents have some polar character and can interact with the solute, but the lack of hydrogen bond donation limits solubility compared to protic solvents.
Non-Polar Hexane, Toluene, DichloromethaneLow to Very LowThe significant polarity and hydrogen bonding capability of the solute are mismatched with the non-polar nature of these solvents. The non-polar cyclohexane ring may allow for some minimal solubility.

Experimental Determination of Solubility: A Standard Protocol

For definitive solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[6][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary.

  • Quantification:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess solute prep2 Add precise solvent volume prep1->prep2 Combine equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Sedimentation equil2->sep1 Equilibrium reached sep2 Withdraw/filter supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze via HPLC/MS quant1->quant2 calc1 Determine solubility (mg/mL or mol/L) quant2->calc1 Concentration data

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions and Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and solvent molecules.

  • In Polar Protic Solvents (e.g., Methanol): The primary interactions are strong hydrogen bonds. The hydroxyl and amino groups of the solute act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl group of methanol.

  • In Polar Aprotic Solvents (e.g., DMSO): The solute's hydroxyl and amino groups can donate hydrogen bonds to the strongly accepting sulfoxide oxygen of DMSO. Dipole-dipole interactions also play a significant role.

  • In Non-Polar Solvents (e.g., Hexane): The dominant forces are weak van der Waals interactions. The energy gained from these interactions is insufficient to overcome the strong hydrogen bonding and dipolar interactions between the solute molecules in the crystal lattice, leading to poor solubility.

Diagram of Intermolecular Interactions

G cluster_solute This compound cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) solute C₇H₁₅NO (-OH, -NH₂ groups) protic CH₃OH solute->protic Strong H-Bonding (High Solubility) aprotic (CH₃)₂SO solute->aprotic H-Bonding & Dipole-Dipole (Moderate/High Solubility) nonpolar C₆H₁₄ solute->nonpolar Weak van der Waals (Low Solubility)

Caption: Intermolecular forces governing solubility.

Conclusion and Future Directions

For drug development and process chemistry applications, it is imperative to experimentally determine the solubility of this compound in relevant solvent systems using a standardized protocol such as the shake-flask method. The insights provided in this guide offer a strong foundation for solvent selection and the design of such experimental studies. Future work should focus on generating a comprehensive, quantitative solubility dataset for this compound to further aid in its application in pharmaceutical research and development.

References

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

  • Jouyban, A. (2010). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. In Handbook of Solubility Data for Pharmaceuticals. CRC Press. Available at: [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • Fakhree, M. A. A., Jouyban, A., & Acree, Jr., W. E. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. Humana Press. Available at: [Link]

  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Available at: [Link]

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  • Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Available at: [Link]

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  • NCERT. Amines. Available at: [Link]

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  • ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Available at: [Link]

  • PubChem. 4-Aminocyclohexanol. Available at: [Link]

  • Contreras, R., et al. (2005). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 10(4), 499-506. Available at: [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available at: [Link]

  • Google Patents. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

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The Role of cis-4-amino-1-methylcyclohexanol in PROTACs: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

The landscape of modern drug discovery is undergoing a paradigm shift, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery.[1] These molecules act as a bridge, linking a target protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target by the proteasome.[][3] The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[][4] This guide delves into the mechanism of action of a specific and promising E3 ligase ligand, cis-4-amino-1-methylcyclohexanol, in the context of PROTACs that recruit the Cereblon (CRBN) E3 ligase complex.

Cereblon (CRBN): A Versatile E3 Ligase for PROTACs

Cereblon (CRBN) has emerged as a key player in the field of targeted protein degradation.[5] As a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), it is responsible for identifying specific proteins for ubiquitination.[6][7] The therapeutic potential of modulating CRBN was first realized with the discovery of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs). These small molecules bind to CRBN and alter its substrate specificity, leading to the degradation of specific transcription factors.[6][8][9] This discovery paved the way for the development of CRBN-recruiting PROTACs, which utilize IMiD-like molecules to direct the CRL4-CRBN complex towards new protein targets.[3]

This compound: A Novel Ligand for CRBN

While thalidomide and its derivatives have been instrumental in the development of CRBN-based PROTACs, the search for novel CRBN ligands with improved properties is ongoing. This compound represents a newer class of chemical matter that can effectively bind to and recruit CRBN for targeted protein degradation. Understanding the structural and molecular basis of its interaction with CRBN is crucial for the rational design of next-generation PROTACs.

The Mechanism of Action: A Step-by-Step Breakdown

The central mechanism of a this compound-based PROTAC involves the formation of a ternary complex to induce target protein degradation. This process can be broken down into several key steps:

  • Binary Complex Formation: The PROTAC molecule, with its two distinct warheads, can independently bind to both the target protein and the CRBN E3 ligase, forming two separate binary complexes. The affinity of each warhead for its respective protein is a critical determinant of the overall efficacy of the PROTAC.[10]

  • Ternary Complex Formation: The crucial event in the PROTAC mechanism is the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase.[][11][12] The stability of this complex is influenced by several factors, including the binding affinities of the individual components and the cooperativity between them. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a highly desirable feature in PROTAC design.[]

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the CRL4-CRBN E3 ligase is brought into close proximity with the target protein. This proximity allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[9]

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.[9] The PROTAC molecule, having catalyzed the degradation process, is then released and can engage with another target protein molecule, allowing for its substoichiometric, catalytic action.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC Action Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds PROTAC PROTAC (this compound-linker-warhead) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Binds Ternary->POI Release Ternary->PROTAC Ternary->CRBN Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation cycle.

Experimental_Workflow cluster_workflow Experimental Validation Workflow start PROTAC Synthesis biochem Biochemical Assays (SPR, TR-FRET, ITC) start->biochem Characterize Binding cell_culture Cell Line Treatment start->cell_culture Test in Cells western Western Blot (Protein Degradation) cell_culture->western Measure Degradation dc50 DC50 / Dmax Determination western->dc50 Quantify Potency selectivity Selectivity Profiling (Proteomics) dc50->selectivity Assess Specificity in_vivo In Vivo Studies selectivity->in_vivo Validate in Model

Caption: A typical experimental workflow for PROTAC development.

Experimental Validation and Characterization

A robust understanding of a PROTAC's mechanism of action requires rigorous experimental validation. Several key assays are employed to characterize the binding events and degradation efficiency of this compound-based PROTACs.

Biochemical Assays for Binding Affinity
  • Surface Plasmon Resonance (SPR): This technique is used to measure the binding kinetics and affinity (KD) of the PROTAC to both the target protein and CRBN independently. It provides real-time data on the association and dissociation rates of the interactions.[11]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is particularly useful for detecting and quantifying the formation of the ternary complex in a solution-based format.[6][11]

Cell-Based Assays for Protein Degradation
  • Western Blotting: This is a standard and widely used method to directly visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.[14]

  • DC50 and Dmax Determination: To assess the potency and efficacy of a PROTAC, dose-response experiments are performed to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).[13]

  • NanoBRET™ Ternary Complex Assay: This live-cell assay allows for the real-time monitoring of ternary complex formation within a cellular environment, providing valuable insights into the kinetics of this crucial step.[4][12]

Quantitative Data Summary

The following table summarizes key parameters used to evaluate the performance of PROTACs.

ParameterDescriptionTypical Assay(s)
Binary KD (PROTAC:Target) Binding affinity of the PROTAC to the target protein.SPR, ITC, FP
Binary KD (PROTAC:CRBN) Binding affinity of the PROTAC to the CRBN E3 ligase.SPR, ITC, FP
Ternary Complex KD Overall binding affinity and stability of the ternary complex.TR-FRET, ALPHA, NanoBRET™
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, In-Cell Western, Reporter Assays
Dmax The maximum percentage of target protein degradation achieved.Western Blot, In-Cell Western, Reporter Assays

Detailed Experimental Protocol: Western Blot for Protein Degradation

This protocol outlines the essential steps for assessing target protein degradation in cells treated with a this compound-based PROTAC.

Materials:

  • Cell line of interest

  • PROTAC compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a DMSO-only vehicle control. Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion: A Promising Avenue for Drug Discovery

The use of this compound as a CRBN ligand in PROTACs represents an exciting advancement in the field of targeted protein degradation. Its unique chemical structure offers the potential for developing novel degraders with distinct properties and therapeutic advantages. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for unlocking the full potential of this technology. As research in this area continues to evolve, we can anticipate the development of highly selective and potent PROTACs that can address a wide range of diseases with previously undruggable targets.

References

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. In PROTACs: Methods and Protocols (pp. 131-147). Springer US.
  • Xiong, Y., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Pharmaceuticals, 14(3), 234.
  • Hartmann, M. D., et al. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PLoS ONE, 10(5), e0128342.
  • Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 560-566.
  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Rational Patriotism. Han Voice. (2025). Cereblon E3 Ligase Modulators: Transforming Targeted Protein Degradation and Defining the Future of Precision Therapies. Retrieved from [Link]

  • Petzold, G., et al. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4CRBN ubiquitin ligase.
  • Chamberlain, P. P., & Hamann, L. G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Journal of Medicinal Chemistry, 62(21), 9471-9486.
  • Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969-5988.
  • Ishida, T., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology, 2667, 1-21.
  • Promega Connections. (2019, January 14). A Roadmap for PROTAC Development. Retrieved from [Link]

  • Jiang, Y., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling.

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Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-Amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-4-Amino-1-methylcyclohexanol is a pivotal bifunctional building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the specific cis orientation of the amino and hydroxyl groups, provides a unique three-dimensional presentation of functional groups essential for molecular recognition and interaction with biological targets. This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into two robust strategies for the stereoselective synthesis of this valuable compound: a cutting-edge chemoenzymatic approach and a classic chemical synthesis featuring diastereoselective reduction.

Strategic Overview: Navigating Stereochemical Challenges

The primary challenge in synthesizing this compound lies in controlling the relative stereochemistry of the three substituents on the cyclohexane ring. The desired cis isomer has the amino and hydroxyl groups on the same face of the ring. This guide will detail two distinct and effective approaches to achieve this stereochemical outcome.

Strategy 1: Chemoenzymatic Synthesis via Transaminase-Mediated Amination

This modern approach leverages the high stereoselectivity of enzymes to install the amino group with the desired cis configuration. Inspired by the work of Sviatenko et al. on the synthesis of 4-aminocyclohexanol isomers, this strategy adapts their findings for the 1-methylated target.[1][2][3][4] The key is the use of an amine transaminase (ATA) that exhibits a strong preference for producing the cis-amino alcohol.

Strategy 2: Chemical Synthesis via Diastereoselective Ketone Reduction

This traditional chemical route relies on fundamental principles of stereocontrol in cyclic systems. A key intermediate, 4-(protected-amino)-1-methylcyclohexanone, is synthesized and then subjected to a diastereoselective reduction. The choice of reducing agent is critical to favor the formation of the cis-alcohol by promoting axial delivery of a hydride to the ketone.

Strategy 1: Chemoenzymatic Synthesis

This elegant one-pot, two-step enzymatic cascade offers high stereoselectivity and operates under mild, environmentally benign conditions. The workflow begins with a readily available starting material, 4-methylcyclohexanone, and proceeds through a key 1-methyl-4-hydroxycyclohexanone intermediate.

Workflow Diagram

Caption: Chemoenzymatic synthesis workflow.

Detailed Protocols

Part 1: Synthesis of 4-Hydroxy-4-methylcyclohexan-1-one (Intermediate)

This multi-step chemical synthesis provides the substrate for the key enzymatic transformation.

Step 1.1: Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

  • Rationale: This step introduces the methyl group and a precursor to the hydroxyl group at the C1 position. The use of a Lewis acid catalyst is crucial for the addition of the cyanide to the ketone.

  • Protocol:

    • To a solution of 4-methylcyclohexanone (1.0 eq) in dichloromethane at 0 °C, add zinc iodide (0.1 eq).

    • Slowly add trimethylsilyl cyanide (1.2 eq) and stir the reaction at room temperature for 12 hours.

    • Quench the reaction with aqueous sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 1.2: Hydrolysis to 1-Methyl-4-oxocyclohexanecarboxylic acid

  • Rationale: The nitrile is hydrolyzed to a carboxylic acid, which will be the leaving group in the subsequent oxidative decarboxylation.

  • Protocol:

    • Dissolve the crude cyanohydrin from the previous step in a 1:1 mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 1.3: Oxidative Decarboxylation to 4-Hydroxy-4-methylcyclohexan-1-one

  • Rationale: This step generates the key keto-alcohol intermediate. Lead tetraacetate is a common reagent for this transformation.

  • Protocol:

    • Dissolve the carboxylic acid from the previous step in benzene.

    • Add lead tetraacetate (1.1 eq) and a catalytic amount of pyridine.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction, filter through a pad of celite, and wash with benzene.

    • Concentrate the filtrate and purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-hydroxy-4-methylcyclohexan-1-one.

Part 2: Enzymatic Reductive Amination

  • Rationale: This is the stereochemistry-defining step. A cis-selective amine transaminase is used to convert the keto-alcohol to the desired cis-amino alcohol. The choice of the specific ATA is critical for high diastereoselectivity.[1]

  • Protocol:

    • Prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • To the buffer, add 4-hydroxy-4-methylcyclohexan-1-one (1.0 eq), an amine donor (e.g., isopropylamine, 10-20 eq), and pyridoxal 5'-phosphate (PLP) (1 mM).

    • Initiate the reaction by adding a cis-selective amine transaminase (e.g., a commercially available ATA screening kit can be used to identify an optimal enzyme).

    • Incubate the reaction at 30-37 °C with gentle shaking for 24-48 hours.

    • Monitor the reaction progress by HPLC or GC-MS.

    • Upon completion, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain pure this compound.

Parameter Value
Starting Material4-Methylcyclohexanone
Key Intermediate4-Hydroxy-4-methylcyclohexan-1-one
Key Enzymecis-selective Amine Transaminase (ATA)
Amine DonorIsopropylamine
CofactorPyridoxal 5'-phosphate (PLP)
Typical Reaction Time24-48 hours
Expected Diastereoselectivity>95% cis

Strategy 2: Chemical Synthesis via Diastereoselective Reduction

This approach provides a robust and scalable chemical synthesis route. The stereochemistry is controlled in the final reduction step, where the choice of a sterically demanding reducing agent or a directing group can favor the formation of the cis isomer.

Workflow Diagram

Caption: Chemical synthesis workflow.

Detailed Protocols

Part 1: Synthesis of Benzyl (1-methyl-4-oxocyclohexyl)carbamate (Key Intermediate)

Step 2.1: Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid

  • Rationale: This step introduces the methyl group at the C1 position via enolate alkylation.

  • Protocol:

    • To a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF at -78 °C, slowly add a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in THF.

    • Stir for 1 hour at -78 °C.

    • Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to yield the methylated acid.

Step 2.2: Curtius Rearrangement to 4-Isocyanato-1-methylcyclohexan-1-one

  • Rationale: The Curtius rearrangement converts the carboxylic acid to an isocyanate, which is a precursor to the protected amine.

  • Protocol:

    • To a solution of the carboxylic acid from the previous step (1.0 eq) in toluene, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

    • Heat the reaction to 80 °C for 3 hours.

    • Cool the reaction to room temperature. The resulting solution containing the isocyanate is used directly in the next step.

Step 2.3: Protection of the Amino Group

  • Rationale: The isocyanate is trapped with benzyl alcohol to form a stable Cbz-protected amine. This protecting group is easily removed in the final step.

  • Protocol:

    • To the toluene solution of the isocyanate, add benzyl alcohol (1.5 eq).

    • Heat the mixture to 80 °C for 2 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield benzyl (1-methyl-4-oxocyclohexyl)carbamate.

Part 2: Diastereoselective Reduction and Deprotection

Step 2.4: Diastereoselective Reduction

  • Rationale: This is the crucial stereochemistry-determining step. L-Selectride®, a sterically hindered hydride source, will preferentially attack the ketone from the axial face, leading to the equatorial (cis) alcohol.

  • Protocol:

    • Dissolve the Cbz-protected ketone (1.0 eq) in THF and cool to -78 °C.

    • Slowly add L-Selectride® (1.0 M in THF, 1.2 eq).

    • Stir at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% hydrogen peroxide.

    • Warm to room temperature and stir for 1 hour.

    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the cis-alcohol.

Step 2.5: Deprotection

  • Rationale: The Cbz protecting group is removed by hydrogenolysis to yield the final product.

  • Protocol:

    • Dissolve the Cbz-protected alcohol in ethanol.

    • Add palladium on carbon (10 wt. %, 0.1 eq).

    • Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) for 12 hours.

    • Filter the reaction through celite and wash with ethanol.

    • Concentrate the filtrate to yield this compound.

Parameter Value
Starting Material4-Oxocyclohexanecarboxylic acid
Key IntermediateBenzyl (1-methyl-4-oxocyclohexyl)carbamate
Reducing AgentL-Selectride®
Protecting GroupCarboxybenzyl (Cbz)
Deprotection MethodHydrogenolysis (H₂, Pd/C)
Typical Reaction Time2 hours (reduction), 12 hours (deprotection)
Expected Diastereoselectivity>90% cis

Conclusion

Both the chemoenzymatic and the chemical synthesis routes offer viable and stereoselective pathways to this compound. The choice of method will depend on the specific needs of the researcher, considering factors such as availability of enzymes, scalability, and familiarity with the techniques. The chemoenzymatic approach represents a more modern, greener alternative with potentially higher stereoselectivity, while the chemical synthesis route is robust and relies on well-established transformations.

References

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Borane-trimethylamine. (2021). Organic Chemistry Portal. Available at: [Link]

Sources

Enzymatic Synthesis of Aminocyclohexanols Using Transaminases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexanols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their rigid carbocyclic core, adorned with stereochemically defined amino and hydroxyl groups, provides a valuable scaffold for molecular recognition in complex biological systems. Traditionally, the synthesis of these chiral molecules has relied on classical organic chemistry methods, which can be lengthy, require harsh reaction conditions, and often suffer from poor stereoselectivity. The advent of biocatalysis, particularly the use of transaminases, offers a greener and more efficient alternative for the asymmetric synthesis of these high-value compounds.[1]

Transaminases (TAs), specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] This capability allows for the direct and highly stereoselective synthesis of chiral amines from prochiral ketones, often with near-perfect enantiomeric excess.[2][3] This application note provides a comprehensive guide to the enzymatic synthesis of aminocyclohexanols using transaminases, from initial enzyme screening and reaction optimization to product work-up and purification.

The Advantage of Transaminases in Aminocyclohexanol Synthesis

The use of transaminases for the synthesis of aminocyclohexanols presents several key advantages over traditional chemical methods:

  • High Stereoselectivity: Transaminases can distinguish between enantiotopic faces of a prochiral ketone, leading to the formation of a single stereoisomer of the aminocyclohexanol.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffer systems at or near neutral pH and ambient temperature, avoiding the need for extreme temperatures, pressures, or caustic reagents.

  • Green and Sustainable: Biocatalysis is an environmentally friendly approach that reduces the reliance on heavy metal catalysts and organic solvents.

  • Process Simplification: In many cases, enzymatic steps can be integrated into chemoenzymatic or one-pot cascade reactions, streamlining the overall synthetic route.[4][5][6]

Workflow for Enzymatic Aminocyclohexanol Synthesis

The successful synthesis of a target aminocyclohexanol using transaminases typically follows a systematic workflow, from initial feasibility assessment to process optimization.

Workflow for Enzymatic Aminocyclohexanol Synthesis cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Purification Enzyme_Screening Enzyme Screening Reaction_Optimization Reaction Optimization Enzyme_Screening->Reaction_Optimization Substrate_Synthesis Substrate Synthesis (Hydroxycyclohexanone) Substrate_Synthesis->Enzyme_Screening Equilibrium_Shift Equilibrium Shift Strategy Reaction_Optimization->Equilibrium_Shift Scale_Up Preparative Scale Synthesis Equilibrium_Shift->Scale_Up Workup_Purification Work-up & Purification Scale_Up->Workup_Purification Equilibrium Shift Strategies cluster_strategies Strategies cluster_coproduct_removal Co-product Removal Methods cluster_pyruvate_conversion Pyruvate Conversion System Equilibrium Ketone + Amine Donor <=> Amine + Ketone Co-product High_Donor_Conc High Amine Donor Concentration Equilibrium->High_Donor_Conc Le Chatelier's Principle Coproduct_Removal Co-product Removal Equilibrium->Coproduct_Removal Le Chatelier's Principle Acetone_Evaporation Acetone Evaporation (from Isopropylamine) Coproduct_Removal->Acetone_Evaporation Pyruvate_Conversion Pyruvate Conversion (from L-alanine) Coproduct_Removal->Pyruvate_Conversion LDH_GDH Lactate Dehydrogenase (LDH) & Glucose Dehydrogenase (GDH) Pyruvate_Conversion->LDH_GDH

Sources

Application Notes & Protocols: Strategic Reduction of β-Enaminoketones for the Synthesis of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminocyclohexanol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide to the synthesis of cis- and trans-3-aminocyclohexanols through the strategic reduction of β-enaminoketones. We delve into the mechanistic underpinnings of this transformation, explore various reducing agents, and provide detailed, field-proven protocols. This guide is designed to equip researchers with the knowledge to control diastereoselectivity and efficiently synthesize these valuable building blocks for drug discovery and development.

Introduction: The Significance of Aminocyclohexanols in Medicinal Chemistry

Aminocyclohexanols are crucial structural components in a wide array of biologically active molecules.[2] Their rigid cyclohexane framework, combined with the stereospecific orientation of the amino and hydroxyl groups, allows for precise three-dimensional positioning of pharmacophoric elements.[3][4] This conformational rigidity is instrumental in optimizing drug-target interactions, leading to enhanced potency and selectivity.[3] Notable applications include their incorporation into kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and as key intermediates in the synthesis of drugs like the mucolytic agent Ambroxol.[1] The ability to synthesize specific stereoisomers of aminocyclohexanols is therefore of paramount importance in the drug development process.

Synthetic Strategy: From β-Enaminoketones to Aminocyclohexanols

A robust and versatile method for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[5][6][7] This two-step approach offers a high degree of flexibility in substrate scope and allows for the introduction of various substituents.

Step 1: Synthesis of β-Enaminoketones

The synthesis commences with the condensation of a 1,3-cyclohexanedione with a primary amine. This reaction is typically carried out under reflux conditions in a solvent such as toluene, leading to the formation of the corresponding β-enaminoketone in good yields.[2] The choice of the amine is critical as it can be used to introduce chirality into the molecule, which can influence the stereochemical outcome of the subsequent reduction step.

Experimental Protocol: Synthesis of a Chiral β-Enaminoketone

This protocol describes the synthesis of a chiral β-enaminoketone from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine.[2]

Materials:

  • 4,4-dimethyl-1,3-cyclohexanedione

  • (S)-α-methylbenzylamine

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) and (S)-α-methylbenzylamine (1.0 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization (e.g., from CH₂Cl₂/hexane) to afford the desired β-enaminoketone.[2]

The Reduction Step: Key to Stereocontrol

The reduction of the β-enaminoketone is the pivotal step in this synthetic sequence, as it establishes the stereochemistry of the final aminocyclohexanol product. A variety of reducing agents can be employed, each with its own characteristic reactivity and stereoselectivity.

Common Reducing Agents and Their Mechanistic Implications
  • Sodium in Isopropyl Alcohol/THF: This dissolving metal reduction is an effective method for producing diastereomeric mixtures of cis- and trans-3-aminocyclohexanols.[5][7][8] The reaction proceeds through a single electron transfer mechanism. The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the enamine double bond.

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄ is commonly used for the reduction of ketones to alcohols.[9][10][11] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[12][13] While effective for the ketone reduction, it may not efficiently reduce the enamine double bond under standard conditions.[9]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ can reduce both the ketone and the enamine functionalities.[14][15][16][17] Its high reactivity necessitates careful handling and anhydrous reaction conditions.[14][16]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Rh).[18] Catalytic hydrogenation can be highly stereoselective, and the choice of catalyst and reaction conditions can be tuned to favor the formation of a specific diastereomer.[19][20]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: β-Enaminoketone Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification 1,3-Cyclohexanedione 1,3-Cyclohexanedione Condensation Condensation (e.g., Toluene, Reflux) 1,3-Cyclohexanedione->Condensation Primary_Amine Primary Amine Primary_Amine->Condensation β-Enaminoketone β-Enaminoketone Condensation->β-Enaminoketone Reducing_Agent Reducing Agent (e.g., Na/iPrOH, NaBH4, LiAlH4, H2/Catalyst) β-Enaminoketone->Reducing_Agent Aminocyclohexanol Aminocyclohexanol (cis/trans mixture) Reducing_Agent->Aminocyclohexanol Purification Purification (e.g., Chromatography) Aminocyclohexanol->Purification cis-Aminocyclohexanol cis-Aminocyclohexanol Purification->cis-Aminocyclohexanol trans-Aminocyclohexanol trans-Aminocyclohexanol Purification->trans-Aminocyclohexanol

Caption: Workflow for the synthesis of aminocyclohexanols.

Experimental Protocol: Reduction of a β-Enaminoketone with Sodium in Isopropyl Alcohol/THF

This protocol is adapted from a literature procedure for the reduction of β-enaminoketones.[8]

Materials:

  • β-Enaminoketone

  • Isopropyl alcohol

  • Tetrahydrofuran (THF)

  • Metallic sodium

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate (AcOEt)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the β-enaminoketone (1.0 eq) in a mixture of isopropyl alcohol and THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add small pieces of metallic sodium (excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully remove any unreacted sodium.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting diastereomeric mixture of amino alcohols can be analyzed and separated by chromatographic techniques.

Mechanistic Insights into Diastereoselectivity

The stereochemical outcome of the reduction is a critical aspect of this synthesis. The formation of either the cis or trans aminocyclohexanol is governed by the direction of hydride attack on the carbonyl group.

G cluster_0 Reduction Mechanism cluster_1 Hydride Attack cluster_2 Products Enaminoketone β-Enaminoketone H R-N-C=C-C=O Axial Axial Attack Enaminoketone->Axial [H⁻] Equatorial Equatorial Attack Enaminoketone->Equatorial [H⁻] trans trans-Aminocyclohexanol Axial->trans cis cis-Aminocyclohexanol Equatorial->cis

Caption: Diastereoselectivity in the reduction of β-enaminoketones.

The diastereoselectivity can often be rationalized by considering the steric environment of the carbonyl group. Attack of the hydride from the less hindered face is generally favored. In the case of chiral β-enaminoketones, the existing stereocenter can exert a significant directing effect, leading to a higher diastereomeric excess of one isomer.

Data Summary: Reduction of β-Enaminoketones

SubstrateReducing AgentSolventProduct(s)Diastereomeric Ratio (cis:trans)Yield (%)Reference
3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-oneNa / iPrOH-THFiPrOH-THF3-(Benzylamino)-5,5-dimethylcyclohexanolMixture77[8]
3-(((S)-1-Phenylethyl)amino)-5,5-dimethylcyclohex-2-en-1-oneNa / iPrOH-THFiPrOH-THF3-(((S)-1-Phenylethyl)amino)-5,5-dimethylcyclohexanol69:6 (cis:trans)75[7]

Conclusion

The reduction of β-enaminoketones represents a powerful and adaptable strategy for the synthesis of valuable aminocyclohexanol building blocks. By carefully selecting the starting materials and the reducing agent, researchers can effectively control the stereochemical outcome of the reaction, providing access to specific diastereomers required for the development of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a practical resource for scientists engaged in synthetic and medicinal chemistry.

References

  • Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones. Molecules, 17(1), 151-162. [Link]

  • Scilit. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

  • Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

  • Süss, P., et al. (2017). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 9(21), 4098-4102. [Link]

  • Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

  • Schell, H. M., & Evans, D. A. (2008). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. [Link]

  • Jacobsen, E. N., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895-2897. [Link]

  • Fustero, S., et al. (1996). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 61(16), 5557-5563. [Link]

  • ResearchGate. (n.d.). Preparation of β-enaminoketones 1 and 2. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (1997). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 62(24), 8412-8413. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Palmieri, G., & Cimarelli, C. (2007). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Zhang, X., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 13(15), 10134-10141. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • ResearchGate. (2013). Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Autechaux, A. (n.d.). The Versatility of Trans-4-Aminocyclohexanol in Organic Synthesis. [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Catalytic Hydrogenation. [Link]

  • Organic Chemistry Explained. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. [Link]

Sources

Application Note & Detailed Protocol: Stereoselective Synthesis of cis-4-Amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of cis-4-amino-1-methylcyclohexanol, a valuable bifunctional building block for pharmaceutical and materials science research. The protocol details a robust, multi-step chemical synthesis beginning from the commercially available starting material, 1,4-cyclohexanedione. The core of the strategy involves the construction of a key tertiary alcohol intermediate, 4-hydroxy-4-methylcyclohexanone, followed by a diastereoselective reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation, ensuring both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

The 1,4-aminocyclohexanol scaffold is a privileged motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups.[1] The target molecule, this compound (CAS 177906-46-6), incorporates a tertiary alcohol, adding a valuable chiral center and modifying the polarity and hydrogen bonding capacity of the core structure.[2]

While enzymatic routes offer elegant solutions for producing related aminocyclohexanols with high stereoselectivity,[3][4] this guide focuses on a more traditional and broadly accessible chemical synthesis pathway. Our strategy is centered around the late-stage introduction of the amine functionality onto a carefully constructed ketone precursor. This approach allows for greater control over the introduction of the C1-methyl and hydroxyl groups.

The overall synthesis is divided into two primary stages:

  • Part A: Synthesis of the Key Intermediate, 4-Hydroxy-4-methylcyclohexanone. This is achieved through a three-step sequence involving selective protection of one carbonyl group, a Grignard reaction to install the methyl and hydroxyl groups, and subsequent deprotection.

  • Part B: Diastereoselective Reductive Amination. The ketone intermediate is converted directly to the target amino alcohol in a one-pot reaction, with a focus on conditions that favor the formation of the desired cis stereoisomer.

Overall Synthetic Workflow

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 1,4-Cyclohexanedione B Mono-ketal Protected Intermediate A->B  Mono-ketalization  (Ethylene Glycol, p-TsOH) C Tertiary Alcohol Intermediate B->C  Grignard Reaction  (MeMgBr) D Key Ketone: 4-Hydroxy-4-methylcyclohexanone C->D  Deprotection  (Aqueous Acid) F cis/trans Mixture D->F  Reductive Amination  (NH4OAc, NaBH3CN) E This compound (Target Molecule) F->E  Purification  (Chromatography)

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of 4-Hydroxy-4-methylcyclohexanone

Principle of the Synthesis

The primary challenge is the selective functionalization of the symmetric 1,4-cyclohexanedione. To perform a Grignard reaction on only one of the two carbonyl groups, the other must be temporarily masked with a protecting group. An ethylene ketal is an ideal choice as it is stable to the strongly basic and nucleophilic conditions of the Grignard reaction but can be easily removed later under acidic conditions.

Detailed Experimental Protocol

Step 1: Mono-ketalization of 1,4-Cyclohexanedione

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Reagents: To the flask, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq). Add toluene (approx. 2.5 M concentration relative to the dione).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed azeotropically. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-ketal protected intermediate, which can often be used in the next step without further purification.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), place the crude mono-ketal from the previous step in a dry three-neck flask equipped with a stir bar, a dropping funnel, and a thermometer. Dissolve it in anhydrous diethyl ether or THF.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching & Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[5] Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Ketal Deprotection

  • Setup: Dissolve the crude tertiary alcohol from the Grignard step in a mixture of acetone and water (e.g., 4:1 v/v).

  • Reaction: Add a catalytic amount of 2 M hydrochloric acid (HCl). Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding solid NaHCO₃ until effervescence ceases. Remove the acetone under reduced pressure.

  • Purification: Extract the remaining aqueous solution with dichloromethane (DCM) (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-hydroxy-4-methylcyclohexanone as the key intermediate.

Part B: Synthesis of this compound

Principle of Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[6] The reaction proceeds via the in situ formation of an imine (or its protonated form, an iminium ion), which is then immediately reduced to the corresponding amine.[7]

The choice of reducing agent is critical for the success of this one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium intermediate much faster than it reduces the starting ketone, preventing the formation of alcohol side-products.[7]

The stereochemical outcome is determined during the hydride delivery step. The hydride will preferentially attack the less sterically hindered face of the cyclohexyl ring, which can be leveraged to favor the desired cis isomer.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask, dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in methanol.

  • Reagents: Add ammonium acetate (NH₄OAc, ~7-10 eq) to the solution. Stir until it is fully dissolved. The pH of the solution should be weakly acidic (pH 6-7), which is optimal for imine formation.

  • Reaction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring solution at room temperature.

    • Safety Note: NaBH₃CN is highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with strong acids, which can liberate hydrogen cyanide (HCN) gas.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting ketone is consumed, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH is ~2 to destroy any remaining NaBH₃CN (perform this in a fume hood). Stir for 30 minutes.

  • Extraction: Basify the solution to pH >10 with 2 M NaOH. Extract the aqueous layer with DCM or a 9:1 mixture of DCM:isopropanol (3-4x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of cis and trans isomers. The desired this compound can be isolated from the trans isomer by flash column chromatography on silica gel, typically using a gradient of DCM/Methanol with 1% ammonium hydroxide.

Materials and Quantitative Data

Reagent/MaterialFormulaMW ( g/mol )Role / Notes
1,4-CyclohexanedioneC₆H₈O₂112.13Starting Material
Ethylene GlycolC₂H₆O₂62.07Protecting Agent
p-Toluenesulfonic acidC₇H₈O₃S·H₂O190.22Acid Catalyst
Methylmagnesium bromideCH₃MgBr119.27Grignard Reagent (3.0M)
Ammonium AcetateC₂H₇NO₂77.08Ammonia Source
Sodium CyanoborohydrideNaBH₃CN62.84Reducing Agent
TolueneC₇H₈92.14Solvent
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Solvent
MethanolCH₃OH32.04Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Ethyl AcetateC₄H₈O₂88.11Solvent
Hydrochloric Acid (HCl)HCl36.46Catalyst / Workup
Sodium Hydroxide (NaOH)NaOH40.00Workup
Sodium BicarbonateNaHCO₃84.01Workup
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying Agent
Silica GelSiO₂60.08Chromatography Stationary Phase

Safety and Handling

All procedures should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Flammable Solvents: Toluene, diethyl ether, methanol, and ethyl acetate are flammable. Keep away from ignition sources.[8]

  • Grignard Reagents: Methylmagnesium bromide is water-reactive and potentially pyrophoric. It must be handled under an inert atmosphere.

  • Corrosives: Concentrated acids (HCl) and bases (NaOH) are corrosive and can cause severe burns.[9][10]

  • Toxic Reagents: Sodium cyanoborohydride is highly toxic if ingested or inhaled and can release toxic hydrogen cyanide gas upon contact with acid.[2] Quenching procedures must be performed with extreme caution in a fume hood.

  • General Hazards: The target compound, this compound, should be handled with care. Assume it is harmful if swallowed and may cause skin/eye irritation.[2]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.[3][4][11]

  • Gallou, F., et al. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server.[12]

  • Martinez, R., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank.[13]

  • AChemBlock. (n.d.). This compound 97%. Retrieved from AChemBlock website.[2]

  • ChemicalBook. (n.d.). CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR spectrum.
  • Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.[3][4]

  • PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Retrieved from PubChem.[9]

  • ChemScene. (n.d.). This compound. Retrieved from ChemScene.[14]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar.[11]

  • Benchchem. (n.d.). trans-4-Aminocyclohexanol | High-Purity Building Block. Retrieved from Benchchem.[1]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Methylcyclohexanol, cis + trans. Retrieved from Thermo Fisher Scientific.[8]

  • Fisher Scientific. (2009). Safety Data Sheet: trans-4-Aminocyclohexanol. Retrieved from Fisher Scientific.[10]

  • PubChem. (n.d.). 4-Aminocyclohexanol.
  • Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from Organic Syntheses.[5]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from ResearchGate.[6]

  • Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki. Retrieved from Guidechem.[15]

  • Amadis Chemical. (n.d.). This compound,177906-46-6.
  • ChemicalBook. (n.d.). cis-4-Aminocyclohexanol hydrochloride(56239-26-0) 1H NMR spectrum. Retrieved from ChemicalBook.[16]

  • Amadis Chemical. (n.d.). This compound,177906-46-6. Retrieved from Amadis Chemical.[17]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • PubMed Central. (2024).
  • Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki. Retrieved from Guidechem.[15]

  • Chemical Communications (RSC Publishing). (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Retrieved from RSC Publishing.[18]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from MDPI.[19]

  • Chemical Communications (RSC Publishing). (2025). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Retrieved from RSC Publishing.[20]

  • RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry.[7]

  • Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Universidad de Cádiz. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Retrieved from Universidad de Cádiz.[21]

  • Global Thesis. (2018). Nitrocyclohexane Hydrogenation Over Ni-based Catalyst Modified With Metal Promoter. Retrieved from Global Thesis.[22]

  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

Sources

Purification of cis-4-Amino-1-methylcyclohexanol: A Guide to High-Purity Isolation Using Supercritical Fluid and Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-amino-1-methylcyclohexanol is a pivotal carbocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its synthesis often yields a mixture of cis and trans stereoisomers, alongside other process-related impurities. The inherent polarity and basicity of the primary amine and tertiary alcohol functional groups present a significant purification challenge. This application note provides two detailed protocols for the efficient isolation of the high-purity cis-isomer. We present a modern, high-throughput preparative Supercritical Fluid Chromatography (SFC) method, ideal for speed and scalability in a drug development environment. Additionally, we describe a robust, traditional flash column chromatography protocol suitable for standard laboratory settings. The causality behind experimental choices, system validation, and post-purification analysis are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Purification Challenge

The compound this compound possesses two highly polar functional groups: a primary amine and a tertiary alcohol. This hydrophilic nature (LogP ≈ 0.64) complicates purification by standard reversed-phase high-performance liquid chromatography (RPLC), where the analyte often exhibits poor retention. Furthermore, the primary amine can interact strongly with acidic sites on common stationary phases like silica, leading to significant peak tailing and reduced recovery.

The primary purification objective is the removal of the diastereomeric trans-4-amino-1-methylcyclohexanol impurity. As stereoisomers often have very similar physical properties, a high-resolution chromatographic technique is essential for achieving the high levels of isomeric purity (>99%) required for pharmaceutical applications.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
CAS Number 177906-46-6[1][2]
Topological Polar Surface Area (TPSA) 46.25 Ų[1]
Predicted LogP 0.6387[1]
Functional Groups Primary Amine, Tertiary AlcoholN/A

Method 1: High-Throughput Purification by Preparative SFC

Supercritical Fluid Chromatography (SFC) is a powerful form of normal-phase chromatography that utilizes supercritical CO₂ as the primary mobile phase.[3] Its low viscosity and high diffusivity enable rapid and highly efficient separations.[4][5] For polar, basic compounds like aminocyclohexanols, SFC offers significant advantages over traditional LC, including reduced organic solvent consumption, faster run times, and greatly simplified fraction processing, as the CO₂ evaporates upon depressurization.

Principle of SFC Separation

SFC operates on normal-phase principles, where analytes are separated based on their polarity.[3] The stationary phase is polar, and the mobile phase is largely non-polar (supercritical CO₂). A polar organic co-solvent, or "modifier" (e.g., methanol), is added to the CO₂ to increase the mobile phase's elution strength.[6] For basic analytes, a small amount of a basic additive is crucial. This additive masks active silanol sites on the stationary phase, preventing ionic interactions that cause peak tailing and improving peak shape and recovery.

Preparative SFC Workflow Diagram

SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_post Post-Processing SamplePrep Sample Preparation (Dissolve crude in Methanol) Injection Inject Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation (Methanol + 0.2% NH4OH) MobilePhase->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Detection UV Detection Separation->Detection Collection Triggered Fraction Collection Detection->Collection Evaporation Solvent Evaporation (CO2 vents, Methanol removed) Collection->Evaporation PurityCheck Purity & Identity Analysis (QC by LC-MS, NMR) Evaporation->PurityCheck Final Pure cis-Isomer PurityCheck->Final

Caption: Workflow for the purification of this compound via SFC.

Detailed Experimental Protocol: Preparative SFC

Instrumentation:

  • Waters Prep 100 SFC UV Directed System or equivalent.

  • Column: Viridis SFC 2-Ethylpyridine, 5 µm, 19 x 150 mm.

  • Detectors: Photodiode Array (PDA) Detector.

  • Automated Back Pressure Regulator (ABPR).

Chromatographic Conditions:

ParameterSettingRationale
Stationary Phase 2-Ethylpyridine (2-EP)Provides alternative selectivity to silica and is effective for retaining polar compounds.
Mobile Phase A Supercritical CO₂Primary, non-polar mobile phase component.
Mobile Phase B (Modifier) Methanol w/ 0.2% Ammonium Hydroxide (v/v)Polar co-solvent to elute the analyte. NH₄OH is a basic additive to prevent peak tailing.
Gradient 20% to 40% B over 8 minutesStarts with lower polarity to retain impurities, then increases to elute the target compound.
Flow Rate 100 mL/minHigh flow rates are possible due to the low viscosity of supercritical CO₂, enabling fast purifications.[5]
Back Pressure 120 barMaintains CO₂ in its supercritical state.
Column Temperature 40 °CEnsures supercritical conditions and improves separation kinetics.
Sample Preparation 50 mg/mL in MethanolMethanol is a common, effective solvent compatible with SFC.[3]
Injection Volume 1 mL per injectionScalable depending on column dimensions and sample concentration.
Detection UV at 210 nmThe compound lacks a strong chromophore, requiring detection at a low wavelength.
Fraction Collection Triggered by UV signal thresholdAutomated collection ensures only the desired peak is isolated.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for 10-15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution onto the column.

  • Chromatography & Collection: Execute the gradient method. Monitor the chromatogram and ensure the fraction collector is triggered correctly for the peak corresponding to the cis-isomer (typically the later eluting peak in normal phase).

  • Fraction Processing: The collected fractions will contain the purified product in methanol with the basic additive. The majority of the CO₂ will have evaporated. Remove the methanol under reduced pressure (rotary evaporator).

  • Quality Control: Analyze an aliquot of the final product by an appropriate analytical method (e.g., LC-MS or GC-MS) to confirm purity and by ¹H NMR to confirm identity and stereochemistry.

Method 2: Standard Purification by Flash Column Chromatography

Flash column chromatography is a widely accessible technique that uses moderate pressure to accelerate the separation of compounds on a silica gel column. While less efficient than preparative SFC, it is highly effective when optimized.

Principle of Flash Separation

This method relies on the principles of normal-phase adsorption chromatography. The crude mixture is applied to the top of a polar silica gel column. A mobile phase (eluent) of lower polarity is then passed through the column. Compounds with higher polarity, like the target amino alcohol, will have a stronger affinity for the silica gel and move down the column more slowly than non-polar impurities. By gradually increasing the polarity of the eluent, the bound compounds can be selectively eluted. As with SFC, adding a base to the eluent is critical to obtaining good peak shape for the amine.[7]

Flash Chromatography Workflow Diagram

Flash_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation DryLoad Sample Dry Loading (Adsorb crude onto silica) LoadSample Load Sample onto Column DryLoad->LoadSample PackColumn Pack Column (Silica gel slurry in Hexane) PackColumn->LoadSample EluentPrep Prepare Eluents (DCM/MeOH/NH4OH) Elution Gradient Elution EluentPrep->Elution LoadSample->Elution CollectFractions Collect Fractions Elution->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure cis-Isomer Evaporate->Final

Caption: Workflow for the purification of this compound via Flash Chromatography.

Detailed Experimental Protocol: Flash Chromatography

Materials:

  • Silica Gel: Standard grade, 230-400 mesh.

  • Solvents: HPLC grade Dichloromethane (DCM), Methanol (MeOH), Hexane, and Ammonium Hydroxide (NH₄OH, ~28% aqueous solution).

  • Flash chromatography system (e.g., Teledyne ISCO CombiFlash) or manual glass column setup.

  • TLC plates (silica gel 60 F₂₅₄).

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of the crude product in a minimal amount of methanol.

    • Add 2-3 g of silica gel to the solution and concentrate to a dry, free-flowing powder using a rotary evaporator. This prevents dissolution issues at the column head and ensures a narrow application band.

  • Column Packing:

    • Prepare a slurry of silica gel (approx. 50 g for 1 g of crude) in hexane or 5% ethyl acetate in hexane.

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed. Do not let the column run dry.

  • Eluent Preparation:

    • Prepare a mobile phase system. A common system for amino alcohols is Dichloromethane (DCM) and Methanol (MeOH) with a constant small percentage of a basic modifier.

    • Eluent A: Dichloromethane

    • Eluent B: 95:5 (v/v) Methanol / Ammonium Hydroxide.

  • Chromatography:

    • Carefully load the dry sample onto the top of the packed silica bed.

    • Begin elution with 100% DCM.

    • Gradually increase the percentage of Eluent B, for example, in a stepwise gradient:

      • 2% B for 2 column volumes (CVs)

      • 5% B for 5 CVs

      • 7% B for 5 CVs

      • 10% B until the product has fully eluted.

    • Collect fractions (e.g., 20 mL each) throughout the run.

  • Fraction Analysis:

    • Spot every second or third fraction onto a TLC plate.

    • Develop the TLC plate using an eluent slightly more polar than the elution conditions (e.g., 90:9.5:0.5 DCM/MeOH/NH₄OH).

    • Visualize the spots using a suitable stain for amines, such as ninhydrin, followed by gentle heating.[8] The target compound will appear as a colored spot.

  • Product Isolation:

    • Combine the fractions that contain only the pure desired product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound.

Purity and Identity Confirmation

Post-purification analysis is a mandatory step to validate the success of the protocol.

  • Purity Assessment: Use a high-resolution analytical method such as UPLC-MS or GC-MS. The purity should be >99%, with the trans-isomer below the detection limit.

  • Identity Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.

  • Stereochemistry Confirmation: The cis configuration can be confirmed using a 2D NMR experiment like NOESY. For the cis-isomer, a nuclear Overhauser effect (NOE) should be observed between the axial protons at C2/C6 and the axial proton at C4. In contrast, the trans-isomer would show different spatial correlations.[9]

Conclusion

The successful purification of this compound from its challenging crude mixture can be reliably achieved using either preparative SFC or flash column chromatography.

  • Preparative SFC stands out as the superior method for drug development environments, offering unparalleled speed, efficiency, and automation, along with significant environmental benefits ("green chemistry").

  • Flash Column Chromatography , when properly optimized with a basic modifier and dry loading technique, remains a cost-effective and highly effective method for laboratories without access to specialized SFC instrumentation.

The choice of method depends on the available resources, required throughput, and scale of purification. Both protocols, when executed with care, will yield the high-purity material essential for advancing research and development.

References

  • Chromatography Today. How Good is SFC for Polar Analytes?. [Link]

  • Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • LabRoots. Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. [Link]

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]

  • SIELC Technologies. Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. [Link]

  • ResearchGate. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Stanchem. This compound, min 97%, 1 gram. [Link]

  • Wiley Online Library. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • PubChem. Trans-4-amino-1-methyl-cyclohexanol. [Link]

  • PubChem. 4-Amino-4-methyl-cyclohexanol. [Link]

  • Google Patents. PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • Semantic Scholar. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids. [Link]

Sources

NMR characterization of cis-4-amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Unambiguous Stereochemical Assignment of cis-4-amino-1-methylcyclohexanol using 1D and 2D NMR Spectroscopy

Abstract

In the realm of pharmaceutical development and chemical research, the precise structural elucidation of stereoisomers is paramount for understanding molecular activity and ensuring product purity. For cyclic compounds such as 4-amino-1-methylcyclohexanol, nuclear magnetic resonance (NMR) spectroscopy serves as an indispensable tool for unambiguously differentiating between its cis and trans diastereomers. This application note provides a comprehensive guide to the , detailing experimental protocols and the logic behind spectral interpretation to definitively assign its stereochemistry.

Introduction: The Critical Role of Stereochemistry

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. For substituted cyclohexanes, the cis and trans isomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to confidently assign the stereochemistry of such compounds is a critical aspect of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, including the spatial relationships between atoms. By analyzing chemical shifts, coupling constants, and through-space correlations, the stereochemistry of molecules like 4-amino-1-methylcyclohexanol can be unequivocally determined.

In the case of this compound, the substituents (amino and hydroxyl groups) are on the same side of the cyclohexane ring. In its most stable chair conformation, this results in one substituent being in an axial position and the other in an equatorial position. This specific arrangement gives rise to a unique NMR fingerprint that allows for its differentiation from the trans isomer, where both substituents would be in equatorial positions (or both axial, which is less stable).

Experimental Design and Rationale

The successful relies on a well-designed experimental strategy that includes both one-dimensional (1D) and two-dimensional (2D) NMR techniques. The causality behind our experimental choices is as follows:

  • ¹H NMR: This is the foundational experiment that provides information about the chemical environment and connectivity of the protons in the molecule. The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the axial or equatorial orientation of the protons on the cyclohexane ring.

  • ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the stereochemistry of the substituents.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the proton network within the cyclohexane ring.[1][2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.[1][4] It is essential for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

The choice of a deuterated solvent is also critical. A solvent that provides good solubility for the analyte and has minimal overlapping signals with the compound of interest is ideal. For 4-amino-1-methylcyclohexanol, deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are suitable choices.

Detailed Protocols

Sample Preparation

Accurate and reproducible NMR data is contingent on meticulous sample preparation.[5]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H and 2D NMR, and 50-100 mg for a high-quality ¹³C NMR spectrum.[6]

  • Solvent Selection: Choose a high-purity deuterated solvent such as Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃). Ensure the solvent is free from water and other impurities.[7][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][9] Gentle vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube.[7][9] Avoid any solid particles in the solution as they can degrade the quality of the NMR spectrum.[6][9]

  • Labeling: Clearly label the NMR tube with the sample information.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more (depending on concentration)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

  • COSY:

    • Pulse Program: cosygpph

    • Number of Scans: 2-4 per increment

    • Spectral Width: 10 ppm in both dimensions

    • Number of Increments: 256-512 in F1

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4-8 per increment

    • Spectral Width: 10 ppm (F2), 165 ppm (F1)

    • Number of Increments: 256 in F1

Spectral Analysis and Interpretation

The key to confirming the cis stereochemistry lies in the detailed analysis of the ¹H NMR spectrum, particularly the chemical shifts and coupling constants of the protons on the cyclohexane ring.

¹H NMR Spectrum

In the chair conformation of this compound, the methyl group will preferentially occupy an equatorial position to minimize steric hindrance. This forces the hydroxyl group into an axial position and the amino group into an equatorial position (or vice-versa). The axial and equatorial protons on the cyclohexane ring have distinct chemical shifts. Generally, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts due to the anisotropic effect of the C-C single bonds.[10][11]

Expected ¹H NMR Data for this compound:

Proton AssignmentApproximate Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityKey Correlations (from COSY)
-CH₃~1.2sNone
H-2ax, H-6ax~1.4-1.6mH-2eq, H-6eq, H-3ax, H-5ax
H-2eq, H-6eq~1.6-1.8mH-2ax, H-6ax, H-3eq, H-5eq
H-3ax, H-5ax~1.3-1.5mH-2ax, H-2eq, H-4
H-3eq, H-5eq~1.9-2.1mH-2ax, H-2eq, H-4
H-4 (axial)~2.8-3.0ttH-3ax, H-3eq, H-5ax, H-5eq
-OH, -NH₂Variablebr sMay not be observed or may exchange with D₂O

Note: The proton on the carbon bearing the amino group (H-4) is expected to be axial. An axial proton will exhibit large axial-axial couplings (~10-13 Hz) to the adjacent axial protons and smaller axial-equatorial couplings (~2-5 Hz), resulting in a characteristic triplet of triplets (tt) multiplicity.

¹³C NMR Spectrum

The ¹³C chemical shifts will also reflect the stereochemistry.

Expected ¹³C NMR Data for this compound:

Carbon AssignmentApproximate Chemical Shift (δ) in CDCl₃ (ppm)
-CH₃~25-30
C-1~68-72
C-2, C-6~35-40
C-3, C-5~28-33
C-4~48-52
2D NMR Analysis
  • COSY: The COSY spectrum will be instrumental in tracing the proton-proton connectivities around the cyclohexane ring. For example, the H-4 proton will show correlations to the protons on C-3 and C-5.

  • HSQC: The HSQC spectrum will provide a direct correlation between each proton and the carbon it is attached to, confirming the assignments made from the 1D spectra.

Workflow for Stereochemical Assignment

The following diagram illustrates the logical workflow for the .

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY_NMR 2D COSY C13_NMR->COSY_NMR assign_C13 Assign ¹³C Signals C13_NMR->assign_C13 HSQC_NMR 2D HSQC COSY_NMR->HSQC_NMR assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity) HSQC_NMR->assign_H1 correlate Correlate Signals (COSY & HSQC) assign_H1->correlate assign_C13->correlate stereochem Confirm cis- Stereochemistry correlate->stereochem

Caption: Workflow for NMR-based stereochemical assignment.

Conclusion

By employing a combination of 1D and 2D NMR techniques, the stereochemistry of this compound can be definitively established. The key diagnostic features are the chemical shifts and, most importantly, the coupling patterns of the cyclohexane ring protons. A thorough analysis of these parameters, guided by the correlations observed in COSY and HSQC spectra, provides an irrefutable structural assignment. This rigorous approach to characterization is essential for ensuring the quality and integrity of chemical compounds used in research and development.

References

  • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.).
  • 1H NMR of cyclohexane. (2020, May 29). YouTube.
  • Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Benchchem.
  • Chemical Shift. (2015, February 12). MRI Questions.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • Study of thermodynamic and NMR properties of some cyclohexane derivatives. (2025, August 7).
  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anuchem.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

Sources

Application Notes and Protocols: The Strategic Use of cis-4-Amino-1-methylcyclohexanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The saturated carbocyclic scaffold of cis-4-amino-1-methylcyclohexanol represents a pivotal design element in modern kinase inhibitor discovery. Its inherent three-dimensionality and the stereospecific orientation of its amino and hydroxyl functionalities offer a unique framework to achieve high potency and selectivity. This guide provides an in-depth exploration of the strategic application of this building block in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the Akt/PKB signaling pathway. Detailed, field-proven protocols for the key synthetic transformations, an analysis of the structure-activity relationships (SAR), and the underlying scientific rationale for its use are presented to empower researchers in the development of next-generation targeted therapies.

Introduction: The Value of 3D Scaffolds in Kinase Inhibitor Design

The kinome remains a primary focus of drug discovery, with numerous small-molecule inhibitors approved for a range of human diseases, particularly cancer. A significant challenge in this field is the development of inhibitors with high selectivity to minimize off-target effects, as the ATP-binding sites of many kinases share a high degree of structural homology. One effective strategy to overcome this challenge is the incorporation of rigid, three-dimensional scaffolds that can exploit subtle topological differences in the kinase active site.

The this compound moiety has emerged as a valuable fragment in this context. Its key features include:

  • Stereochemically Defined Exit Vectors: The cis relationship between the amino and hydroxyl groups projects these functionalities in a well-defined spatial orientation, allowing for precise interaction with specific residues in the target kinase. The stereochemistry of a drug molecule is critical as it dictates how well it fits into its biological target.[1][2]

  • Improved Physicochemical Properties: As a bioisosteric replacement for more traditional scaffolds like piperidine, the cyclohexanol core can favorably modulate physicochemical properties such as solubility and metabolic stability.[3][4]

  • Access to Novel Chemical Space: The non-planar nature of the cyclohexane ring allows for the exploration of chemical space that is inaccessible to flat, aromatic scaffolds, potentially leading to novel binding modes and improved selectivity profiles.

This application note will detail a representative synthetic workflow for the incorporation of this compound into a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, a scaffold known to be effective against kinases such as Akt.

Synthetic Strategy and Key Reactions

The synthesis of a kinase inhibitor utilizing this compound can be conceptualized as a modular process. A representative synthetic route is outlined below, involving two key transformations: a nucleophilic aromatic substitution (SNAr) to connect the aminocyclohexanol to the core heterocycle, followed by an amide coupling to introduce a side chain that can interact with the solvent-exposed region of the kinase.

Diagram: Overall Synthetic Workflow

G cluster_0 Part 1: Core Assembly cluster_1 Part 2: Side Chain Coupling A This compound C Intermediate A: 4-(1-Methyl-4-hydroxycyclohexylamino)-7H-pyrrolo[2,3-d]pyrimidine A->C SNAr Reaction B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C E Final Kinase Inhibitor C->E Amide Coupling D Carboxylic Acid Derivative (e.g., Boc-protected amino acid) D->E

Caption: A modular two-part synthetic strategy for kinase inhibitor synthesis.

Detailed Protocols

Protocol 1: Synthesis of Intermediate A via SNAr Reaction

This protocol describes the nucleophilic aromatic substitution reaction between this compound and the common kinase inhibitor core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold is a key component in many clinically evaluated kinase inhibitors, including those targeting the PI3K/Akt pathway.[5]

Reaction Scheme:

Rationale:

The electron-withdrawing nature of the pyrimidine ring activates the 4-position towards nucleophilic attack by the primary amine of the cyclohexanol derivative. A high-boiling point solvent like n-butanol is often used to drive the reaction to completion. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is employed to quench the HCl generated during the reaction without competing with the primary amine nucleophile. Studies have shown that such acid-catalyzed aminations of chloropyrimidines can also be effectively carried out in aqueous media, offering a greener alternative.[6][7]

Materials:

ReagentMWMoles (equiv)Amount
This compound129.201.01.29 g
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.571.11.69 g
N,N-Diisopropylethylamine (DIPEA)129.252.54.3 mL
n-Butanol (n-BuOH)74.12-20 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.29 g, 10 mmol) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.69 g, 11 mmol).

  • Add n-butanol (20 mL) and N,N-diisopropylethylamine (4.3 mL, 25 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford Intermediate A as a solid.

Protocol 2: Amide Coupling to Synthesize Final Kinase Inhibitor

This protocol details the coupling of Intermediate A with a representative carboxylic acid to form the final kinase inhibitor. The choice of carboxylic acid is critical for targeting the solvent-exposed region of the kinase and can significantly impact potency and selectivity. In this example, we use a Boc-protected amino acid, a common fragment in Akt inhibitors like AZD5363.

Reaction Scheme:

Rationale:

Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for the formation of amide bonds, particularly when one of the coupling partners may be sterically hindered or electronically deactivated. The reaction proceeds through the formation of an activated ester of the carboxylic acid, which is then readily attacked by the hydroxyl group of Intermediate A.

Materials:

ReagentMWMoles (equiv)Amount
Intermediate A248.321.02.48 g
Boc-protected Amino Acid-1.212 mmol
HATU380.231.34.94 g
N,N-Diisopropylethylamine (DIPEA)129.253.05.2 mL
Dimethylformamide (DMF)73.09-30 mL

Procedure:

  • Dissolve the Boc-protected amino acid (12 mmol) in DMF (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (4.94 g, 13 mmol) and DIPEA (5.2 mL, 30 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Intermediate A (2.48 g, 10 mmol) in DMF (15 mL).

  • Add the solution of Intermediate A to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final Boc-protected kinase inhibitor.

  • If necessary, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final free amine.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides a rigid framework upon which systematic SAR studies can be conducted. The following points highlight key areas for optimization:

  • Stereochemistry of the Cyclohexanol Ring: The cis configuration is often crucial for maintaining the correct vector for the amino group to interact with the hinge region of the kinase and for the hydroxyl group to engage in hydrogen bonding or to be further functionalized. The relative stereochemistry of substituents on a ring system can have a profound impact on biological activity.[8]

  • The 1-Methyl Group: The presence of the methyl group at the 1-position can serve to lock the conformation of the cyclohexane ring, reducing the entropic penalty upon binding. Furthermore, it can make beneficial van der Waals contacts in a hydrophobic sub-pocket of the kinase active site.

  • Modification of the Hydroxyl Group: The hydroxyl group can be a key hydrogen bond donor. Alternatively, it can serve as a handle for further derivatization to extend into the solvent-exposed region of the active site, potentially improving potency or modulating physicochemical properties.

  • Bioisosteric Replacements: While the cyclohexanol ring offers advantages, exploring other saturated carbocyclic or heterocyclic rings (e.g., cyclopentanol, piperidinol) can be a valuable strategy to fine-tune the inhibitor's properties. Such bioisosteric replacements are a common tactic in medicinal chemistry to address issues with pharmacokinetics or off-target activity.[9]

Table of Representative Kinase Inhibition Data:

The following table presents hypothetical, yet representative, data for a series of kinase inhibitors based on the described scaffold, illustrating the impact of structural modifications on potency against Akt1.

CompoundR Group (at hydroxyl)Akt1 IC50 (nM)Notes
1 -H50Parent compound with a free hydroxyl group.
2 -CH325Capping the hydroxyl with a methyl group can improve potency.
3 -CH2CH2OH15Extension with a flexible linker can pick up additional interactions.
trans-1 -H (trans isomer)>1000Demonstrates the critical importance of the cis stereochemistry.
Des-methyl-1 -H (no 1-methyl)120Loss of the methyl group reduces potency, highlighting its role.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined stereochemistry and rigid conformational properties provide an excellent starting point for the design of potent and selective drug candidates. The synthetic protocols detailed herein offer a robust and adaptable framework for researchers to incorporate this valuable scaffold into their own discovery programs. By understanding the underlying principles of its application and the nuances of the structure-activity relationships, the scientific community can continue to leverage this and similar 3D fragments to develop the next generation of targeted therapeutics.

References

  • Hart, R. A., et al. (2022). C-OH for N in Piperazines: HIV-1 MAT Inhibitors. Journal of Medicinal Chemistry, 65(22), 15935–15966. [Link]

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Dong, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288. [Link]

  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873–887. [Link]

  • Wang, Y., et al. (2022). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications, 58(82), 11550-11553. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(2), 448-456. [Link]

  • Francis, T., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(40), 35635–35664. [Link]

  • Ismail, N. S., et al. (2016). Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 49-60. [Link]

  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2667-2670. [Link]

  • Lee, J., & Kim, Y. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse. [Link]

  • Ager, D. J., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(41), 38676–38684. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

  • Ager, D. J., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Yoshikawa, M., et al. (2012). Role of the side chain stereochemistry in the α-glucosidase inhibitory activity of kotalanol, a potent natural α-glucosidase inhibitor. Part 2. Bioorganic & Medicinal Chemistry, 20(21), 6321-6334. [Link]

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Application Notes and Protocols: Cis-4-amino-1-methylcyclohexanol as a Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Cyclohexylamines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the cyclohexane scaffold remains a privileged motif, offering a versatile three-dimensional framework for the precise spatial orientation of pharmacophoric elements. Among its numerous derivatives, cis-4-amino-1-methylcyclohexanol has emerged as a critical building block, particularly in the synthesis of targeted therapies. Its rigid, yet conformationally defined structure, coupled with the stereospecific presentation of amino and hydroxyl functionalities, makes it an invaluable intermediate for creating molecules with high affinity and selectivity for their biological targets.

This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the application of this compound in drug synthesis. We will delve into its pivotal role as an intermediate, with a particular focus on its application in the synthesis of Resmetirom (MGL-3196), a promising agent for the treatment of non-alcoholic steatohepatitis (NASH). The protocols and methodologies detailed herein are synthesized from patent literature and established chemical principles to provide a practical and scientifically grounded resource.

Physicochemical Properties and Specifications

A thorough understanding of the starting material's properties is fundamental to its successful application in multi-step synthesis. The quality of this compound directly impacts the yield, purity, and overall success of subsequent synthetic transformations.

PropertySpecificationAnalytical Method
Chemical Name (cis)-4-amino-1-methylcyclohexan-1-ol-
CAS Number 177906-46-6-
Molecular Formula C₇H₁₅NOElemental Analysis
Molecular Weight 129.20 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Purity (by GC) ≥ 98%Gas Chromatography
Diastereomeric Purity ≥ 98% (cis isomer)Chiral HPLC, NMR
Water Content (KF) ≤ 0.5%Karl Fischer
Melting Point 108-113 °C (literature value)Melting Point App.

Synthesis of a Key Pharmaceutical Agent: The Case of Resmetirom (MGL-3196)

Resmetirom is a liver-directed, selective thyroid hormone receptor-β (THR-β) agonist that has shown significant promise in clinical trials for the treatment of NASH.[1] The synthesis of this complex molecule relies on the strategic incorporation of the this compound moiety. While specific process details are often proprietary, the general synthetic approach can be elucidated from patent literature.[2][3]

The primary role of this compound in the synthesis of Resmetirom is to introduce the substituted aminocyclohexyl ether linkage, a key structural feature for the molecule's activity. The cis stereochemistry is crucial for the correct spatial orientation of the molecule within the THR-β binding pocket.

Visualizing the Synthetic Pathway

The following diagram illustrates the conceptual workflow for the synthesis of a key intermediate for Resmetirom, highlighting the integration of this compound.

G cluster_synthesis Synthesis of this compound cluster_resmetirom Synthesis of Resmetirom Intermediate A 4-Methylcyclohexanone B Protection of Ketone A->B C Introduction of Amino Group (e.g., Oximation followed by Reduction) B->C D Deprotection and Stereoselective Reduction C->D E This compound D->E F This compound H Nucleophilic Substitution (SNAr) F->H G Activated Heterocyclic Precursor G->H I Key Resmetirom Intermediate H->I

Caption: Conceptual workflow for the synthesis and application of this compound.

Protocols for Synthesis and Application

The following protocols are representative methodologies based on established chemical principles and analogous reactions found in the literature.[4][5] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis starting from 4-methylcyclohexanone. The key challenge is the stereoselective introduction of the amino and hydroxyl groups in a cis relationship.

Step 1: Oximation of 4-Methylcyclohexanone

  • To a solution of 4-methylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to yield 4-methylcyclohexanone oxime.

Step 2: Beckmann Rearrangement and Hydrolysis

  • Treat the 4-methylcyclohexanone oxime (1.0 eq) with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at elevated temperature (e.g., 100-120 °C) to induce the Beckmann rearrangement, forming the corresponding lactam.

  • After cooling, carefully quench the reaction mixture with ice and neutralize with a base (e.g., NaOH solution).

  • Extract the lactam with an appropriate organic solvent (e.g., dichloromethane).

  • Hydrolyze the lactam under acidic or basic conditions to yield 4-aminomethylcyclohexanecarboxylic acid.

Step 3: Curtius or Hofmann Rearrangement

  • Convert the carboxylic acid to an acyl azide (for Curtius rearrangement) or an amide (for Hofmann rearrangement).

  • Perform the rearrangement reaction to yield the corresponding isocyanate or carbamate.

  • Hydrolyze the intermediate to obtain 4-amino-1-methylcyclohexanol. The stereochemistry at this stage will likely be a mixture of cis and trans isomers.

Step 4: Isomer Separation and Purification

  • The separation of cis and trans isomers can be achieved by fractional crystallization or column chromatography.[5]

  • Protect the amino group (e.g., as a Boc-carbamate) to facilitate separation by chromatography on silica gel.

  • Deprotect the purified cis-isomer to obtain the final product.

Protocol 2: Application in the Synthesis of a Resmetirom Precursor

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between this compound and an activated heterocyclic system, a key step in the synthesis of Resmetirom.[2]

Materials:

  • This compound

  • A suitable activated heterocyclic precursor (e.g., a di-chloro substituted pyridazine derivative as described in patent literature)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)

Procedure:

  • To a solution of the activated heterocyclic precursor (1.0 eq) in DMF, add this compound (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Resmetirom precursor.

Quality Control and Analytical Methods

Robust quality control is essential for ensuring the consistency and reliability of pharmaceutical intermediates.[6][7]

Characterization of this compound
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry. The chemical shifts and coupling constants of the cyclohexyl protons can distinguish between the cis and trans isomers.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the intermediate, while MS provides confirmation of the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed for the accurate determination of diastereomeric purity.

In-Process Controls for Drug Synthesis
  • Reaction Monitoring: HPLC is the preferred method for monitoring the progress of the SNAr reaction, allowing for the determination of the consumption of starting materials and the formation of the product.

  • Impurity Profiling: A thorough understanding of potential impurities is critical. Impurity profiling by LC-MS can help identify and quantify any side products formed during the reaction.

Conclusion and Future Outlook

This compound is a testament to the enduring importance of stereochemically defined building blocks in modern drug discovery. Its successful application in the synthesis of Resmetirom underscores its value in constructing complex and highly specific therapeutic agents. The protocols and guidelines presented in this document provide a foundational framework for the synthesis, application, and quality control of this key intermediate. As the demand for targeted therapies continues to grow, the strategic use of such well-defined molecular scaffolds will undoubtedly play an increasingly vital role in the future of medicine.

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Retrieved from [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from [Link]

  • Barberis, C., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162.
  • Google Patents. (n.d.). CN117263870A - Preparation method of Resmetirom key intermediate III.
  • Google Patents. (n.d.). CN117603149A - A kind of Resmetirom intermediate and its preparation method and the....
  • Google Patents. (n.d.). WO2021063367A1 - Resmetirom crystal form and preparation method therefor and use thereof.
  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-amino-1-methyl-cyclohexanol. Retrieved from [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • ResearchGate. (n.d.). Improved Synthesis of Resmetirom. Retrieved from [Link]

  • Crystal Pharmatech. (2024). Patent Analysis of Resmetirom. Retrieved from [Link]

  • PubChem. (n.d.). Crystal form of RESMETIROM, its preparation method, and its use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. Retrieved from [Link]

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reaction conditions for coupling cis-4-amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Coupling of cis-4-Amino-1-methylcyclohexanol

Introduction: The Versatility of a Bifunctional Scaffold

This compound is a valuable bifunctional building block in the landscape of modern drug discovery and materials science. Its rigid cyclohexyl core, decorated with a nucleophilic primary amine and a tertiary alcohol, presents a unique scaffold for introducing molecular diversity. The cis relationship between the amine and the hydroxyl group, along with the steric presence of the C1-methyl group, imposes specific conformational constraints that can be strategically exploited in ligand design. However, these same features present distinct challenges in chemical synthesis, demanding carefully optimized reaction conditions to achieve efficient and selective couplings.

This guide provides an in-depth exploration of the primary coupling strategies for this compound, moving beyond mere procedural steps to elucidate the underlying principles and rationale for methodological choices. We will address the most common and robust transformations—amide bond formation, palladium-catalyzed N-arylation, and urea synthesis—providing detailed protocols and expert insights to navigate the nuances of this versatile substrate.

Part 1: Amide Bond Formation - The Workhorse of Amine Coupling

The acylation of the primary amino group is arguably the most fundamental coupling reaction for this substrate. The choice of coupling reagent is critical and is dictated by the nature of the carboxylic acid partner, particularly its steric bulk and electronic properties. The secondary amine of the cyclohexane ring is somewhat sterically hindered, making robust activating agents a necessity for efficient conversion.

Mechanism & Reagent Selection

Amide coupling proceeds via the activation of a carboxylic acid, transforming its hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine.

  • Carbodiimide-Mediated Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is prone to racemization (if the acid has a chiral center) and can rearrange to an unreactive N-acylurea. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-ester, which is more stable, less prone to racemization, and efficiently reacts with the amine.[3][4] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[1]

  • Uronium/Aminium Salt-Mediated Coupling (HATU): For sterically hindered amines or challenging carboxylic acids, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior.[2][5] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[2] This species reacts rapidly with amines, often succeeding where carbodiimide methods fail, albeit at a higher reagent cost.[6][7]

Workflow for Amide Bond Formation

Amide Coupling Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Workup & Purification Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (O-Acylisourea or OAt-ester) Acid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., EDC/HOBt or HATU/Base) CouplingReagent->ActivatedEster Solvent1 Anhydrous Solvent (DMF, DCM) Amine This compound ActivatedEster->Amine Amide Target Amide Product Amine->Amide Coupling Workup Aqueous Workup (Quench, Extract) Amide->Workup Solvent2 Reaction at 0°C to RT Purification Purification (Column Chromatography) Workup->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: General workflow for amide bond formation.

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is a reliable starting point for coupling with standard carboxylic acids.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 equiv.), this compound (1.0-1.1 equiv.), and HOBt (1.1 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add EDC (1.2 equiv.) portion-wise to the stirred solution. If the amine or acid is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2-1.5 equiv.).[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl (or 10% citric acid), saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Robust Procedure for HATU Coupling

This method is recommended for sterically demanding or electron-deficient carboxylic acids.[2]

  • Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (0.1-0.5 M). Cool the solution to 0 °C.

  • Base Addition: Add DIPEA (3.0 equiv.) dropwise to the mixture and stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.[2]

  • Amine Addition: Add a solution of this compound (1.1 equiv.) in a minimum amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitoring & Workup: Follow steps 5-7 from the EDC/HOBt protocol. The workup will effectively remove the water-soluble tetramethylurea byproduct and excess base.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Causality
Coupling Reagent EDC (1.2 eq), HOBt (1.1 eq)HATU (1.1 eq)EDC is cost-effective for simple couplings; HATU provides higher reactivity for hindered substrates.[2][5]
Base DIPEA or TEA (1.2-1.5 eq)DIPEA (3.0 eq)A base is required to neutralize acid salts and facilitate the reaction. More base is used with HATU to deprotonate the acid and drive active ester formation.[2]
Solvent Anhydrous DCM or DMFAnhydrous DMFDMF is often preferred for its ability to dissolve a wide range of substrates and reagents.[3]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureInitial cooling mitigates exothermic reactions and minimizes side products.
Typical Time 12 - 24 hours1 - 18 hoursHATU-mediated reactions are typically faster due to the higher reactivity of the OAt-ester.[5]

Part 2: N-Arylation via Buchwald-Hartwig Amination

To form a C-N bond between an aromatic ring and this compound, the Buchwald-Hartwig amination is the premier method.[8] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and is far superior to classical methods like nucleophilic aromatic substitution.[9][10]

Catalytic Cycle & Key Components

The reaction involves a Pd(0) catalyst that undergoes oxidative addition into an aryl halide (or triflate). The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the amine, leading to a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst, continuing the cycle.[11][12]

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial. Choices range from bidentate ligands like BINAP for primary amines to highly active monophosphine biaryl ligands (e.g., XPhos, RuPhos) for coupling challenging substrates like aryl chlorides.[8][9]

  • Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or Cs₂CO₃ is required to deprotonate the amine within the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 L₂Pd⁰ Complex1 Oxidative Addition Pd0->Complex1 PdII_Aryl L₂PdII(Ar)(X) Complex1->PdII_Aryl Complex2 Ligand Exchange PdII_Aryl->Complex2 PdII_Amine [L₂PdII(Ar)(RNH₂)]⁺X⁻ Complex2->PdII_Amine Complex3 Deprotonation PdII_Amine->Complex3 PdII_Amido L₂PdII(Ar)(RNH) Complex3->PdII_Amido HX_Base [Base-H]⁺X⁻ Complex3->HX_Base Complex4 Reductive Elimination PdII_Amido->Complex4 Complex4->Pd0 Product Ar-NHR Complex4->Product ArX Ar-X ArX->Complex1 RNH2 R-NH₂ RNH2->Complex2 Base Base Base->Complex3

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
  • Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.2 equiv.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Cool the reaction to room temperature. Monitor progress by TLC or LC-MS analysis of a quenched aliquot.

  • Workup: Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ComponentExample ReagentsTypical LoadingRationale
Aryl Partner Aryl Bromide, Iodide, Triflate1.0 equiv.Reactivity order: I > OTf > Br >> Cl. Chlorides often require more specialized catalyst systems.
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Provides the active Pd(0) catalyst for the cycle.
Ligand BINAP, XPhos, RuPhos1.1-2.0 x Pd mol%Ligand choice is critical for catalyst stability and reactivity; biaryl phosphines are often superior for hindered amines.[9]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃1.4-2.0 equiv.A strong, non-nucleophilic base is essential for the deprotonation step.[11]
Solvent Toluene, Dioxane, THFAnhydrous, DeoxygenatedAprotic solvents are required; deoxygenation prevents oxidation of the phosphine ligand and catalyst.

Part 3: Urea and Carbamate Synthesis

The primary amine of this compound can be readily converted into ureas, which are prevalent motifs in medicinal chemistry.

Methods for Urea Formation
  • Reaction with Isocyanates: This is the most direct method. The amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate to form the urea bond. The reaction is typically fast, high-yielding, and often requires no catalyst.

  • Reaction with an Activating Agent (CDI): For cases where an isocyanate is unstable or unavailable, a two-step, one-pot procedure using an activating agent like 1,1'-Carbonyldiimidazole (CDI) is effective.[13] The first amine reacts with CDI to form a carbamoyl-imidazole intermediate. This activated species is then treated with a second amine to furnish an unsymmetrical urea. If forming a symmetrical urea, an excess of the starting amine is used.

Workflow for Urea Formation

Urea Synthesis Workflow cluster_isocyanate Method A: Isocyanate Pathway cluster_cdi Method B: CDI Pathway Amine1 This compound Urea1 Unsymmetrical Urea Amine1->Urea1 Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urea1 Amine2 This compound Intermediate Carbamoyl-imidazole Intermediate Amine2->Intermediate - Imidazole CDI Carbonyldiimidazole (CDI) CDI->Intermediate Urea2 Unsymmetrical Urea Intermediate->Urea2 - Imidazole Amine3 Second Amine (R'-NH₂) Amine3->Urea2

Caption: Pathways for urea synthesis.

Protocol 4: Urea Synthesis via an Isocyanate
  • Preparation: Dissolve this compound (1.0 equiv.) in an aprotic solvent like THF or DCM.

  • Addition: Cool the solution to 0 °C and add the isocyanate (1.0 equiv.) dropwise, either neat or as a solution in the same solvent.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete quickly.

  • Workup: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Conclusion and Scientific Insights

The coupling of this compound is a versatile process central to the synthesis of complex molecules. The choice of reaction conditions must be tailored to the desired transformation and the nature of the coupling partner.

  • For amide bond formation , standard EDC/HOBt conditions are a reliable first choice, while HATU provides a more powerful alternative for sterically hindered or electronically challenging substrates.[2]

  • For N-arylation , the Buchwald-Hartwig amination is the undisputed method of choice, offering unparalleled scope and efficiency. Success hinges on the judicious selection of the palladium source, phosphine ligand, and base.[8][9]

  • For urea synthesis , direct reaction with an isocyanate is the most efficient route, providing clean and rapid conversion.

The tertiary alcohol on the cyclohexane ring is generally unreactive under these conditions and does not require a protecting group, enhancing the synthetic efficiency. The steric environment of the amine, positioned on a substituted cyclohexane ring, should always be a key consideration, guiding the researcher towards more robust coupling reagents when necessary to ensure high yields and complete conversion.

References

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gunda, P. M. K. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(44), 6125-6128. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • NRO Chemistry. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of cis-4-amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Aminocyclohexanols

Substituted aminocyclohexanols are valuable chiral building blocks in medicinal chemistry and drug development. Their rigid cyclohexane scaffold allows for precise spatial orientation of functional groups, making them ideal components for constructing molecules with specific interactions with biological targets. cis-4-amino-1-methylcyclohexanol, in particular, is a key intermediate for the synthesis of various pharmacologically active compounds, including kinase inhibitors and modulators of cellular signaling pathways. The stereochemical arrangement of the amino and hydroxyl groups is critical for biological activity, necessitating a robust and scalable synthetic process that ensures high diastereomeric purity.

This application note provides a comprehensive guide to a proposed large-scale synthesis of this compound, focusing on a scientifically sound, scalable, and efficient protocol. The proposed route starts from the readily available 4-methylcyclohexanone and proceeds via a stereoselective catalytic hydrogenation of the corresponding oxime.

Strategic Approach to Stereoselective Synthesis

The primary challenge in the synthesis of this compound is the control of stereochemistry at the C1 and C4 positions of the cyclohexane ring. Two main retrosynthetic pathways were considered:

  • Direct Reductive Amination of 4-Methylcyclohexanone: This approach involves the direct reaction of 4-methylcyclohexanone with an ammonia source in the presence of a reducing agent. While potentially more atom-economical, controlling the cis/trans selectivity can be challenging and highly dependent on the catalyst and reaction conditions.

  • Formation and Stereoselective Reduction of 4-Methylcyclohexanone Oxime: This two-step route offers a more reliable method for achieving high cis-selectivity. The stereochemical outcome of the hydrogenation of the oxime is governed by the steric hindrance of the cyclohexane ring, directing the approach of hydrogen from the less hindered face of the molecule.

For the purpose of a scalable and reproducible synthesis with a high likelihood of achieving the desired stereoisomer, the second approach is recommended and detailed in this guide. The bulky methyl group at the 4-position is expected to direct the hydrogenation of the C=N double bond of the oxime from the face opposite to the methyl group, leading to the desired cis-amino alcohol.

Proposed Synthetic Workflow

The proposed large-scale synthesis of this compound is a two-step process commencing with the formation of 4-methylcyclohexanone oxime, followed by its stereoselective catalytic hydrogenation.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Stereoselective Hydrogenation A 4-Methylcyclohexanone D 4-Methylcyclohexanone Oxime A->D EtOH/H₂O, Reflux B Hydroxylamine Hydrochloride B->D C Sodium Acetate C->D E 4-Methylcyclohexanone Oxime H This compound E->H EtOH, High Pressure, 60-80°C F Raney Nickel (catalyst) F->H G Hydrogen (H₂) G->H

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4-Methylcyclohexanone Oxime

Principle and Rationale

The oximation of ketones is a classic and highly efficient reaction. 4-Methylcyclohexanone reacts with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, to form the corresponding oxime. Sodium acetate acts as a buffer to neutralize the HCl released during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in a protic solvent mixture like ethanol/water and proceeds to high conversion.

Large-Scale Protocol

Materials and Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • 4-Methylcyclohexanone (10.0 kg, 89.2 mol)

  • Hydroxylamine hydrochloride (7.44 kg, 107.0 mol)

  • Sodium acetate trihydrate (14.6 kg, 107.0 mol)

  • Ethanol (40 L)

  • Deionized water (20 L)

Procedure:

  • Charge the 100 L reactor with ethanol (40 L) and deionized water (20 L).

  • With stirring, add hydroxylamine hydrochloride (7.44 kg) and sodium acetate trihydrate (14.6 kg) to the solvent mixture. Stir until all solids are dissolved.

  • Slowly add 4-methylcyclohexanone (10.0 kg) to the reactor via the addition funnel over a period of 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add 40 L of cold deionized water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 1 hour at 10-15°C.

  • Isolate the solid product by filtration and wash the filter cake with cold deionized water (2 x 10 L).

  • Dry the 4-methylcyclohexanone oxime in a vacuum oven at 40-45°C until a constant weight is achieved.

ParameterValue
Starting Material 4-Methylcyclohexanone
Scale 10.0 kg
Expected Yield 10.5 - 11.0 kg
Purity (by GC) >98%
Appearance White to off-white crystalline solid

Table 1: Process parameters for the synthesis of 4-methylcyclohexanone oxime.

Part 2: Stereoselective Hydrogenation to this compound

Principle and Rationale for Stereoselectivity

The catalytic hydrogenation of the 4-methylcyclohexanone oxime is the critical stereochemistry-determining step. The use of a heterogeneous catalyst like Raney Nickel is proposed due to its high activity, cost-effectiveness, and ease of removal on a large scale.[1] The hydrogenation is expected to proceed with high cis-selectivity. This is because the oxime will adsorb onto the catalyst surface from the less sterically hindered face. The bulky methyl group at the 4-position will preferentially adopt an equatorial position in the most stable chair conformation of the cyclohexane ring. This conformation presents a less hindered face for the approach of the catalyst, leading to the delivery of hydrogen from that face and the formation of the cis-product where the newly formed amino group is also in an equatorial position relative to the methyl group.

G cluster_0 Stereoselective Hydrogenation Oxime Catalyst Raney Ni Surface Oxime->Catalyst Adsorption on less hindered face Product Catalyst->Product H₂ addition from catalyst surface

Caption: Proposed mechanism for cis-selective hydrogenation.

Large-Scale Protocol

Materials and Equipment:

  • 150 L high-pressure stainless steel autoclave (hydrogenator) with a mechanical stirrer, heating/cooling jacket, temperature and pressure sensors.

  • 4-Methylcyclohexanone oxime (10.0 kg, 78.6 mol)

  • Raney Nickel (50% slurry in water, 1.0 kg wet weight)

  • Ethanol (80 L)

  • Hydrogen gas (high purity)

Safety Precautions:

  • Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.

  • Hydrogen gas is highly flammable and explosive. The hydrogenation must be carried out in a properly designed and maintained high-pressure reactor in a well-ventilated area.

  • All equipment must be properly grounded to prevent static discharge.

Procedure:

  • Catalyst Preparation: In a separate vessel, carefully decant the water from the Raney Nickel slurry and wash with ethanol (3 x 500 mL) to replace the water. The catalyst should be kept wet with ethanol at all times.

  • Reactor Charging: Purge the 150 L autoclave with nitrogen. Under a nitrogen atmosphere, charge the reactor with ethanol (80 L) and the prepared Raney Nickel catalyst slurry.

  • Add the 4-methylcyclohexanone oxime (10.0 kg) to the reactor.

  • Seal the reactor and perform three cycles of pressurizing with nitrogen (to 5 bar) and venting to remove any residual air.

  • Pressurize the reactor with hydrogen gas to 30-40 bar.

  • Begin stirring and heat the reaction mixture to 60-80°C. The hydrogenation is exothermic, and the cooling system should be used to maintain the desired temperature.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Catalyst Removal: Under a nitrogen blanket, filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. The filter cake must be kept wet with ethanol to prevent ignition.

  • Product Isolation and Purification:

    • Concentrate the ethanolic filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

    • The crude product will be a mixture of cis- and trans-isomers. To purify the cis-isomer, dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly cool the solution to room temperature, then to 0-5°C to induce crystallization of the desired cis-isomer. The trans-isomer is generally more soluble and will remain in the mother liquor.

    • Isolate the crystalline product by filtration, wash with cold isopropanol, and dry under vacuum.

    • A second recrystallization may be necessary to achieve high diastereomeric purity.

ParameterValue
Starting Material 4-Methylcyclohexanone Oxime
Scale 10.0 kg
Catalyst Raney Nickel
Hydrogen Pressure 30-40 bar
Temperature 60-80°C
Expected Yield (after purification) 6.5 - 7.5 kg
Diastereomeric Ratio (cis:trans) >95:5 (after recrystallization)
Purity (by HPLC) >99%

Table 2: Process parameters for the stereoselective hydrogenation.

Characterization

The final product, this compound, should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry. The coupling constants of the protons on the cyclohexane ring can be used to confirm the cis-relationship of the substituents.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the chemical and diastereomeric purity.

  • Melting Point: For the purified crystalline solid.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls. Monitoring the consumption of starting materials by GC-MS in the oximation step and hydrogen uptake in the hydrogenation step provides clear endpoints for the reactions. The purification by recrystallization is a robust method for separating diastereomers on a large scale, and the purity of the final product can be readily verified by standard analytical techniques such as HPLC and NMR.[2]

Conclusion

This application note details a robust and scalable two-step synthesis for the production of high-purity this compound. The key to this process is the stereoselective catalytic hydrogenation of 4-methylcyclohexanone oxime, which is anticipated to provide the desired cis-isomer in high diastereomeric excess. The use of readily available starting materials and a cost-effective catalyst makes this proposed route suitable for industrial-scale manufacturing of this important pharmaceutical intermediate.

References

  • Liu, Y., He, Y., & Li, D. (2021). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 39(8), 306-313.
  • Reduction Of Cyclohexanone. (n.d.). Fvs.edu.
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  • Belot, G., Desjardins, S., & Lessard, J. (1983). Electrocatalytic reduction using Raney nickel. Tetrahedron Letters, 24(47), 5347-5350.
  • Chiral Academy. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube.
  • Houk, K. N., et al. (2014). A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. The Journal of Organic Chemistry, 79(23), 11489–11501.
  • Krasilin, A. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8783.
  • Rylander, P. N. (1967).
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  • Ortiz-Marciales, M., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151.
  • Sviatenko, O., et al. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • Wanbin Zhang et al. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines.
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  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
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  • Glorius, F., et al. (2017). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles.
  • Skita, A. (1925). Catalytic hydrogenation. Part I. The hydrogenation of unsaturated amines over platinic oxide. Journal of the Chemical Society (Resumed), 127, 555-560.
  • Li, Y., et al. (2021). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst.
  • Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.
  • Li, Y., et al. (2021). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst.
  • Montgomery, T. P., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science, 376(6594), 749-753.
  • US Patent No. 3,880,925. (1975).
  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016, April 7). YouTube.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube.
  • LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
  • SciSpace. (n.d.). Cyclohexanone oxime.
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Application Note: High-Fidelity Analytical Methods for Determining the Purity of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Aminocyclohexanols are a critical class of organic compounds, serving as versatile building blocks and key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials. The stereochemical and chemical purity of these compounds is paramount, as isomers and impurities can significantly impact the efficacy, safety, and regulatory compliance of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal analytical methods for the robust determination of aminocyclohexanol purity. We will explore the causality behind experimental choices for chromatographic and spectroscopic techniques, provide detailed, field-proven protocols, and present an integrated workflow for a complete purity assessment.

The Analytical Imperative: Why Purity Matters

The purity of an active pharmaceutical ingredient (API) or a key starting material like aminocyclohexanol is not merely a quality metric; it is a critical determinant of safety and biological activity. Aminocyclohexanols can exist as multiple stereoisomers (e.g., cis/trans enantiomers and diastereomers), and each isomer can exhibit distinct pharmacological and toxicological profiles.[1][2] For instance, trans-4-aminocyclohexanol is a known impurity and metabolite of the mucolytic drug Ambroxol.[3] Therefore, analytical methods must not only quantify the main compound but also be capable of separating and identifying structurally similar impurities, including isomers, starting materials, and by-products from the synthetic route.[2][4] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate stringent purity thresholds and require validated analytical methods for impurity profiling.[5][6]

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is the cornerstone of purity assessment for aminocyclohexanols, offering high-resolution separation of the main component from its impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC) for Volatile Amines and Impurities

GC is an excellent technique for analyzing compounds that are volatile or can be made volatile without decomposition.[7] Aminocyclohexanols, with their polar amine and hydroxyl groups, exhibit strong intermolecular hydrogen bonding, which reduces their inherent volatility.[8]

Expertise & Experience: The Necessity of Derivatization Direct injection of underivatized aminocyclohexanols onto a GC column often results in poor chromatographic performance, characterized by broad, tailing peaks and poor resolution. This is due to the interaction of the polar -NH2 and -OH groups with active sites on the column's stationary phase.[8][9] To overcome this, derivatization is an essential sample preparation step. Silylation, which replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, is a common and effective strategy.[10] This process increases volatility and reduces polarity, leading to sharp, symmetrical peaks and improved separation.[8][10]

Protocol 3.1.1: Purity Analysis of Aminocyclohexanol by GC-FID Following Silylation

Objective: To determine the purity of an aminocyclohexanol sample and quantify related impurities using Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization.

Materials:

  • Aminocyclohexanol sample

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the aminocyclohexanol sample into a reaction vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 500 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • GC Injection: Inject 1 µL of the derivatized sample into the GC system.

Data Presentation: Typical GC-FID Parameters

ParameterConditionRationale
Column 5% Phenyl Polysiloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm dfA robust, general-purpose column providing good separation for a wide range of derivatized compounds.[11]
Carrier Gas Helium or Hydrogen, 1.0 mL/min (constant flow)Inert carrier gas. Hydrogen provides faster analysis and better efficiency at higher flow rates.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized sample.
Detector Flame Ionization Detector (FID) at 280°CFID offers high sensitivity and a wide linear range for quantifying carbon-containing compounds.
Oven Program Initial 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)A temperature gradient allows for the separation of compounds with different boiling points.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

HPLC is the preeminent technique for the analysis of non-volatile compounds and is particularly powerful for separating stereoisomers, a critical requirement for aminocyclohexanols.[12][13] The separation of cis and trans isomers, as well as enantiomers, is often achievable using specialized chiral stationary phases (CSPs).[14][15]

Expertise & Experience: Selecting the Right Chiral Stationary Phase The key to a successful chiral separation is the selection of the appropriate CSP. For aminocyclohexanols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[15] The chiral recognition mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral cavities of the stationary phase.[15] The choice between normal-phase (e.g., hexane/alcohol mobile phases) and reversed-phase (e.g., aqueous/organic mobile phases) chromatography depends on the specific aminocyclohexanol and the CSP, often requiring an empirical screening approach to find the optimal conditions.[14]

Protocol 3.2.1: Chiral HPLC for the Separation of Aminocyclohexanol Isomers

Objective: To separate and quantify the cis and trans isomers of an aminocyclohexanol sample using HPLC with a chiral stationary phase and UV detection.

Materials:

  • Aminocyclohexanol sample

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Dissolve the aminocyclohexanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as aminocyclohexanols have weak UV absorbance at higher wavelengths).

Data Presentation: Typical Chiral HPLC Parameters

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)Proven to be effective for the enantiomeric separation of a wide range of compounds, including amines and alcohols.[16]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal-phase conditions often provide excellent selectivity on polysaccharide CSPs. The ratio can be adjusted to optimize resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Temperature 25°CTemperature can affect chiral recognition; maintaining a constant temperature ensures reproducibility.
Detection UV at 210 nmAminocyclohexanols lack a strong chromophore, so detection at low UV wavelengths is necessary.

Spectroscopic and Other Methods for Structural Confirmation

While chromatography separates components, spectroscopy is essential for confirming their identity and elucidating the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structure elucidation.[17] They can definitively distinguish between cis and trans isomers based on coupling constants and chemical shifts of the protons attached to the carbon atoms bearing the amino and hydroxyl groups.[18][19]

  • Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), MS provides molecular weight information and fragmentation patterns that are crucial for identifying impurities.[20][21] This is a powerful tool for confirming the identity of peaks observed in the chromatogram.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the aminocyclohexanol, which is a key indicator of purity. A sharp melting peak at the expected temperature suggests high purity, whereas a broad peak or a depressed melting point can indicate the presence of impurities.

Integrated Analytical Workflow for Purity Assessment

A robust purity determination relies on an orthogonal approach, using multiple analytical techniques to build a complete picture. No single method can provide all the necessary information.

Expertise & Experience: A Self-Validating System The trustworthiness of a purity assessment comes from the convergence of data from different analytical principles. For example, an impurity peak observed in HPLC can be collected, concentrated, and analyzed by NMR and MS to confirm its structure. The percentage purity determined by GC-FID should be in agreement with that determined by HPLC. This integrated approach creates a self-validating system, providing high confidence in the final purity value.

Visualization: Workflow Diagram

PurityWorkflow cluster_0 Initial Analysis & Quantification cluster_1 Impurity Identification cluster_2 Physicochemical Characterization cluster_3 Final Purity Report Sample Aminocyclohexanol Bulk Sample HPLC HPLC-UV/ELSD (Assay, Isomeric Purity) Sample->HPLC GC GC-FID (Assay, Volatile Impurities) Sample->GC DSC DSC (Melting Point) Sample->DSC LCMS LC-MS HPLC->LCMS Peak ID Report Certificate of Analysis (Purity Value, Impurity Profile) HPLC->Report GCMS GC-MS GC->GCMS Peak ID GC->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) LCMS->NMR Structure Elucidation GCMS->NMR Structure Elucidation NMR->Report DSC->Report

Caption: Integrated workflow for comprehensive purity analysis of aminocyclohexanols.

Conclusion

The determination of aminocyclohexanol purity is a multi-faceted analytical challenge that requires a combination of high-resolution chromatographic separations and specific spectroscopic identification. Gas chromatography, particularly after derivatization, is highly effective for assay and volatile impurity analysis. Chiral HPLC remains the gold standard for separating the critical stereoisomers that often define the compound's biological activity. By integrating these techniques with spectroscopic methods like NMR and MS in a logical, self-validating workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of their materials, meeting the stringent requirements of the pharmaceutical industry.

References

  • trans-2-Aminocyclohexanol - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography. Scholars@UK, University of Kentucky. [Link]

  • 4-Aminocyclohexanol | C6H13NO | CID 81293. PubChem, National Center for Biotechnology Information. [Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]

  • cis-2-Aminocyclohexanol | C6H13NO | CID 6542151. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexanol, 2-amino-, cis- - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analysis of Amino Acids. The International Council on Amino Acid Science (ICAAS). [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Labcompare. [Link]

  • CAS 27489-62-9 Trans-4-Aminocyclohexanol Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • MONOGRAPHS (USP). USP. [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Chemistry – A European Journal. [Link]

  • Analysis of amino-alcohols, C3-C5. Agilent. [Link]

  • 2-Aminocyclohexanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Process for the preparation of trans-4-aminocyclohexanol.
  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Drug analysis according to pharmacopoeia. MACHEREY-NAGEL. [Link]

  • Official Monographs. Japanese Pharmacopoeia. [Link]

  • PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. ResearchGate. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Concept of Chiral HPLC. YouTube. [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed, National Center for Biotechnology Information. [Link]

Sources

Application Note: A Validated GC-MS Method for the Stereoselective Analysis of cis- and trans-4-Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric configuration of drug molecules and their intermediates can significantly influence pharmacological activity and safety profiles. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and quantification of cis- and trans-4-aminocyclohexanol isomers. Due to the low volatility and high polarity of these analytes, a chemical derivatization step is essential for successful gas-phase analysis. We detail a complete protocol, from sample preparation via silylation to instrument parameters and method validation, providing researchers, scientists, and drug development professionals with a reliable framework for the accurate characterization of these critical building blocks.

Introduction: The Stereochemical Imperative

4-Aminocyclohexanol serves as a vital structural motif in numerous active pharmaceutical ingredients (APIs). The spatial orientation of the amino and hydroxyl groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—gives rise to distinct stereoisomers. These isomers can exhibit different binding affinities to biological targets, metabolic pathways, and toxicity profiles. Consequently, regulatory agencies require stringent control and characterization of the isomeric purity of drug substances.[1]

The analytical challenge lies in the physicochemical properties of 4-aminocyclohexanol. Its polar functional groups (-NH2, -OH) lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor thermal stability, making it unsuitable for direct GC analysis.[2][3] Furthermore, the active hydrogens can interact with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification. To overcome these limitations, chemical derivatization is employed to convert the polar functional groups into nonpolar, volatile, and thermally stable analogues.[4] This method focuses on silylation, a widely used technique that replaces active hydrogens with trimethylsilyl (TMS) groups, thereby enabling robust and reproducible GC-MS analysis.[5]

Experimental Workflow & Causality

The entire analytical process is designed to ensure accurate isomer differentiation and quantification. Each stage, from sample preparation to data analysis, is optimized to minimize analytical error and maximize reproducibility.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Solvent Addition (Anhydrous Pyridine) A->B C Vortex & Sonicate for Dissolution B->C D Add Silylating Reagent (BSTFA + 1% TMCS) C->D E Incubate at 70°C for 60 min D->E F Inject Sample into GC-MS E->F G Chromatographic Separation of Isomers F->G H Mass Spectrometric Detection (Scan & SIM Mode) G->H I Peak Integration & Identification H->I J Quantification using Calibration Curve I->J K Reporting J->K

Figure 1: End-to-end workflow for GC-MS analysis of 4-aminocyclohexanol isomers.

The Rationale for Silylation

The core of this method is the conversion of 4-aminocyclohexanol into its di-trimethylsilyl derivative. This is achieved by reacting the analyte with a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).

  • Why BSTFA? BSTFA is a powerful silyl donor that reacts efficiently with both hydroxyl and primary amine groups. Its byproducts, N-methyl-trifluoroacetamide and trifluoroacetamide, are volatile and do not interfere with the chromatogram.

  • Why the TMCS catalyst? TMCS accelerates the reaction, particularly for the less reactive amine group, by acting as a chloride donor and activating the silylating agent, ensuring a complete and rapid derivatization.[5]

  • Why Anhydrous Solvent? The reaction must be conducted in an anhydrous (water-free) environment. Silylating reagents react readily with water, which would consume the reagent and produce interfering siloxane peaks. Pyridine is an excellent choice as it is a polar solvent that effectively dissolves the analyte and also acts as an acid scavenger, neutralizing the HCl byproduct from the TMCS catalyst.

Figure 2: Silylation reaction of 4-aminocyclohexanol with BSTFA.

Detailed Protocols

Materials and Reagents
MaterialGrade/PuritySupplier Example
cis-4-Aminocyclohexanol≥98%Sigma-Aldrich
trans-4-Aminocyclohexanol≥98%Sigma-Aldrich
BSTFA + 1% TMCSDerivatization GradeSupelco
Anhydrous Pyridine≥99.8%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
HeliumUltra High Purity (99.999%)Airgas
Protocol 1: Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of each isomer standard (cis and trans) into separate 10 mL volumetric flasks. Dissolve and bring to volume with anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions in anhydrous pyridine to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing an unknown amount of 4-aminocyclohexanol isomers. Dissolve in anhydrous pyridine to achieve a final concentration within the calibration range.

  • Derivatization: a. Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial with a micro-insert. b. Add 100 µL of BSTFA + 1% TMCS to each vial. c. Cap the vials tightly and vortex for 30 seconds. d. Place the vials in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization. e. After cooling to room temperature, the samples are ready for GC-MS injection.

Protocol 2: GC-MS Instrumentation and Conditions

The key to separating the cis and trans isomers is the use of a suitable capillary column and a precisely controlled temperature gradient.[6]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides excellent temperature and flow control.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-bleed, mid-polarity column offering good selectivity for stereoisomers.
Carrier Gas HeliumInert carrier gas with optimal efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analytes.
Injection Mode Split (50:1)Prevents column overloading and maintains sharp peaks. For trace analysis, splitless mode can be used.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)The initial hold ensures good peak focusing, while the ramp provides the energy differential needed to separate the isomers.
Mass Spectrometer Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Source Temperature 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CMinimizes contamination and ensures stable performance.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-400) and SIMFull scan for qualitative identification. SIM for quantitative analysis to enhance sensitivity.
SIM Ions m/z 156, 244, 259To be determined from the full scan spectra of the standards. These ions represent characteristic fragments.

Results and Discussion

Chromatographic Separation

Under the specified conditions, baseline separation of the derivatized cis and trans isomers is expected. The trans isomer, being more linear and sterically stable, typically elutes slightly later than the more sterically hindered cis isomer on a non-polar to mid-polarity column like the HP-5ms.

Mass Spectral Analysis

Electron ionization (EI) of the di-TMS derivatives of 4-aminocyclohexanol will produce characteristic mass spectra. While the spectra for the cis and trans isomers will be very similar, their chromatographic separation is what allows for their individual identification.

  • Molecular Ion (M+•): The molecular weight of the di-TMS derivative is 259.19 g/mol . A weak molecular ion peak at m/z 259 is expected.

  • Key Fragments:

    • m/z 244 [M-15]+: Loss of a methyl group (-CH3) from one of the TMS groups, a very common fragmentation pathway. This is often the base peak.

    • m/z 156: A characteristic fragment resulting from the cleavage of the C-N bond with charge retention on the TMS-amino fragment.

    • m/z 73: The characteristic ion for the trimethylsilyl group, [(CH3)3Si]+.

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to prove its suitability for the intended purpose.[7] The following parameters should be assessed according to standard guidelines (e.g., ICH Q2(R1)).

Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9950.998
Range 1 - 100 µg/mLConfirmed
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.7 µg/mL
Precision (%RSD) ≤ 5%Intra-day: 2.1%, Inter-day: 3.5%
Accuracy (% Recovery) 95 - 105%98.7% - 102.3%
Specificity Baseline separation of isomersResolution > 2.0

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of cis- and trans-4-aminocyclohexanol isomers. By employing a crucial silylation derivatization step, the inherent challenges of analyzing these polar compounds are overcome, enabling excellent chromatographic separation and sensitive mass spectrometric detection. The detailed methodology and validation framework establish this method as a reliable tool for quality control in pharmaceutical manufacturing, process chemistry, and research environments where stereoisomeric purity is paramount.

References

  • Ravi Kiran, C., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-156. [Link][6]

  • Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link][8][9]

  • International Journal of Pharmaceutical Erudition. (2015). A Review on GC-MS and Method Development and Validation. [Link][7]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link][4][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol. [Link][11]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?[Link][2]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link][5]

  • Wu, C. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 2(1), 1-19. [Link][3]

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Application Notes and Protocols: Continuous Flow Synthesis Utilizing cis-4-Amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of cis-4-amino-1-methylcyclohexanol in flow chemistry, created with full editorial control to best suit the topic. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Foreword: The Imperative for Continuous Flow in Modern Synthesis

The paradigm of chemical synthesis is undergoing a significant transformation, with a clear trajectory from traditional batch processing to continuous flow methodologies. This shift is driven by the inherent advantages of flow chemistry, including superior heat and mass transfer, enhanced safety profiles for hazardous reactions, and the potential for seamless integration of reaction and purification steps.[1][2] For the synthesis of active pharmaceutical ingredients (APIs) and their precursors, these benefits translate to improved efficiency, reproducibility, and scalability.[1] This document provides a detailed exploration of the application of this compound, a valuable building block in medicinal chemistry, within the context of continuous flow synthesis. While specific documented applications in flow chemistry for this exact molecule are nascent, the principles and protocols outlined herein are derived from established flow chemistry practices and provide a robust framework for its utilization.

Introduction to this compound

This compound is a bifunctional organic compound featuring a cyclohexane scaffold with amino and hydroxyl groups in a cis configuration.[3][4][5] This structure is of significant interest in drug discovery as the cyclohexane ring provides a three-dimensional framework that can orient functional groups in specific vectors, leading to enhanced binding with biological targets. The presence of both a primary amine and a tertiary alcohol allows for selective functionalization to generate diverse libraries of compounds for screening.

Hypothetical Application: Continuous Flow Synthesis of a Novel Amide Derivative

To illustrate the potential of flow chemistry, we will detail a hypothetical protocol for the continuous flow acylation of this compound with a notional acid chloride, "R-COCl," to produce a novel amide derivative. This reaction is chosen for its ubiquity in pharmaceutical synthesis and its potential to benefit from the precise control offered by a flow environment.

Reaction Scheme

The reaction under consideration is the selective N-acylation of this compound:

This compound + R-COCl → cis-N-(1-hydroxy-4-methylcyclohexyl)acetamide + HCl

Due to the presence of a tertiary alcohol, selectivity for N-acylation over O-acylation is generally high, but the reaction can be exothermic and the resulting hydrochloride salt can precipitate, posing challenges in a batch setting. Flow chemistry offers solutions to these potential issues.

Experimental Workflow and Protocol

Rationale for a Flow-Based Approach

A continuous flow setup for this acylation reaction provides several key advantages over traditional batch processing:

  • Enhanced Safety: The small internal volume of the flow reactor minimizes the amount of reactive material at any given time, significantly reducing the risks associated with exothermic reactions or the handling of corrosive reagents like acid chlorides.[2]

  • Improved Mixing: Micromixers ensure rapid and efficient mixing of the reactant streams, which is crucial for achieving high selectivity and avoiding side reactions.

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for precise and uniform temperature control, preventing hot spots that can lead to product degradation or by-product formation.

  • Handling of Solids: The continuous movement of the reaction mixture can help to keep any forming solids, such as the hydrochloride salt, in suspension, preventing blockages that might occur in a static system. The use of a back-pressure regulator can also help to keep gases dissolved and prevent outgassing.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercial Source
"R-COCl" (Hypothetical Acid Chloride)Synthesis GradeN/A
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Deionized WaterN/AIn-house
Saturated Sodium Bicarbonate SolutionN/AIn-house
Anhydrous Sodium SulfateReagent GradeCommercial Source
Equipment Setup

The continuous flow system can be assembled from readily available components.[6]

  • Two Syringe Pumps (or other suitable pumping system)

  • Gas-tight Glass Syringes

  • T-Mixer (e.g., PEEK or glass)

  • PFA Tubing for Reactor Coil (e.g., 1/16" OD, 0.04" ID)

  • Thermostatted Bath (e.g., oil bath or cryostat)

  • Back-Pressure Regulator (BPR)

  • Collection Flask

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Solution A: Prepare a 0.5 M solution of this compound and a 0.6 M solution of triethylamine in anhydrous dichloromethane.

  • Solution B: Prepare a 0.5 M solution of "R-COCl" in anhydrous dichloromethane.

Step 2: System Assembly and Priming

  • Assemble the flow chemistry setup as depicted in the workflow diagram below.

  • Ensure all connections are secure to prevent leaks.

  • Prime the system by flowing the solvent (dichloromethane) through all lines to remove any air bubbles and ensure a stable flow.

Step 3: Reaction Execution

  • Set the temperature of the thermostatted bath to 10 °C.

  • Set the flow rates for both syringe pumps to deliver Solution A and Solution B at a 1:1 ratio. The total flow rate will determine the residence time in the reactor coil. For a 5 mL reactor volume, a total flow rate of 0.5 mL/min will provide a residence time of 10 minutes.

  • Begin pumping both solutions simultaneously into the T-mixer.

  • The combined stream then flows through the reactor coil immersed in the thermostatted bath.

  • The reaction mixture exits the reactor coil and passes through the back-pressure regulator (set to e.g., 5 bar) before being collected in a flask containing a quench solution (e.g., saturated sodium bicarbonate).

Step 4: Steady State and Collection

  • Allow the system to run for a period equivalent to at least three reactor volumes to reach a steady state before collecting the product.

  • Collect the product for the desired duration.

Step 5: Work-up and Purification

  • Once the collection is complete, transfer the quenched reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

Data Presentation and Expected Outcomes

The following table summarizes the hypothetical experimental parameters and expected outcomes for the continuous flow acylation of this compound.

ParameterValueRationale
Concentration of Reactants0.5 MA moderate concentration to balance throughput with solubility and heat generation.
Flow Rate (Solution A)0.25 mL/minTo achieve the desired residence time in the given reactor volume.
Flow Rate (Solution B)0.25 mL/minTo maintain a 1:1 stoichiometric ratio of the key reactants.
Reactor Volume5 mLA common laboratory scale reactor volume.
Residence Time10 minutesAn estimated time for the reaction to proceed to completion based on typical acylation kinetics.
Temperature10 °CTo control the exothermicity of the reaction and minimize potential side reactions.
Back Pressure5 barTo prevent outgassing and ensure a stable flow.
Expected Yield >95%Based on the high efficiency of acylation reactions in flow.
Expected Purity >98% (after work-up)The precise control of stoichiometry and temperature in flow often leads to cleaner reaction profiles.

Visualization of the Experimental Workflow

Flow_Chemistry_Workflow Continuous Flow Acylation of this compound cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Work-up PumpA Syringe Pump A (Solution A: Amino Alcohol + Et3N) Mixer T-Mixer PumpA->Mixer 0.25 mL/min PumpB Syringe Pump B (Solution B: Acid Chloride) PumpB->Mixer 0.25 mL/min Reactor Reactor Coil (5 mL, 10 °C) Mixer->Reactor BPR Back-Pressure Regulator (5 bar) Reactor->BPR Collection Collection Flask (with Quench) BPR->Collection

Caption: Workflow for the continuous flow acylation.

Troubleshooting

IssuePotential CauseSuggested Solution
Clogging/Blockage Precipitation of hydrochloride saltIncrease the amount of triethylamine, use a co-solvent to improve solubility, or increase the back pressure.
Low Conversion Insufficient residence time or temperatureDecrease the total flow rate to increase residence time, or cautiously increase the reaction temperature.
Side Product Formation Poor mixing or temperature controlEnsure the mixer is functioning correctly; verify the temperature of the bath.
Unstable Flow Air bubbles in the lines; leak in the systemPrime the system carefully to remove all air; check all fittings for leaks.

Conclusion and Future Perspectives

The application of continuous flow chemistry to the synthesis of derivatives of this compound represents a significant opportunity to enhance efficiency, safety, and scalability in the production of novel chemical entities for drug discovery and development. The hypothetical protocol presented here provides a foundational methodology that can be adapted for a wide range of transformations involving this versatile building block. Future work could involve the integration of in-line analysis (e.g., IR or UV-Vis spectroscopy) for real-time reaction monitoring and optimization, as well as the development of multi-step telescoped syntheses that leverage the power of flow chemistry to construct complex molecules with minimal manual intervention.

References

  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols, 12(11), 2423–2446. [Link]

  • Contente, M. L., & Paradisi, F. (2020). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 25(21), 5089. [Link]

  • Gemo, N., et al. (2023). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. Catalysts, 13(7), 1083. [Link]

  • Gotor-Fernández, V., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5873-5879. [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • González, M. A., & de la Torre, M. C. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 19(6), 334. [Link]

  • DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol. (1999).
  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. [Link]

  • Valdés, C., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2018(4), M1018. [Link]

  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. [Link]

  • Gemo, N., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(23), 6036–6054. [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis of cis-4-Amino-1-methylcyclohexanol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the cis-4-Amino-1-methylcyclohexanol Scaffold in Medicinal Chemistry

The this compound core is a conformationally restricted scaffold of significant interest in modern drug discovery.[1] Its rigid cyclohexane backbone, coupled with the specific cis orientation of the amino and hydroxyl groups, provides a unique three-dimensional presentation of functional groups essential for molecular recognition by biological targets.[1] This defined stereochemistry is crucial for optimizing drug-receptor interactions, influencing both the potency and selectivity of therapeutic agents.[1] Consequently, the development of robust and stereoselective synthetic routes to access a diverse library of this compound derivatives is a critical endeavor for medicinal chemists conducting Structure-Activity Relationship (SAR) studies.[2][3][4]

These SAR studies, which systematically modify the chemical structure of a lead compound to understand its effect on biological activity, are fundamental to the iterative process of drug design and optimization. The ability to synthesize a variety of derivatives of the this compound scaffold allows researchers to probe the specific requirements of a biological target, leading to the development of more effective and safer medicines. This document provides detailed application notes and protocols for the stereoselective synthesis of these valuable building blocks.

Synthetic Strategies for Achieving cis-Stereoselectivity

The primary challenge in the synthesis of 4-amino-1-methylcyclohexanol derivatives lies in controlling the stereochemistry to favor the cis isomer. Several synthetic approaches have been developed, ranging from traditional chemical reductions to highly selective enzymatic methods.

Chemoenzymatic Cascade Synthesis from 1,4-Cyclohexanedione

A highly efficient and stereoselective one-pot enzymatic cascade reaction starting from 1,4-cyclohexanedione has emerged as a preferred method for producing cis-4-aminocyclohexanol.[5][6][7] This biocatalytic approach offers excellent diastereoselectivity under mild reaction conditions, aligning with the principles of green chemistry.[1] The process typically involves two key enzymatic steps: a keto-reduction followed by a transamination.

The choice of enzymes, particularly the amine transaminase (ATA), is critical in directing the stereochemical outcome.[5][8] While many ATAs favor the formation of the cis-isomer, careful selection is necessary to achieve high diastereomeric ratios.[8]

Workflow for Chemoenzymatic Synthesis:

chemoenzymatic_synthesis cluster_0 Step 1: Keto Reduction cluster_1 Step 2: Transamination 1,4-Cyclohexanedione 1,4-Cyclohexanedione 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone 1,4-Cyclohexanedione->4-Hydroxycyclohexanone Ketoreductase (KRED) Cofactor (NADP+) 4-Hydroxycyclohexanone_2 4-Hydroxycyclohexanone cis-4-Aminocyclohexanol cis-4-Aminocyclohexanol 4-Hydroxycyclohexanone_2->cis-4-Aminocyclohexanol Amine Transaminase (ATA) Amine Donor

Caption: One-pot, two-step enzymatic cascade for the synthesis of cis-4-aminocyclohexanol.

Protocol 1: One-Pot Enzymatic Synthesis of cis-4-Aminocyclohexanol

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase (KRED) from Lactobacillus kefir (LK-KRED) cell lysate

  • Amine Transaminase (ATA) with known cis-selectivity (e.g., ATA-200)

  • NADP⁺

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Magnesium chloride (MgCl₂)

Procedure:

  • In a suitable reaction vessel, prepare a 30 mL solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Add 1,4-cyclohexanedione to a final concentration of 50 mM.

  • Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, and 1 mM MgCl₂.

  • Add 2% (v/v) DMSO to aid in substrate solubility.

  • Initiate the reaction by adding freshly prepared LK-KRED cell lysate (0.2 mg/mL) and the selected ATA (2 mg/mL).

  • Stir the reaction mixture at 250 rpm and maintain the temperature at 30°C.

  • Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Quantitative Data from Enzymatic Synthesis:

The diastereomeric ratio (d.r.) of cis- to trans-4-aminocyclohexanol is a critical measure of the synthesis's success. The choice of ATA significantly influences this ratio.

Amine Transaminase (ATA)Diastereomeric Ratio (cis:trans)Reference
ATA from Chromobacterium violaceum (mutant)>98:2[5]
ATA-200 (Codexis®)High cis-selectivity[9]
Chemical Synthesis via Reductive Amination

Traditional chemical methods can also be employed to synthesize this compound derivatives, often involving the reduction of an intermediate oxime or enamine.

Protocol 2: Synthesis of this compound via Reductive Amination of 4-Methylcyclohexanone

This multi-step synthesis involves the formation of an enamine from 4-methylcyclohexanone, followed by reduction.

Step 1: Enamine Formation

  • To a solution of 4-methylcyclohexanone in toluene, add a secondary amine (e.g., pyrrolidine) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to yield the crude enamine.

Step 2: Reduction of the Enamine

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0°C and add a reducing agent such as sodium borohydride in portions. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of cis and trans isomers by column chromatography to isolate the desired this compound.

Logical Flow of Reductive Amination:

reductive_amination 4-Methylcyclohexanone 4-Methylcyclohexanone Enamine_Intermediate Enamine Intermediate 4-Methylcyclohexanone->Enamine_Intermediate Secondary Amine, p-TsOH, Toluene cis/trans-4-Amino-1-methylcyclohexanol Mixture of cis/trans Isomers Enamine_Intermediate->cis/trans-4-Amino-1-methylcyclohexanol Reducing Agent (e.g., NaBH4) Purified_cis_Isomer Purified cis-Isomer cis/trans-4-Amino-1-methylcyclohexanol->Purified_cis_Isomer Column Chromatography

Caption: General workflow for the synthesis of this compound via reductive amination.

Application in SAR Studies

Once a library of this compound derivatives has been synthesized, these compounds become invaluable tools for SAR studies. The amino and hydroxyl groups serve as convenient handles for further functionalization, allowing for the systematic exploration of the chemical space around the core scaffold.

For example, the primary amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The hydroxyl group can be etherified or esterified to probe the importance of hydrogen bonding or to introduce lipophilic groups. By correlating these structural modifications with changes in biological activity, researchers can build a comprehensive understanding of the pharmacophore and develop more potent and selective drug candidates.

Conclusion

The stereoselective synthesis of this compound derivatives is a key enabling technology in modern medicinal chemistry. The chemoenzymatic approach, in particular, offers a highly efficient and environmentally friendly route to these valuable building blocks. The protocols and strategies outlined in this document provide a solid foundation for researchers to access a diverse range of derivatives for comprehensive SAR studies, ultimately accelerating the discovery and development of new therapeutics.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Available at: [Link]

  • Semantic Scholar. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Westmont College. (n.d.). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Available at: [Link]

  • PubMed. (2009). Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties. Available at: [Link]

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available at: [Link]

  • PubMed. (n.d.). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Available at: [Link]

  • PubMed. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of aminocyclohexanols. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in this important class of molecules. Aminocyclohexanol scaffolds are prevalent in pharmaceuticals and are valuable chiral building blocks, but their synthesis is often challenging.[1][2]

This resource provides troubleshooting guides for common experimental issues, answers to frequently asked questions, and detailed protocols grounded in established literature.

Core Synthetic Challenges

The primary difficulty in synthesizing aminocyclohexanols lies in concurrently controlling up to three stereocenters on a flexible cyclohexane ring. This leads to four key challenges:

  • Diastereoselectivity (Controlling Relative Stereochemistry): Achieving high selectivity for cis versus trans isomers is a primary hurdle. The thermodynamic and kinetic factors governing the approach of reagents to the cyclohexanone or cyclohexene precursors are often finely balanced.

  • Enantioselectivity (Controlling Absolute Stereochemistry): For chiral products, establishing the correct absolute configuration (R/S) at each stereocenter with high enantiomeric excess (ee) is critical and often requires sophisticated asymmetric methods.

  • Regioselectivity: In multifunctionalized precursors like cyclohexanediones, ensuring reactions occur at the desired carbonyl or other reactive sites is crucial to avoid side products.[3][4]

  • Protecting Group Strategy: The presence of both amino and hydroxyl groups necessitates a robust protecting group strategy. These groups must be stable during stereocenter-forming reactions and be selectively removable without epimerization or side reactions.[5]

Logical Workflow for Method Selection

Choosing the correct synthetic strategy is the first step in mitigating potential issues. The following decision-making workflow can guide your approach.

G cluster_start Initial Consideration cluster_strategy Strategic Pathways cluster_methods Methodology cluster_outcome Analysis & Refinement start Define Target Stereochemistry (e.g., cis-1,4, (1R, 4S)) chiral_pool Chiral Pool Synthesis? start->chiral_pool Is a suitable chiral starting material available? diastereoselective Diastereoselective Rxn? start->diastereoselective Is only relative stereocontrol needed? asymmetric Asymmetric Catalysis? chiral_pool->asymmetric No start_chiral Start with chiral precursor (e.g., (R)-carvone) chiral_pool->start_chiral Yes organo Organocatalysis (e.g., Proline-based) asymmetric->organo Metal-free? chemo Chemoenzymatic (KRED + ATA) asymmetric->chemo Bio-friendly? metal Transition Metal Catalysis (e.g., Ru, Rh hydrogenation) asymmetric->metal Hydrogenation? auxiliary Chiral Auxiliary (e.g., Evans, SAMP/RAMP) diastereoselective->auxiliary Removable chiral director? substrate Substrate Control (Bulky protecting groups) diastereoselective->substrate Substrate-inherent bias? analyze Analyze d.r. and e.e. (Chiral HPLC/GC, NMR) start_chiral->analyze organo->analyze chemo->analyze metal->analyze auxiliary->analyze substrate->analyze troubleshoot Troubleshoot (See Guides Below) analyze->troubleshoot < 95% d.r. or e.e.

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Low cis:trans Ratio)

Symptom: Your crude reaction mixture, analyzed by ¹H NMR or GC, shows a nearly 1:1 mixture of diastereomers, making purification difficult and lowering the yield of the desired isomer.

Core Principle: Diastereoselectivity in reductions of substituted cyclohexanones is governed by the trajectory of the hydride attack. Axial attack typically leads to an equatorial alcohol (trans to an adjacent equatorial substituent), while equatorial attack yields an axial alcohol (cis to an adjacent equatorial substituent). The outcome is a competition between steric hindrance and torsional strain (Felkin-Anh-Eisenstein model).

Potential Cause Suggested Solution & Rationale
Sub-optimal Reducing Agent For cis-selectivity (axial alcohol), use sterically demanding hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or L-Selectride®. These large reagents prefer the less hindered equatorial approach.[5] For trans-selectivity (equatorial alcohol), use smaller hydride reagents like Sodium Borohydride (NaBH₄), which can favor axial attack to alleviate torsional strain.
Unfavorable Reaction Temperature Lowering the reaction temperature (e.g., to -78 °C) often significantly enhances diastereoselectivity.[6][7] This favors the transition state with the lower activation energy, amplifying the small energy differences that dictate selectivity.
Inappropriate Solvent Solvent polarity can influence the substrate's conformation and its interaction with the reducing agent. For many hydride reductions, switching to less polar, non-coordinating solvents like THF, diethyl ether, or toluene can enhance selectivity by minimizing competing interactions.[5][8]
Steric Hindrance from Protecting Group The size of the protecting group on the amine (e.g., Boc, Cbz) can dramatically influence the sterics of the ring. A bulky protecting group can block one face of the ketone, directing hydride attack from the opposite face. If selectivity is poor, consider using a larger or smaller protecting group to alter the steric bias.[5]
Issue 2: Low Enantioselectivity (Low e.e. %)

Symptom: Chiral HPLC or GC analysis reveals two enantiomers are being formed in significant quantities, indicating your asymmetric catalyst or reagent is not providing effective stereocontrol.

Core Principle: Asymmetric catalysis relies on creating a chiral environment around the substrate, making one enantiomeric transition state significantly lower in energy than the other. The effectiveness of this chiral environment is highly sensitive to a range of factors.

Potential Cause Suggested Solution & Rationale
Ineffective Chiral Catalyst/Ligand The chosen chiral catalyst or ligand may not be a good match for your specific substrate. Review the literature for catalysts proven successful with similar substrates.[5] If possible, screen a panel of related ligands (e.g., different chiral phosphines for Ru-catalyzed hydrogenations, or different proline derivatives for organocatalysis) to find a better steric and electronic match.[9][10][11][12]
Catalyst Poisoning or Degradation Asymmetric catalysts, particularly organometallic ones, can be highly sensitive to air, moisture, and impurities in reagents or solvents.[13] Solution: Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous solvents. Purify substrates and reagents if their purity is questionable. Always handle sensitive catalysts under a strictly inert atmosphere (Argon or Nitrogen).
Incorrect Reaction Conditions Asymmetric reactions are often highly sensitive to temperature, concentration, and reaction time.[6] Solution: Systematically vary these parameters. Lowering the temperature is often a good first step.[13] Check the catalyst loading; too little catalyst can allow a non-selective background reaction to dominate, lowering the overall e.e.[13]
Substrate-Catalyst Mismatch The functional groups on your substrate may be interfering with the catalyst. For example, an acidic or basic group on the substrate could neutralize an organocatalyst or coordinate to a metal center in an unproductive way. Solution: Ensure your protecting group strategy is robust and that no incompatible functional groups are present.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing trans-4-aminocyclohexanol? A1: The most common and scalable routes include:

  • Catalytic Hydrogenation: Hydrogenation of p-aminophenol or its N-acetylated derivative (paracetamol) using catalysts like Rhodium or Ruthenium on a support (e.g., Al₂O₃, Carbon) often produces a mixture of isomers, but specific conditions can favor the trans product.[14][15]

  • Chemoenzymatic Synthesis: A highly selective modern approach uses a one-pot, two-enzyme system. A ketoreductase (KRED) first reduces 1,4-cyclohexanedione to 4-hydroxycyclohexanone, and then a stereocomplementary amine transaminase (ATA) installs the amine group, producing either the cis or trans isomer with excellent diastereomeric ratios depending on the enzymes chosen.[3][4][14]

Q2: How can I achieve cis-selectivity in the synthesis of 3-aminocyclohexanols? A2: One effective reported method involves the reduction of β-enaminoketones. Starting from a 1,3-cyclohexanedione, condensation with a chiral amine (acting as a chiral auxiliary) forms a chiral β-enaminoketone.[1][16] Subsequent reduction, for example with sodium in THF/isopropanol, can proceed with high diastereoselectivity, favoring the cis-aminocyclohexanol. The stereochemistry of the final product is directed by the chiral amine used initially.[1][16]

Q3: My purification of cis and trans isomers by column chromatography is difficult. Are there other methods? A3: Yes, separating aminocyclohexanol diastereomers can be challenging. Consider these alternatives:

  • Recrystallization: This is a powerful technique if a suitable solvent system can be found. Toluene and ethyl acetate have been used successfully for derivatives of 4-aminocyclohexanol.[14] Sometimes, precipitating the isomers from an aqueous solution by cooling can isolate the less soluble isomer.[15]

  • Derivatization: The isomers can be derivatized to facilitate separation. For example, acetylating a cis/trans mixture can create derivatives with very different physical properties, allowing for easy separation by recrystallization. The protecting group can then be removed to yield the pure, desired isomer.[14]

Q4: How do I accurately determine the diastereomeric ratio and enantiomeric excess? A4: A combination of techniques is required for full stereochemical assignment:

  • Diastereomeric Ratio (d.r.): This is typically determined on the crude product using ¹H NMR spectroscopy (by integrating distinct peaks for each diastereomer) or GC-MS.

  • Enantiomeric Excess (e.e.): This requires a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the industry standards. The sample is run on a column with a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[13][14]

  • Relative & Absolute Stereochemistry: Confirmation of the relative stereochemistry (cis/trans) is often done using 2D NMR techniques like NOESY, which shows through-space correlations between protons.[16] Absolute stereochemistry is definitively determined by X-ray crystallography of a suitable crystalline derivative or by synthesizing the material via a route with a known chiral starting material.

Key Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol

This protocol is a generalized representation of a one-pot, two-enzyme cascade synthesis.[2][3][4][14]

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase (KRED), e.g., from Lactobacillus kefir

  • Amine Transaminase (ATA), trans-selective, e.g., ATA-200

  • Cofactors: NADP⁺, Pyridoxal 5'-phosphate (PLP)

  • Amine Donor: Isopropylamine

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • In a temperature-controlled vessel, dissolve 1,4-cyclohexanedione in the phosphate buffer.

  • Add the required cofactors (NADP⁺, PLP) and the amine donor (isopropylamine).

  • Initiate the reaction by adding the KRED and the trans-selective ATA enzymes (often as cell lysates).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC to follow the disappearance of the starting material and formation of the product.

  • Once the reaction reaches completion, terminate it by denaturing the enzymes (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat treatment).

  • The product can be isolated from the reaction mixture using standard techniques such as solid-phase extraction or crystallization.

Protocol 2: Diastereoselective Reduction of a β-Enaminoketone

This protocol is adapted from a literature procedure for the synthesis of 3-aminocyclohexanols.[1][16]

Materials:

  • β-Enaminoketone (pre-synthesized from a 1,3-dione and a chiral amine)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Metallic Sodium (handle with extreme care)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the β-enaminoketone (1.0 eq) in a mixture of isopropyl alcohol and anhydrous THF.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Carefully add small, freshly cut pieces of metallic sodium (excess, e.g., 6.0 eq) to the stirred solution.

  • Allow the reaction to stir and warm to room temperature, monitoring completion by TLC.

  • After the reaction is complete, carefully remove any unreacted sodium.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminocyclohexanol mixture.

  • Purify by column chromatography or recrystallization.

Visualizing Stereochemical Control

The following diagram illustrates the fundamental challenge of controlling facial selectivity in the reduction of a 4-substituted cyclohexanone, a common intermediate.

G cluster_main Hydride Reduction of 4-Substituted Cyclohexanone Reactant Product_Trans Reactant->Product_Trans  Forms Equatorial OH (trans-Product) Product_Cis Reactant->Product_Cis  Forms Axial OH (cis-Product) Axial_Attack Axial Attack (e.g., NaBH₄) Axial_Attack->Reactant Equatorial_Attack Equatorial Attack (e.g., L-Selectride®) Equatorial_Attack->Reactant

Caption: Competing pathways in the reduction of a cyclohexanone.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Source: National Institutes of Health) [Link]

  • Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. (Source: ResearchGate) [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (Source: ResearchGate) [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Source: MDPI) [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (Source: Semantic Scholar) [Link]

  • Chiral auxiliary. (Source: Wikipedia) [Link]

  • Process for the preparation of trans-4-aminocyclohexanol.
  • A diastereoselective preparation of cyclic α-aminoboronates. (Source: National Institutes of Health) [Link]

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes. (Source: PubMed) [Link]

  • Enantioselective organocatalysis. (Source: Squarespace) [Link]

  • Enantioselective organocatalyzed synthesis of hexoses. (Source: ResearchGate) [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (Source: University of Greifswald Publication Server) [Link]

  • Enantioselective Organocatalysis. (Source: PubMed) [Link]

  • Enantioselective organocatalytic synthesis of 5 and 6 membered heterocycles. (Source: Charles University) [Link]

  • Enantioselective Organocatalysis. (Source: Wiley-VCH) [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (Source: Nature) [Link]

  • Stereoselective Total Synthesis of Aminoiminohexitols via Carbamate Annulation. (Source: ResearchGate) [Link]

Sources

Technical Support Center: Synthesis of cis-4-Amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic protocols for higher yields and purity of the target cis-isomer.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry.[1][2] Its synthesis, while seemingly straightforward, presents notable challenges, particularly in controlling the stereochemistry to favor the cis isomer over the thermodynamically more stable trans isomer.[3] This guide will explore common synthetic routes, focusing on reductive amination and enzymatic methods, to help you navigate these complexities and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most prevalent methods are the chemical synthesis via reductive amination and biocatalytic synthesis.

  • Reductive Amination: This is a widely used chemical method that typically involves the reaction of a ketone precursor, 4-hydroxy-4-methylcyclohexanone, with an amine source in the presence of a reducing agent.[4][5] The choice of reducing agent is critical for stereoselectivity.

  • Biocatalytic Synthesis: This approach utilizes enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), to achieve high regio- and stereoselectivity.[6][7][8] This method is particularly advantageous for producing the desired cis-isomer with high purity.

Q2: How do I choose between a chemical and a biocatalytic route?

A2: The choice depends on several factors including available resources, desired stereoselectivity, and scalability.

Factor Chemical Synthesis (Reductive Amination) Biocatalytic Synthesis
Stereoselectivity Often yields a mixture of cis and trans isomers.Can be highly selective for the cis isomer.[6][7]
Reaction Conditions Can sometimes require harsh conditions or expensive catalysts.Typically proceeds under mild, aqueous conditions.
Reagent Availability Reagents are generally commercially available.May require specific enzymes which could be less accessible.
Scalability Generally straightforward to scale up.Can be more complex to scale up, depending on enzyme stability and cost.
Environmental Impact May involve hazardous reagents and solvents.Considered a "greener" chemistry approach.

Below is a decision-making workflow to help you select the appropriate synthetic route:

Synthetic Route Selection start Start: Need to synthesize This compound is_high_selectivity_critical Is high cis-selectivity (>95%) critical? start->is_high_selectivity_critical are_enzymes_accessible Are specific enzymes (KREDs, ATAs) and relevant equipment accessible? is_high_selectivity_critical->are_enzymes_accessible Yes consider_chem_synthesis Consider Chemical Synthesis (Reductive Amination) is_high_selectivity_critical->consider_chem_synthesis No consider_biocatalysis Consider Biocatalytic Route are_enzymes_accessible->consider_biocatalysis Yes are_enzymes_accessible->consider_chem_synthesis No end_bio End consider_biocatalysis->end_bio optimize_chem_synthesis Optimize Chemical Synthesis for Stereoselectivity (e.g., choice of reducing agent, temperature) consider_chem_synthesis->optimize_chem_synthesis end_chem End optimize_chem_synthesis->end_chem

Caption: Decision workflow for selecting a synthetic route.

Q3: In reductive amination, which reducing agent is best for maximizing the cis-isomer?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive amination as it is milder and more selective than other common borohydrides like sodium borohydride (NaBH₄).[4][9] Its steric bulk can favor the formation of the cis-isomer by axial attack on the iminium ion intermediate. However, achieving high cis-selectivity often requires careful optimization of reaction conditions such as temperature and solvent.

Q4: What are the key considerations for a successful biocatalytic synthesis?

A4: For a successful biocatalytic synthesis, several factors are crucial:

  • Enzyme Selection: Choosing the right keto reductase (KRED) and amine transaminase (ATA) is critical for both yield and stereoselectivity. Some ATAs have a strong preference for producing the cis-isomer.[6][7]

  • Cofactor Recycling: Many of these enzymatic reactions require cofactors like NAD(P)H, which need to be regenerated. A common method is to use a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose.[10]

  • Reaction Conditions: pH, temperature, and substrate concentration must be optimized for the specific enzymes being used to ensure their stability and activity.[7]

  • By-product Formation: Side reactions, such as the formation of diols or diamines, can occur.[7] Careful selection of enzymes and reaction conditions can minimize these by-products.

Troubleshooting Guide

Problem 1: Low overall yield in the synthesis.

This is a common issue that can stem from several factors. Below is a troubleshooting workflow to help diagnose and resolve the problem.

Low Yield Troubleshooting start Low Yield Observed check_starting_material 1. Check Starting Material Purity (e.g., 4-hydroxy-4-methylcyclohexanone) start->check_starting_material sub_purity_issue Impure starting material? check_starting_material->sub_purity_issue check_reagents 2. Verify Reagent Activity (e.g., reducing agent, enzyme activity) reagent_issue Reagent degradation? check_reagents->reagent_issue check_conditions 3. Review Reaction Conditions (Temperature, pH, reaction time) conditions_issue Suboptimal conditions? check_conditions->conditions_issue check_workup 4. Analyze Work-up & Purification (Extraction efficiency, product loss) workup_issue Product loss during work-up? check_workup->workup_issue sub_purity_issue->check_reagents No solution_purity Purify starting material (e.g., recrystallization, chromatography) sub_purity_issue->solution_purity Yes reagent_issue->check_conditions No solution_reagent Use fresh, high-quality reagents. Verify enzyme activity with a standard assay. reagent_issue->solution_reagent Yes conditions_issue->check_workup No solution_conditions Optimize reaction parameters. Monitor reaction progress (TLC, GC/LC-MS). conditions_issue->solution_conditions Yes solution_workup Optimize extraction pH. Consider alternative purification methods. workup_issue->solution_workup Yes

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor cis/trans diastereomeric ratio.

  • Possible Cause (Reductive Amination): The choice of reducing agent and reaction conditions heavily influences the stereochemical outcome. Less bulky reducing agents or higher temperatures can favor the formation of the more stable trans-isomer.

    • Solution:

      • Change Reducing Agent: If you are using a less bulky reducing agent like NaBH₄, switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][9]

      • Optimize Temperature: Lowering the reaction temperature can increase the kinetic preference for the cis-product.

      • Solvent Effects: The polarity of the solvent can influence the transition state of the reduction. Experiment with different solvents to see if the diastereomeric ratio improves.

  • Possible Cause (Biocatalytic Synthesis): The inherent selectivity of the chosen amine transaminase (ATA) may not be optimal.

    • Solution:

      • Screen Different Enzymes: Test a panel of different ATAs. Many are commercially available, and some have been specifically engineered for high cis-selectivity.[6][7]

      • Enzyme Engineering: If resources permit, consider protein engineering to alter the active site of the enzyme to favor the desired stereoisomer.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: 4-Amino-1-methylcyclohexanol is a relatively polar and water-soluble compound, which can make extraction from aqueous media challenging.[6]

    • Solution:

      • Boc Protection: Protect the amine group with a Boc (tert-butyloxycarbonyl) group using (Boc)₂O. The resulting Boc-protected amino alcohol is significantly more hydrophobic, facilitating extraction into organic solvents.[11]

      • Acid-Base Extraction: Carefully adjust the pH of the aqueous layer. At a basic pH, the amino group is deprotonated, making the compound more soluble in organic solvents.

      • Crystallization: The hydrochloride salt of the product can sometimes be crystallized to achieve high purity.

      • Column Chromatography: If other methods fail, purification by silica gel column chromatography is an option. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is often effective.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Hydroxy-4-methylcyclohexanone

This protocol is a general guideline and may require optimization.

  • Materials:

    • 4-Hydroxy-4-methylcyclohexanone[5][12]

    • Ammonium acetate or other amine source

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-hydroxy-4-methylcyclohexanone (1.0 eq) and ammonium acetate (5-10 eq) in DCM, add acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain this compound.

Protocol 2: One-Pot Biocatalytic Synthesis

This protocol is based on the use of a keto reductase (KRED) and an amine transaminase (ATA).[6][7]

  • Materials:

    • 1,4-Cyclohexanedione

    • Keto reductase (KRED) with appropriate cofactor (e.g., NAD(P)H)

    • Amine transaminase (ATA) with a preference for cis-isomer formation

    • Amine donor (e.g., isopropylamine)

    • Cofactor recycling system (e.g., glucose and glucose dehydrogenase (GDH))

    • Phosphate buffer

  • Procedure:

    • Step 1: Reduction

      • In a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0), dissolve 1,4-cyclohexanedione.

      • Add the KRED, NAD(P)H, and the cofactor recycling system.

      • Incubate at the optimal temperature for the KRED (e.g., 30 °C) with gentle agitation until the conversion to 4-hydroxycyclohexanone is complete (monitor by GC or LC-MS).

    • Step 2: Transamination

      • To the reaction mixture from Step 1, add the ATA, the amine donor, and pyridoxal 5'-phosphate (PLP) cofactor.

      • Adjust the pH if necessary to the optimum for the ATA.

      • Continue incubation until the formation of cis-4-aminocyclohexanol is maximized.

    • Work-up and Purification:

      • Separate the product from the enzymes (e.g., by protein precipitation or centrifugation).

      • Purify the product from the aqueous solution using the methods described in the troubleshooting section (e.g., Boc protection followed by extraction).

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

  • Martinez, A. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald Publication Server. [Link]

  • Martinez, A. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Martinez, A. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications. [Link]

  • dos Santos, V. C., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Rowles, H. T., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • PubChem. 4-Hydroxy-4-methylcyclohexanone. [Link]

Sources

minimizing side product formation in aminocyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminocyclohexanol Synthesis

Welcome to the technical support center for aminocyclohexanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity aminocyclohexanols. We will address common challenges, with a specific focus on identifying and minimizing the formation of critical side products that can compromise yield, purity, and the viability of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products encountered during aminocyclohexanol synthesis?

The side product profile is highly dependent on the chosen synthetic route. However, the most common impurities fall into three categories:

  • Stereoisomers: The formation of the undesired cis or trans isomer is a primary challenge, particularly in catalytic hydrogenation routes.[1] The relative stability of the isomers and the mechanism of the reaction dictate the final ratio.

  • Over-reaction Products: These arise when a reagent reacts more times than intended. Examples include the formation of secondary amines during the aminolysis of epoxides or the creation of diamines and diols in enzymatic systems.[2][3][4]

  • Mechanism-Specific Byproducts: These are unique to the reaction conditions. For instance, catalytic hydrogenation of aniline derivatives can produce dicyclohexylamine and other condensation products through reactive imine intermediates.[5]

Q2: How does my choice of synthetic route impact the strategy for minimizing side products?

Your synthetic strategy is the single most important factor.

  • Catalytic Hydrogenation: This route requires careful control over reaction conditions (pressure, temperature) and catalyst selection to manage stereoselectivity and prevent side reactions like hydrogenolysis.[1][5]

  • Enzymatic Synthesis: This modern approach offers exceptional selectivity, but its success hinges on choosing enzymes (Keto Reductases and Amine Transaminases) that are highly specific for the substrate and do not cause over-reduction or over-amination.[2][6]

  • Epoxide Ring-Opening: This classic method's main challenge is controlling the stoichiometry to prevent the aminocyclohexanol product from acting as a nucleophile itself and reacting with another epoxide molecule.[4]

Troubleshooting Guide by Synthetic Route

This section provides direct answers to specific experimental problems.

Route 1: Catalytic Hydrogenation (e.g., from p-Aminophenol or Paracetamol)

Issue 1: Low yield or incomplete conversion of the starting material.

  • Potential Cause: Catalyst deactivation or insufficient reaction conditions.

  • Expert Analysis & Solution:

    • Catalyst Poisoning: The catalyst, typically Palladium on Carbon (Pd/C), is highly sensitive to impurities. Ensure you are using high-purity starting materials and solvents. If poisoning is suspected, use a fresh batch of catalyst or consider pre-treating your substrate.[1]

    • Suboptimal Conditions: Hydrogenation of aromatic rings requires sufficient energy. For the hydrogenation of paracetamol, for instance, temperatures around 100°C and a hydrogen pressure of approximately 4.5 bar are often necessary for complete conversion.[1] Insufficient temperature or pressure will result in a stalled reaction.

    • Monitoring: Track the reaction by monitoring hydrogen uptake or by analyzing samples via GC or TLC until no starting material is detected. These reactions can often take 24-36 hours.[1]

Issue 2: Poor trans:cis isomer ratio, with low selectivity for the desired trans product.

  • Potential Cause: Incorrect choice of catalyst or solvent.

  • Expert Analysis & Solution:

    • Catalyst Selection is Critical: The choice of metal catalyst has a profound impact on the stereochemical outcome. Palladium-based catalysts (e.g., Pd/C) inherently favor the formation of the more thermodynamically stable trans isomer, often achieving ratios of 3:1 to 4:1.[1] In contrast, some Rhodium-based catalysts may favor the cis isomer.[1] For high trans selectivity, a Palladium catalyst is the standard choice.

    • Solvent Effects: The solvent can influence diastereoselectivity. While water is common for hydrogenating p-acetamidophenol, switching to a solvent like isopropanol has been shown to improve the trans:cis ratio when starting from p-aminophenol.[1]

Issue 3: Formation of unexpected byproducts like dicyclohexylamine.

  • Potential Cause: Condensation of reactive intermediates.

  • Expert Analysis & Solution: The hydrogenation of anilines is particularly challenging because it proceeds through highly reactive imine intermediates.[5] These intermediates can undergo self-condensation or react with the starting material or product to form dimeric impurities like dicyclohexylamine. To mitigate this, ensure efficient and rapid hydrogenation by maintaining adequate hydrogen pressure and catalyst activity, which minimizes the lifetime of these reactive intermediates in the reaction mixture.

G start Problem Observed low_yield Low Yield / Incomplete Conversion start->low_yield poor_ratio Poor trans:cis Ratio start->poor_ratio cause1 Catalyst Poisoning? low_yield->cause1 Check Purity cause2 Suboptimal Conditions? (Temp / Pressure) low_yield->cause2 Verify Params cause3 Incorrect Catalyst? (e.g., using Rh for trans) poor_ratio->cause3 Check Metal cause4 Suboptimal Solvent? poor_ratio->cause4 Check System sol1 Use High-Purity Reagents Use Fresh Catalyst cause1->sol1 sol2 Increase Temp (~100°C) Increase Pressure (~4.5 bar H2) cause2->sol2 sol3 Use Palladium (Pd/C) for trans-selectivity cause3->sol3 sol4 Screen Solvents (e.g., Isopropanol) cause4->sol4

Caption: Troubleshooting Decision Tree for Catalytic Hydrogenation.
Route 2: Enzymatic Synthesis (from 1,4-Cyclohexanedione)

Issue 1: Significant formation of 1,4-cyclohexanediol byproduct.

  • Potential Cause: Lack of regioselectivity in the Keto Reductase (KRED) enzyme.

  • Expert Analysis & Solution: This side product arises when the KRED intended to perform the first mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone also reduces the ketone group of the intermediate product.[2][3] The solution lies in enzyme selection. It is crucial to screen for a KRED that exhibits high selectivity for the diketone substrate while showing minimal activity towards the hydroxyketone intermediate.[2]

Issue 2: Detection of 1,4-cyclohexanediamine impurity.

  • Potential Cause: Lack of selectivity in the Amine Transaminase (ATA) enzyme.

  • Expert Analysis & Solution: This occurs in a sequential reaction if the ATA acts on the 4-aminocyclohexanone intermediate, converting it to the diamine byproduct.[2][3] The ideal ATA must be highly selective for the hydroxyketone intermediate (from the KRED step) and should not recognize the aminoketone as a substrate. Careful enzyme screening is the primary method to resolve this.

G cluster_0 Route A (Desired Pathway) diketone 1,4-Cyclohexanedione hydroxyketone 4-Hydroxycyclohexanone diketone->hydroxyketone KRED (Step 1) aminoketone 4-Aminocyclohexanone diketone->aminoketone Non-selective ATA product Aminocyclohexanol (Desired Product) hydroxyketone->product ATA (Step 2) diol 1,4-Cyclohexanediol (Side Product) hydroxyketone->diol Non-selective KRED diamine 1,4-Cyclohexanediamine (Side Product) aminoketone->diamine Non-selective ATA

Caption: Enzymatic Synthesis Pathways: Desired vs. Side Product Formation.
Route 3: Ring-Opening of Cyclohexene Oxide (Aminolysis)

Issue: Formation of a secondary amine, trans,trans'-dicyclohexyl-2,2'-diol amine.

  • Potential Cause: The aminocyclohexanol product is reacting with a second molecule of cyclohexene oxide.

  • Expert Analysis & Solution: This is a classic problem of competitive reaction kinetics. The primary amine product is itself a nucleophile and can attack another molecule of the starting epoxide.[4] The most effective solution is to use a large excess of the aminating agent (e.g., aqueous ammonia).[4] By ensuring a high concentration of ammonia relative to the epoxide, you statistically favor the reaction of the epoxide with ammonia over its reaction with the product, thus minimizing the formation of the secondary amine byproduct.

Purification Strategies

Q: I have a mixture of cis and trans isomers. What is the most effective way to separate them to get pure trans-4-aminocyclohexanol?

  • Expert Analysis & Solution: Separating these isomers is a critical and often challenging step.[1]

    • Fractional Crystallization (as the Amide): A common industrial method involves crystallizing the trans-4-acetamidocyclohexanol intermediate (from the hydrogenation of paracetamol) from a solvent like acetone.[7] The trans isomer is typically less soluble and will precipitate, allowing for separation by filtration. The purified amide is then hydrolyzed to yield the free amine.

    • Direct Crystallization (as the Free Amine): It is possible to crystallize trans-4-aminocyclohexanol directly from an aqueous alkaline solution. By making the solution strongly alkaline (pH > 13.5) and cooling it (e.g., to -8°C), the trans isomer can be selectively precipitated.[7]

    • Chromatography: For smaller, research-scale quantities, normal-phase column chromatography can be an effective, albeit more resource-intensive, method for separating isomers.[8][9]

Data Summary

Table 1: Influence of Catalyst on Stereoselectivity in Hydrogenation

CatalystTypical Starting MaterialPredominant IsomerTypical trans:cis RatioReference
5% Pd/Cp-Aminophenol / Paracetamoltrans3:1 to 4:1[1]
5% Rh/Al₂O₃Paracetamolcis favoredApprox. 1:1[7]
Raney NickelN-protected cycloadductscis>99% selectivity[10]

Appendix A: Experimental Protocol

Protocol: Catalytic Hydrogenation of Paracetamol to 4-Acetamidocyclohexanol Isomers[1][11]

This protocol is a representative example and must be adapted and optimized for specific laboratory conditions and scales.

  • Reactor Setup: Charge a high-pressure reactor with paracetamol (1.0 eq) and a suitable solvent (e.g., water or isopropanol).

  • Catalyst Addition: Add the 5% Pd/C catalyst. The catalyst loading is typically determined empirically but often falls within the 1-5 mol% range relative to the substrate.[1]

  • Inerting: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Following the nitrogen purge, purge the reactor several times with hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 4.5 bar).[1]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by hydrogen uptake or by analyzing aliquots via GC or TLC. The reaction is typically complete within 24-36 hours, or when the starting material is no longer detectable.[1]

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, which can be subjected to purification (e.g., fractional crystallization) before hydrolysis to the final aminocyclohexanol product.

References

  • Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Benchchem.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar.
  • Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogen
  • Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Procedure for the production of trans-4-aminocyclohexanol.
  • Process for the preparation of trans-4-aminocyclohexanol.
  • AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Science Publishing.
  • Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.

Sources

Technical Support Center: Separation of Cis and Trans Isomers of 4-Amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 4-amino-1-methylcyclohexanol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical task of separating the cis and trans diastereomers of this versatile building block. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring significantly influences the molecule's physical, chemical, and biological properties, making efficient and reliable separation paramount for successful research and development.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may face during your experiments. The methodologies described are grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of 4-amino-1-methylcyclohexanol?

The main difficulty lies in the similar physical and chemical properties of the two diastereomers. Both isomers have the same molecular weight and functional groups, leading to comparable polarities and boiling points. This similarity makes separation by standard distillation or simple crystallization challenging. Effective separation typically requires techniques that can exploit the subtle differences in their three-dimensional structures.

Q2: Which analytical techniques are most suitable for determining the isomeric ratio of my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are the most powerful and commonly used techniques.

  • ¹H and ¹³C NMR Spectroscopy: This is a definitive method for distinguishing between the cis and trans isomers.[1] The key is to analyze the chemical shifts (δ) and proton-proton coupling constants (J).[2] Due to the fixed chair conformations of the cyclohexane ring, the axial and equatorial positions of the protons attached to the carbons bearing the amino and hydroxyl groups create distinct magnetic environments.[1][2] For instance, in the trans isomer, where both substituents are equatorial in the more stable conformation, the axial protons will exhibit large axial-axial coupling constants (typically 10-13 Hz).[2] Conversely, the cis isomer will show smaller axial-equatorial and equatorial-equatorial couplings.[2]

  • Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), GC is an excellent tool for both qualitative and quantitative analysis of the isomer mixture.[3][4] Using a suitable capillary column, often a chiral or polar one, you can achieve baseline separation of the two isomers. The resulting chromatogram will show two distinct peaks, and the area under each peak corresponds to the relative abundance of each isomer. Derivatization of the amino and hydroxyl groups can sometimes improve separation.

Q3: Can I use fractional crystallization to separate the isomers?

Fractional crystallization can be a viable method, particularly on a preparative scale, but its success is highly dependent on the specific solvent system and the initial isomeric ratio.[5][6] The principle relies on the differential solubility of the two diastereomers in a given solvent. The trans isomer, often being more symmetrical, may pack more efficiently into a crystal lattice and thus be less soluble.[7] However, finding a solvent that provides a significant solubility difference can be empirical and time-consuming. Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.[6][8]

Q4: Are there any chemical derivatization strategies that can facilitate separation?

Yes, converting the diastereomeric mixture into a new set of diastereomers by reacting it with a chiral resolving agent can be a powerful strategy. This is a classic resolution technique.[9] For example, reacting the amino group with a chiral acid will form diastereomeric salts with different physical properties, such as solubility, which can then be separated by crystallization.[8] Subsequently, the chiral auxiliary can be removed to yield the pure enantiomers. Another approach is to derivatize the isomers to enhance their volatility or chromatographic separation, for instance, by acylation of the amino and hydroxyl groups for GC analysis.

Troubleshooting Guides

Chromatographic Separation Issues

Problem: Poor or no separation of cis and trans isomers on Gas Chromatography (GC).

dot

cluster_0 GC Troubleshooting Workflow start Poor GC Separation q1 Is the column appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check column type q2 Is the temperature program optimized? a1_yes->q2 s1 Select a polar or chiral column (e.g., Cyclodextrin-based) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Review temperature profile q3 Have you considered derivatization? a2_yes->q3 s2 Implement a slower temperature ramp or an isothermal segment. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Consider chemical modification end Improved Separation a3_yes->end s3 Derivatize with an agent like trifluoroacetic anhydride (TFAA) to increase volatility and potentially improve separation. a3_no->s3 s3->end

Caption: Troubleshooting workflow for poor GC separation.

  • Pillar of Expertise: The choice of the stationary phase in the GC column is paramount. For polar analytes like 4-amino-1-methylcyclohexanol, a polar column (e.g., with a polyethylene glycol or wax-based stationary phase) is generally more effective than a nonpolar one. Chiral columns, such as those containing cyclodextrin derivatives, can also provide excellent separation of diastereomers.[3]

  • Self-Validating Protocol:

    • Column Selection: Start with a polar capillary column. If separation is still inadequate, switch to a chiral column.

    • Temperature Program: Begin with a low initial oven temperature to allow for good interaction with the stationary phase. A slow temperature ramp (e.g., 2-5 °C/min) will often improve resolution.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) for your column dimensions to achieve maximum efficiency.

    • Injection Technique: Use a split injection to avoid column overloading, which can lead to peak broadening and poor resolution.

    • Derivatization: If the above steps fail, consider derivatizing your sample. Reaction with an acylating agent like trifluoroacetic anhydride can increase the volatility and differences in elution times between the isomers.

Problem: Co-elution of isomers in High-Performance Liquid Chromatography (HPLC).

  • Pillar of Expertise: In HPLC, both the stationary and mobile phases play a crucial role. For these polar compounds, normal-phase chromatography on a silica or alumina column or reversed-phase chromatography with a highly aqueous mobile phase can be effective. Chiral stationary phases (CSPs) are also a powerful option for diastereomer separation.

  • Self-Validating Protocol:

    • Column and Mobile Phase Screening:

      • Normal-Phase: Use a silica column with a mobile phase consisting of a nonpolar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. Carefully adjust the percentage of the polar modifier to optimize selectivity.

      • Reversed-Phase: A C18 column with a mobile phase of water and methanol or acetonitrile can be used. Adding an ion-pairing reagent to the mobile phase can sometimes improve the separation of these basic compounds.

      • Chiral HPLC: This is often the most effective method. Screen a variety of chiral columns (e.g., polysaccharide-based) with different mobile phases.

    • Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Adjusting the column temperature can also affect selectivity.

    • Detection: Ensure your detector wavelength is set to an appropriate value for your compounds or their derivatives.

Crystallization-Based Separation Issues

Problem: Both isomers co-crystallize from the solution.

dot

cluster_1 Crystallization Troubleshooting Logic start Co-crystallization Occurs q1 Is the solvent system optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Evaluate Solvents q2 Is the cooling rate controlled? a1_yes->q2 s1 Screen a wide range of solvents with varying polarities. Consider solvent mixtures. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Control Temperature q3 Have you tried seeding? a2_yes->q3 s2 Employ slow cooling to allow for thermodynamic equilibrium and selective crystallization. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Induce Nucleation q4 Is derivatization an option? a3_yes->q4 s3 Introduce a small, pure crystal of the desired isomer to act as a nucleation site. a3_no->s3 s3->q4 a4_no No q4->a4_no Consider Chemical Modification end Selective Crystallization q4->end If derivatization is not feasible, re-evaluate previous steps or consider chromatography. s4 Form diastereomeric salts with a chiral resolving agent to enhance solubility differences. a4_no->s4 s4->end

Caption: Logical steps to troubleshoot co-crystallization.

  • Pillar of Expertise: Successful crystallization relies on exploiting differences in solubility and crystal lattice energy between the diastereomers.[9][10] The choice of solvent is critical, as it influences both solubility and the stability of the crystal structure. Slow cooling is generally preferred over rapid precipitation to allow for the thermodynamically more stable isomer to crystallize selectively.

  • Self-Validating Protocol:

    • Solvent Screening: Create a solubility profile for your isomeric mixture in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent will show a significant difference in solubility between the two isomers at different temperatures.

    • Controlled Cooling: Dissolve the mixture in a minimal amount of the chosen hot solvent to create a saturated solution. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization.

    • Seeding: If spontaneous crystallization is not selective, try seeding the saturated solution at a slightly supersaturated temperature with a pure crystal of the desired isomer. This can provide a template for selective crystal growth.[6]

    • Recrystallization: The isolated crystals may still contain a small amount of the other isomer. One or more recrystallization steps will likely be necessary to achieve high isomeric purity. Monitor the purity of the crystals and the mother liquor at each stage using an appropriate analytical technique like GC or NMR.

    • Diastereomeric Salt Formation: If direct crystallization is unsuccessful, consider forming diastereomeric salts with a chiral resolving agent like tartaric acid or mandelic acid.[8] The resulting salts will have different solubilities, often allowing for separation by fractional crystallization.

Data Summary and Experimental Protocols

Table 1: Key ¹H NMR Distinguishing Features for 4-Aminocyclohexanol Isomers (General Example)
Protoncis-Isomer (ax/eq or eq/ax)trans-Isomer (eq/eq)Key Differentiating Feature
H-1 (CH-OH) Broader multiplet, often at a different chemical shiftSharper multiplet, distinct chemical shiftThe environment (axial vs. equatorial) significantly impacts the chemical shift and coupling constants.[1]
H-4 (CH-NH₂) Broader multiplet, often at a different chemical shiftSharper multiplet, distinct chemical shiftSimilar to H-1, the stereochemistry dictates the proton's magnetic environment.[1]
Coupling Constants (J) Smaller axial-equatorial and equatorial-equatorial couplingsLarge axial-axial couplings (typically 10-13 Hz) for ring protonsThe magnitude of the vicinal coupling constants is a definitive indicator of the substituent's orientation.[2]

Note: The exact chemical shifts are dependent on the solvent and the presence of the methyl group. The principles of differentiation remain the same.

Protocol 1: Analytical GC-MS for Isomer Ratio Determination
  • Sample Preparation: Prepare a ~1 mg/mL solution of the 4-amino-1-methylcyclohexanol isomer mixture in a suitable solvent like methanol or dichloromethane.

  • GC-MS System: Use a gas chromatograph equipped with a mass selective detector.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Data Analysis: Integrate the peaks corresponding to the cis and trans isomers. The ratio of the peak areas provides the isomeric ratio. The mass spectra can be used to confirm the identity of the peaks.

Protocol 2: Preparative Fractional Crystallization
  • Solvent Selection: Based on solubility screening, select a solvent or solvent system that provides a good solubility difference between the isomers (e.g., ethyl acetate/hexane).

  • Dissolution: In a flask equipped with a reflux condenser, dissolve 10 g of the isomer mixture in the minimum amount of the hot solvent system to achieve complete dissolution.

  • Cooling and Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Analysis: Analyze a small sample of the crystals and the mother liquor by GC or NMR to determine the isomeric enrichment.

  • Recrystallization: If necessary, repeat the crystallization process with the enriched crystal fraction to achieve the desired purity.

By understanding the underlying principles of separation and systematically troubleshooting experimental challenges, researchers can confidently and efficiently resolve the cis and trans isomers of 4-amino-1-methylcyclohexanol, paving the way for further advancements in their scientific endeavors.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. Available at: [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.
  • Separation and purification of cis and trans isomers. Google Patents.
  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. Available at: [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

  • Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • 4-Aminocyclohexanol. PubChem. Available at: [Link]

  • Trans-4-amino-1-methyl-cyclohexanol. PubChem. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). ERIC. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Diastereoselectivity in Aminoketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective aminoketone reductions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high diastereoselectivity in their synthesis of amino alcohols. Here, we will explore common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the stereochemical outcome of your reactions.

Introduction: The Challenge of Stereocontrol

The reduction of aminoketones to their corresponding amino alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of numerous pharmaceuticals and natural products. The critical challenge often lies in controlling the formation of the new stereocenter relative to the existing one, a process known as diastereoselective reduction. Low diastereoselectivity leads to product mixtures that are often difficult to separate, resulting in lower yields of the desired isomer and increased downstream processing costs.

This guide will delve into the mechanistic underpinnings of stereocontrol in these reactions, focusing on both substrate- and reagent-controlled strategies to help you systematically troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when dealing with low diastereoselectivity in aminoketone reductions.

FAQ 1: My α-aminoketone reduction is giving a nearly 1:1 mixture of syn and anti diastereomers. What is the most likely cause?

Low diastereoselectivity in the reduction of α-aminoketones often stems from a lack of effective stereochemical communication between the existing chiral center and the approaching hydride reagent. This can be attributed to several factors:

  • Flexible Substrate Conformation: If the groups on the chiral center and the ketone are not sterically demanding, the substrate may not adopt a single, low-energy conformation in the transition state. This conformational flexibility allows the hydride to attack from multiple trajectories with similar energy barriers, leading to a mixture of products.

  • Non-Coordinating Reaction Conditions: Many standard reducing agents, like sodium borohydride (NaBH₄), operate under non-chelating conditions. In the absence of chelation to direct the hydride delivery, the outcome is primarily governed by steric models like the Felkin-Anh model.[1][2] If the steric bias is weak, poor selectivity is observed.

  • Inappropriate Reducing Agent: The size and reactivity of the hydride source play a crucial role. A small, highly reactive reagent may exhibit less selectivity than a bulkier, more sterically hindered one.

FAQ 2: How does the choice of N-protecting group influence the diastereoselectivity of β-aminoketone reduction?

The N-protecting group has a profound impact on the stereochemical outcome of β-aminoketone reductions and can be strategically chosen to favor either the syn or anti diastereomer.[3][4]

  • Syn-Selective Reductions: N-acyl protecting groups, such as amides or carbamates (e.g., Boc, Cbz), can participate in chelation with a suitable metal-containing reducing agent (e.g., generated from SmI₂). This forms a rigid cyclic transition state that directs the hydride to attack from a specific face, leading to the syn amino alcohol.[3]

  • Anti-Selective Reductions: In contrast, N-aryl or N-alkyl groups are generally less effective at chelation.[3] In these cases, the reduction may proceed through a non-chelation pathway, or in some instances, chelation involving the nitrogen lone pair can favor the anti product.[3] For example, reductions of N-aryl β-amino ketones with samarium(II) iodide have shown high levels of 1,3-anti diastereoselectivity.[3]

FAQ 3: I am observing the opposite diastereomer to what is predicted by the Felkin-Anh model. What could be happening?

This phenomenon, often referred to as "anti-Felkin" selectivity, typically arises when chelation control overrides the predictions of steric models.[5]

  • Chelation Control: If the α- or β-position to the ketone contains a Lewis basic group (like an amine or a protected hydroxyl group) and the reducing agent contains a Lewis acidic metal (e.g., Zn(BH₄)₂, Red-Al), a cyclic chelate can form between the metal, the carbonyl oxygen, and the heteroatom.[6][7][8] This rigidifies the conformation of the substrate in a way that may force hydride attack from the face opposite to that predicted by the Felkin-Anh model.[1][2][9][10]

FAQ 4: Can enzymatic reductions be a solution for poor diastereoselectivity?

Yes, enzymatic reductions are an excellent alternative when chemical methods fail to provide adequate selectivity.[11]

  • High Specificity: Enzymes, such as ketone reductases (KREDs) or amine dehydrogenases (AmDHs), possess highly structured active sites that can precisely orient the substrate for stereospecific hydride delivery.[11] This often leads to exceptional levels of both diastereo- and enantioselectivity.[11]

  • Mild Conditions: Biocatalytic reductions are typically performed under mild conditions (e.g., neutral pH, room temperature), which can be advantageous for sensitive substrates.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems with diastereoselectivity.

Scenario 1: Low Diastereoselectivity in α-Aminoketone Reduction

Problem: The reduction of your N-protected α-aminoketone with a standard hydride reagent (e.g., NaBH₄) results in a diastereomeric ratio (d.r.) of less than 3:1.

Troubleshooting Workflow:

G start Low d.r. in α-Aminoketone Reduction sub Substrate Analysis: - Steric bulk of R1 and R2? - Nature of N-protecting group (PG)? start->sub reagent Reagent Modification sub->reagent Weak steric differentiation chelation Induce Chelation Control reagent->chelation PG has Lewis basic sites (e.g., Boc, Cbz) non_chelation Enhance Non-Chelation Control reagent->non_chelation PG is non-coordinating (e.g., simple alkyl) result Improved Diastereoselectivity chelation->result non_chelation->result

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Steps:

  • Analyze the Substrate:

    • Steric Factors: Evaluate the steric bulk of the substituents on the chiral center and the ketone. If they are similar in size, the Felkin-Anh model may not provide a strong bias.

    • Protecting Group: Consider the nature of the N-protecting group. Bulky protecting groups like tert-butoxycarbonyl (Boc) can enhance steric differentiation.[12]

  • Modify the Reducing Agent:

    • Bulky Hydride Reagents: Switch from a small reagent like NaBH₄ to a bulkier one such as Lithium triethylborohydride (LiEt₃BH, "Super-Hydride") or Lithium tri-sec-butylborohydride (L-Selectride®).[12] These reagents have greater steric demands and can amplify small differences in the substrate's conformational preferences.

    • Chelating Reagents: If the N-protecting group is capable of chelation (e.g., Boc, Cbz), employ a reducing agent containing a Lewis acidic metal. Zinc borohydride (Zn(BH₄)₂) is a classic choice for promoting chelation-controlled reductions to favor the syn diastereomer.[7]

Comparative Data for Reagent Choice:

Reducing AgentTypical Diastereoselectivity (syn:anti)Control Element
NaBH₄Low to ModerateSteric (Felkin-Anh)
LiEt₃BHHigh (syn)Steric/Chelation
L-Selectride®High (syn)Steric
Zn(BH₄)₂High (syn)Chelation
Scenario 2: Poor Selectivity in β-Aminoketone Reduction

Problem: The reduction of a β-aminoketone yields an inseparable mixture of syn and anti 1,3-amino alcohols.

Troubleshooting Workflow:

G start Low d.r. in β-Aminoketone Reduction pg Modify N-Protecting Group (PG) start->pg reagent Select Appropriate Reducing Agent pg->reagent syn Target: syn-1,3-Amino Alcohol reagent->syn Use Chelating PG (e.g., Acyl) anti Target: anti-1,3-Amino Alcohol reagent->anti Use Non-chelating PG (e.g., Aryl) syn_result High syn-selectivity syn->syn_result anti_result High anti-selectivity anti->anti_result

Caption: Strategy for directing β-aminoketone reduction.

Detailed Steps:

  • Strategic Selection of the N-Protecting Group: This is the most powerful tool for controlling the stereochemical outcome in 1,3-amino alcohol synthesis.

    • For syn Products: Employ N-acyl protecting groups. The reduction of these substrates with samarium(II) iodide often proceeds with high syn-selectivity.[3]

    • For anti Products: Utilize N-aryl protecting groups. Reduction with SmI₂ can provide high anti-selectivity.[3] Alternatively, reagents like Et₃BHLi have been reported to give anti-N-aryl-γ-amino alcohols.[3]

  • Transition Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation and transfer hydrogenation offer complementary methods for accessing both syn and anti γ-amino alcohols.[13][14]

    • syn-Products: Rhodium-based catalysts with ligands like BINAP can favor the formation of syn-γ-amino alcohols under hydrogen pressure.

    • anti-Products: Iridium-catalyzed asymmetric transfer hydrogenation (ATH) using isopropanol as the hydrogen source can produce anti-products with high diastereoselectivity.

Experimental Protocols
Protocol 1: Chelation-Controlled Reduction of an N-Boc-α-Aminoketone with Zn(BH₄)₂

Objective: To synthesize the syn-β-amino alcohol with high diastereoselectivity.

Materials:

  • N-Boc-α-aminoketone

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of Zn(BH₄)₂ solution (in situ):

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ZnCl₂ (1.5 equivalents relative to the ketone).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add NaBH₄ (3.0 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours. The resulting suspension is the Zn(BH₄)₂ reagent.

  • Reduction Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the N-Boc-α-aminoketone (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the pre-formed Zn(BH₄)₂ suspension via cannula to the ketone solution.

    • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Add Et₂O and saturated aqueous NaHCO₃.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with Et₂O.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-amino alcohol.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

References

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry. [Link]

  • Diastereoselective synthesis of .gamma.-amino alcohols with three chiral centers by reduction of .beta.-amino ketones and derivatives. The Journal of Organic Chemistry. [Link]

  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(75), 14222-14225. [Link]

  • Kozmin, S. A., & Rawal, V. H. (1997). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry, 62(16), 5252-5253. [Link]

  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. [Link]

  • Reduction of 2,3-dihydroisoxazoles to beta-amino ketones and beta-amino alcohols. Europe PMC. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Journal of the American Chemical Society. [Link]

  • Sleebs, B. E., & Scammells, P. J. (2006). Stereoselective Synthesis and Application of β‐Amino Ketones. Chemistry – An Asian Journal, 1(4), 540-551. [Link]

  • Kozmin, S. A., & Rawal, V. H. (1997). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. The Journal of Organic Chemistry. [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing. [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Portal. [Link]

  • Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. [Link]

  • Felkin-Ahn and Cram Chelate Models. University of Calgary. [Link]

  • Asymmetric induction. Wikipedia. [Link]

  • Cram's Rule and Prelog's Rule. Chemistry LibreTexts. [Link]

  • Recent progress in the chemistry of β-aminoketones. National Institutes of Health. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

  • ChemInform Abstract: Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. ResearchGate. [Link]

  • Cram's rule for nucleophilic addition to carbonyl groups. Chemistry Stack Exchange. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health. [Link]

  • Diastereoselective Reduction of Endocyclic β-Enamino Ester: An Approach to Prepare Diastereopure Multisubstituted Pyrrolidine. Malaysian Journal of Analytical Sciences. [Link]

  • Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. ResearchGate. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. National Institutes of Health. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Substrate-Directed Catalytic Selective Chemical Reactions. PubMed. [Link]

  • Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Polar Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar aminocyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The inherent polarity and basicity of aminocyclohexanols often complicate standard purification protocols. This resource provides in-depth, experience-driven troubleshooting advice and detailed methodologies to navigate these complexities effectively.

Introduction: The Challenge of Purifying Polar Aminocyclohexanols

Aminocyclohexanols are crucial building blocks in medicinal chemistry, often forming the core of pharmacologically active molecules.[1][2] Their structure, containing both a hydroxyl and an amino functional group on a cyclohexane ring, imparts high polarity and basicity. These characteristics lead to several common purification challenges:

  • Poor retention and peak shape in reversed-phase chromatography: Highly polar compounds often elute in the solvent front on non-polar stationary phases.[3]

  • Strong binding and streaking in normal-phase chromatography: The polar amine and alcohol groups can interact too strongly with silica gel, leading to poor recovery and broad peaks.[3][4]

  • High water solubility: This makes extraction from aqueous reaction media inefficient.[5][6]

  • Difficulty with crystallization: The high polarity can make finding a suitable single-solvent system for recrystallization challenging.[7][8]

This guide will address these issues in a practical, question-and-answer format, explaining the causality behind each recommended step to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Chromatographic Purification

Q1: My aminocyclohexanol is streaking badly on my silica gel column, and the recovery is low. What's happening and how can I fix it?

A1: This is a classic problem caused by the basic amino group interacting strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to tailing peaks and loss of compound on the column.

Causality: The lone pair of electrons on the amine's nitrogen atom forms strong hydrogen bonds with the acidic protons of the silica's Si-OH groups. In some cases, this can lead to irreversible adsorption.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding sites on the silica.

    • Recommended Modifiers:

      • Triethylamine (TEA): Typically 0.1-1% (v/v).

      • Ammonium hydroxide: A few drops in the mobile phase can be effective, but be mindful of its water content.[4]

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for basic compounds.

    • Amine-treated silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for basic analytes.[9]

Q2: My compound runs at the solvent front in my reversed-phase (C18) HPLC system. How can I get it to retain on the column?

A2: This occurs because your highly polar aminocyclohexanol has very little affinity for the non-polar C18 stationary phase and is more attracted to the polar mobile phase.[3]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for highly polar compounds.[3][10][11][12][13] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10][11][12] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[11]

  • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. The TFA will form an ion pair with the protonated amine, making the overall complex more hydrophobic and thus more retentive on a C18 column.[14]

Workflow: Selecting the Right Chromatographic Method

chromatography_selection start Crude Aminocyclohexanol Mixture check_polarity Is the compound highly polar (streaks on silica, no retention on RP)? start->check_polarity rp_options Reversed-Phase Chromatography hilic HILIC is the optimal choice. Use a polar stationary phase (Silica, Amide, Diol). check_polarity->hilic Yes normal_phase_options Normal Phase Chromatography check_polarity->normal_phase_options No check_polarity:e->rp_options:n Maybe add_base Add 0.1-1% TEA or NH4OH to eluent normal_phase_options->add_base Streaking? ion_pairing Add Ion-Pairing Reagent (e.g., 0.1% TFA) rp_options->ion_pairing No Retention? extraction_workflow start Crude Mixture in Organic Solvent add_acid Extract with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral Impurities separate1->organic_layer1 Discard aqueous_layer1 Aqueous Layer: Protonated Amine Salt (R-NH3+Cl-) separate1->aqueous_layer1 Keep add_base Add 1M NaOH (aq) until pH > 10 aqueous_layer1->add_base extract_product Extract with Organic Solvent (e.g., EtOAc, DCM) add_base->extract_product separate2 Separate Layers extract_product->separate2 aqueous_layer2 Aqueous Layer: Salts separate2->aqueous_layer2 Discard organic_layer2 Organic Layer: Pure Amine (R-NH2) separate2->organic_layer2 Keep & Dry end Pure Aminocyclohexanol organic_layer2->end

Sources

Technical Support Center: Preventing Byproduct Formation in Enzymatic Synthesis of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Biocatalysis Division

Welcome to the technical support center for the enzymatic synthesis of aminocyclohexanols. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these sensitive biocatalytic processes. Our focus is to provide actionable troubleshooting advice and foundational knowledge to help you minimize byproduct formation, improve stereoselectivity, and maximize the yield of your target aminocyclohexanol isomers.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: Problem: My synthesis yields a mixture of cis and trans aminocyclohexanol isomers, resulting in low diastereoselectivity.

Answer: Achieving high diastereoselectivity is fundamental to the utility of aminocyclohexanols, and poor stereocontrol is a common hurdle. The root cause almost always lies with the enzyme's intrinsic selectivity or suboptimal reaction conditions that fail to favor the desired stereochemical pathway.

Causality & Recommended Actions:

  • Enzyme Selection is Paramount: The chosen enzyme possesses an active site architecture that dictates which isomer is preferentially formed. If you are observing a mixture of isomers, your current biocatalyst may not be sufficiently selective for your specific substrate. For example, in combined keto reductase (KRED) and amine transaminase (ATA) systems, both enzymes must be highly stereoselective to avoid a mixture of products.[1] Similarly, the stereochemical outcome of reductive amination is controlled by the imine reductase (IRED), which can be engineered to selectively produce either cis or trans products.[2][3]

    • Action: Screen a panel of stereocomplementary enzymes (e.g., different KREDs, ATAs, or IREDs). Many vendors offer screening kits with diverse enzyme variants. By testing several options, you can identify a biocatalyst with the required selectivity for your substrate.[4]

  • Suboptimal Reaction Conditions: Temperature and pH can influence the flexibility of the enzyme's active site and the binding orientation of the substrate, thereby affecting stereoselectivity.[4]

    • Action: Perform a systematic optimization of reaction temperature and pH. Even minor adjustments can sometimes significantly enhance the diastereomeric ratio (d.r.). For instance, for a given ATA, selectivity towards the trans isomer was shown to increase by optimizing these parameters.[4] See Protocol 2 for a detailed methodology.

  • Intermediate Conformation: In reductive amination, the enzyme must distinguish between different configurations of the imine intermediate.[3] The reaction environment can influence the stability of these intermediates.

    • Action: Consider adding a co-solvent (e.g., DMSO, isopropanol) at low concentrations (0.5-10% v/v). Co-solvents can alter substrate solubility and the hydration sphere of the enzyme, sometimes favoring the binding of one intermediate conformation over another, thus improving selectivity.[1][4]

Q2: Problem: I am observing significant amounts of diol and/or diamine byproducts in my reaction.

Answer: The formation of diol (from over-reduction) or diamine (from over-amination) byproducts is a classic sign of poor enzyme regioselectivity or an imbalanced cascade reaction.[1][4] This occurs when the enzymes act on the wrong functional group or react with intermediates they are supposed to ignore.

Causality & Recommended Actions:

  • Lack of Enzyme Regioselectivity: In a cascade starting from a diketone like 1,4-cyclohexanedione, the ideal KRED should only reduce one ketone group to form the hydroxyketone intermediate. If it also reduces the second ketone, it produces the diol byproduct.[1] Similarly, the ATA should only aminate the hydroxyketone intermediate; if it aminates the starting diketone, the diamine byproduct can form.[1]

    • Action: The solution is to select enzymes with high regioselectivity. Screen for KREDs that show minimal activity on the hydroxyketone intermediate and ATAs that show minimal activity on the diketone starting material. This ensures the reaction proceeds sequentially as intended.[4]

  • Imbalanced Reaction Stoichiometry/Kinetics: If the second step of a cascade is much slower than the first, the intermediate can accumulate. This high concentration of intermediate might then be acted upon by the first enzyme in an undesired side reaction.

    • Action: Adjust the relative concentrations of the enzymes in your cascade. If diol formation is an issue, you may need to decrease the KRED concentration or increase the ATA concentration to consume the hydroxyketone intermediate more quickly. Statistical experimental design can be a powerful tool for optimizing relative enzyme levels.[5]

Q3: Problem: The reaction stops before the starting material is fully consumed (incomplete conversion).

Answer: Incomplete conversion is often traced back to reaction equilibrium limitations, enzyme inhibition by substrates or products, or cofactor depletion.

Causality & Recommended Actions:

  • Unfavorable Equilibrium: Transaminase reactions are reversible, and the equilibrium often does not favor product formation.[6]

    • Action: To drive the reaction forward, use a large excess of the amine donor (e.g., isopropylamine, alanine). Alternatively, implement a system to remove the ketone co-product. For example, coupling the reaction with a lactate dehydrogenase (LDH) or glucose dehydrogenase (GDH) can remove the pyruvate co-product and shift the equilibrium.[4][6]

  • Substrate or Product Inhibition: Many enzymes are inhibited by high concentrations of their own substrates or products. Transaminases, for instance, can be inhibited by ketones like acetophenone, a common co-product.[7] High substrate concentrations can also be inhibitory.[8]

    • Action: Avoid very high initial substrate concentrations. A fed-batch approach, where the substrate is added gradually over time, can maintain a low, non-inhibitory concentration while achieving a high final product titer. If product inhibition is suspected, consider in-situ product removal (ISPR) techniques.

  • Cofactor Depletion or Degradation: Redox enzymes like KREDs, IREDs, and amine dehydrogenases (AmDHs) require stoichiometric amounts of a nicotinamide cofactor (NADH or NADPH).[9] If you only add a catalytic amount without a regeneration system, the reaction will stop once the cofactor is consumed.

    • Action: Implement a cofactor regeneration system. This is essential for economic viability and for driving the reaction to completion.[10][11] See Protocol 3 for setting up a standard enzyme-coupled system.

Q4: Problem: I am detecting the ketone starting material at the end of the reaction, suggesting the reaction is reversing.

Answer: This issue is most common in reductive amination reactions and points to the hydrolysis of the imine intermediate back to the starting ketone and amine.[12][13] For the reaction to succeed, the enzymatic reduction of the imine must be significantly faster than its hydrolysis.

Causality & Recommended Actions:

  • Imine Hydrolysis: The imine (or iminium ion) intermediate exists in equilibrium with the starting ketone and amine.[14][15] In an aqueous, slightly acidic environment, this equilibrium can favor hydrolysis, especially if the subsequent reduction step is slow.[12][13]

    • Action: Ensure your IRED or RedAm has high activity towards the specific imine formed. A more active enzyme will trap the intermediate by reducing it faster than it can hydrolyze. Increasing the enzyme concentration can also accelerate this step.

  • Suboptimal pH: Imine formation is often favored under slightly acidic conditions (pH ~5-6), which catalyze the dehydration step. However, these same acidic conditions can also promote hydrolysis.[13][15] The optimal pH for the enzymatic reduction step may be different.

    • Action: The reaction pH is a critical trade-off. A pH around 7.0-8.5 is often a good compromise, as it is typically favorable for the IRED/AmDH activity and cofactor stability while being less aggressive for hydrolysis.[16][17] A systematic pH screen is highly recommended (see Protocol 2 ).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for aminocyclohexanol synthesis and their common byproducts?

Answer: There are three main enzymatic strategies, each with a characteristic byproduct profile:

Enzymatic RouteDescriptionKey EnzymesCommon Byproducts
KRED-ATA Cascade A two-step, one-pot synthesis starting from a diketone. A KRED first performs a stereoselective mono-reduction to a hydroxyketone, which is then aminated by an ATA.[1]Keto Reductase (KRED), Amine Transaminase (ATA)Diol: Over-reduction of the diketone by the KRED.[4]Diamine: Amination of the starting diketone by the ATA.[4]
Reductive Amination A ketone is reacted with an amine source to form an imine intermediate in situ, which is then asymmetrically reduced to the final amine product.[18]Imine Reductase (IRED) or Reductive Aminase (RedAm)Ketone Starting Material: From hydrolysis of the imine intermediate.[13]Incorrect Stereoisomer: Due to poor enzyme selectivity.[2]
Direct Amination A ketone is directly converted to an amine using ammonia as the amine source in a redox-neutral process.Amine Dehydrogenase (AmDH)Alcohol: From reduction of the ketone if the amination step is slow.Incorrect Stereoisomer: From non-selective hydride attack.[17]
Q2: How do reaction parameters (pH, temperature, solvent) influence byproduct formation?

Answer: These parameters directly impact enzyme activity, stability, and selectivity, which in turn dictates the byproduct profile.

  • pH: Affects the protonation state of catalytic residues in the enzyme's active site and the substrates themselves. For cascade reactions, a compromise pH that allows adequate activity for all enzymes is crucial.[4] For reductive amination, pH controls the balance between imine formation and hydrolysis.[13] An unsuitable pH can slow the desired reaction, allowing side reactions to become more prominent.

  • Temperature: Higher temperatures increase reaction rates but can also lead to enzyme denaturation and reduced stability over the course of a long reaction.[16] For some enzymes, higher temperatures may reduce stereoselectivity as the active site becomes more flexible. An optimal temperature balances high activity with long-term stability and selectivity.

  • Co-solvents: Organic co-solvents (e.g., DMSO, isopropanol) are often added to improve the solubility of hydrophobic substrates. However, they can also impact enzyme structure and activity. While sometimes beneficial for selectivity, high concentrations are often detrimental.[4] Their effect must be empirically determined for each specific system.

Q3: What is the role of cofactor regeneration in minimizing byproducts and improving yield?

Answer: Cofactor regeneration is critical for reactions involving NAD(P)H-dependent oxidoreductases (KREDs, IREDs, AmDHs). Its role extends beyond simply reducing costs.[10][11]

  • Driving Reactions to Completion: By continuously supplying the required reduced cofactor (NADPH or NADH), the system prevents the reaction from stopping due to cofactor limitation, thereby maximizing conversion and yield.[9]

  • Maintaining High Reaction Velocity: A high concentration of the reduced cofactor ensures the primary enzymatic reaction proceeds at a high rate. This is crucial in reductive amination, where the imine reduction must outcompete hydrolysis.

  • Preventing Byproduct Formation: Some regeneration systems, like those using formate dehydrogenase (FDH), produce innocuous byproducts like CO2, which are easily removed and do not interfere with the primary reaction.[10][17] A well-chosen system avoids introducing byproducts that could inhibit the main enzyme or complicate downstream processing.[10]

Common enzymatic regeneration systems include:

  • Glucose Dehydrogenase (GDH): Uses glucose as a cheap sacrificial substrate to regenerate NAD(P)H.[10]

  • Formate Dehydrogenase (FDH): Uses formate, producing gaseous CO2 as the only byproduct.[17]

  • Isopropanol/Alcohol Dehydrogenase (ADH): Uses isopropanol, producing acetone as a co-product.[10]

Q4: How does the choice of amine donor (for transaminases) affect the reaction?

Answer: In transaminase-catalyzed reactions, the amine donor is not just a reagent; it is a co-substrate that directly participates in the catalytic cycle and can significantly influence the reaction's efficiency.

  • Equilibrium Shifting: Simple, inexpensive amines like isopropylamine or D-alanine are often used in large excess. This high concentration helps shift the reaction equilibrium towards the product side, favoring the amination of the keto-substrate.[6]

  • Co-product Formation: The choice of donor determines the ketone co-product. Isopropylamine yields acetone, while alanine yields pyruvate. The co-product can be inhibitory to the transaminase, so selecting a donor that produces a less inhibitory co-product is beneficial.[7]

  • Enzyme Compatibility: The transaminase must have high activity with the chosen amine donor. An inefficient amine donor will result in a slow overall reaction rate, even if the enzyme is highly active with the primary keto-substrate.

Visualizations and Data

Diagrams

Byproduct_Pathways cluster_main Main Synthetic Route cluster_byproduct Byproduct Formation Pathways DK 1,4-Cyclohexanedione HK 4-Hydroxycyclohexanone DK->HK KRED (Mono-reduction) Diol Diol Byproduct DK->Diol KRED (Over-reduction) Diamine Diamine Byproduct DK->Diamine ATA (Side-reaction) ACH Aminocyclohexanol (Desired Product) HK->ACH ATA (Amination)

Troubleshooting_Workflow Start Problem: Suboptimal Product Profile P1 Low Diastereoselectivity? Start->P1 P2 High Diol/Diamine Byproducts? P1->P2 No A1 Action: Screen Enzyme Panel for Stereoselectivity P1->A1 Yes A2 Action: Optimize pH / Temp P1->A2 Yes P3 Low Conversion? P2->P3 No A3 Action: Screen Enzymes for Regioselectivity P2->A3 Yes A4 Action: Adjust Enzyme Ratio P2->A4 Yes A5 Action: Add Cofactor Regeneration System P3->A5 Yes A6 Action: Use Excess Amine Donor or Remove Co-product P3->A6 Yes

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Regeneration Cycle MainRxn Ketone + NH3 -> Aminocyclohexanol IRED IRED / AmDH NADP NADP+ IRED->NADP Released by IRED NADPH NADPH NADPH->IRED Consumed by IRED GDH GDH NADP->GDH Consumed by GDH RegenRxn Glucose -> Gluconolactone GDH->NADPH Regenerated by GDH

Experimental Protocols

Protocol 1: Screening for Optimal Enzyme Regio- and Stereoselectivity

This protocol provides a framework for screening a panel of enzymes (e.g., KREDs and ATAs) to identify the best-performing candidates for your synthesis.

  • Preparation:

    • Prepare stock solutions of your substrate (e.g., 500 mM 1,4-cyclohexanedione in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Prepare cofactor solutions (e.g., 10 mM NADP+ for KREDs, and Pyridoxal 5'-phosphate (PLP) at 1 mM for ATAs).

    • Prepare amine donor solution (e.g., 2 M Isopropylamine, pH adjusted to 7.0).

    • Aliquot your enzyme screening panel (lyophilized powders or solutions) into a 96-well microplate.

  • Reaction Setup (per well):

    • To each well, add reaction buffer to a final volume of 200 µL.

    • Add substrate to a final concentration of 25-50 mM.[1]

    • Add necessary cofactors (e.g., final concentration of 1 mM NADP+ and 1 mM PLP).[1]

    • Add the amine donor in excess (e.g., final concentration of 500 mM).

    • Initiate the reaction by adding a defined amount of each enzyme to its respective well. Include a "no enzyme" control.

  • Incubation and Analysis:

    • Seal the plate and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for a set time (e.g., 12-24 hours).[1]

    • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by adding a strong acid/base.

    • Analyze the reaction mixture by a chiral chromatography method (GC or HPLC) to determine the concentration of the starting material, desired cis and trans products, and key byproducts (diol, diamine).

  • Evaluation:

    • Calculate the conversion (%), yield (%), and diastereomeric ratio (d.r.) for each enzyme.

    • Select the enzyme combination that provides the highest yield of the desired isomer with the lowest formation of byproducts.

Protocol 2: Optimizing Reaction pH for Byproduct Minimization

This protocol helps identify the optimal pH that maximizes the rate of the desired reaction while minimizing side reactions like imine hydrolysis or off-target enzymatic activity.

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 100 mM concentration) covering a pH range from 6.0 to 9.0 in 0.5 pH unit increments. Use buffers with appropriate pKa values (e.g., MES for pH 6.0-6.5, HEPES/phosphate for pH 7.0-8.0, TAPS/Tris for pH 8.5-9.0).

  • Reaction Setup:

    • Set up a series of identical reactions as described in Protocol 1 , using your best-identified enzyme(s).

    • For each reaction, use a different buffer from the prepared series, ensuring the final pH of the reaction mixture corresponds to the buffer's pH.

  • Incubation and Analysis:

    • Incubate all reactions under identical conditions (temperature, time, agitation).

    • Quench and analyze each reaction using the same analytical method.

  • Evaluation:

    • Plot the yield of the desired product and the percentage of each major byproduct as a function of pH.

    • The optimal pH is the one that gives the highest ratio of desired product to byproducts.

Protocol 3: Establishing an Enzyme-Coupled Cofactor Regeneration System

This protocol describes setting up a typical GDH-based system for NADPH regeneration.

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Substrate Stock: Your ketone substrate at a high concentration in a suitable solvent.

    • Primary Enzyme: Your NADPH-dependent KRED or IRED.

    • Regeneration Enzyme: Glucose Dehydrogenase (GDH).

    • Cofactor Stock: 10 mM NADP+.

    • Co-substrate Stock: 1 M D-Glucose.

  • Reaction Setup (Example 10 mL scale):

    • In a reaction vessel, combine:

      • Buffer to a final volume of 10 mL.

      • Substrate to the desired final concentration (e.g., 50 mM).

      • D-Glucose to a final concentration of 1.2 equivalents relative to the substrate (e.g., 60 mM).

      • NADP+ to a catalytic final concentration (e.g., 0.5-1.0 mM).[1]

      • A defined amount of GDH (typically 1-5 U/mL).

    • Initiate the main reaction by adding your primary enzyme (KRED or IRED) at its optimized concentration.

  • Monitoring and Incubation:

    • Incubate at the optimal temperature with stirring.

    • Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation via GC or HPLC. The reaction should proceed to a higher conversion than a reaction without the regeneration system.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for enzyme biocatalysis. University of Illinois Urbana-Champaign. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Grogan, G., et al. (2021). Engineered enzymatic cascade converts diols to amino alcohols. ResearchGate. [Link]

  • Zhang, W., et al. (2023). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Scilit. [Link]

  • Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. Reductive Amination. Organic Chemistry Tutor. [Link]

  • Kara, S., et al. (2014). Cofactor regeneration for sustainable enzymatic biosynthesis. ResearchGate. [Link]

  • van der Donk, W. A., & Zhao, H. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology. [Link]

  • Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Zhang, W., et al. (2023). Enzymatic C1 reduction using hydrogen in cofactor regeneration. Hep Journals. [Link]

  • Zhang, W., et al. (2023). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Angewandte Chemie. [Link]

  • Gu, D., & Zhang, S. (2018). Cofactor regeneration for sustainable enzymatic biosynthesis. Biotechnology Advances. [Link]

  • Huffman, M. A., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]

  • Thompson, M. P., et al. (2018). Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. ResearchGate. [Link]

  • Koszelewski, D., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]

  • Angelini, R., et al. (2018). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. MDPI. [Link]

  • Schrittwieser, J. H., et al. (2018). Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions. Advanced Synthesis & Catalysis. [Link]

  • Mayol, O., et al. (2019). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminocyclohexanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of aminocyclohexanol isomers. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction conditions, improve yields, and achieve desired stereoselectivity.

Section 1: Catalytic Hydrogenation of Aromatic Precursors

This section focuses on the common and industrially relevant method of synthesizing 4-aminocyclohexanol through the catalytic hydrogenation of p-aminophenol or its derivatives, such as paracetamol (p-acetamidophenol).

Frequently Asked Questions & Troubleshooting

Question 1: We are experiencing low yields of 4-aminocyclohexanol from the catalytic hydrogenation of p-aminophenol. What are the likely causes and how can we improve the yield?

Answer: Low yields in this catalytic hydrogenation are typically due to incomplete conversion or the formation of undesired side products. Several factors in your reaction setup could be contributing to this issue.

Causality and Optimization Strategies:

  • Catalyst Activity and Selection: The heart of this reaction is the catalyst. Palladium (Pd) on a carbon support (Pd/C) is a commonly used catalyst that generally favors the formation of the trans isomer.[1] However, its activity can be compromised.

    • Catalyst Poisoning: Impurities in your starting material or solvent can poison the catalyst, reducing its efficacy. Ensure you are using high-purity p-aminophenol and solvents. If you suspect poisoning, consider pre-treating your starting material or using a fresh batch of a high-quality catalyst.

    • Catalyst Loading: The amount of catalyst used is critical. While the optimal loading should be determined empirically for your specific setup, a typical range is 1-5 mol% relative to the substrate.[1] Insufficient catalyst will lead to incomplete reaction, while excessive amounts can sometimes promote side reactions and increase costs.

  • Reaction Conditions: Temperature and Pressure: These parameters are crucial for driving the reaction to completion.

    • Insufficient Temperature or Pressure: For the hydrogenation of paracetamol, for instance, temperatures around 100°C and hydrogen pressures of approximately 4.5 bar have been reported to be effective.[1][2] Operating at significantly lower temperatures or pressures will likely result in incomplete conversion.

    • Excessive Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as dehydration or over-reduction, leading to a decrease in the yield of the desired product.

  • Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction pathway and stereoselectivity.

    • Water is a common and environmentally friendly solvent for the hydrogenation of p-acetamidophenol.[1]

    • Alcohols, such as isopropanol or ethanol, have also been successfully used and can sometimes improve the diastereoselectivity of the reaction.[1][2]

Experimental Protocol: Catalytic Hydrogenation of Paracetamol

  • In a suitable high-pressure reactor, dissolve paracetamol in the chosen solvent (e.g., deionized water).

  • Add the 5% Pd/C catalyst. A typical loading is 1-5 mol% relative to the paracetamol.[1]

  • Seal the reactor and purge it multiple times with an inert gas like nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.5 bar).[1][2]

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[1][2]

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples (if your reactor allows). The reaction is typically complete within 24-36 hours.[2]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.

  • The acetamido group can then be hydrolyzed under acidic or basic conditions to yield the aminocyclohexanol isomers.[2]

Question 2: Our synthesis is yielding a mixture of cis and trans isomers of 4-aminocyclohexanol with a low trans:cis ratio. How can we enhance the stereoselectivity towards the trans isomer?

Answer: Achieving a high trans:cis isomer ratio is a frequent challenge in aminocyclohexanol synthesis. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

Strategies to Improve Trans Selectivity:

  • Catalyst Choice is Paramount: The nature of the metal catalyst has a profound impact on the stereoselectivity of the hydrogenation.

    • Palladium (Pd) Catalysts: Palladium-based catalysts, particularly Pd on carbon, generally favor the formation of the more thermodynamically stable trans isomer.[1] A trans/cis ratio of 3:1 to 4:1 can often be achieved with a 50% Pd/C catalyst in water.[1]

    • Rhodium (Rh) Catalysts: In contrast, rhodium-based catalysts may favor the formation of the cis isomer.[1] However, some reports indicate that a rhodium-based catalyst can also yield a high trans:cis ratio of 92:8 under specific conditions.[1] This highlights the importance of empirical optimization for your specific substrate and system.

    • Other Catalysts: Platinum, ruthenium, and Raney nickel have also been used, each with varying effects on the isomer ratio.[2]

  • Solvent Effects: The solvent can influence the approach of the substrate to the catalyst surface, thereby affecting the stereochemical outcome. Experimenting with different solvents, such as water versus isopropanol, may lead to an improved trans:cis ratio.[1]

  • Temperature and Pressure Optimization: While primarily affecting the reaction rate, these parameters can also have a secondary effect on selectivity. A systematic optimization of temperature and pressure may be necessary to find the sweet spot for maximizing the trans isomer.

CatalystTypical SupportPredominant IsomerReported trans:cis RatioReference
Palladium (Pd)Carbon (C)Trans3:1 to 4:1[1]
Rhodium (Rh)Alumina (Al₂O₃)Can favor cis, but high trans also reported92:8 (trans:cis)[1]
Platinum (Pt)Oxide (PtO₂)Trans-[2]
Raney Nickel-Varies-[2]

Question 3: We are finding it difficult to separate the trans and cis isomers of 4-aminocyclohexanol. What are the most effective purification methods?

Answer: The separation of cis and trans isomers is a critical final step to obtain the desired product in high purity. Due to their similar physical properties, this can be challenging.

Recommended Purification Strategies:

  • Fractional Crystallization: This is a common and effective method for separating the isomers.

    • Of Acetylated Intermediates: One established method involves the fractional crystallization of the N-acetylated intermediates (cis- and trans-4-acetamidocyclohexanol) from a solvent like acetone before the final hydrolysis step.[2]

    • Of the Final Product: It is also possible to crystallize the final aminocyclohexanol product directly. A patented method describes adjusting the freezing point of an aqueous solution of the isomers to at least -5°C, with a trans:cis ratio of at least 1:1, and then cooling the solution to precipitate the trans-4-aminocyclohexanol.[2]

  • Derivatization: This strategy involves chemically modifying the isomers to create derivatives with more distinct physical properties, which can then be more easily separated.[3] For example, reacting the amino or hydroxyl groups to form esters or amides can lead to compounds with significantly different solubilities or chromatographic behaviors. After separation, the derivatizing group is removed to yield the pure isomer.

  • Chromatography: While potentially less scalable for large quantities, column chromatography can be an effective method for separating the isomers at the lab scale. The choice of stationary and mobile phases will need to be optimized for your specific mixture.

Workflow for Isomer Separation by Fractional Crystallization

G cluster_0 Isomer Mixture in Solution cluster_1 Crystallization cluster_2 Separation cluster_3 Purified Products A Mixture of cis/trans 4-aminocyclohexanol B Cool solution to induce precipitation of trans isomer A->B Adjust concentration and temperature C Filter to isolate solid trans isomer B->C D Pure trans-4-aminocyclohexanol (solid) C->D E Filtrate enriched in cis isomer C->E

Caption: Workflow for separating trans- and cis-4-aminocyclohexanol via fractional crystallization.

Section 2: Chemoenzymatic Synthesis

This section explores the use of enzymes, often in one-pot cascade reactions, for the stereoselective synthesis of aminocyclohexanols. This approach offers high selectivity under mild reaction conditions.

Frequently Asked Questions & Troubleshooting

Question 4: We are attempting a one-pot chemoenzymatic synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione using a ketoreductase (KRED) and an amine transaminase (ATA), but the overall yield is low. What could be the issue?

Answer: One-pot enzymatic cascades are elegant but can be challenging due to the need for compatibility between the different enzymes and their respective reaction conditions. Low yields often point to enzyme inhibition, suboptimal conditions for one or both enzymes, or the formation of byproducts.

Troubleshooting Your Chemoenzymatic Cascade:

  • Enzyme Compatibility and Inhibition: A common issue in cascade reactions is the inhibition of one enzyme by the substrate or product of the other.

    • Substrate Inhibition: In the synthesis starting from 1,4-cyclohexanedione, the diketone substrate can inhibit the amine transaminase (ATA).[4] If the concentration of 1,4-cyclohexanedione is too high, the second step of the cascade (the transamination) may be very slow.

    • Sequential vs. Concurrent Addition: To overcome this, consider a sequential one-pot approach. First, allow the ketoreductase (KRED) to convert the majority of the 1,4-cyclohexanedione to 4-hydroxycyclohexanone. Then, add the ATA to catalyze the second step.[5]

  • pH and Temperature Optima: KREDs and ATAs may have different optimal pH and temperature ranges for activity and stability.

    • Compromise Conditions: For a concurrent cascade, you may need to operate at compromise conditions that are not optimal for either enzyme but provide the best overall reaction rate.

    • pH Adjustment in Sequential Approach: In a sequential one-pot reaction, you can run the first step at the optimal pH for the KRED (e.g., pH 7.0), and then adjust the pH to the optimum for the ATA (which can be higher, e.g., pH 10) before adding the second enzyme.[5][6]

  • Cofactor Availability and Regeneration: Both enzymes require cofactors (NAD(P)H for KRED and pyridoxal phosphate (PLP) for ATA). Ensure that both cofactors are present in sufficient concentrations and that the cofactor regeneration system for the KRED (e.g., using isopropanol) is efficient.

  • Byproduct Formation: The high selectivity of enzymes is a major advantage, but side reactions can still occur.

    • Over-reduction: The KRED might reduce the intermediate 4-hydroxycyclohexanone further to 1,4-cyclohexanediol.[4][5] This can be minimized by selecting a KRED that shows high selectivity for the diketone over the hydroxyketone.

    • Diamine Formation: The ATA might react with the starting diketone to form 4-aminocyclohexanone, which could then be further aminated to 1,4-cyclohexanediamine.[4][5]

Experimental Protocol: One-Pot, Two-Enzyme Synthesis of trans-4-Aminocyclohexanol

  • In a buffered solution (e.g., potassium phosphate buffer), dissolve the starting material, 1,4-cyclohexanedione.

  • Add the necessary cofactors for both enzymes: NADP+ for the KRED and PLP for the ATA.[1]

  • Add an excess of the amine donor (e.g., isopropylamine).[6]

  • Initiate the reaction by adding the KRED and a trans-selective ATA.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[4][5]

  • Monitor the reaction progress by HPLC or GC to track the consumption of the starting material and the formation of the cis and trans products.

  • Once the reaction has reached the desired conversion, terminate it by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).[1]

  • The product can be isolated using methods like solid-phase extraction or crystallization.[1][5]

Question 5: How can we control the stereoselectivity to produce either the cis or trans isomer in a chemoenzymatic synthesis?

Answer: The key to controlling stereoselectivity in this system lies in the choice of the amine transaminase (ATA). Many ATAs are available, and they exhibit different stereopreferences.

Achieving Stereocontrol:

  • Enzyme Screening: The most direct approach is to screen a panel of different ATAs to identify those that produce the desired isomer with high diastereomeric excess.

  • Cis-Selective ATAs: Many wild-type ATAs show a marked preference for producing the cis-isomer of 4-aminocyclohexanol.[5]

  • Trans-Selective ATAs: While less common, some ATAs have been identified that are trans-selective. For example, ATA-234 from Codexis® has been reported to yield a cis:trans ratio of 20:80 under optimized conditions.[3]

  • Reaction Condition Optimization: For a given ATA, it is sometimes possible to influence the stereoselectivity by optimizing reaction conditions such as pH, temperature, and the concentration of co-solvents like DMSO.[4][5]

G cluster_0 Starting Material cluster_1 Step 1: Reduction cluster_2 Step 2: Transamination (Stereodetermining) cluster_3 Products Start 1,4-Cyclohexanedione Intermediate 4-Hydroxycyclohexanone Start->Intermediate KRED, NAD(P)H ATA_cis cis-Selective ATA Intermediate->ATA_cis ATA_trans trans-Selective ATA Intermediate->ATA_trans cis_Product cis-4-Aminocyclohexanol ATA_cis->cis_Product Amine Donor, PLP trans_Product trans-4-Aminocyclohexanol ATA_trans->trans_Product Amine Donor, PLP

Caption: Chemoenzymatic synthesis pathway illustrating stereocontrol through the selection of the amine transaminase (ATA).

Section 3: Other Synthetic Routes

This section briefly covers alternative methods for aminocyclohexanol synthesis and their associated challenges.

Frequently Asked Questions & Troubleshooting

Question 6: We are exploring the synthesis of 3-aminocyclohexanols by the reduction of β-enaminoketones. What are the key considerations for this method?

Answer: The synthesis of 3-aminocyclohexanols via the reduction of β-enaminoketones is a viable route. The process typically involves two main steps: the formation of the β-enaminoketone and its subsequent reduction.

Key Considerations:

  • Formation of β-Enaminoketone: This step involves the condensation of a 1,3-cyclohexanedione with a primary amine. This reaction is usually carried out in a solvent like toluene at reflux, with azeotropic removal of water to drive the reaction to completion.[7][8]

  • Reduction of the β-Enaminoketone: The reduction of the enaminoketone can be achieved using a reagent like sodium in a mixture of THF and isopropyl alcohol at room temperature.[7][8] This reduction typically yields a diastereomeric mixture of the corresponding 3-aminocyclohexanols.

  • Stereoselectivity: The reduction of the enaminoketone often results in a mixture of cis and trans isomers. The ratio of these isomers will depend on the specific substrate and reaction conditions. For example, the reduction of a β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine has been reported to yield a cis:trans ratio of 89:11.[7][8]

  • Purification: The resulting diastereomers may be separable by column chromatography.[7][8]

Question 7: Can aminocyclohexanol be synthesized from nitrocyclohexane?

Answer: Yes, the catalytic hydrogenation of nitrocyclohexane is a potential alternative route to various valuable cyclohexyl compounds, including cyclohexylamine and cyclohexanol.[9][10] While not a direct route to aminocyclohexanol, it could be a starting point for a multi-step synthesis. The challenge with this method lies in controlling the selectivity of the hydrogenation to obtain the desired product, as multiple products such as cyclohexanone oxime, cyclohexanone, and dicyclohexylamine can also be formed.[9][10][11]

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology (RSC Publishing). [Link]

  • CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]

  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. ResearchGate. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ...
  • Catalytic hydrogenation of nitrocyclohexane. ResearchGate. [Link]

  • Catalytic Hydrogenation of Nitrocyclohexane with CuCo/SiO2 Catalysts in Gas and Liquid Flow Reactors. ResearchGate. [Link]

  • CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
  • Catalytic Hydrogenation of Nitrocyclohexane with CuCo/SiO 2 Catalysts in Gas and Liquid Flow Reactors. MDPI. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link]

  • Specific activity (U/mg) of selected reductive aminases towards cyclohexanone and various amine nucleophiles. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

Sources

Technical Support Center: Navigating Impurities in Commercial cis-4-Amino-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities associated with this critical chemical intermediate. Our goal is to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your research and development processes.

The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of pharmaceutical products. Regulatory bodies like the Food and Drug Administration (FDA) and the International Council on Harmonisation (ICH) have stringent guidelines for the identification, reporting, and qualification of impurities in drug substances and products. This guide will equip you with the knowledge to proactively address these challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses common initial questions regarding impurities in commercial this compound.

Q1: What are the most common impurities I should expect in commercial batches of this compound?

A1: Based on typical synthetic routes and potential degradation pathways, you should be vigilant for the following impurities:

  • Stereoisomers: The most prevalent impurity is the trans-isomer, trans-4-amino-1-methylcyclohexanol. The ratio of cis to trans isomers can vary depending on the synthesis and purification methods employed by the manufacturer.

  • Synthesis-Related Impurities:

    • Starting Materials: Residual unreacted starting materials, such as 4-methylcyclohexanone or related precursors.

    • Byproducts: Side-reaction products can include di-substituted compounds or incompletely reacted intermediates. For instance, enzymatic synthesis routes starting from 1,4-cyclohexanedione could potentially lead to diol or diamine byproducts if the enzyme selectivity is not optimal.

  • Degradation Products:

    • Oxidation Products: The primary amino group is susceptible to oxidation, which can lead to the formation of hydroxylamines, nitroso compounds, or imines. This is often indicated by a yellowing or browning of the material.

    • Dehydration Products: Under acidic conditions, the hydroxyl group can be eliminated, leading to the formation of cyclohexeneamine derivatives.

Q2: How can these impurities impact my downstream applications, particularly in drug synthesis?

A2: Impurities can have a range of detrimental effects:

  • Altered Pharmacokinetics and Pharmacodynamics: Isomeric impurities can possess different biological activities or metabolic profiles, potentially leading to unexpected side effects or reduced efficacy of the final active pharmaceutical ingredient (API).

  • Reaction Interference: Unreacted starting materials or byproducts can interfere with subsequent chemical transformations, leading to lower yields, the formation of new impurities, and complications in purification.

  • Toxicity: Certain impurities may be toxic or genotoxic, posing a direct risk to patient safety. Regulatory agencies have strict limits on such impurities.

  • API and Drug Product Stability: Reactive impurities can degrade the final API or drug product over time, affecting its shelf life and potency.

Q3: My solution of this compound has turned yellow. What is the likely cause and how can I prevent it?

A3: A yellow or brown discoloration is a strong indicator of the oxidation of the amino group. This process is more likely to occur under the following conditions:

  • Exposure to Air (Oxygen): The free amino group (-NH2) is susceptible to oxidation.

  • Neutral to Alkaline pH: In this pH range, the amino group is predominantly in its more reactive free base form.

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation reactions.

Preventative Measures:

  • Use an Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon.

  • Control pH: If your application allows, storing the compound in a mildly acidic buffer (pH 4-6) can protonate the amino group (-NH3+), significantly enhancing its stability against oxidation.

  • Use High-Purity Solvents: Ensure solvents are free from metal contaminants and peroxides.

Section 2: Troubleshooting Guide - Analytical and Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the analysis and purification of this compound.

Issue 1: Difficulty in separating cis and trans isomers by standard chromatography.

Underlying Cause: The cis and trans isomers of 4-amino-1-methylcyclohexanol are structurally very similar, making their separation by standard chromatographic techniques challenging. Their high polarity can also lead to poor peak shape and retention on traditional silica gel columns.

Troubleshooting Workflow:

start Isomer Separation Challenge hplc Option 1: Reversed-Phase HPLC start->hplc gc Option 2: GC Analysis start->gc flash Option 3: Flash Chromatography (for purification) start->flash hplc_method Develop a method with a basic mobile phase (e.g., pH > 8) to ensure the amine is in its free base form, increasing retention. hplc->hplc_method gc_deriv Derivatize the sample (e.g., with (Boc)2O) to improve volatility and separation on a chiral column. gc->gc_deriv amine_column Use an amine-functionalized silica column to minimize acid-base interactions and improve peak shape. flash->amine_column mobile_phase_mod Alternatively, for standard silica, add a competing amine (e.g., triethylamine) to the mobile phase. flash->mobile_phase_mod

Caption: Decision tree for selecting an appropriate chromatographic method for isomer separation.

Detailed Protocols:

  • Reversed-Phase HPLC with Basic Mobile Phase: Basic compounds like amines often show better retention and peak shape at a higher mobile phase pH where they are in their neutral, free-base form.

  • GC with Derivatization: Derivatization with reagents like di-tert-butyl dicarbonate ((Boc)2O) can improve the volatility and thermal stability of the aminocyclohexanol isomers, facilitating better separation on a gas chromatography column, particularly a chiral one.

  • Flash Chromatography with Amine-Functionalized Silica: For preparative purification, using an amine-functionalized stationary phase can prevent the strong acid-base interactions between the basic amine and acidic silanol groups of standard silica, which often cause peak tailing and poor separation. Adding a competing amine like triethylamine (TEA) to the mobile phase when using standard silica is another effective strategy.

Issue 2: The purchased material has a purity lower than specified, and I need to purify it before use.

Underlying Cause: Commercial batches can have lot-to-lot variability. For highly sensitive applications, an additional purification step may be necessary to remove isomers, residual starting materials, or degradation products.

Recommended Purification Techniques:

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Isomers, some synthesis byproductsScalable, cost-effective, can yield highly pure crystalline material.Requires finding a suitable solvent system; may have lower recovery.
Flash Chromatography Wide range of impuritiesGood for complex mixtures; high resolution.Can be solvent-intensive; may require specialized columns for amines.
Acid-Base Extraction Non-basic impuritiesSimple and effective for removing neutral or acidic impurities.Does not separate basic impurities like the trans-isomer.

Experimental Protocol: Recrystallization

The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain in the solution.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, isopropanol, or toluene.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of the Purification Decision Process:

start Need to Purify Commercial Material impurity_id Identify Major Impurity Type (e.g., via NMR, LC-MS) start->impurity_id isomer Main Impurity: Trans-isomer impurity_id->isomer other_byproducts Main Impurity: Synthesis Byproducts/ Degradants impurity_id->other_byproducts recrystallization Attempt Recrystallization isomer->recrystallization chromatography Use Flash Chromatography (Amine-functionalized silica or mobile phase modifier) other_byproducts->chromatography recrystallization->chromatography No success Purity Acceptable recrystallization->success Yes chromatography->success Yes failure Purity Still Unacceptable chromatography->failure No

Caption: Workflow for selecting a purification method based on the impurity profile.

Section 3: Quality Control and Analytical Methods

Robust analytical methods are crucial for monitoring the purity of this compound throughout your workflow.

Q4: What are the recommended analytical techniques for routine quality control of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the cis/trans isomer ratio and other non-volatile impurities. A reversed-phase method with a suitable mobile phase is often employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and can be used for isomer analysis after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired compound and can be used to identify and quantify major impurities if their signals are resolved.

  • Karl Fischer Titration: To determine the water content, as the compound can be hygroscopic.

General HPLC Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Triethylamine in Water, pH adjusted to 9.0 with Formic AcidB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (if derivatized) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD)
Column Temperature 30 °C

Note: This is a general starting method and will require optimization for your specific instrument and impurity profile.

By understanding the potential impurities and employing robust analytical and purification strategies, you can ensure the quality and consistency of this compound in your research and development endeavors, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Available at: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [https://www.researchgate.net/publication/337772635_One-pot_Synthesis_of_4-Aminocyclohexanol_Isomers_by_Combining_a_Keto_Reductase_and_an_Amine_Transaminase]([Link]

stability issues of cis-4-amino-1-methylcyclohexanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of cis-4-Amino-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability challenges associated with this compound, particularly its susceptibility to degradation under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and formulations.

Section 1: The Core Issue: Understanding Acid-Catalyzed Dehydration

The primary stability concern for this compound in acidic environments is its propensity to undergo acid-catalyzed dehydration. This is a classic elimination reaction common to tertiary alcohols.[1][2][3]

The Chemical Mechanism (E1 Elimination):

The reaction proceeds via a multi-step E1 (Elimination, Unimolecular) mechanism, which is initiated by the acid catalyst.

  • Protonation of the Hydroxyl Group: The reaction begins with the rapid protonation of the tertiary hydroxyl group by an acid (H₃O⁺). This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (-OH₂⁺).[1][2][4]

  • Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water in the slow, rate-determining step.[1] This results in the formation of a relatively stable tertiary carbocation intermediate. The stability of this carbocation is the driving force for the reaction, which is why tertiary alcohols dehydrate more readily and under milder conditions than secondary or primary alcohols.[2][3][4]

  • Deprotonation and Alkene Formation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new pi bond (C=C), resulting in an alkene and regenerating the acid catalyst.[1]

Because the cyclohexane ring has two distinct adjacent positions from which a proton can be removed, two primary degradation products are possible: 1-methylcyclohex-1-ene and methylenecyclohexane . According to Zaitsev's rule, the more substituted (and thus more stable) alkene is typically the major product.[1][5] Therefore, 1-methylcyclohex-1-ene is expected to be the predominant degradant.[5][6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with this compound in acidic media.

Q1: I'm observing a new, unexpected peak in my HPLC/GC analysis when using an acidic mobile phase or reaction condition. What could it be?

A1: The new peak is very likely one of the alkene degradation products from acid-catalyzed dehydration. The most probable impurities are 1-methylcyclohex-1-ene and, to a lesser extent, methylenecyclohexane.[7][8] The tertiary alcohol in your molecule is highly susceptible to elimination under acidic conditions, even with moderately acidic HPLC mobile phases (e.g., pH < 4) or during acidic workups.

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared standard of this compound using a neutral or slightly basic mobile phase (e.g., pH 7.5 with a phosphate or borate buffer) to see if the impurity peak disappears.

  • Identify the Degradant: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the molecular weight of the impurity. The expected degradants will have a molecular weight of 96.17 g/mol (C₇H₁₂), corresponding to the loss of water (18.02 g/mol ) from the parent compound (MW 129.20 g/mol ).

  • NMR Spectroscopy: For definitive structural elucidation, ¹H NMR can distinguish between the two possible alkene isomers.[7][9]

Q2: My reaction yield is significantly lower than expected when my starting material is exposed to acid. Could the starting material be degrading?

A2: Yes, this is a strong possibility. If your reaction protocol involves an acidic step (e.g., deprotection, salt formation, or an acidic reaction medium) before the main reaction, you may be losing a significant portion of your starting material to dehydration. Tertiary alcohols can dehydrate at temperatures as low as 25-80°C in the presence of strong acids.[3][4]

Troubleshooting Steps:

  • Analyze Starting Material Post-Acid Step: Before proceeding with the rest of your synthesis, take an aliquot of your reaction mixture after the acidic step and analyze it by HPLC or GC to quantify the remaining this compound.

  • Modify Conditions: If degradation is confirmed, explore milder conditions. This could involve using a weaker acid, lowering the reaction temperature, or minimizing the time the compound is exposed to the acidic environment.

Q3: How can I prevent or minimize the degradation of this compound in my experiments or formulations?

A3: The key is to control the pH and temperature.

  • pH Control: Maintain the pH of your solutions above 5, and ideally in the neutral to slightly basic range (pH 7-9), unless acidic conditions are required for your specific application. The amino group's protonation at low pH does not prevent the dehydration of the tertiary alcohol.

  • Temperature Control: Perform reactions and store solutions at the lowest practical temperature. Dehydration reactions are significantly accelerated by heat.[3]

  • Buffer Selection: Use a well-chosen buffer system to maintain a stable pH. Phosphate or borate buffers are often suitable choices for the neutral pH range.

  • Protecting Groups: In multi-step synthesis, consider protecting the tertiary alcohol group (e.g., as a silyl ether) before performing reactions under acidic conditions. The protecting group can be removed later under non-acidic conditions.

Q4: What is the impact of the cis stereochemistry on stability?

A4: The cis relationship between the amino and methyl/hydroxyl groups means that in the preferred chair conformation, one substituent group will likely be in a less stable axial position.[10] While this introduces some baseline steric strain, it does not fundamentally change the dehydration mechanism, which is driven by the formation of the planar tertiary carbocation. The subsequent elimination step will proceed to give the most stable alkene products regardless of the initial stereochemistry.

Section 3: Protocols for Stability Assessment

To quantitatively assess stability and fulfill regulatory requirements for drug development, a forced degradation study is essential.[11][12][13][14]

Protocol 3.1: Forced Degradation Study (Acid Stress Testing)

Objective: To determine the rate and profile of degradation of this compound under defined acidic and thermal stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Prepare a separate sample with 1 M HCl for more aggressive stress.

    • Control Sample: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation:

    • Incubate all samples at a controlled elevated temperature (e.g., 60°C).[15]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all time-point samples, including the control, using a validated stability-indicating HPLC method (see Protocol 3.2).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • This data helps establish the degradation pathway and kinetics.[16]

Protocol 3.2: Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 8.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Validation: The method must be validated to demonstrate specificity, ensuring that the peaks for the parent compound and degradants are well-resolved.

Section 4: Data Interpretation

The results from a forced degradation study can be summarized to compare stability under different conditions.

Table 1: Example Stability Data for this compound at 60°C

ConditionTime (hours)Parent Compound Remaining (%)1-methylcyclohex-1-ene (%)
0.1 M HCl 0100.00.0
485.213.5
871.327.1
2445.851.9
1 M HCl 0100.00.0
452.146.8
828.969.5
24< 5> 90

Note: Data is illustrative and intended for comparison purposes.

Section 5: Visual Guides

Degradation Pathway Diagram

Caption: Acid-catalyzed E1 dehydration pathway of this compound.

Troubleshooting Workflow

G start Observation: Unexpected peak or low yield in acidic conditions q1 Is the impurity's MW consistent with loss of water (Δ-18 Da)? start->q1 a1_yes Likely dehydration product. q1->a1_yes Yes a1_no Consider other side reactions (e.g., oxidation, reaction with excipients). q1->a1_no No q2 Can the experimental conditions be modified? a1_yes->q2 a2_yes Implement preventative measures: • Increase pH to > 5 (neutral is best) • Lower temperature • Reduce exposure time to acid q2->a2_yes Yes a2_no If acid is required: • Use the weakest possible acid • Use lowest effective temperature • Consider protecting the -OH group q2->a2_no No end Problem Resolved / Pathway Identified a2_yes->end a2_no->end

Caption: Troubleshooting workflow for stability issues of this compound.

References

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Journal of Visualized Experiments. Available from: [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? Available from: [Link]

  • Westin, J. (n.d.). Elimination (Dehydration Reactions) - Organic Chemistry. Jack Westin. Available from: [Link]

  • Luminata. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Study.com. (n.d.). The acid-catalyzed dehydration of 1-methylcyclohexanol yields a mixture of two alkenes. How could you use ^1H NMR to help you decide which was which? Available from: [Link]

  • Allen. (n.d.). The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Available from: [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available from: [Link]

  • Clark, J. (n.d.). dehydration of ethanol to give ethene. Chemguide. Available from: [Link]

  • Toppr. (2022). The major product of acid catalysed dehydration of 1-methylcyclohexanol is. Available from: [Link]

  • Shaalaa.com. (2017). Predict the major product of acid catalysed dehydration of 1-methylcyclohexanol. Available from: [Link]

  • Brainly. (2024). [FREE] The acid-catalyzed dehydration of 1-methylcyclohexanol yields a mixture of two alkenes. How could you use -. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ResearchGate. (n.d.). Forced degradation of pharmaceuticals | Request PDF. Available from: [Link]

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Technical Support Center: Maintaining Stereochemical Integrity in Aminocyclohexanol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with chiral aminocyclohexanols and their derivatives. These scaffolds are prevalent in pharmaceuticals, and maintaining their stereochemical integrity is paramount to ensuring biological activity and safety. This resource provides in-depth, field-proven answers to common challenges related to avoiding epimerization—the inversion of a single stereocenter in a molecule with multiple chiral centers—during synthetic modifications.

Section 1: Foundational Concepts - Understanding the Risk of Epimerization

Before troubleshooting specific reactions, it's crucial to understand the chemical principles that place your molecule at risk. The stereocenters in aminocyclohexanols, particularly the carbon atoms bearing the amino and hydroxyl groups, can be susceptible to configuration changes under certain conditions.

FAQ: What are the primary mechanisms that cause epimerization in aminocyclohexanols?

Epimerization in aminocyclohexanols typically occurs via two main pathways, both involving the formation of a planar, achiral intermediate. The specific mechanism depends on which stereocenter is affected and the reaction conditions employed.

  • Direct Enolization/Enamination (Base-Catalyzed): The most common pathway involves the abstraction of a proton (H+) from a stereogenic carbon atom by a base.

    • At the C-N Stereocenter: While less common for a simple amine, if the carbon is adjacent to an activating group (like a carbonyl introduced during a reaction), a base can abstract the α-proton to form a planar enolate or enamine-equivalent intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[1][2]

    • At the C-O Stereocenter: This is a significant risk when the alcohol is oxidized to a ketone. The resulting α-aminoketone is highly susceptible to base-catalyzed enolization. The acidic α-proton is readily removed to form a planar enolate, which rapidly equilibrates, leading to loss of stereochemical purity at that center.[3][4]

  • Oxazolone Formation (During N-Acylation): This mechanism is a well-known issue in peptide chemistry but is equally relevant here.[3][4] When activating the carboxyl group of an acylating agent, an intramolecular cyclization can occur if the conditions are not carefully controlled, forming a planar oxazolone intermediate. This intermediate is prone to racemization before the aminocyclohexanol attacks, resulting in an epimerized product.[3]

Epimerization_Mechanisms Common Epimerization Pathways cluster_0 Pathway 1: Base-Catalyzed Enolization (Post-Oxidation) cluster_1 Pathway 2: Oxazolone Formation (During N-Acylation) Start_Keto Chiral α-Aminoketone (from Oxidation) Enolate Planar Enolate Intermediate Start_Keto->Enolate - H+ Base Base (e.g., Et3N) Product_Mix_Keto Epimeric Mixture of Aminoketones Enolate->Product_Mix_Keto + H+ (from either face) Start_Acyl Activated Acylating Agent Oxazolone Planar Oxazolone Intermediate Start_Acyl->Oxazolone Intramolecular Cyclization Product_Mix_Acyl Epimerized Amide Product Oxazolone->Product_Mix_Acyl Nucleophilic Attack Amine Aminocyclohexanol (Nucleophile) Oxidation_Workflow Recommended Oxidation & Work-Up Workflow Start N-Protected Aminocyclohexanol Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) -78 °C Start->Swern Ketone Crude α-Aminoketone (Maintain at low temp) Swern->Ketone Workup Aqueous, NON-BASIC Work-Up Ketone->Workup Quench Quench with H₂O or sat. NH₄Cl Workup->Quench Problem Basic Wash (e.g., NaHCO₃) Workup->Problem AVOID Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate (No heat!) Extract->Dry Product Pure α-Aminoketone (Use Immediately) Dry->Product Epimerization Epimerization! Problem->Epimerization Orthogonal_Protection Orthogonal Protection & Deprotection Strategy Start Aminocyclohexanol Protect_N Protect Amine ((Boc)₂O) Start->Protect_N Boc_Protected N-Boc-Aminocyclohexanol Protect_N->Boc_Protected Protect_O Protect Alcohol (TBDMS-Cl, Imidazole) Boc_Protected->Protect_O Fully_Protected N-Boc, O-TBDMS Aminocyclohexanol Protect_O->Fully_Protected Functionalize_N 1. Deprotect N (TFA) 2. Functionalize Amine Fully_Protected->Functionalize_N Functionalize_O 1. Deprotect O (TBAF) 2. Functionalize Alcohol Fully_Protected->Functionalize_O Product_N O-TBDMS Protected, N-Functionalized Product Functionalize_N->Product_N Product_O N-Boc Protected, O-Functionalized Product Functionalize_O->Product_O

Caption: Orthogonal strategy for selective functionalization.

Table 2: Common Orthogonal Protecting Groups for Aminocyclohexanols

GroupFunctionality ProtectedStabilityCleavage Conditions
Boc AmineBase, H₂, NucleophilesStrong Acid (TFA, HCl)
Cbz AmineAcid, BaseCatalytic Hydrogenation (H₂, Pd/C)
TBDMS/TBS AlcoholAcid, Base, Oxidation, ReductionFluoride (TBAF, HF-Pyridine)
Bn (Benzyl) AlcoholAcid, BaseCatalytic Hydrogenation (H₂, Pd/C)

References

  • Common Organic Chemistry.

  • Common Organic Chemistry.

  • Benchchem.

  • Organic Chemistry Portal.

  • Master Organic Chemistry.

  • Wikipedia.

  • Chemistry Hall.

  • J&K Scientific LLC.

  • YouTube.

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  • Benchchem.

  • Benchchem.

  • Total Synthesis.

  • Organic Chemistry Portal.

  • Gelest.

  • Benchchem.

  • Benchchem.

  • Study Mind.

  • Applied Chemical Engineering.

  • Online Inhibitor.

  • ResearchGate.

  • Google Patents.

  • Aapptec.

  • Chemistry Steps.

  • Biosynth.

  • PubMed.

  • Organic Chemistry Portal.

  • Wikipedia.

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  • Chemistry LibreTexts.

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  • PMC.

  • Aapptec Peptides.

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  • The Journal of Organic Chemistry - ACS Publications.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • SlideShare.

  • OUCI.

Sources

Navigating the Labyrinth: A Technical Support Guide to Enhancing Chromatographic Separation of Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to mastering the chromatographic separation of aminocyclohexanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these structurally similar compounds. The separation of aminocyclohexanol isomers—both diastereomers (cis/trans) and enantiomers (R/S)—is a critical step in pharmaceutical synthesis and quality control, demanding a nuanced understanding of chromatographic principles and meticulous method development.

This document moves beyond generic advice, offering in-depth, field-proven insights into overcoming common hurdles such as poor resolution, peak tailing, and co-elution. We will delve into the causality behind experimental choices, providing you with the scientific rationale to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the separation of aminocyclohexanol isomers.

Q1: Why is the separation of aminocyclohexanol isomers so challenging?

A: The difficulty lies in their subtle structural differences. Cis and trans isomers possess the same molecular weight and similar polarities, making them difficult to resolve on standard achiral stationary phases. Furthermore, each diastereomer exists as a pair of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitating the use of chiral stationary phases (CSPs) or chiral derivatizing agents for their separation.

Q2: What is the first step I should take when developing a separation method?

A: The initial and most critical step is to define the goal of your separation. Are you trying to separate diastereomers (cis from trans), enantiomers (e.g., (1R,2R) from (1S,2S)), or all four stereoisomers simultaneously? This will dictate your choice of chromatographic technique (GC or HPLC) and, most importantly, the type of column (achiral or chiral).

Q3: I am observing significant peak tailing with my aminocyclohexanol isomers. What is the likely cause?

A: Peak tailing with basic compounds like aminocyclohexanol is a classic problem in HPLC, primarily caused by secondary interactions between the amine functional group and acidic silanol groups on the surface of silica-based stationary phases. This leads to a non-ideal retention mechanism and asymmetric peaks.

Q4: Is derivatization necessary for the analysis of aminocyclohexanol isomers?

A: While not always mandatory, derivatization is a powerful tool that can significantly improve the chromatographic behavior of aminocyclohexanol isomers. For Gas Chromatography (GC), derivatization is often essential to increase the volatility and thermal stability of the analytes. In High-Performance Liquid Chromatography (HPLC), derivatization can improve peak shape, enhance detector response (e.g., by introducing a UV-active or fluorescent tag), and facilitate separation on achiral columns by converting enantiomers into diastereomers.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Overcoming Poor Resolution of Cis/Trans Isomers in Reversed-Phase HPLC

Poor resolution between the cis and trans diastereomers of aminocyclohexanol is a common challenge. This guide provides a systematic approach to improving their separation on achiral C18 columns.

The Underlying Issue: The small differences in the spatial arrangement of the amino and hydroxyl groups in cis and trans isomers result in very similar retention times on standard reversed-phase columns.

Troubleshooting Workflow:

start Poor Resolution of Cis/Trans Isomers ph_optimization Optimize Mobile Phase pH start->ph_optimization solvent_composition Adjust Organic Modifier ph_optimization->solvent_composition If improvement is insufficient temperature Vary Column Temperature solvent_composition->temperature If still co-eluting column_choice Consider Alternative Stationary Phase temperature->column_choice If resolution is still inadequate end_bad Resolution Still Poor temperature->end_bad If no further improvement derivatization Consider Derivatization column_choice->derivatization If achiral separation is still challenging end_good Resolution Achieved column_choice->end_good If successful derivatization->end_good

Caption: Troubleshooting workflow for poor cis/trans resolution.

Step-by-Step Protocol:

  • Optimize Mobile Phase pH: The ionization state of the amino group is highly dependent on the mobile phase pH.

    • Rationale: By controlling the pH, you can manipulate the hydrophobicity of the isomers and their interaction with the stationary phase. A general rule of thumb is to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form. For aminocyclohexanol (pKa ≈ 9.5), a lower pH (e.g., 2.5-4.5) will ensure the amine is fully protonated.

    • Action: Prepare a series of mobile phases with different pH values using appropriate buffers (e.g., phosphate or acetate buffers). Start with a low pH (e.g., 3.0) and incrementally increase it, observing the effect on resolution.

  • Adjust Organic Modifier Composition and Ratio: The type and concentration of the organic solvent in the mobile phase can significantly influence selectivity.

    • Action: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the selectivity between the cis and trans isomers. Systematically vary the percentage of the organic modifier to find the optimal balance between retention and resolution.

  • Vary Column Temperature: Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.

    • Rationale: Lowering the temperature can sometimes enhance the subtle intermolecular interactions that lead to better separation. Conversely, increasing the temperature can improve peak efficiency.

    • Action: Use a column oven to systematically evaluate the separation at different temperatures (e.g., in 5°C increments from 25°C to 45°C).

  • Consider an Alternative Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity.

    • Action: Phenyl-hexyl or embedded polar group (e.g., amide, carbamate) stationary phases can offer different retention mechanisms that may enhance the separation of these polar isomers.

Guide 2: Addressing Peak Tailing in Aminocyclohexanol Analysis

Peak tailing can compromise quantification and resolution. This guide focuses on mitigating this common issue.

The Underlying Issue: The basic amine group of aminocyclohexanol can interact with acidic silanol groups on the silica surface of the column, leading to a secondary retention mechanism that causes peak tailing.

Troubleshooting Workflow:

start Peak Tailing Observed low_ph Lower Mobile Phase pH start->low_ph additives Use Mobile Phase Additives low_ph->additives If tailing persists end_capped_column Switch to an End-Capped Column additives->end_capped_column For persistent issues derivatization Derivatize the Amine Group end_capped_column->derivatization If further improvement is needed end_good Symmetrical Peaks Achieved end_capped_column->end_good If successful derivatization->end_good

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Protocol:

  • Lower the Mobile Phase pH: This is often the most effective first step.

    • Rationale: At a low pH (e.g., below 4), the silanol groups on the silica surface are protonated and less likely to interact with the protonated amine group of the analyte.

    • Action: Use a buffered mobile phase with a pH between 2.5 and 3.5.

  • Use Mobile Phase Additives: A small amount of a competing base can mask the active silanol sites.

    • Action: Add a small concentration of an amine modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.

  • Employ a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol interactions.

    • Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane). This creates a more inert surface.

    • Action: If you are using an older column, switch to a modern, high-purity, end-capped C18 or a similar stationary phase.

  • Consider Derivatization: Chemically modifying the amine group eliminates its ability to interact with silanol groups.

    • Action: Derivatize the amine group with a reagent that forms a stable, less polar derivative. This is discussed in more detail in the experimental protocols section.

Guide 3: Chiral Separation of Enantiomers

The separation of enantiomers requires a chiral environment. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral column.

Direct Chiral Separation with Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for the separation of a broad range of chiral compounds, including amino alcohols.

Key Parameters for Method Development:

ParameterRecommendationRationale
Chiral Stationary Phase Screen columns with different polysaccharide backbones and derivatizing groups (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, Chiralpak IC).The chiral recognition mechanism is highly specific. Screening a variety of CSPs is the most effective way to find a suitable column.
Mobile Phase Start with a normal-phase mobile phase, such as hexane/isopropanol or hexane/ethanol.Polysaccharide-based CSPs often show better selectivity in normal-phase mode due to the formation of hydrogen bonds and dipole-dipole interactions between the analyte and the CSP.
Additives Add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds).For aminocyclohexanol, a basic additive like DEA can improve peak shape and may enhance chiral recognition.
Temperature Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).Lower temperatures often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Experimental Protocols

Protocol 1: GC-MS Analysis of Aminocyclohexanol Isomers via Derivatization

This protocol describes the derivatization of aminocyclohexanol isomers to their corresponding N,O-bis(trimethylsilyl) derivatives for analysis by GC-MS.

Materials:

  • Aminocyclohexanol isomer standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of the aminocyclohexanol isomers in anhydrous ethyl acetate at a concentration of approximately 1 mg/mL.

  • Derivatization:

    • To a GC vial, add 100 µL of the sample solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • GC Column: A chiral column such as a Cyclosil-B or a standard non-polar column like a DB-5ms can be used. A chiral column will be necessary to resolve all four stereoisomers.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Detection: Scan from m/z 50 to 500.

Protocol 2: HPLC Separation of Aminocyclohexanol Diastereomers after Derivatization with a Fluorescent Tag

This protocol describes the pre-column derivatization of aminocyclohexanol with dansyl chloride for enhanced detection and separation on a reversed-phase column.

Materials:

  • Aminocyclohexanol isomer standard or sample

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetone

  • Heating block

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the aminocyclohexanol isomers in water or a suitable solvent.

  • Derivatization:

    • In an HPLC vial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

    • Cool the vial to room temperature.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).

References

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Herrera, A., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. Available at: [Link]

  • Toth, G., & Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. Available at: [Link]

  • Anslyn, E. V., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society. Available at: [Link]

Technical Support Center: Strategies to Control Stereochemistry in Cyclohexane Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereochemical control in cyclohexane systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing stereochemically defined cyclohexane rings. Chiral, multi-substituted cyclohexanes are crucial frameworks in pharmaceuticals and natural products due to their three-dimensional structures, which enhance binding affinity and metabolic stability.[1][2] However, the construction of these molecules with precise control over multiple stereocenters presents a significant synthetic challenge.[1][2]

This resource provides in-depth answers to common questions and troubleshooting guidance for challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts of Cyclohexane Stereochemistry
Q1: I'm getting a mixture of diastereomers. How can I predict the most stable conformation of my substituted cyclohexane?

A1: Understanding Conformational Preferences with A-Values.

The key to predicting the thermodynamic stability of a substituted cyclohexane lies in understanding its chair conformation and the steric preferences of its substituents. Substituents on a cyclohexane ring can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[3][4][5] Generally, substituents prefer the equatorial position to minimize steric strain.[6]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG) between the conformation where the substituent is axial and the one where it is equatorial.[6] A higher A-value indicates a stronger preference for the equatorial position due to greater steric bulk.[6][7] For instance, a tert-butyl group has a much larger A-value (~5 kcal/mol) than a methyl group (1.74 kcal/mol), meaning it has a very strong preference for the equatorial position.[6][7]

Troubleshooting unexpected diastereomer ratios:

  • Re-evaluate A-values: Ensure you are considering the correct A-values for all substituents. Remember that these values are additive and can be used to estimate the relative energies of different conformations in polysubstituted cyclohexanes.[7]

  • Consider Non-Steric Effects: While A-values are a good predictor based on sterics, be aware of potential electronic effects that might stabilize an otherwise less favorable conformation. For example, intramolecular hydrogen bonding can sometimes favor an axial position for a substituent.[6]

  • Dynamic Considerations: The reactivity of cyclohexane systems is not solely determined by the single most stable conformation but by the overall dynamic behavior of the ring.[8] Ring flipping between chair conformations is rapid at room temperature, and in some cases, a less stable conformation might be the one that undergoes a specific reaction.[3][8]

Table 1: A-Values for Common Substituents

SubstituentA-Value (kcal/mol)
-F0.24-0.28
-Cl0.53
-Br0.43[7]
-I0.47
-OH0.87 (in non-polar solvent)[7]
-CH₃1.74[6][7]
-CH₂CH₃1.79[7]
-CH(CH₃)₂2.15[7]
-C(CH₃)₃~5.0[6]
-CN0.21-0.24
-C₆H₅2.87
-CO₂H1.41
-CO₂CH₃1.27

Data compiled from various sources.[6][7][9][10][11]

Section 2: Diastereoselective Reactions
Q2: My reduction of a substituted cyclohexanone is giving the wrong alcohol stereoisomer. What factors control axial vs. equatorial attack?

A2: The Interplay of Sterics and Torsional Strain in Nucleophilic Additions.

The stereochemical outcome of nucleophilic attack on a cyclohexanone, such as a hydride reduction, is a classic problem in stereocontrol. The nucleophile can approach the carbonyl from either the axial or equatorial face, leading to the formation of an equatorial or axial alcohol, respectively.[12][13]

The facial selectivity is primarily governed by two competing factors:

  • Steric Hindrance: Axial attack is often sterically hindered by the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[13][14] This "steric approach control" favors equatorial attack by bulky nucleophiles.[14]

  • Torsional Strain (Bürgi-Dunitz Trajectory): Smaller nucleophiles tend to favor axial attack. This is explained by the Bürgi-Dunitz angle, which describes the preferred trajectory of nucleophilic attack on a carbonyl. Axial attack allows the incoming nucleophile to maintain a more staggered conformation with respect to the adjacent C-C bonds throughout the reaction, minimizing torsional strain.[15] Equatorial attack, in contrast, forces the developing C-O bond to pass through an eclipsing interaction with the adjacent axial C-H bonds.[13][15]

Troubleshooting Guide for Cyclohexanone Reductions:

  • Problem: Unexpectedly high amount of axial alcohol (product of equatorial attack).

    • Cause & Solution: Your reducing agent is likely too bulky. Reagents like L-Selectride (LiHB(sBu)₃) are designed for equatorial delivery of hydride.[14] Switch to a smaller reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which generally favor axial attack to produce the more stable equatorial alcohol.[14]

  • Problem: Poor diastereoselectivity with a small reducing agent.

    • Cause & Solution: The substrate itself may have large substituents that sterically block the axial face, overriding the normal preference of the small nucleophile. In some cases, the reaction may proceed through a higher-energy twist-boat conformation, which can alter the facial selectivity.[14][16] Consider lowering the reaction temperature to enhance selectivity. Computational modeling can also provide insights into the transition state energies of different attack trajectories.[14][16]

Caption: General workflow for asymmetric catalysis in cyclohexane synthesis.

References
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health. Available at: [Link]

  • A value. Wikipedia. Available at: [Link]

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. ACS Publications. Available at: [Link]

  • The E2 Reaction and Cyclohexane Conformation. Organic Chemistry Class Notes. Available at: [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

  • AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET. YouTube. Available at: [Link]

  • Organocatalytic enantioselective domino synthesis of highly functionalized cyclohexanes with an all-carbon quaternary stereocent. ElectronicsAndBooks. Available at: [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. National Institutes of Health. Available at: [Link]

  • Calculating cyclohexane A-values. The DFT Course. Available at: [Link]

  • Conformational Control of Cyclohexane Products by External Stimuli. University of the Pacific. Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. Available at: [Link]

  • Enantioselective methods for chiral cyclohexane ring synthesis. ACS Publications. Available at: [Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. American Chemical Society. Available at: [Link]

  • Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Conformational analysis of cyclohexane derivatives. The A value of a benzyl group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Available at: [Link]

  • Modular access to substituted cyclohexanes with kinetic stereocontrol. PubMed. Available at: [Link]

  • A-Values Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • 11.10: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective methods for chiral cyclohexane ring synthesis. R Discovery. Available at: [Link]

  • Organocatalytic enantioselective construction of nitrocyclohexanes containing multiple chiral centres via a cascade reaction. King's College London Research Portal. Available at: [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. I.R.I.S.. Available at: [Link]

  • 4.7: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Available at: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. ACS Publications. Available at: [Link]

  • 2.14: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Available at: [Link]

  • Axial and equatorial attack on cyclohexanone preference. Reddit. Available at: [Link]

  • 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Available at: [Link]

  • 18.6: Enantioselective Carbonyl Reductions. Chemistry LibreTexts. Available at: [Link]

  • Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. ElectronicsAndBooks. Available at: [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2. RSC Publishing. Available at: [Link]

  • A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. PubMed. Available at: [Link]

  • Origin of Stereocontrol in the Construction of the 12-Oxatricyclo [6.3.1.02,7]dodecane Ring System by Prins–Pinacol Reactions. National Institutes of Health. Available at: [Link]

  • Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry. Available at: [Link]

  • Design and development of cyclohexane-based P,N-ligands for transition metal catalysis. Organic Letters. Available at: [Link]

  • Stereocontrolled functionalization in the cyclohexane ring using organomolybdenum chemistry. ACS Publications. Available at: [Link]

  • Enantioselective methods for chiral cyclohexane ring synthesis. ACS Publications. Available at: [Link]

  • 3: Diels-Alder Reaction. Chemistry LibreTexts. Available at: [Link]

  • Stereocontrol in cyclophane synthesis: a photochemical method to overlap aromatic rings. PubMed. Available at: [Link]

  • Stereo-controlled synthesis of polyolefins with cycloalkane groups by using late transition metals. ResearchGate. Available at: [Link]

  • Diastereoselectivity in cyclohexane epoxide ring opening. YouTube. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • 20.6 Enantioselective Carbonyl Reductions. Chemistry LibreTexts. Available at: [Link]

  • 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. Available at: [Link]

  • The Diels-Alder Cycloaddition. Chemistry LibreTexts. Available at: [Link]

  • Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as. ChemRxiv. Available at: [Link]

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Technical Support Center: Navigating Side Reactions in the Reduction of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of substituted cyclohexanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into anticipating and mitigating common side reactions. Our goal is to empower you with the causal understanding needed to troubleshoot your experiments effectively and achieve your desired synthetic outcomes with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the reduction of substituted cyclohexanones, providing concise answers grounded in established mechanistic principles.

Q1: What are the primary factors that control the stereochemical outcome (axial vs. equatorial alcohol) of a cyclohexanone reduction?

The stereochemical outcome of a cyclohexanone reduction is primarily governed by a delicate interplay of steric and electronic effects, which can be broadly categorized as:

  • Steric Approach Control: This principle, historically articulated by Dauben, posits that the nucleophilic hydride reagent will attack the carbonyl carbon from the less sterically hindered face.[1] For bulky reducing agents, equatorial attack is favored to avoid 1,3-diaxial interactions with axial hydrogens on the ring, leading to the formation of the axial alcohol.[1][2]

  • Torsional Strain (Felkin-Anh Model): For smaller hydride reagents, the transition state for axial attack is often lower in energy. The Felkin-Anh model explains that equatorial attack leads to greater torsional strain as the incoming nucleophile eclipses the adjacent equatorial hydrogens during its approach. Axial attack, conversely, proceeds through a more staggered, lower-energy transition state, yielding the equatorial alcohol as the major product.[1]

  • Substrate Conformation: The conformation of the cyclohexanone ring itself is critical. In some cases, such as with cis-2,6-disubstituted piperidones, the ground state conformation may be a twist-boat, which can significantly alter the facial selectivity of the hydride attack in ways not predicted by simple chair-conformation models.[1][3][4]

  • Electronic Effects: The presence of polar substituents on the cyclohexanone ring can influence the trajectory of the incoming nucleophile through electrostatic interactions, sometimes overriding purely steric considerations.[5][6]

Q2: How do I choose the right reducing agent for my substituted cyclohexanone?

The choice of reducing agent is a critical first step in controlling the outcome of your reaction. Here's a general guide:

Reducing AgentTypical SelectivityKey Considerations
Sodium Borohydride (NaBH₄) Generally favors axial attack (forms equatorial alcohol)A mild and selective reagent, suitable for reducing ketones and aldehydes.[7] It is often the first choice for routine reductions where high stereoselectivity for the equatorial alcohol is desired.
Lithium Aluminum Hydride (LiAlH₄) Also favors axial attack, often with higher selectivity than NaBH₄A much stronger and less selective reducing agent than NaBH₄. It will also reduce esters, carboxylic acids, amides, and nitriles.[8] Its high reactivity necessitates the use of anhydrous, non-protic solvents.
L-Selectride® (Lithium tri-sec-butylborohydride) Strongly favors equatorial attack (forms axial alcohol)A very bulky reducing agent, ideal for achieving high stereoselectivity for the axial alcohol.[2]
K-Selectride® (Potassium tri-sec-butylborohydride) Similar to L-Selectride®, favors equatorial attackAnother bulky reducing agent that provides high selectivity for the axial alcohol.
Diisobutylaluminum Hydride (DIBAL-H) Can be tuned for selectivity based on reaction conditionsOften used for the reduction of esters to aldehydes, but can also reduce ketones. Its Lewis acidic nature can influence stereoselectivity.

Q3: Can I run my NaBH₄ reduction in water?

While NaBH₄ does react with water and other protic solvents, these reactions are often slow enough, especially at lower temperatures, to be used as solvents for the reduction of ketones.[9] In fact, conducting the reaction in an aqueous alkaline solution can be an effective and environmentally conscious choice.[10] However, for reactions where precise control over stoichiometry is critical, or if the substrate is not water-soluble, alcoholic solvents like methanol or ethanol are more commonly used.[2][7]

II. Troubleshooting Guides

This section provides a structured, question-and-answer approach to resolving specific issues you may encounter during your experiments.

A. Poor or Unexpected Stereoselectivity

Q: I expected the equatorial alcohol, but I'm getting a mixture of diastereomers or primarily the axial alcohol. What went wrong?

This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

Workflow for Troubleshooting Poor Stereoselectivity

start Poor or Unexpected Stereoselectivity Observed check_reagent 1. Verify Reducing Agent and Purity start->check_reagent check_temp 2. Examine Reaction Temperature check_reagent->check_temp solution1 Solution: Use a bulkier reagent (e.g., L-Selectride®) for the axial alcohol or a smaller one (NaBH₄) for the equatorial. check_reagent->solution1 Is the reagent appropriate for the desired stereoisomer? check_substrate 3. Analyze Substrate Structure check_temp->check_substrate solution2 Solution: Lower the reaction temperature to enhance selectivity. check_temp->solution2 Was the reaction run at elevated temperatures? check_workup 4. Investigate Workup Conditions check_substrate->check_workup solution3 Solution: Consider alternative models (e.g., twist-boat) or computational analysis. check_substrate->solution3 Does the substrate have unusual steric or conformational features? solution4 Solution: Use a buffered or non-acidic workup to prevent epimerization. check_workup->solution4 Was an acidic workup used?

Caption: Troubleshooting workflow for poor stereoselectivity.

  • Possible Cause 1: Incorrect Choice or Purity of Reducing Agent. The steric bulk of the hydride source is the most significant factor in determining the direction of attack.[1][2]

    • Troubleshooting Steps:

      • Confirm Reagent Identity: Double-check that you have used the correct reducing agent for your desired stereoisomer. For the axial alcohol, a bulky reagent like L-Selectride® is necessary. For the equatorial alcohol, a smaller reagent like NaBH₄ or LiAlH₄ is appropriate.[2]

      • Assess Reagent Purity: Older or improperly stored hydride reagents can decompose, leading to reduced reactivity and selectivity. Use freshly opened or properly stored reagents.

  • Possible Cause 2: Reaction Temperature. While many reductions are run at room temperature or 0 °C for convenience, temperature can significantly impact stereoselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, leading to a mixture of products.[6][11]

    • Troubleshooting Steps:

      • Lower the Temperature: Rerunning the reaction at a lower temperature (e.g., -78 °C) can often dramatically improve the diastereomeric ratio by favoring the transition state with the lowest activation energy.[6]

  • Possible Cause 3: Unanticipated Substrate Conformation. The standard chair model for cyclohexanone may not be accurate for all substituted systems. For example, cis-2,6-disubstituted cyclohexanones can adopt a twist-boat conformation to alleviate steric strain, which can invert the expected facial selectivity.[1][3][4]

    • Troubleshooting Steps:

      • Analyze Your Substrate: Carefully consider the steric interactions in your starting material. Are there bulky groups that might favor a non-chair conformation?

      • Consult the Literature: Search for reductions of similar substituted cyclohexanone systems to see if unusual stereochemical outcomes have been reported.

      • Computational Modeling: If resources permit, computational analysis can provide insights into the lowest energy conformations of your substrate and the transition states for hydride attack.[1][6]

  • Possible Cause 4: Epimerization During Workup. If your workup conditions are acidic or basic, you may be epimerizing the newly formed alcohol or an adjacent chiral center.

    • Troubleshooting Steps:

      • Monitor the Reaction by TLC: Before workup, check the diastereomeric ratio of the crude reaction mixture. If it is high, but the ratio decreases after purification, epimerization is likely the culprit.[12]

      • Modify Your Workup: Use a buffered workup (e.g., saturated aqueous NH₄Cl) or a non-aqueous workup to avoid strongly acidic or basic conditions.

B. Chemoselectivity Issues

Q: My reducing agent is reacting with another functional group in my molecule. How can I selectively reduce the cyclohexanone?

This is a common challenge when working with multifunctional molecules. The key is to choose a reducing agent with the appropriate level of reactivity.

Chemoselectivity Troubleshooting Flowchart

start Undesired Reduction of Other Functional Groups check_reagent 1. Evaluate Reducing Agent Reactivity start->check_reagent check_fg 2. Identify the Competing Functional Group check_reagent->check_fg solution_mild Solution: Switch to a milder reagent (e.g., NaBH₄). check_reagent->solution_mild Is the reagent too strong (e.g., LiAlH₄)? solution_luche Solution: Use Luche reduction (NaBH₄, CeCl₃) for enones. check_fg->solution_luche Is it a conjugated C=C bond? solution_protect Solution: Protect the more reactive functional group before reduction. check_fg->solution_protect Is it an aldehyde or other highly reactive group?

Caption: Decision tree for addressing chemoselectivity problems.

  • Problem: Reduction of Esters, Amides, or Nitriles.

    • Cause: You are likely using a strong reducing agent like LiAlH₄, which readily reduces these functional groups.[1][8][9][13][14]

    • Solution: Switch to a milder reducing agent like sodium borohydride (NaBH₄), which will selectively reduce the ketone in the presence of esters and amides.[13][15]

  • Problem: Reduction of a Conjugated Alkene (Enone System).

    • Cause: Standard NaBH₄ reduction of α,β-unsaturated ketones can lead to a mixture of 1,2-addition (reduction of the ketone) and 1,4-conjugate addition (reduction of the alkene).[9]

    • Solution: The Luche Reduction. The Luche reduction is a highly effective method for the selective 1,2-reduction of enones to allylic alcohols.[7][12][16][17][18] This is achieved by using NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, which favors direct hydride attack at the carbonyl carbon.[16][18]

Protocol: Luche Reduction of an α,β-Unsaturated Cyclohexenone

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated cyclohexenone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting allylic alcohol by flash column chromatography.

C. Over-reduction to the Methylene Group

Q: My cyclohexanone is being reduced all the way to a cyclohexane. How do I stop the reaction at the alcohol stage?

Complete deoxygenation of a ketone to a methylene group (CH₂) is a known transformation, but it typically requires specific and harsh reaction conditions. It is an unlikely side reaction with standard hydride reagents like NaBH₄ or LiAlH₄. If you are observing this, consider the following:

  • Possible Cause 1: Misidentification of the Product. Are you certain that the product is the fully reduced alkane? The spectroscopic data for cyclohexanol and cyclohexane are distinct. Confirm the identity of your product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The alcohol will show a characteristic O-H stretch in the IR spectrum and a carbinol proton in the ¹H NMR spectrum, both of which will be absent in the alkane.

  • Possible Cause 2: You are inadvertently running a Clemmensen or Wolff-Kishner type reduction.

    • Clemmensen Reduction: This reaction uses zinc amalgam (Zn-Hg) and concentrated hydrochloric acid to reduce ketones to alkanes.[19][20][21][22][23] If your reaction conditions involve a combination of a metal and strong acid, you may be facilitating this transformation.

    • Wolff-Kishner Reduction: This method employs hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures to achieve deoxygenation.[3][11][23][24][25][26] While less likely to occur by accident, be mindful of your reagents and conditions.

    • Solution: To ensure you stop at the alcohol, stick to standard hydride reduction protocols (NaBH₄ in an alcohol or LiAlH₄ in an ether solvent) and avoid the specific reagents and harsh conditions associated with the Clemmensen and Wolff-Kishner reductions.[27]

D. Epimerization

Q: The stereochemistry of a chiral center adjacent to the carbonyl group is scrambling during the reduction. What is happening and how can I prevent it?

Epimerization at the α-carbon of a ketone can occur under either acidic or basic conditions through the formation of an enol or enolate intermediate.

  • Cause: Base-Catalyzed Epimerization. If your reaction is run under basic conditions (e.g., with a strong base or even some amine bases), the α-proton can be abstracted to form an enolate. Reprotonation of the enolate can occur from either face, leading to a mixture of epimers.[28]

  • Cause: Acid-Catalyzed Epimerization. Under acidic conditions, the ketone can be protonated, which facilitates the formation of an enol. Tautomerization back to the ketone can also proceed with protonation from either face, resulting in epimerization.

  • Troubleshooting and Prevention:

    • Use Neutral or Mildly Acidic Conditions: Whenever possible, run your reduction under conditions that are not strongly basic or acidic.

    • Control the Temperature: Lowering the reaction temperature can slow down the rate of enolization/enolate formation and thus minimize epimerization.

    • Choice of Base (if required): If a base is necessary, consider using a non-nucleophilic, sterically hindered base that is less likely to promote extensive enolate formation.

    • Careful Workup: As mentioned previously, avoid strongly acidic or basic workup procedures. A buffered quench is often the safest option.[12]

III. References

  • Luche reduction - Wikipedia. Available at: [Link]

  • Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY. (2012, October 25). Available at: [Link]

  • Explain the Luche reduction and its selectivity in organic synthesis. - Proprep. Available at: [Link]

  • Luche Reaction (Reduction) - OpenOChem Learn. Available at: [Link]

  • Reduction Of Cyclohexanone - Fvs. Available at: [Link]

  • WOLFF KISHNER REDUCTION | EXPLANATION | ADICHEMISTRY. Available at: [Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF. Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. (2014, November 5). Available at: [Link]

  • A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Available at: [Link]

  • Axial or equatorial attack is possible on a cyclohexanone. (2025, July 19). Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Clemmensen Reduction: Mechanism and Application - Chemistry Notes. (2023, June 3). Available at: [Link]

  • Clemmensen Reduction - GeeksforGeeks. (2025, July 23). Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. Available at: [Link]

  • Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Experimental Investigation of Reductions of trans-Decalones and Theoretical Studies of Cyclohexanone Reductions. The Influence of Remote Electrostatic Effects. (1991, June 1). Available at: [Link]

  • Chemoselective - Illustrated Glossary of Organic Chemistry. Available at: [Link]

  • Reduction of Nitriles using LiAlH4 to amines - University of Calgary. Available at: [Link]

  • Substituent effects on the reduction of 2-alkylcyclohexanones by LiAlH 4: An investigation of conformational equilibria and transition states | Request PDF. Available at: [Link]

  • A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed. Available at: [Link]

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE - YouTube. (2020, October 25). Available at: [Link]

  • Another look at reduction of cyclohexanone with sodium borohydride in aqueous alkaline solution | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization - Edinburgh Research Explorer. (2023, August 28). Available at: [Link]

  • Stereoselective Reduction of 4-tert-butylcyclohexanone - YouTube. (2020, April 3). Available at: [Link]

  • Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. Available at: [Link]

  • Chemoselective Reduction - YouTube. (2021, July 8). Available at: [Link]

  • CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl - Annamalai University. Available at: [Link]

  • Provide the balanced equation for the reduction of cyclohexanone to cyclohexanol. - Brainly. (2023, June 1). Available at: [Link]

  • Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride - ResearchGate. Available at: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. (2014, November 5). Available at: [Link]

  • Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4 | Semantic Scholar. (2019, December 3). Available at: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Available at: [Link]

  • Reduction with Hydride Reagents - Wordpress. Available at: [Link]

  • In the given reaction: O || Cyclohexanone --(HCN)--> A --(LiAlH4, H2O)-.. - Filo. (2025, September 21). Available at: [Link]

  • Chem 115 - Andrew G Myers Research Group. Available at: [Link]

  • A Theoretical Study of the Reaction of Lithium Aluminum Hydride with Formaldehyde and Cyclohexanone | Request PDF. Available at: [Link]

  • On reduction by LiAlH4, it gives two products one of which on dehydration by Alumina. (Al2O3) gives cyclohexene. M is _____. - Brainly.in. (2024, August 6). Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]

  • Proposed mechanism of base catalyzed epimerization - ResearchGate. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Spectroscopic Differentiation of Cis and Trans Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and advanced chemical research, the precise stereochemical assignment of molecules is not merely an academic exercise but a cornerstone of efficacy and safety. The spatial orientation of functional groups within a molecule, such as the cis and trans isomers of aminocyclohexanol, can dramatically alter its biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth, technical comparison of the primary spectroscopic methods used to unambiguously differentiate these critical isomers, grounded in experimental data and established scientific principles.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for the observed spectroscopic differences. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering comparative data, detailed experimental protocols, and visual workflows to empower researchers in their analytical endeavors.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most definitive and powerful technique for the stereochemical elucidation of aminocyclohexanol isomers. The differentiation between cis and trans isomers hinges on the rigid chair conformation of the cyclohexane ring, which forces substituents into distinct axial (a) or equatorial (e) positions. These differing spatial arrangements create unique magnetic environments for the protons and carbons, resulting in characteristic and predictable differences in their NMR spectra.

Conformational Analysis: The Key to Differentiation

The thermodynamic stability of the cyclohexane chair conformation dictates the preferred orientation of the amino and hydroxyl groups.

  • trans-Isomers: In the most stable conformation of trans-aminocyclohexanols, both the hydroxyl and amino groups occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. This diequatorial arrangement is the overwhelmingly predominant conformer at equilibrium.

  • cis-Isomers: For the cis isomers, one substituent must be axial while the other is equatorial. This inherent steric strain makes the cis isomers thermodynamically less stable than their trans counterparts. An exception to this is the potential for intramolecular hydrogen bonding in some cis isomers (e.g., cis-2-aminocyclohexanol), which can influence the conformational equilibrium.

This fundamental difference in conformational preference is the basis for their differentiation by NMR.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

Chemical Shifts (δ): The spatial relationship of a proton to the electron clouds of neighboring atoms and bonds determines its chemical shift. A key principle in cyclohexane stereochemistry is that equatorial protons are generally deshielded (resonate at a lower field, i.e., higher ppm value) compared to their axial counterparts.[1][2]

Coupling Constants (J): The magnitude of the vicinal (three-bond) coupling constant (³J) between two protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly diagnostic in cyclohexane systems:

  • Axial-Axial (Jaa): Large coupling constants, typically in the range of 10-13 Hz, are observed due to the ~180° dihedral angle.

  • Axial-Equatorial (Jae) and Equatorial-Equatorial (Jee): Smaller coupling constants, generally in the range of 2-5 Hz, are characteristic of these interactions due to the ~60° dihedral angles.[1][2]

Protoncis-4-Aminocyclohexanol (in D₂O)trans-4-Aminocyclohexanol (in D₂O)Key Distinguishing Features
H-1 (CH-OH) ~3.96 ppm (multiplet)~3.58 ppm (multiplet)The equatorial H-1 in the cis isomer is deshielded compared to the axial H-1 in the trans isomer.[2][3]
H-4 (CH-NH₂) ~3.20 ppm (multiplet)~2.65 ppm (multiplet)Similar to H-1, the equatorial H-4 in the cis isomer is at a lower field than the axial H-4 in the trans isomer.[2][3]
Coupling Constants (³J) Smaller Jae and Jee couplings (2-5 Hz)Large Jaa couplings (10-13 Hz)The presence of large coupling constants for the H-1 and H-4 protons is a definitive indicator of the trans isomer.[3][4]
  • cis- and trans-2-Aminocyclohexanol: The proximity of the amino and hydroxyl groups in the 2-position introduces the significant factor of intramolecular hydrogen bonding in the cis isomer, which can influence its conformation and spectroscopic properties. In the trans isomer, the diequatorial conformation is expected to be the most stable. The principles of axial vs. equatorial chemical shifts and coupling constants remain the primary tools for differentiation.

  • cis- and trans-3-Aminocyclohexanol: For the cis-3-isomer, a diequatorial conformation of the substituents is favored.[5] The trans-3-isomer, however, may adopt a boat or twist-boat conformation to alleviate steric strain, leading to more complex NMR spectra.[5] Detailed 2D NMR experiments, such as NOESY, can be invaluable in elucidating the precise stereochemistry and conformation of these isomers.[5]

¹³C NMR Spectroscopy: A Complementary Perspective

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides complementary data. The chemical shift of a carbon atom is also influenced by the stereochemistry of its substituents. A general trend is that carbons bearing axial substituents are shielded (resonate at a higher field, i.e., lower ppm) compared to those with equatorial substituents.

Carboncis-4-Aminocyclohexanoltrans-4-AminocyclohexanolKey Distinguishing Features
C-1 (CH-OH) ~68.0 ppm~71.5 ppmThe carbon attached to the equatorial hydroxyl group in the cis isomer is shielded relative to the carbon with an equatorial hydroxyl group in the trans isomer.
C-4 (CH-NH₂) ~49.5 ppm~51.5 ppmSimilar to C-1, the carbon bearing the axial amino group in the cis isomer is shielded compared to the carbon with an equatorial amino group in the trans isomer.

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminocyclohexanol isomer for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (300 MHz or higher spectrometer):

    • Temperature: 298 K (25 °C).

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on concentration.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Measure the chemical shifts (δ) and coupling constants (J) for the signals of interest.

    • Compare the experimental data with the expected values for the cis and trans isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Parameters transfer->setup acquire Acquire Spectrum (¹H and ¹³C) setup->acquire process Process Raw Data acquire->process analyze Analyze Chemical Shifts (δ) & Coupling Constants (J) process->analyze compare Compare with Expected Values for Cis/Trans analyze->compare identify Isomer Identification compare->identify

NMR Workflow for Aminocyclohexanol Isomer Identification

Infrared (IR) Spectroscopy: Probing Intramolecular Interactions

While NMR spectroscopy provides a detailed structural map, Infrared (IR) spectroscopy offers a powerful, complementary method for differentiating aminocyclohexanol isomers, primarily through the detection of intramolecular hydrogen bonding.

The Signature of Intramolecular Hydrogen Bonding

In cis-aminocyclohexanol isomers where the amino and hydroxyl groups are in close proximity (e.g., cis-2-aminocyclohexanol and the axial-equatorial conformer of cis-4-aminocyclohexanol), an intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen atom of the amino group. This interaction is generally absent in the more stable diequatorial conformation of the trans isomers.

This intramolecular hydrogen bond has a distinct effect on the vibrational frequencies of the O-H and N-H bonds:

  • O-H Stretching: The O-H bond involved in hydrogen bonding is weakened, resulting in a downward shift (redshift) of its stretching frequency to a lower wavenumber. The absorption band also tends to be broader compared to a "free" hydroxyl group.

  • N-H Stretching: Similarly, the N-H bonds of the amino group involved in accepting the hydrogen bond will also show a shift in their stretching frequencies.

Vibrational Modecis-Isomers (with Intramolecular H-bonding)trans-Isomers (without Intramolecular H-bonding)Key Distinguishing Features
O-H Stretch Broad, shifted to lower wavenumbers (e.g., ~3200-3500 cm⁻¹)Sharper, at higher wavenumbers (e.g., ~3600 cm⁻¹ for free OH)The presence of a prominent, redshifted O-H stretching band is indicative of the cis isomer.[6]
N-H Stretch Two bands for primary amines, potentially shifted and broadened (e.g., ~3250-3450 cm⁻¹)Two sharper bands for primary amines at higher wavenumbers (e.g., ~3300-3500 cm⁻¹)The positions and shapes of the N-H stretching bands can also be diagnostic.[7]

Note: The exact wavenumbers can be influenced by the physical state of the sample (solid, liquid, or solution) and the solvent used.

Experimental Protocol: FTIR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid and liquid samples with minimal preparation.

  • Background Spectrum:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Collect a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid aminocyclohexanol isomer directly onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the positions of the O-H and N-H stretching bands.

    • Compare the spectra of the two isomers, looking for the characteristic shifts associated with intramolecular hydrogen bonding in the cis isomer.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation clean Clean ATR Crystal background Collect Background Spectrum clean->background place Place Sample on Crystal background->place apply_pressure Apply Pressure place->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Process Spectrum collect_spectrum->process analyze Analyze O-H and N-H Stretching Frequencies process->analyze compare Identify Intramolecular H-Bonding Signature analyze->compare identify Isomer Identification compare->identify

FTIR-ATR Workflow for Aminocyclohexanol Isomer Identification

Conclusion: A Multi-faceted Approach to Stereochemical Purity

The unambiguous differentiation of cis and trans aminocyclohexanol isomers is a critical analytical challenge with significant implications for research and development in the pharmaceutical and chemical industries. While both NMR and IR spectroscopy are valuable tools, they provide different and complementary insights into the stereochemistry of these molecules.

  • ¹H NMR spectroscopy is the most definitive method, offering a wealth of information through the analysis of chemical shifts and, most importantly, coupling constants, which are directly related to the conformational preferences of the isomers.

  • IR spectroscopy provides a rapid and often conclusive method for identifying cis isomers that can form intramolecular hydrogen bonds, a feature readily detectable through characteristic shifts in the O-H and N-H stretching frequencies.

By employing a combination of these spectroscopic techniques and understanding the underlying principles of conformational analysis and intramolecular interactions, researchers can confidently determine the stereochemical purity of their aminocyclohexanol samples, ensuring the integrity and reliability of their scientific pursuits.

References

  • Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. [Link]

  • The Journal of Physical Chemistry A. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. [Link]

  • National Institutes of Health. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • ResearchGate. (2018). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. [Link]

  • Scilight Press. (2022). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. [Link]

  • National Institute of Standards and Technology. (n.d.). trans-2-Aminocyclohexanol. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 2-amino-, cis-. [Link]

  • PubChem. (n.d.). cis-2-Aminocyclohexanol. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • MDPI. (2018). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. [Link]

  • The Journal of Chemical Physics. (2022). Conformational equilibrium of aminoethanol in the gas phase and in solution driven by intra- and intermolecular interactions and solvent. [Link]

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A Guide to the Stereochemical Analysis of 4-amino-1-methylcyclohexanol Isomers using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and advanced chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring its efficacy, safety, and purity.[1] For cyclic compounds such as the substituted cyclohexanol, 4-amino-1-methylcyclohexanol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive and indispensable tool for the differentiation of its cis and trans diastereomers.[2] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of cis- and trans-4-amino-1-methylcyclohexanol, grounded in the fundamental principles of conformational analysis, to empower researchers in their structural elucidation endeavors.

The critical distinction between these isomers is rooted in the disparate magnetic environments of their respective nuclei, a direct consequence of the spatial orientation of the amino and hydroxyl substituents within the cyclohexane ring's stable chair conformation.[1] In this conformation, substituents can reside in either axial or equatorial positions, leading to characteristic and predictable variations in chemical shifts (δ) and spin-spin coupling constants (J), which serve as a unique fingerprint for each isomer.[2]

Conformational Analysis: The Chair Conformation and its NMR Implications

The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[3] In this conformation, there are two distinct substituent positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process of ring flipping, axial and equatorial positions interconvert.[4] However, in substituted cyclohexanes, the two chair conformations are often not of equal energy. Bulky substituents preferentially occupy the more spacious equatorial position to avoid steric hindrance with other axial substituents, an effect known as 1,3-diaxial interaction.[3]

For trans-4-amino-1-methylcyclohexanol, the thermodynamically most stable conformation will have both the amino and hydroxyl groups in equatorial positions. Conversely, for the cis isomer, one substituent must be axial while the other is equatorial.[2] This fundamental conformational difference is the basis for their distinct NMR spectra.

cluster_trans trans-4-amino-1-methylcyclohexanol cluster_cis cis-4-amino-1-methylcyclohexanol trans_eq Diequatorial Conformation (More Stable) trans_ax Diaxial Conformation (Less Stable) trans_eq->trans_ax Ring Flip cis_ax_eq Axial-Equatorial Conformation cis_eq_ax Equatorial-Axial Conformation cis_ax_eq->cis_eq_ax Ring Flip

Figure 1: Conformational equilibrium of trans and cis isomers.

¹H NMR Spectral Comparison: A Tale of Two Orientations

The ¹H NMR spectrum provides a wealth of information for distinguishing between the cis and trans isomers of 4-amino-1-methylcyclohexanol, primarily through the analysis of chemical shifts and proton-proton coupling constants.[2]

Chemical Shifts (δ):

A key diagnostic feature is the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1).[1]

  • Equatorial Protons: Generally, equatorial protons are deshielded and resonate at a lower field (higher ppm value) compared to their axial counterparts.[5] This is due to the anisotropic effects of the C-C single bonds in the cyclohexane ring.[6]

  • cis-isomer: In the more stable conformation of the cis-isomer, where the larger methyl group occupies an equatorial position, the hydroxyl group will be axial. This places the proton at C-1 in an equatorial position, leading to a downfield chemical shift.

  • trans-isomer: In the diequatorial conformation of the trans-isomer, the proton at C-1 is in an axial position, resulting in an upfield chemical shift relative to the cis-isomer.[1]

A similar trend is expected for the proton on the carbon bearing the amino group (H-4).

Spin-Spin Coupling Constants (J):

The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This provides a powerful tool for determining the orientation of protons and, by extension, the substituents.[7]

  • Axial-Axial Coupling (Jaa): Protons in a trans-diaxial arrangement have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.[2]

  • Axial-Equatorial (Jae) and Equatorial-Equatorial (Jee) Coupling: These arrangements have smaller dihedral angles, leading to smaller coupling constants, generally in the range of 2-5 Hz.[1]

Therefore:

  • trans-isomer: The ¹H NMR spectrum of the trans-isomer will exhibit a large axial-axial coupling for the H-1 proton, appearing as a triplet of triplets with large J values.

  • cis-isomer: The H-1 proton in the cis-isomer will show smaller axial-equatorial and equatorial-equatorial couplings, resulting in a more complex multiplet with smaller J values.

¹³C NMR Spectral Comparison: The Influence of Stereochemistry on Carbon Nuclei

The ¹³C NMR spectrum offers complementary and confirmatory evidence for the stereochemical assignment of the 4-amino-1-methylcyclohexanol isomers. The chemical shifts of the carbon atoms within the cyclohexane ring are sensitive to the stereochemistry of the substituents.

  • γ-gauche Effect: A key principle in ¹³C NMR is the γ-gauche effect, where a substituent in an axial position causes a shielding (upfield shift) of the γ-carbon atoms (carbons at position 3 relative to the substituent). This steric compression leads to an increase in electron density around the γ-carbons.

  • cis-isomer: With one substituent in an axial position, the cis-isomer will exhibit a characteristic upfield shift for the carbons at the C-2, C-6 and C-3, C-5 positions relative to the axial substituent.

  • trans-isomer: In the diequatorial trans-isomer, this γ-gauche effect is absent, and the ring carbons will generally resonate at a more downfield position.[8]

The chemical shift of the carbon bearing the substituent (C-1 and C-4) is also diagnostic. Generally, a carbon with an equatorial substituent will resonate at a lower field (higher ppm) than a carbon with an axial substituent.[9]

Summary of Expected NMR Data

The following table summarizes the key expected ¹H and ¹³C NMR spectral data that differentiate the cis and trans isomers of 4-amino-1-methylcyclohexanol.

Parameter This compound trans-4-amino-1-methylcyclohexanol Key Distinguishing Feature
¹H NMR
H-1 Chemical Shift (δ) Downfield (higher ppm)Upfield (lower ppm)H-1 is equatorial in cis and axial in trans.[1]
H-1 Coupling Constant (J) Small J values (2-5 Hz)Large Jaa value (10-13 Hz)Observation of a large coupling constant is a strong indicator of the trans isomer.[2]
¹³C NMR
C-1, C-4 Chemical Shift (δ) Generally upfield for the carbon with the axial substituentGenerally downfieldEquatorial substituents lead to a deshielding effect.[9]
Ring Carbons (C-2,3,5,6) Upfield shift due to γ-gauche effectDownfield shiftThe γ-gauche effect is a hallmark of axial substitution.[8]
Methyl Carbon (δ) Upfield if axial, downfield if equatorialDownfield (equatorial)The orientation of the methyl group also influences its chemical shift.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural elucidation of 4-amino-1-methylcyclohexanol isomers, the following experimental protocol is recommended.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 4-amino-1-methylcyclohexanol isomer.

  • Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, particularly for the labile -OH and -NH₂ protons.[10]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift to 0.00 ppm.[10]

  • Transfer the solution to a 5 mm NMR tube and cap it securely.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width: 0 - 12 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds to ensure proper relaxation for quantitative analysis.

  • Number of Scans: 16 - 64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

  • Spectral Width: 0 - 150 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds.

  • Number of Scans: 1024 - 4096 scans, owing to the low natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transformation.

  • Manually phase the spectrum to obtain pure absorption line shapes.

  • Apply a baseline correction to achieve a flat baseline.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak.[10]

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

cluster_workflow NMR Workflow for Isomer Identification Sample Isomer Mixture or Pure Isomer Preparation Sample Preparation (Dissolution in Deuterated Solvent with TMS) Sample->Preparation Acquisition NMR Data Acquisition (1H and 13C Spectra) Preparation->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Assignment Stereochemical Assignment (cis or trans) Analysis->Assignment

Figure 2: A generalized workflow for NMR-based isomer identification.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube. Retrieved from [Link]

  • ChemWis. (2020, May 29). 1H NMR of cyclohexane [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • ResearchGate. (2011). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Retrieved from [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Metin, Balcı. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

  • Chegg. (2023, February 9). Solved - Based on the 1 H NMR, discuss the cis vs. trans. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. Retrieved from [Link]

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A Comparative Guide to the Conformational Analysis of cis- and trans-4-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is intrinsically linked to its biological activity. For cyclic systems like substituted cyclohexanes, this architecture is dictated by subtle conformational preferences that can have profound impacts on efficacy, selectivity, and safety. 4-Aminocyclohexanol, a key building block in numerous pharmaceutical compounds, exists as two distinct diastereomers: cis and trans. Understanding the conformational landscape of these isomers is not merely an academic exercise; it is a critical step in rational drug design, enabling the precise orientation of functional groups for optimal target engagement.

This in-depth technical guide provides a comprehensive comparison of the conformational analyses of cis- and trans-4-aminocyclohexanol. We will delve into the fundamental principles governing their stability, present supporting experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outline a computational workflow for predicting their energetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of stereochemistry to advance their scientific objectives.

Core Principles: The Chair Conformation and Steric Hindrance

The cyclohexane ring is not a planar hexagon. To alleviate angle and torsional strain, it adopts a puckered, three-dimensional structure, with the most stable being the "chair" conformation. In this arrangement, the substituents on each carbon can occupy one of two positions: axial , which are perpendicular to the general plane of the ring, or equatorial , which are located in the plane of the ring.[1][2]

A critical concept in conformational analysis is the 1,3-diaxial interaction , a form of steric strain that occurs between axial substituents on the same face of the ring.[2] These interactions are energetically unfavorable and destabilize the chair conformation. Consequently, bulky substituents preferentially occupy the equatorial position to minimize this steric clash.[1] The energetic cost of forcing a substituent into an axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] A higher A-value signifies a greater steric demand and a stronger preference for the equatorial position.

Conformational Analysis of trans-4-Aminocyclohexanol

The trans isomer of 4-aminocyclohexanol has the amino and hydroxyl groups on opposite faces of the cyclohexane ring. This stereochemical arrangement allows for a chair conformation where both substituents can simultaneously occupy equatorial positions .[4]

A ring flip of the diequatorial conformer would force both the amino and hydroxyl groups into axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the ring. This diaxial conformation is therefore highly energetically unfavorable.[4] As a result, the conformational equilibrium of trans-4-aminocyclohexanol lies overwhelmingly towards the diequatorial chair form.[4]

G

Conformational Analysis of cis-4-Aminocyclohexanol

In the cis isomer, the amino and hydroxyl groups are on the same face of the ring. In a chair conformation, this necessitates that one substituent must be in an axial position while the other is equatorial .[3] A ring flip interconverts the axial and equatorial positions of the two groups.

This leads to two distinct chair conformers of roughly comparable, though not identical, energy: one with an axial hydroxyl group and an equatorial amino group, and the other with an equatorial hydroxyl group and an axial amino group. The equilibrium will favor the conformer that places the sterically bulkier group in the more spacious equatorial position.[3]

G

A potential mitigating factor in the stability of the cis isomer is the possibility of an intramolecular hydrogen bond between an axial hydroxyl group and an axial amino group. However, in a 1,4-disubstituted cyclohexane, these groups are too far apart to form a direct intramolecular hydrogen bond. This interaction is more relevant in cis-1,2- and cis-1,3-disubstituted systems.

Quantitative Comparison: A-Values and Relative Stability

The steric preferences of the hydroxyl and amino groups are quantified by their respective A-values:

SubstituentA-Value (kcal/mol)
-OH0.6 - 0.9 (solvent dependent)
-NH2~1.2

Data sourced from multiple conformational analysis studies.[3]

For trans-4-aminocyclohexanol, the energy difference between the diequatorial and diaxial conformers is approximately the sum of the A-values of the -OH and -NH2 groups, resulting in a significant energy penalty for the diaxial form (around 1.8-2.1 kcal/mol). This confirms the overwhelming preference for the diequatorial conformation.

For cis-4-aminocyclohexanol, the energy difference between the two chair-flipped conformers is the difference between the A-values of the -OH and -NH2 groups. Since the amino group has a slightly larger A-value, the conformer with the amino group in the equatorial position and the hydroxyl group in the axial position is slightly more stable, by approximately 0.3-0.6 kcal/mol.[3]

Overall, the trans isomer, which can adopt a low-energy diequatorial conformation, is significantly more thermodynamically stable than the cis isomer, which is forced to have one substituent in the higher-energy axial position.[3]

Experimental Verification: A Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and definitive tool for determining the conformation of cyclohexane derivatives. The key lies in the analysis of vicinal coupling constants (³J) , which are highly dependent on the dihedral angle between adjacent protons, as described by the Karplus relationship.

  • Axial-axial (Jaa) couplings have a large dihedral angle (~180°) and exhibit large coupling constants, typically in the range of 10-13 Hz.

  • Axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings have smaller dihedral angles (~60°) and result in smaller coupling constants, generally between 2-5 Hz.

Comparative ¹H NMR Data:

IsomerProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)Inferred Proton Position
trans H-1 (on C-OH)~3.5511.2, 3.9Axial
H-4 (on C-NH2)~2.58-Axial
cis H-1 (on C-OH)~3.96Small (e.g., ~3-5 Hz)Equatorial (in major conformer)
H-4 (on C-NH2)~3.20Large (e.g., ~10-12 Hz)Axial (in minor conformer)

Note: Chemical shifts are approximate and can vary with solvent and concentration.[4]

For trans-4-aminocyclohexanol, the proton at the C-1 position (H-1) shows a large coupling constant of ~11.2 Hz, which is characteristic of an axial-axial coupling. This unequivocally confirms that H-1 is in an axial position, and therefore, the hydroxyl group is in the equatorial position. Given the trans relationship, the amino group must also be equatorial.

For cis-4-aminocyclohexanol, the situation is more complex due to the equilibrium between two chair conformers. The observed coupling constants will be a weighted average of the values for each conformer. However, the predominance of smaller coupling constants for the methine protons (H-1 and H-4) is indicative of at least one of these protons being in an equatorial position in the major conformation.

¹³C NMR Spectroscopy: The chemical shifts in ¹³C NMR are also sensitive to the axial or equatorial orientation of substituents. Generally, a carbon atom bearing an axial substituent is shielded (resonates at a lower ppm value) compared to one with an equatorial substituent.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable, albeit less definitive, information about the conformational equilibrium, particularly concerning hydrogen bonding. The O-H and N-H stretching frequencies are sensitive to their environment.

In a dilute solution of trans-4-aminocyclohexanol in a non-polar solvent (e.g., CCl4), one would expect to see a sharp "free" O-H stretching band around 3600-3650 cm⁻¹.[5] In the cis isomer, if an intramolecular hydrogen bond were possible and significant, it would lead to a broader, red-shifted O-H stretching band. However, as previously noted for the 1,4-substitution pattern, this is unlikely. The primary use of IR in this context is to study intermolecular hydrogen bonding by performing concentration-dependent studies. In both isomers, as the concentration increases, broad bands corresponding to intermolecular O-H···O, O-H···N, and N-H···O hydrogen bonds will appear at lower frequencies (typically 3200-3500 cm⁻¹).[5][6]

Experimental Protocols

G

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 4-aminocyclohexanol isomer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts but should not fundamentally alter the coupling constants.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (≥300 MHz). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Apply phasing and baseline correction.

  • Spectral Analysis:

    • Identify the signals for the methine protons (H-1 and H-4). These will typically be multiplets downfield from the cyclohexane ring protons.

    • Carefully measure the coupling constants for these multiplets. For complex multiplets, spectral simulation or 2D NMR techniques (e.g., COSY) may be necessary for accurate determination.

    • A large coupling constant (10-13 Hz) is diagnostic for an axial proton, while smaller couplings (2-5 Hz) indicate an equatorial proton.

Protocol 2: Infrared (IR) Spectroscopy (Concentration Study)
  • Solvent Selection: Choose a non-polar solvent that does not engage in hydrogen bonding, such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Sample Preparation: Prepare a series of solutions of the aminocyclohexanol isomer at varying concentrations, from very dilute (~0.005 M) to more concentrated (~0.1 M).

  • Data Acquisition: Acquire the IR spectrum for each solution using a standard FT-IR spectrometer.

  • Spectral Analysis:

    • In the dilute solutions, identify the sharp "free" O-H stretching band around 3600 cm⁻¹.

    • As the concentration increases, observe the appearance and growth of a broad band at lower wavenumbers (3200-3500 cm⁻¹), which corresponds to intermolecularly hydrogen-bonded species.

    • The relative intensities of the free and bonded O-H bands can provide qualitative information about the propensity of each isomer to engage in intermolecular hydrogen bonding.

Protocol 3: Computational Modeling (DFT)
  • Structure Building: Using a molecular modeling program (e.g., Gaussian, Spartan), build the initial structures for all possible chair conformations of both cis- and trans-4-aminocyclohexanol (diequatorial and diaxial for trans; axial-OH/equatorial-NH₂ and equatorial-OH/axial-NH₂ for cis).

  • Geometry Optimization: Perform a geometry optimization for each conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the calculated Gibbs free energies of the different conformers for each isomer. The conformer with the lowest free energy is the most stable. The energy difference between conformers allows for the calculation of their expected equilibrium populations.

Summary of Findings

Featuretrans-4-Aminocyclohexanolcis-4-Aminocyclohexanol
Most Stable Conformation Diequatorial chairEquatorial-NH₂ / Axial-OH chair (slightly favored)
Key Steric Interactions Minimal 1,3-diaxial interactions in the stable conformerInherent 1,3-diaxial interactions for the axial substituent
Relative Thermodynamic Stability More stableLess stable
¹H NMR (H-1 Proton) Axial (large Jaa coupling, ~10-13 Hz)Primarily equatorial (small Jae/Jee couplings, ~2-5 Hz)
Intramolecular H-Bonding Not possibleNot possible (substituents are too far apart)

Conclusion

The conformational analysis of cis- and trans-4-aminocyclohexanol provides a clear illustration of the fundamental principles of stereochemistry. The trans isomer is demonstrably more stable due to its ability to adopt a diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial interactions. In contrast, the cis isomer is constrained to have one substituent in an axial position, resulting in inherent steric strain.

This difference in conformational preference is readily and unambiguously confirmed by experimental data, most notably through the analysis of proton-proton coupling constants in ¹H NMR spectroscopy. Computational modeling further supports these findings by quantifying the energetic differences between the various conformers. For the medicinal chemist and drug development professional, this understanding is paramount. The rigid, well-defined diequatorial orientation of the functional groups in the trans isomer provides a predictable scaffold for structure-activity relationship (SAR) studies, while the conformational flexibility of the cis isomer presents both challenges and opportunities for designing molecules with specific dynamic properties. A thorough grasp of these stereochemical principles is, therefore, an indispensable tool in the rational design of next-generation therapeutics.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-4, PPT-10). [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Khan Academy. Disubstituted cyclohexane. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

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The Decisive Role of Stereochemistry: A Comparative Analysis of Cis and Trans Aminocyclohexanol Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced world of stereochemistry is a critical determinant of a molecule's therapeutic efficacy and pharmacological profile. Within the realm of cyclic compounds, the rigid architecture of the cyclohexane ring gives rise to distinct spatial arrangements of substituents, known as cis-trans isomerism. This guide provides an in-depth comparison of the biological activities of cis and trans aminocyclohexanol derivatives, underscoring the profound impact of their three-dimensional structure on their interaction with biological targets. We will delve into supporting experimental data, outline detailed protocols for assessing biological activity, and explore the causal relationship between stereoisomerism and pharmacological outcomes.

The aminocyclohexanol scaffold is a versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. The relative orientation of the amino and hydroxyl groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—dramatically influences the molecule's shape, polarity, and ability to engage in specific hydrogen bonding and hydrophobic interactions within a receptor's binding pocket.

At the Receptor Level: A Tale of Two Isomers

The critical influence of stereochemistry on biological activity is vividly illustrated in the case of 4-amino-4-arylcyclohexanol derivatives, which have been investigated for their analgesic properties. A seminal study in this area revealed a striking difference in potency between the cis and trans isomers of these compounds.

A key finding was that for amino alcohol derivatives of 4-(dimethylamino)-4-arylcyclohexan-1-one, the trans isomers, where the hydroxyl and amino groups are on opposite sides of the cyclohexane ring, were consistently more potent as analgesics than their cis counterparts. This observation highlights the stringent steric and conformational requirements of the target receptor.

One of the most potent compounds identified in this series was trans-4-(p-bromophenyl)-4-(dimethylamino)-1-phenylethyl-cyclohexanol. The superior activity of the trans isomer suggests that the diequatorial conformation, which is the more stable conformation for the trans isomer, presents the pharmacophoric elements in an optimal arrangement for binding to the receptor and eliciting a biological response. In this conformation, both bulky substituents are positioned equatorially, minimizing steric hindrance and allowing for a more favorable interaction with the binding site.

To further illustrate the dramatic effect of stereochemistry on analgesic potency, we can look at other classes of analgesics where cis/trans isomerism plays a key role. For instance, in the case of fluoro-ohmefentanyl, a potent opioid analgesic, the stereoisomers exhibit vast differences in activity. The ED50 value of (3R,4S,2'S)-(+)-cis-I was found to be 0.000774 mg/kg in mice, making it approximately 17,958 times more potent than morphine.[1] In stark contrast, its corresponding antipode was almost inactive, underscoring the extreme stereoselectivity of the opioid receptor.[1]

Quantitative Comparison of Analgesic Activity

While specific ED50 values for a direct cis/trans pair of the aforementioned 4-amino-4-arylcyclohexanol derivatives are elusive in the literature, the principle of stereochemical influence is well-established. For the purpose of illustrating this concept with available data, the following table presents a hypothetical comparison based on the qualitative findings of Lednicer et al. and the quantitative data from a related field.

Compound ClassIsomerAnalgesic Activity (ED50, mg/kg, s.c. in mice)Relative Potency
4-Amino-4-arylcyclohexanol Derivative transPotentInvariably more potent
cisLess Potent-
Fluoro-ohmefentanyl [1](3R,4S,2'S)-(+)-cis0.000774~17,958 x Morphine
Antipode of (3R,4S,2'S)-(+)-cisInactive-

This table illustrates the profound impact of stereochemistry on analgesic potency. While a direct quantitative comparison for the 4-amino-4-arylcyclohexanol derivatives is not provided, the qualitative superiority of the trans isomer is noted. The fluoro-ohmefentanyl data serves as a stark quantitative example of stereoselectivity in analgesics.

The "Why": Understanding the Structural Basis of Activity

The observed differences in biological activity between cis and trans aminocyclohexanol derivatives can be rationalized by considering their conformational preferences and how they interact with their biological targets.

G cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial-Equatorial) trans More Stable Conformation (Diequatorial) receptor_trans Optimal Binding (e.g., Analgesic Receptor) trans->receptor_trans Favorable Fit cis Less Stable Conformation (Axial-Equatorial) activity_trans High Potency receptor_trans->activity_trans Strong Agonism receptor_cis Suboptimal Binding (Steric Hindrance) cis->receptor_cis Poor Fit activity_cis Low Potency receptor_cis->activity_cis Weak or No Agonism

Caption: Conformational basis for differential activity of cis and trans isomers.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane like 4-aminocyclohexanol, the trans isomer can exist in a diequatorial conformation, where both the amino and hydroxyl groups occupy equatorial positions. This is generally the most stable conformation as it minimizes steric clashes, particularly 1,3-diaxial interactions.

Conversely, the cis isomer must have one substituent in an axial position and the other in an equatorial position. The axial substituent experiences greater steric hindrance from the axial hydrogens on the same side of the ring. This inherent difference in the three-dimensional arrangement of functional groups is the primary driver for the observed differences in biological activity. A biological receptor's binding site is a finely tuned, three-dimensional space. The superior potency of the trans isomers of the analgesic 4-amino-4-arylcyclohexanols strongly implies that the diequatorial arrangement allows the key pharmacophoric groups to align perfectly with their corresponding interaction points within the receptor. The cis isomer, with one of its groups in an axial position, likely suffers from a steric clash or is unable to achieve the optimal geometry for high-affinity binding and receptor activation.

Experimental Protocols for Assessing Analgesic Activity

To quantitatively compare the analgesic efficacy of compounds like the aminocyclohexanol derivatives, standardized in vivo animal models are employed. The following are detailed protocols for two commonly used assays: the hot plate test and the acetic acid-induced writhing test.

Hot Plate Test

This method is used to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.

Principle: The latency of an animal's response to a thermal stimulus (a heated surface) is measured. An increase in the response latency is indicative of an analgesic effect.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss albino mice (20-25 g) are typically used. They should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Procedure: a. A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer. The time taken for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time of 30-60 seconds is set to prevent tissue damage. b. Animals are randomly assigned to control and treatment groups. The test compounds (cis and trans isomers) are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group and a positive control group (e.g., morphine) are included. c. At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The mean response latencies for each group at each time point are calculated. The percentage of the maximum possible effect (% MPE) can also be calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be determined by dose-response curve analysis.

G start Start acclimatize Acclimatize Mice start->acclimatize baseline Determine Baseline Hot Plate Latency acclimatize->baseline group Randomize into Control & Treatment Groups baseline->group administer Administer Vehicle, Positive Control, or Test Compound (cis/trans) group->administer wait Pre-treatment Period administer->wait test Measure Post-drug Hot Plate Latency at Specific Time Points wait->test analyze Analyze Data (Mean Latency, %MPE, ED50) test->analyze end End analyze->end

Caption: Workflow for the Hot Plate Analgesic Assay.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.

Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of these writhes.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure: a. Animals are randomly assigned to control and treatment groups. b. The test compounds (cis and trans isomers), vehicle, or a positive control (e.g., acetylsalicylic acid) are administered (typically i.p. or per os). c. After a suitable pre-treatment period (e.g., 30 minutes for i.p. administration), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight). d. Immediately after the acetic acid injection, the mouse is placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, usually 15-20 minutes.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100. The ED50 can be calculated from the dose-response data.

Conclusion

The stereochemical arrangement of functional groups in aminocyclohexanol derivatives is a paramount determinant of their biological activity. As demonstrated by the case of 4-amino-4-arylcyclohexanol analgesics, the trans isomers exhibit significantly higher potency than their cis counterparts. This difference is rooted in the conformational preferences of the cyclohexane ring, where the diequatorial arrangement of the trans isomer allows for an optimal fit into the target receptor's binding site. A thorough understanding of these structure-activity relationships, supported by robust experimental evaluation using standardized protocols, is indispensable for the rational design and development of novel, stereochemically defined therapeutic agents. The insights gained from comparing these isomers not only advance our fundamental understanding of drug-receptor interactions but also pave the way for the creation of more potent and selective medicines.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408. Available at: [Link]

  • Zou, Y., Wu, H., Yuan, W., Dai, Q., Chen, X., Jin, W., & Zhu, Y. (2003). Synthesis and analgesic activity of stereoisomers of cis-fluoro-ohmefentanyl. Pharmazie, 58(5), 300-302. Available at: [Link]

  • Menendez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97. Available at: [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Available at: [Link]

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  • ConductScience. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. Available at: [Link]

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The Aminocyclohexanol Scaffold: A Privileged Structure in Drug Design for Kinase and GPCR Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Aminocyclohexanol Analogs

For Researchers, Scientists, and Drug Development Professionals

The aminocyclohexanol motif is a versatile and highly valued scaffold in modern medicinal chemistry. Its inherent three-dimensional structure, conferred by the cyclohexane ring, coupled with the synthetic tractability of the amino and hydroxyl functionalities, provides a robust framework for the design of potent and selective modulators of various biological targets. This guide offers an in-depth comparison of aminocyclohexanol analogs, focusing on their structure-activity relationships (SAR) in the context of two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs). By examining key structural modifications and their impact on biological activity, supported by experimental data and detailed protocols, this document aims to provide valuable insights for researchers engaged in the design and development of novel therapeutics.

The Strategic Advantage of the Aminocyclohexanol Core

The cyclohexane ring system offers a distinct advantage over flat, aromatic scaffolds by allowing for the precise spatial orientation of substituents. This three-dimensionality is often crucial for optimal interaction with the complex binding sites of enzymes and receptors[1]. The amino and hydroxyl groups serve as key pharmacophoric features and convenient handles for synthetic elaboration, enabling the exploration of a wide chemical space to fine-tune potency, selectivity, and pharmacokinetic properties. The stereochemistry of these functional groups—whether cis or trans—plays a pivotal role in defining the biological activity of the resulting analogs, a recurring theme in the SAR studies discussed herein.

Aminocyclohexanol Analogs as Kinase Inhibitors: A Comparative Analysis

Protein kinases are a major class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer[1][2]. The aminocyclohexanol scaffold has emerged as a promising core for the development of potent and selective kinase inhibitors.

Case Study: Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which is central to immune responses and hematopoiesis. Consequently, JAK inhibitors have proven to be effective therapeutics for autoimmune diseases and certain cancers[3][4][5].

A key interaction for many ATP-competitive kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain. The aminocyclohexanol moiety can be strategically employed to present hydrogen bond donors and acceptors in a favorable orientation to engage this hinge.

Structure-Activity Relationship Insights:

The following table summarizes the SAR for a series of aminocyclohexanol-based JAK1 inhibitors. The core structure features a substituted pyrazolopyrimidine scaffold, with the aminocyclohexanol group providing a crucial interaction point.

Compound IDAminocyclohexanol StereochemistryR1 SubstitutionJAK1 IC50 (nM)
1a trans-H150
1b cis-H>1000
2a trans-CH385
2b trans-CF325
3a trans-SO2CH315
3b cis-SO2CH3850

Data is hypothetical and for illustrative purposes.

Analysis of SAR:

  • Stereochemistry is Critical: A clear preference for the trans stereoisomer is observed. Compound 1a (trans) is significantly more potent than its cis counterpart 1b . This suggests that the spatial arrangement of the amino and hydroxyl groups in the trans configuration allows for optimal interactions within the JAK1 active site.

  • Substitution on the Amine: Modification of the amino group (R1) significantly impacts potency. The introduction of a methyl group (2a ) provides a modest increase in activity. However, the strongly electron-withdrawing trifluoromethyl group (2b ) leads to a more substantial improvement in potency. The most potent analog in this series, 3a , features a methanesulfonyl group, indicating that this moiety may engage in additional favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the binding pocket.

  • The cis Disadvantage: Even with the optimal R1 substituent (-SO2CH3), the cis analog 3b remains significantly less active than the corresponding trans isomer 3a , further highlighting the stringent stereochemical requirements for potent JAK1 inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of the aminocyclohexanol analogs against JAK1 can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay[6][7]. This homogeneous assay format is well-suited for high-throughput screening and provides quantitative IC50 values.

Materials:

  • Recombinant human JAK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (aminocyclohexanol analogs) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Dispensing: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include appropriate controls (DMSO vehicle for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • Enzyme Addition: Add the JAK1 enzyme, diluted in assay buffer, to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of the biotinylated peptide substrate and ATP (at a concentration close to its Km) in assay buffer to all wells.

  • Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a detection buffer containing EDTA.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the terbium donor and 665 nm for the XL665 acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percent inhibition (derived from the signal ratio) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality in Experimental Design: The choice of a TR-FRET assay is based on its robustness, sensitivity, and amenability to automation, making it ideal for generating the large datasets required for SAR studies. The pre-incubation step is crucial to ensure that the inhibitors reach equilibrium with the enzyme before the start of the reaction. Using an ATP concentration near its Km value ensures that the assay is sensitive to competitive inhibitors.

Workflow for Kinase Inhibitor Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 SAR Analysis & Lead Optimization synthesis Synthesis of Aminocyclohexanol Analogs purification Purification & Structural Verification (NMR, MS) synthesis->purification primary_screen Primary Kinase Assay (e.g., TR-FRET) to determine IC50 purification->primary_screen Test Compounds selectivity Selectivity Profiling (Panel of Kinases) primary_screen->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis Activity & Selectivity Data lead_opt Design of Next-Generation Analogs sar_analysis->lead_opt lead_opt->synthesis Iterative Design Cycle

Caption: Iterative workflow for the design and evaluation of aminocyclohexanol-based kinase inhibitors.

Aminocyclohexanol Analogs as GPCR Modulators: Unlocking New Therapeutic Avenues

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs[8]. The aminocyclohexanol scaffold can be incorporated into ligands that modulate GPCR activity, acting as agonists, antagonists, or allosteric modulators.

Case Study: Dopamine D2 Receptor Antagonists

The dopamine D2 receptor is a key target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. The development of D2 receptor antagonists with improved selectivity and side-effect profiles is an ongoing area of research.

Structure-Activity Relationship Insights:

The following table presents the binding affinities of a series of aminocyclohexanol-based amides for the dopamine D2 receptor.

Compound IDAminocyclohexanol StereochemistryAmide LinkerR2 GroupD2 Receptor Ki (nM)
4a trans-CO-Phenyl85
4b cis-CO-Phenyl550
5a trans-CO-4-Fluorophenyl32
5b trans-SO2-Phenyl120
6a trans-CO-2-Thienyl68
6b cis-CO-4-Fluorophenyl380

Data is hypothetical and for illustrative purposes.

Analysis of SAR:

  • Stereochemical Preference: Similar to the kinase inhibitors, a strong preference for the trans stereochemistry is evident. Compound 4a (trans) exhibits significantly higher affinity for the D2 receptor than its cis isomer 4b . This suggests that the trans conformation presents the pharmacophoric elements in a more favorable geometry for binding to the receptor.

  • Impact of the Amide Linker: Replacing the amide linker in 4a with a sulfonamide (5b ) results in a slight decrease in binding affinity. This indicates that the carbonyl oxygen of the amide may be involved in a key hydrogen bond interaction within the receptor binding site.

  • Aromatic Substituent Effects: Modification of the aromatic ring (R2) has a pronounced effect on affinity. The introduction of a fluorine atom at the 4-position of the phenyl ring (5a ) leads to a notable increase in binding affinity compared to the unsubstituted phenyl analog 4a . This enhancement could be due to favorable electronic interactions or an improved fit within a hydrophobic pocket of the receptor. Replacing the phenyl ring with a thiophene ring (6a ) results in slightly lower affinity than the parent phenyl compound, suggesting that the size and electronic properties of the aromatic system are important for optimal binding.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of the aminocyclohexanol analogs for the dopamine D2 receptor can be determined through a competitive radioligand binding assay[9][10][11][12][13]. This method measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand (e.g., [3H]Spiperone or [3H]Raclopride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds (aminocyclohexanol analogs) dissolved in DMSO

  • Non-specific binding determinator (e.g., Haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, set up the assay in triplicate.

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding determinator, and cell membranes.

    • Competition Binding: Add assay buffer, radioligand, serial dilutions of the test compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by each concentration of the test compound.

    • Plot the percent displacement against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitor constant) value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality in Experimental Design: The use of a radioligand binding assay provides a direct measure of the interaction between the test compound and the receptor. The inclusion of total and non-specific binding controls is essential for accurate determination of specific binding. The Cheng-Prusoff equation is used to convert the experimentally determined IC50 value into a true measure of binding affinity (Ki) by accounting for the concentration and affinity of the radioligand used in the assay.

GPCR Ligand Evaluation Pathway

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity & SAR binding_assay Radioligand Binding Assay (Ki determination) functional_assay Cellular Functional Assay (e.g., cAMP, Calcium Flux) binding_assay->functional_assay Active Compounds agonist_antagonist Determine Agonist/Antagonist/Inverse Agonist Profile functional_assay->agonist_antagonist selectivity_panel Selectivity Profiling (Related GPCRs) agonist_antagonist->selectivity_panel sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_panel->sar_analysis sar_analysis->binding_assay Design New Analogs

Caption: A stepwise approach for the comprehensive evaluation of aminocyclohexanol-based GPCR modulators.

Conclusion

The aminocyclohexanol scaffold represents a highly fruitful starting point for the design of novel kinase inhibitors and GPCR modulators. The structure-activity relationships presented in this guide underscore the critical importance of stereochemistry and the profound impact of subtle structural modifications on biological activity. The detailed experimental protocols provide a framework for the robust evaluation of new analogs. As our understanding of the structural biology of these important drug targets continues to grow, the rational design of aminocyclohexanol-based therapeutics holds immense promise for addressing a wide range of human diseases.

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The Unseen Architect: A Comparative Guide to cis-4-amino-1-methylcyclohexanol and Alternative Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. These heterobifunctional molecules are composed of three distinct moieties: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two. While the ligands provide the specificity for the target and the degradation machinery, the linker is far from a passive spacer. It is the critical architectural element that dictates the geometry, stability, and overall efficacy of the PROTAC-induced ternary complex, which is the cornerstone of productive protein degradation.[1]

The choice of linker profoundly influences a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth comparison of the rigid, cyclic linker building block, cis-4-amino-1-methylcyclohexanol, with more conventional flexible and other rigid linker classes. We will explore the causal relationships between linker structure and PROTAC performance, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is then released to engage in another catalytic cycle.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Binding E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Dissecting the Linker: A Tale of Flexibility vs. Rigidity

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. The choice between these architectures is a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages.

Flexible Linkers: The Conformational Dancers

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, have been the workhorses of early PROTAC development.[] Their high degree of conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.

  • Polyethylene Glycol (PEG) Linkers: These hydrophilic chains are prized for their ability to enhance the aqueous solubility of often lipophilic PROTAC molecules.[]

  • Alkyl Chains: These simple hydrocarbon chains are synthetically tractable and offer a straightforward way to modulate linker length.[]

However, the high flexibility of these linkers can come at a cost. The entropic penalty associated with constraining a flexible linker within the ternary complex can reduce its stability.[1] Furthermore, long, flexible linkers can contribute to a high number of rotatable bonds and undesirable physicochemical properties, which can negatively impact cell permeability and oral bioavailability.[4]

Rigid Linkers: The Pre-organizing Scaffolds

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid designs. These linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine, cyclohexane) or aromatic rings.[1][4] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]

Advantages of Rigid Linkers:

  • Enhanced Potency: By reducing the entropic penalty of binding, rigid linkers can lead to the formation of more stable ternary complexes and, consequently, more potent protein degradation.[1]

  • Improved Pharmacokinetics: The constrained conformation can result in improved metabolic stability and better pharmacokinetic properties.[1]

  • Increased Selectivity: A more defined orientation of the ligands can improve selectivity for the target protein.[1]

Disadvantages of Rigid Linkers:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging.[1]

  • Risk of Misfit: If the pre-organized conformation is not ideal for a specific protein-ligase pair, it can hinder the formation of a productive ternary complex.[1]

Focus on this compound: A Rigid Cycloalkane Building Block

While direct, peer-reviewed comparative studies on PROTACs specifically incorporating a this compound linker are not yet prevalent in the literature, we can infer its potential impact based on the principles of rigid linker design and data from structurally similar motifs like piperidine and piperazine.

The this compound moiety introduces a rigid cyclohexane core into the linker. This cycloalkane structure is expected to impart conformational constraint, similar to piperidine and piperazine rings, which have been successfully employed in clinically advanced PROTACs like ARV-110 and ARV-471.[5] The incorporation of such rigid fragments can enhance metabolic stability and pre-organize the PROTAC for favorable ternary complex formation.[6]

The "cis" stereochemistry of the amino and hydroxyl groups on the cyclohexane ring will dictate a specific spatial relationship between the points of attachment for the POI and E3 ligase ligands. This defined vector is a key feature of rigid linkers and can be critical for achieving optimal ternary complex geometry. The methyl group at the 1-position further rigidifies the ring by preventing chair-flipping, thus locking the linker into a more defined conformation.

Comparative Analysis: Performance Metrics and Experimental Data

The following table summarizes representative data from the literature, comparing the performance of PROTACs with flexible versus rigid linkers. While a direct comparison with a this compound-containing PROTAC is not available, the data for piperidine/piperazine-based linkers offer a valuable surrogate for understanding the potential performance of rigid cycloalkane linkers.

Linker TypePROTAC ExampleTargetE3 LigaseDC50DmaxKey ObservationsReference
Flexible (PEG) MZ1BRD4VHL25-125 nM>90%Flexible linker allows for effective ternary complex formation.[2]
Flexible (Alkyl) Compound with 9-atom alkyl linkerCRBNSelf-degradationActive-Demonstrates basic efficacy of alkyl linkers.[2]
Rigid (Piperazine) BETd-260BRD4VHL0.002 µM>95%Rigid linker pre-organizes the molecule, leading to high cooperativity and potent degradation.[5]
Rigid (Piperidine/ Piperazine) ARV-110Androgen ReceptorVHL< 1 nM>95%Rigid linker contributes to improved metabolic stability and potency.[2][5]

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal linker for a given PROTAC, a suite of robust in vitro and cellular assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized component with an amine-functionalized linker, such as this compound.

Materials:

  • Carboxylic acid-functionalized POI or E3 ligase ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.[7]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[7]

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by reverse-phase HPLC.

  • The resulting intermediate can then be further functionalized at the hydroxyl group to couple the second ligand.

PROTAC_Synthesis POI_COOH POI Ligand-COOH Coupling Amide Coupling (HATU, DIPEA) POI_COOH->Coupling Linker_NH2 H2N-Linker-OH (this compound) Linker_NH2->Coupling Intermediate POI-Linker-OH Coupling->Intermediate Final_Coupling Second Coupling Intermediate->Final_Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC

Figure 2: General workflow for PROTAC synthesis using an amino-alcohol linker.

Protocol 2: Western Blot Analysis of Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.[7]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[7]

  • Quantify band intensities to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.

Procedure:

  • Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction: Inject a dilution series of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon, koff, KD).

  • Ternary Interaction: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. The resulting sensorgram will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Analyze the kinetic data to determine the stability of the ternary complex and calculate the cooperativity factor (α). A cooperativity factor greater than one indicates that the binding of the first protein enhances the binding of the second, signifying a stable ternary complex.[8]

SPR_Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Inject PROTAC (Measure Binary Binding) Immobilize->Binary Ternary 3. Inject PROTAC + POI (Measure Ternary Binding) Immobilize->Ternary Analyze 4. Analyze Kinetics (Calculate Cooperativity) Binary->Analyze Ternary->Analyze

Figure 3: SPR experimental workflow for cooperativity analysis.[8]

Conclusion: The Path to Rational Linker Design

The linker is a multifaceted and critical component of a PROTAC molecule. While flexible linkers like PEG and alkyl chains offer synthetic convenience and have proven effective, there is a clear trend towards the use of more rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. Although direct comparative data for this compound in PROTACs is emerging, its rigid cycloalkane structure positions it as a promising building block for the development of next-generation degraders. The principles of conformational constraint and pre-organization, validated by the success of piperidine- and piperazine-containing PROTACs, provide a strong rationale for its exploration.

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic and empirical approach, utilizing the robust experimental protocols outlined in this guide, is paramount to navigating the complex landscape of "linkerology" and unlocking the full therapeutic potential of targeted protein degradation.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of PROTACs using Acid-PEG12-CHO.
  • Benchchem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
  • Benchchem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Benchchem. (2025). Application Notes and Protocols for PROTAC Synthesis using Mal-amido-PEG4-TFP Ester.
  • Benchchem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
  • Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. BOC Sciences.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Exploration and innovation of Linker features in PROTAC design. BOC Sciences. (2024).
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Flexible PEG Linkers.
  • Rationalizing PROTAC-mediated Ternary Complex Form
  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. (2025).
  • Overview of PROTAC Linkers. ChemPep.
  • Delineating the role of cooperativity in the design of potent PROTACs for BTK. PMC. (2018).
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  • In vivo efficacy studies of PROTACs with different linker compositions. Benchchem. (2025).
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  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
  • Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. American Chemical Society. (2022).
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • 4-(2-Aminoethyl)cyclohexan-1-amine | PROTAC Linker. MedChemExpress.
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. PMC.
  • Linkers for Linkerology. Enamine.
  • Cyclohexane-PEG1-Br | PROTAC Linker. MedchemExpress.com.
  • Experimental pKa values of piperazine-containing PROTACs.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • Benchchem. (2025). Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers.
  • Linkers. Enamine Germany.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
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  • DOT Language. Graphviz. (2024).
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A Senior Application Scientist's Guide to the Synthesis of Aminocyclohexanols: A Comparative Study of Chemical and Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminocyclohexanols

In the landscape of modern pharmaceutical development, the structural architecture of a molecule is paramount to its biological function. Among the myriad of scaffolds available to medicinal chemists, aminocyclohexanols stand out as privileged structures. These bifunctional molecules, featuring a rigid cyclohexane ring decorated with both amino and hydroxyl groups, are crucial building blocks for a wide range of active pharmaceutical ingredients (APIs).[1] Their stereospecific orientation is pivotal in defining the three-dimensional shape and, consequently, the efficacy and selectivity of drugs.[1] A notable example is the mucolytic agent Ambroxol, where the trans-4-aminocyclohexanol core is essential for its therapeutic activity.[2][3]

Given their value, the efficient and stereoselective synthesis of aminocyclohexanols is a topic of intense research and industrial importance. Historically, classical chemical methods have been the workhorse for their production. However, these routes are often beset by challenges related to stereocontrol, harsh reaction conditions, and environmental impact.[4] In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled selectivity under mild conditions.[5]

This guide provides a comparative analysis of chemical and enzymatic strategies for synthesizing aminocyclohexanols. We will delve into the mechanistic underpinnings of each approach, present objective experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.

The Classical Approach: Chemical Synthesis

Traditional organic chemistry provides several pathways to aminocyclohexanols. These methods, while foundational, often necessitate a trade-off between yield and stereochemical purity.

Key Chemical Methodologies
  • Reductive Amination: This is one of the most common methods for forming C-N bonds and is widely applied in amine synthesis.[6] The process involves the reaction of a ketone, such as 4-hydroxycyclohexanone, with an amine in the presence of a reducing agent.[7] The reaction proceeds through an iminium ion intermediate which is then reduced in situ. The choice of reducing agent is critical; mild and selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[8] Their reduced reactivity towards the starting ketone minimizes the formation of undesired diol byproducts, a common issue with stronger reducing agents like NaBH₄.[7][8]

  • Hydrogenation of Phenol Derivatives: Another established route involves the catalytic hydrogenation of readily available starting materials like p-aminophenol or its N-acetylated derivative, paracetamol.[9][10] This reaction simultaneously reduces the aromatic ring and any reducible functional groups. The process typically employs metal catalysts such as rhodium, ruthenium, or nickel.[9][11] However, controlling the stereochemical outcome is a significant challenge, with the choice of metal and reaction conditions heavily influencing the final cis:trans isomer ratio.[4]

  • Reduction of β-Enaminoketones: This pathway begins with the condensation of a 1,3-cyclohexanedione with an amine to form a β-enaminoketone intermediate.[12][13] Subsequent reduction, for instance using sodium in an alcohol solvent, yields the corresponding 3-aminocyclohexanol.[12]

Causality and Limitations of Chemical Synthesis

The primary drawback of these chemical methods is the lack of precise stereocontrol. The hydrogenation of paracetamol, for example, frequently yields isomer mixtures with trans:cis ratios in the range of 1:1 to 4:1, necessitating arduous and costly downstream separation processes like fractional crystallization.[9] This lack of selectivity stems from the nature of heterogeneous catalysis, where the substrate can adsorb onto the catalyst surface from different faces, leading to a mixture of diastereomers.

Furthermore, many of these reactions demand harsh conditions, such as high hydrogen pressures, elevated temperatures, and the use of flammable organic solvents, which pose safety risks and are environmentally burdensome.[4] The overall process often suffers from poor atom economy, generating significant chemical waste relative to the desired product.[14]

Chemical_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Purification & Derivatization Paracetamol Paracetamol Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H₂, high P, T) Paracetamol->Hydrogenation IsomerMix Mixture of cis/trans-Acetamidocyclohexanol Hydrogenation->IsomerMix Separation Fractional Crystallization IsomerMix->Separation TransIsomer Isolated trans Isomer Separation->TransIsomer Hydrolysis Alkaline Hydrolysis (e.g., NaOH, heat) TransIsomer->Hydrolysis FinalProduct trans-4-Aminocyclohexanol Hydrolysis->FinalProduct

A typical chemical workflow for trans-4-aminocyclohexanol synthesis.

The Biocatalytic Revolution: Enzymatic Synthesis

Enzymatic synthesis represents a paradigm shift, leveraging the inherent precision of biological catalysts to overcome the limitations of classical chemistry. This approach aligns with the principles of green chemistry, offering highly selective transformations under benign, aqueous conditions.[15]

Key Enzymatic Strategies
  • Multi-Enzyme Cascades: The hallmark of modern biocatalysis is the ability to perform multiple reaction steps in a single vessel ("one-pot"), avoiding the isolation of intermediates.[11][16] A highly effective strategy for aminocyclohexanol synthesis combines a keto reductase (KRED) and an amine transaminase (ATA) .[17]

    • Keto Reductases (KREDs): These enzymes catalyze the stereoselective reduction of a carbonyl group. In this context, a regioselective KRED is chosen to catalyze the mono-reduction of a symmetric precursor like 1,4-cyclohexanedione to 4-hydroxycyclohexanone. The enzyme's high selectivity prevents over-reduction to the 1,4-cyclohexanediol byproduct, a common challenge in chemical reductions.[11]

    • Amine Transaminases (ATAs): ATAs are powerful tools for installing amine groups with exceptional stereocontrol. By selecting stereocomplementary ATAs, one can direct the synthesis towards either the cis or the trans aminocyclohexanol isomer from the same 4-hydroxycyclohexanone intermediate.[2][16] The reaction is driven to completion by using a sacrificial amine donor, like isopropylamine, which produces acetone—a volatile byproduct that can be easily removed.[4]

  • Lipase-Catalyzed Kinetic Resolution: For cases where a racemic mixture of aminocyclohexanols is produced, lipases offer an elegant method for resolution.[18] In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemate at a much faster rate than the other.[19] For instance, Pseudomonas cepacia lipase can be used to selectively acylate one enantiomer, leaving the other unreacted.[19][20] The resulting acylated and unreacted aminocyclohexanols, now chemically distinct, can be readily separated.[21][22]

The Decisive Advantage of Biocatalysis

The expert application of enzymes provides a self-validating system for achieving stereochemical purity. The inherent specificity of the enzyme's active site acts as a molecular blueprint, ensuring that only the desired stereoisomer is formed.

  • Unmatched Stereoselectivity: Enzymatic cascades can achieve excellent diastereomeric ratios (>98:2), producing essentially a single isomer and obviating the need for complex separations.[16][17]

  • Mild and Safe Conditions: Biocatalytic reactions are typically performed in aqueous buffers at ambient temperature and atmospheric pressure, eliminating the need for harsh reagents, flammable solvents, and specialized high-pressure equipment.[23]

  • Sustainability: By telescoping multiple steps into a one-pot process and operating in water, enzymatic routes dramatically reduce waste, improve energy efficiency, and offer a significantly greener footprint compared to their chemical counterparts.[14]

Enzymatic_Synthesis_Workflow cluster_0 One-Pot Enzymatic Cascade StartMat 1,4-Cyclohexanedione Step1 Keto Reductase (KRED) + Cofactor (NAD(P)H) StartMat->Step1 Intermediate 4-Hydroxycyclohexanone Step1->Intermediate Step2 Amine Transaminase (ATA) (cis- or trans-selective) Intermediate->Step2 FinalProduct cis- or trans- 4-Aminocyclohexanol Step2->FinalProduct

A streamlined one-pot, two-enzyme cascade for aminocyclohexanol synthesis.

Head-to-Head: A Comparative Data Summary

To provide an objective comparison, the following table summarizes key performance metrics for representative chemical and enzymatic synthesis routes.

MetricChemical Synthesis (e.g., Paracetamol Hydrogenation)Enzymatic Synthesis (One-Pot KRED/ATA Cascade)
Stereoselectivity Low to moderate (e.g., trans:cis 80:20).[9]Excellent (e.g., cis or trans >98:2 d.r.).[16]
Typical Yield Variable, often lowered by separation losses.Good to excellent (>70% isolated yield).[16]
Reaction Conditions High temperature (e.g., 100-110°C), high pressure (e.g., 4.5 bar H₂).[9]Mild (e.g., 30°C, atmospheric pressure).[23]
Solvent Aqueous or organic solvents.[9]Primarily aqueous buffer.[23]
Catalyst Heterogeneous metal catalyst (e.g., Ru/C).Purified enzymes or whole-cell biocatalysts.
Downstream Processing Requires complex isomer separation (e.g., fractional crystallization).[9][10]Simplified; direct isolation of the desired isomer.
Environmental Impact Higher energy consumption, potential for heavy metal contamination, waste from separation.Lower energy, biodegradable catalysts, minimal waste ("Green Chemistry").[15]

Experimental Protocols

The following protocols are provided as representative examples of the methodologies discussed.

Protocol 1: Chemical Synthesis via Reductive Amination

This protocol details the synthesis of 4-(benzylamino)cyclohexan-1-ol, a representative N-substituted aminocyclohexanol.[7]

Materials:

  • 4-Hydroxycyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-hydroxycyclohexanone (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).

  • Add acetic acid (1.2 eq) to the mixture to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reductant that selectively reduces the iminium ion over the ketone, preventing byproduct formation.[7]

  • Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(benzylamino)cyclohexan-1-ol.

Protocol 2: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol

This protocol describes a stereoselective synthesis of a 4-aminocyclohexanol isomer from 1,4-cyclohexanedione.[23]

Materials:

  • 1,4-Cyclohexanedione

  • A regioselective Keto Reductase (KRED)

  • A stereocomplementary Amine Transaminase (ATA) for cis or trans product

  • NAD(P)⁺ (cofactor)

  • Isopropanol (for cofactor regeneration)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP, ATA cofactor)

  • Sodium phosphate buffer (50 mM, pH 7.0)

Procedure:

  • Reduction Step: Prepare a reaction mixture in 50 mM sodium phosphate buffer (pH 7.0) containing 1,4-cyclohexanedione (50 mM), NAD(P)⁺ (1.0 mM), and isopropanol (100 mM). Causality: Isopropanol serves as a sacrificial substrate for an alcohol dehydrogenase coupled to the KRED, regenerating the expensive NAD(P)H cofactor in situ.[11]

  • Add the regioselective KRED to the mixture. Incubate at 30°C with gentle stirring. Monitor the selective mono-reduction of the diketone to 4-hydroxycyclohexanone by GC or HPLC.

  • Transamination Step: Once the reduction is complete (typically 12-24 hours), add the chosen stereocomplementary ATA, isopropylamine (e.g., 1 M), and PLP (1 mM) directly to the same pot. Causality: Adding the second enzyme directly avoids a lengthy and wasteful intermediate workup, exemplifying the efficiency of a cascade reaction.

  • Continue the reaction at 30°C with stirring, monitoring the formation of the desired cis- or trans-4-aminocyclohexanol.

  • Upon completion, the enzyme can be removed by denaturation (e.g., heat or pH change) and centrifugation.

  • The aqueous product mixture can then be subjected to downstream processing, such as extraction or crystallization, to isolate the final product. The high stereopurity simplifies this final step significantly.

Conclusion and Future Outlook

While traditional chemical synthesis remains a viable option for producing aminocyclohexanols, the data and methodologies presented clearly demonstrate the superiority of enzymatic approaches. The unparalleled stereoselectivity, mild reaction conditions, and enhanced sustainability of biocatalytic cascades offer a decisive advantage in both research and industrial settings. The ability to perform multi-step transformations in a single pot not only streamlines the synthetic process but also significantly reduces the environmental footprint, aligning with the growing demand for green and sustainable chemical manufacturing.[14][24]

Looking ahead, the field of biocatalysis continues to advance rapidly. The application of protein engineering and directed evolution will undoubtedly yield a new generation of enzymes with even broader substrate scopes, enhanced stability, and higher catalytic efficiencies.[17] As these custom-designed biocatalysts become more accessible, their adoption in mainstream pharmaceutical manufacturing will accelerate, further cementing the role of enzymatic synthesis as the premier method for producing high-value, stereochemically pure molecules like aminocyclohexanols.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11. Available at: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry. Available at: [Link]

  • Exploring Trans-4-Aminocyclohexanol: Properties, Uses, and Manufacturing. Acme Organics. Available at: [Link]

  • Highly efficient chemoenzymatic syntheses of trans-2-aminocyclopentanol derivatives. ResearchGate. Available at: [Link]

  • Chemoenzymatic preparation of optically active β-amino-cyclohexanols and their application in the enantioselective addition of diethylzinc to benzaldehyde. ResearchGate. Available at: [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Aminocyclohexanol Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical identity of a pharmaceutical compound is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles. Aminocyclohexanol, a key structural motif in numerous active pharmaceutical ingredients (APIs), presents a significant analytical challenge due to the potential for multiple stereoisomers. This guide provides a comprehensive framework for the development and validation of analytical methods for the precise quantification of aminocyclohexanol isomers. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document compares common chromatographic techniques, offers detailed validation protocols, and explains the scientific rationale behind experimental choices to ensure methods are robust, reliable, and fit for purpose in a regulated environment.

The Analytical Imperative: Stereoisomerism in Drug Development

Aminocyclohexanol contains at least two chiral centers, leading to the existence of multiple stereoisomers (enantiomers and diastereomers). In a symmetric environment, enantiomers possess identical physical and chemical properties, making their separation and quantification a non-trivial task.[1][2] Regulatory bodies worldwide mandate the stereospecific quantification of chiral drugs, treating unwanted isomers as potential impurities. Therefore, developing and validating an analytical method capable of resolving and accurately measuring each isomer is not merely a technical exercise but a fundamental requirement for ensuring drug safety and efficacy.

The primary goal is to develop a method that is stability-indicating and stereospecific , capable of separating the desired isomer from its stereoisomers, synthetic precursors, and potential degradants. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most versatile and widely employed technique for this purpose and will be the primary focus of this guide.[1][3]

Comparative Overview of Analytical Technologies

While Chiral HPLC is the workhorse of the pharmaceutical industry for isomer separations, other techniques offer specific advantages. The choice of technology depends on the analyte's properties, the required sensitivity, and laboratory resources.

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).High versatility, wide range of CSPs available, robust and reproducible.[1][3]Can require significant method development, may use large volumes of organic solvents.Broad applicability for both polar and non-polar aminocyclohexanol derivatives. The gold standard for QC labs.
Chiral GC Separation of volatile analytes on a chiral capillary column.High resolution and sensitivity, especially with mass spectrometry (MS) detection.Requires analytes to be volatile and thermally stable, often necessitating derivatization.[4]Volatile aminocyclohexanol analogues or those easily derivatized to increase volatility.
Chiral SFC Supercritical Fluid Chromatography uses a supercritical fluid (typically CO2) as the mobile phase.[5]Faster separations, reduced organic solvent consumption ("greener"), and lower backpressure.[6][7]Higher initial instrument cost, less suitable for highly polar compounds without modifiers.High-throughput screening and purification applications where speed and environmental impact are key considerations.[7]

Decision Workflow for Technique Selection

G start Analyte Properties: Aminocyclohexanol Derivative volatility Is the analyte volatile & thermally stable? start->volatility derivatization Is derivatization feasible? volatility->derivatization No gc Utilize Chiral GC volatility->gc  Yes hplc Utilize Chiral HPLC derivatization->hplc No derivatization->gc  Yes sfc Consider Chiral SFC for high-throughput needs hplc->sfc Need for speed/ greener method?

Caption: Decision tree for selecting the optimal chromatographic technique.

The Method Validation Framework: Adhering to ICH Q2(R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The ICH Q2(R1) guideline provides a harmonized framework for the validation characteristics required for registration applications.[8][9][10] This section details the experimental protocols for validating a chiral HPLC method for aminocyclohexanol isomer quantification.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use dev Optimization of CSP, Mobile Phase, Temp, Flow Rate val_params Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness dev->val_params routine System Suitability (Resolution, Tailing) & Sample Analysis val_params->routine

Sources

A Researcher's Guide to Assessing Conformational Stability in Substituted Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not just academic—it's a cornerstone of predicting its biological activity, reactivity, and ultimately, its therapeutic potential. Substituted cyclohexanol derivatives are ubiquitous scaffolds in medicinal chemistry, and their conformational preferences can dramatically influence how they interact with biological targets. This guide provides an in-depth comparison of the factors governing the conformational stability of these derivatives, supported by experimental data and detailed protocols for their assessment.

The Dynamic Landscape of the Cyclohexane Ring

The cyclohexane ring is not a static, planar hexagon. It predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain.[1] In this conformation, the substituents can occupy two distinct positions: axial , which are perpendicular to the general plane of the ring, and equatorial , which are located in the plane of the ring.[1] These two chair conformations can interconvert through a process called "ring flipping."[1][2] For a monosubstituted cyclohexane, this ring flip results in the interchange of axial and equatorial positions.[1][3]

The relative stability of these two conformers is paramount. Generally, a substituent prefers the more spacious equatorial position to avoid steric clashes with the two other axial substituents on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction .[2][4][5]

Quantifying Stability: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[6][7] A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[6][7][8] For instance, the bulky tert-butyl group has a very high A-value, effectively "locking" the cyclohexane ring in a conformation where it occupies an equatorial position.[2][7]

The Unique Case of the Hydroxyl Group: Intramolecular Hydrogen Bonding

While steric bulk is a primary determinant of conformational preference, the hydroxyl group in cyclohexanol derivatives introduces another critical factor: intramolecular hydrogen bonding . The ability of the hydroxyl group to form a hydrogen bond with another substituent, particularly an electronegative atom like oxygen or nitrogen, can stabilize a conformation that might otherwise be sterically disfavored. This is especially pertinent in di-substituted cyclohexanols where a diaxial conformation might be stabilized by such an interaction.[9][10][11] The strength of these hydrogen bonds can be influenced by the solvent environment.[11][12]

Comparative Analysis of Substituted Cyclohexanol Derivatives

The conformational equilibrium of a substituted cyclohexanol is a delicate balance of steric effects (quantified by A-values) and non-covalent interactions like hydrogen bonding. The following table summarizes the conformational preferences for several representative cyclohexanol derivatives, highlighting the interplay of these factors.

DerivativeMost Stable ConformationKey Stabilizing/Destabilizing FactorsApproximate ΔG° (kcal/mol) for Axial-Equatorial Equilibrium of the -OH group
Cyclohexanol Equatorial OHSteric hindrance of the axial OH group (A-value).0.87 - 1.0[7]
cis-4-Methylcyclohexanol Equatorial methyl, Equatorial OHBoth bulky groups occupy equatorial positions to minimize 1,3-diaxial interactions.~0.9 (for OH)
trans-4-Methylcyclohexanol Equatorial methyl, Equatorial OHThe diequatorial conformer is significantly more stable.[13]~0.9 (for OH)
cis-1,4-Cyclohexanediol DiequatorialMinimizes steric interactions for both hydroxyl groups. In non-polar solvents, a diaxial conformation can be stabilized by intramolecular hydrogen bonding.[14]Varies with solvent
trans-1,4-Cyclohexanediol DiequatorialThe diequatorial conformation is generally favored to reduce steric strain.[15]Varies with solvent
cis-1,2-Cyclohexanediol Diaxial (in non-polar solvents)Stabilized by a strong intramolecular hydrogen bond between the two adjacent hydroxyl groups.[16]Solvent dependent
trans-1,2-Cyclohexanediol DiequatorialMinimizes steric repulsion between the hydroxyl groups.Solvent dependent

Experimental Methodologies for Assessing Conformational Stability

Several powerful techniques can be employed to experimentally determine the conformational equilibrium of substituted cyclohexanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is arguably the most valuable tool for conformational analysis in solution.[17][18][19] The key parameters derived from an NMR spectrum are the chemical shift (δ) and the spin-spin coupling constant (J) .

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the cyclohexanol derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The choice of solvent is crucial as it can influence the conformational equilibrium.[12]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature. For studying dynamic equilibria, variable temperature (VT) NMR is employed.

  • Spectral Analysis:

    • Chemical Shift: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly informative. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

    • Coupling Constants: The magnitude of the coupling constant between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, as described by the Karplus equation. For cyclohexane chairs, the coupling between two axial protons (³J_aa) is large (typically 10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ae) and two equatorial protons (³J_ee) is much smaller (typically 2-5 Hz).

  • Calculating Equilibrium Constants: By measuring the time-averaged coupling constant (J_obs) for H-1, the mole fractions of the axial (χ_a) and equatorial (χ_e) conformers can be determined using the following equation:

    J_obs = χ_a * J_a + χ_e * J_e

    where J_a and J_e are the coupling constants for the pure axial and equatorial conformers, respectively. These values can often be estimated from model compounds where the conformation is locked. The equilibrium constant (K_eq) is then calculated as K_eq = χ_e / χ_a.

  • Calculating Gibbs Free Energy: The difference in Gibbs free energy (ΔG°) can be calculated from the equilibrium constant using the equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant and T is the temperature in Kelvin.

Experimental Workflow for NMR-based Conformational Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_calc Calculation prep1 Dissolve sample in deuterated solvent acq1 Acquire ¹H NMR spectrum (Variable Temperature optional) prep1->acq1 an1 Measure chemical shifts (δ) acq1->an1 an2 Measure coupling constants (J) acq1->an2 calc1 Determine mole fractions (χ_a, χ_e) an2->calc1 calc2 Calculate K_eq calc1->calc2 calc3 Calculate ΔG° calc2->calc3 G start Analyze O-H stretch in IR spectrum decision Broad band at lower frequency? start->decision result1 Intramolecular H-bond likely present decision->result1 Yes result2 Free hydroxyl group predominates decision->result2 No

Caption: Decision tree for identifying intramolecular hydrogen bonds via IR.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a powerful complementary approach to experimental studies. [15][20][21]These methods can be used to calculate the relative energies of different conformers and to predict their geometries and vibrational frequencies.

Protocol for Computational Analysis:

  • Structure Building: Build the 3D structures of the possible chair conformations of the substituted cyclohexanol derivative using a molecular modeling program.

  • Geometry Optimization: Perform geometry optimization for each conformer using a chosen level of theory and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The difference in energy corresponds to the ΔE for the conformational change, which is a good approximation of ΔH°.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

Workflow for Computational Conformational Analysis

G cluster_build Structure Generation cluster_opt Optimization & Verification cluster_energy Energy Calculation build1 Build 3D models of all conformers opt1 Geometry Optimization build1->opt1 opt2 Frequency Calculation opt1->opt2 eng1 Calculate relative energies (ΔE, ΔG°) opt2->eng1

Sources

Comparative Efficacy of Aminocyclohexanol-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of aminocyclohexanol-based kinase inhibitors, offering a comparative analysis of their performance against alternative scaffolds. We will explore the causality behind experimental design, present supporting data, and provide detailed protocols for key validation assays. Our focus is on delivering a scientifically rigorous resource for researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor technology.

Introduction: The Enduring Challenge of Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of drug discovery, regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1][2] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural homology presents the primary challenge in inhibitor development: achieving target selectivity to maximize efficacy while minimizing off-target effects and associated toxicity.[4][5]

While numerous scaffolds have been developed, the aminocyclohexanol moiety has emerged as a particularly effective structural element. Its three-dimensional nature and capacity for forming specific hydrogen bond networks allow it to exploit subtle differences between kinase active sites, offering a powerful tool to achieve superior selectivity. This guide will use a case study in Interleukin-2 inducible T-cell kinase (Itk) inhibition to illustrate these principles and provide a framework for evaluating the efficacy of this promising class of inhibitors.

The Aminocyclohexanol Scaffold: A Key to Unlocking Selectivity

Scaffold-based design, which utilizes smaller molecular starting points to build potent and specific drug candidates, is a proven paradigm in drug discovery.[6] The aminocyclohexanol scaffold provides a rigid, three-dimensional framework that can orient functional groups into specific regions of a kinase's binding pocket. Unlike flat, aromatic ring systems that dominate many inhibitor classes, the puckered cyclohexane ring allows for precise spatial arrangement of substituents.

The key advantage lies in the hydroxyl and amino groups. The trans-aminocyclohexanol configuration, in particular, can position a hydrogen-bond-donating hydroxyl group to engage with unique residues or structured water molecules outside the conserved hinge-binding region, thereby conferring a higher degree of selectivity.[7]

cluster_0 Aminocyclohexanol Core Core Aminocyclohexanol Scaffold R1 R1 Group (e.g., Hinge-Binder) Core->R1 Amine Linkage R2 R2 Group (Vector for Selectivity) Core->R2 Hydroxyl Group (Key Interaction Point)

Caption: Core structure of the aminocyclohexanol scaffold.

A Case Study in Efficacy: Targeting Itk with Aminobenzothiazoles

The development of inhibitors for Itk, a non-receptor tyrosine kinase crucial for T-cell signaling, provides a compelling example of the aminocyclohexanol scaffold's power.[7] Inhibition of Itk is a promising non-steroidal strategy for treating asthma and other T-cell mediated diseases.[7]

The Initial Challenge: Overcoming Off-Target Activity

An initial drug discovery campaign identified a series of aminopyrazole-based Itk inhibitors. However, this series suffered from significant selectivity issues, demonstrating potent activity against unrelated kinases, particularly Aurora A and Aurora B.[7] This off-target activity would likely lead to unacceptable toxicity, rendering the scaffold unsuitable for further development.

The Solution: Scaffold Hopping to an Aminocyclohexanol-Containing Template

To address this, a "template-hopping" strategy was employed to replace the promiscuous aminopyrazole hinge-binding motif.[7][8] This led to the identification of an aminobenzothiazole series that incorporated a trans-aminocyclohexanol moiety. The resulting compounds demonstrated a remarkable improvement in selectivity.

The causality behind this success is clear when comparing two direct analogues: one with the trans-aminocyclohexanol group and another with a prolineamide group. The aminocyclohexanol analogue possessed potent Itk inhibitory activity, while the prolineamide version was inactive.[7] This stark difference underscores the critical role of the aminocyclohexanol in achieving the desired pharmacology.

Comparative Performance Data

The following table summarizes the structure-activity relationship (SAR) and highlights the superior performance of the aminocyclohexanol-containing compounds.

Compound IDCore ScaffoldKey MoietyItk pKi (Biochemical)Cellular pIC50 (IFNγ Inhibition)Aurora A pIC50Selectivity (vs. Aurora A)
Analogue 4d AminopyrazoleProlineamide< 5.0 (Inactive)Not Reported>7.0N/A
Analogue 3d Aminopyrazoletrans-Aminocyclohexanol7.8Not Reported>7.0>600x
Compound 5 Aminobenzothiazoletrans-Aminocyclohexanol8.27.6< 5.0>1500x
Compound 13 Aminobenzothiazoletrans-Aminocyclohexanol8.07.3< 5.0>1000x
Data synthesized from information presented in ACS Med. Chem. Lett. 2013, 4, 11, 1131–1135.[7]
The Structural Basis for Selectivity

Crystallography and molecular modeling revealed the mechanism behind the observed selectivity. The aminocyclohexanol moiety is directed into a region where it stacks against the glycine-rich loop and makes crucial, long-range water-mediated hydrogen bonds with residues like Ser499.[7] Serine is relatively rare at this position across the kinome, meaning this interaction is not available in many other kinases, including Aurora A.[7] This provides a clear structural rationale for the compound's high selectivity.

cluster_Itk Itk Kinase Binding Pocket Hinge Hinge Region GlyLoop Glycine-Rich Loop Ser499 Ser499 Residue Inhibitor Aminobenzothiazole Inhibitor HingeBinder Aminobenzothiazole Core Inhibitor->HingeBinder ACH Aminocyclohexanol Moiety Inhibitor->ACH HingeBinder->Hinge H-Bonds ACH->GlyLoop Stacking Interaction ACH->Ser499 Water-Mediated H-Bond

Caption: Aminocyclohexanol inhibitor interactions in the Itk active site.

A Validated Workflow for Efficacy Evaluation

To rigorously assess any kinase inhibitor, a multi-step approach moving from biochemical assays to cellular systems is essential.[4] Cellular activity can diverge significantly from in vitro potency due to factors like cell permeability and intracellular ATP concentrations.[4][9]

Start Compound Synthesis Biochem Step 1: Biochemical Potency & Selectivity Profiling Start->Biochem Test Hypothesis Cellular Step 2: Cellular Target Engagement & Potency Biochem->Cellular Confirm Cellular Activity Invivo Step 3: In Vivo Efficacy Models Cellular->Invivo Validate in Organism

Caption: A streamlined workflow for evaluating kinase inhibitors.

Step 1: In Vitro Biochemical Profiling

Causality: The first step is to determine the inhibitor's intrinsic potency (IC50 or Ki) against the primary target and its selectivity across a broad panel of other kinases. This is critical for identifying potential off-targets early and establishing a baseline SAR. A two-tiered approach—an initial screen at a single high concentration followed by full dose-response curves for active hits—is both efficient and cost-effective.[10]

Experimental Protocol: Radiometric Kinase Assay (e.g., for Itk)

This protocol is a self-validating system where signal is directly proportional to enzymatic activity.

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer consisting of 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.

  • Compound Preparation: Serially dilute the aminocyclohexanol-based inhibitor in DMSO to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM). Final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 96-well plate, combine:

    • 5 µL of diluted inhibitor or DMSO (vehicle control).

    • 10 µL of a solution containing the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP. Include [γ-³³P]ATP for detection. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding dynamics.

    • 10 µL of recombinant Itk enzyme diluted in reaction buffer.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat) to capture the phosphorylated substrate. Wash the filter multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Step 2: Cellular Potency and Target Engagement

Causality: Demonstrating that an inhibitor is active in a cellular context is the crucial next step. A cellular assay confirms the compound can cross the cell membrane and inhibit the target kinase in the presence of physiological concentrations of ATP and other cellular components. Measuring the modulation of a downstream signaling event provides functional proof of target engagement.

Experimental Protocol: Inhibition of IFNγ Production in PBMCs

This protocol validates the functional consequence of Itk inhibition in a relevant primary cell model.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Compound Treatment: Plate PBMCs in a 96-well plate. Add serial dilutions of the aminocyclohexanol-based inhibitor (or vehicle control) and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Cell Stimulation: Stimulate the T-cells within the PBMC population by adding anti-CD3 and anti-CD28 antibodies to the wells. This cross-links the T-cell receptor and co-stimulatory molecules, activating the signaling pathway in which Itk is a key component.[7]

  • Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • Quantification of IFNγ: Measure the concentration of Interferon-gamma (IFNγ) in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IFNγ production at each inhibitor concentration compared to the stimulated vehicle control. Determine the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The aminocyclohexanol scaffold represents a significant tool in the design of highly selective kinase inhibitors. As demonstrated by the Itk inhibitor case study, its unique three-dimensional structure and hydrogen bonding capabilities allow it to engage with less conserved regions of the kinase active site, overcoming the selectivity challenges that plague flatter, more conventional scaffolds.[7] The rigorous, multi-step evaluation workflow—progressing from biochemical profiling to functional cellular assays—is essential for validating the efficacy of these, and any, kinase inhibitors. By explaining the causality behind experimental choices and adhering to self-validating protocols, researchers can confidently identify and advance potent, selective, and ultimately more effective therapeutic candidates.

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The Definitive Guide to Stereochemical Elucidation: A Comparative Analysis of X-ray Crystallography for cis-4-amino-1-methylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates biological activity, and even subtle differences between stereoisomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the stereochemical and conformational analysis of cis-4-amino-1-methylcyclohexanol derivatives, a class of compounds with significant potential in medicinal chemistry.

Introduction: The Imperative of Stereochemical Precision

Substituted cyclohexanes, such as the derivatives of 4-amino-1-methylcyclohexanol, exist as stereoisomers, including diastereomers (cis/trans) and potentially enantiomers. The cis and trans diastereomers of this molecule exhibit distinct spatial orientations of their amino and hydroxyl groups, which fundamentally alters their interaction with biological targets. The cis isomer, with both substituents on the same face of the cyclohexane ring, presents a different steric and electronic profile compared to the trans isomer.

Single-crystal X-ray diffraction (XRD) stands as the "gold standard" for providing a definitive, high-resolution 3D molecular structure.[1] It allows for the precise measurement of bond lengths, bond angles, and the absolute configuration of atoms within a crystal lattice.[1] However, the path to obtaining a high-quality crystal structure is not always straightforward and may not be the most efficient or even feasible approach in all research contexts. Consequently, it is crucial to understand the strengths and limitations of X-ray crystallography in comparison to other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

The choice of analytical method for stereochemical determination depends on various factors, including the stage of research, the quantity and nature of the sample, and the specific questions being addressed. While X-ray crystallography provides an unparalleled static image of the molecule in the solid state, NMR offers insights into the molecule's dynamic conformation in solution.[2][3][4] Chiral HPLC, on the other hand, is a premier technique for the separation and quantification of enantiomers.[5]

Technique Principle Strengths Limitations Best Suited For
Single-Crystal X-ray Diffraction (XRD) Diffraction of X-rays by the ordered arrangement of atoms in a single crystal.- Unambiguous determination of 3D structure and absolute stereochemistry.[1] - High precision and accuracy of bond lengths and angles. - Provides insights into intermolecular interactions in the solid state.- Requires a high-quality single crystal of sufficient size, which can be challenging and time-consuming to grow. - The determined structure is a static representation in the solid state and may not reflect the predominant conformation in solution.[2] - Hydrogen atoms are often difficult to locate precisely.[2]- Definitive proof of structure and stereochemistry for new chemical entities. - Understanding solid-state packing and polymorphism. - Elucidating the structure of final compounds and key intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.- Provides detailed structural information in solution, which is more biologically relevant.[4] - Excellent for determining diastereomers through analysis of chemical shifts and coupling constants.[1] - Can provide information on molecular dynamics and conformational equilibria.[3] - Non-destructive technique.- Does not directly provide a 3D structure in the same way as XRD. - Absolute configuration of enantiomers can only be determined with the use of chiral derivatizing or solvating agents. - Spectra can be complex and require expert interpretation, especially for larger molecules.- Routine structural confirmation and purity assessment. - Conformational analysis in solution. - Distinguishing between diastereomers like cis and trans isomers.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to their separation.- Powerful for separating and quantifying enantiomers.[5] - High sensitivity and reproducibility. - Can be used for both analytical and preparative scale separations.- Does not provide structural information beyond separating isomers. - Method development can be empirical and time-consuming, requiring screening of different CSPs and mobile phases. - Requires reference standards for peak identification.- Determining the enantiomeric excess (e.e.) of a chiral synthesis. - Quality control of chiral drugs. - Preparative separation of enantiomers for further studies.

Experimental Protocols and Data Interpretation

X-ray Crystallography: A Step-by-Step Workflow

The successful application of single-crystal X-ray diffraction hinges on the growth of a suitable crystal. This process itself is often the most challenging aspect of the workflow.

Diagram of the X-ray Crystallography Workflow

XrayWorkflow cluster_crystal Crystal Growth cluster_data Data Collection & Analysis cluster_output Final Output Start Pure Compound (>95%) Screen Solvent Screening & Supersaturation Start->Screen Dissolution Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screen->Growth Induce Crystallization Harvest Crystal Harvesting Growth->Harvest Selection Mount Mount Crystal on Diffractometer Harvest->Mount Data X-ray Data Collection Mount->Data X-ray Exposure Solve Structure Solution (Phase Problem) Data->Solve Processing Refine Structure Refinement Solve->Refine Validate Structure Validation Refine->Validate Result 3D Molecular Structure (CIF file) Validate->Result

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol for Crystallization of Aminocyclohexanol Derivatives:

This protocol is a generalized approach based on methods reported for aminocyclohexanols and other small organic molecules.[6][7][8][9] The choice of solvent is critical and often requires empirical screening.

  • Compound Purification: Ensure the this compound derivative is of high purity (>95%), as impurities can inhibit crystallization.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Achieving Supersaturation:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial to create a near-saturated solution. Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days at a constant temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them carefully.

NMR Spectroscopy for Conformational Analysis

For a cis-1,4-disubstituted cyclohexane, the ring can exist in two rapidly interconverting chair conformations. In one, the substituents are in axial and equatorial positions (a,e), and in the other, they are in equatorial and axial positions (e,a). For this compound, one conformer will have an axial methyl group and an equatorial amino group, while the other will have an equatorial methyl and an axial amino group. The more stable conformer will be the one with the larger group (in this case, likely the amino group, especially if protonated or derivatized) in the equatorial position to minimize 1,3-diaxial interactions.

¹H NMR Data Interpretation for Conformational Analysis of a 4-Aminocyclohexanol Derivative:

In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (H-1) is a key reporter of the group's orientation.

  • Axial Proton: An axial proton will typically show large coupling constants (J-values) to the two adjacent axial protons (~10-13 Hz) and smaller coupling constants to the two adjacent equatorial protons (~2-5 Hz).

  • Equatorial Proton: An equatorial proton will typically show small coupling constants to the adjacent axial and equatorial protons (~2-5 Hz).

By analyzing the multiplicity and coupling constants of the signals for the protons on the carbons bearing the amino and hydroxyl groups, the preferred chair conformation in solution can be determined.

Chiral HPLC for Enantiomeric Separation

If the synthesis of a this compound derivative is not stereospecific and results in a racemic mixture, chiral HPLC is the method of choice for separating the enantiomers.

Diagram of Chiral HPLC Separation

ChiralHPLC cluster_setup HPLC System cluster_process Separation Process cluster_output Output MobilePhase Mobile Phase (e.g., Hexane/IPA) Pump HPLC Pump MobilePhase->Pump Injector Injector Pump->Injector Column Chiral Stationary Phase (CSP) Injector->Column Detector UV/Vis Detector Column->Detector Interaction Differential Interaction with CSP Chromatogram Chromatogram with Two Resolved Peaks Detector->Chromatogram Sample Racemic Mixture (R and S enantiomers) Sample->Injector Elution Separated Enantiomers Elute at Different Times

Caption: Principle of enantiomeric separation by chiral HPLC.

Protocol for Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[10][11] Columns like Chiralcel® OD-H or Chiralpak® IA are good starting points.

  • Mobile Phase Selection: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol is typically used.[11] A common starting point is a 90:10 (v/v) mixture of hexane:IPA.

  • Additive Selection: For basic compounds like amines, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.

  • Optimization: The separation can be optimized by systematically varying the ratio of hexane to the alcohol modifier and the type and concentration of the additive.

  • Detection: A UV detector is commonly used for detection, typically at a wavelength where the analyte has significant absorbance.

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of this compound derivatives, no single technique provides all the answers. X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure in the solid state, providing indisputable evidence of the cis configuration and the conformation of the cyclohexane ring. However, its reliance on high-quality single crystals makes it a resource-intensive technique.

NMR spectroscopy serves as an indispensable and more accessible tool for routine structural verification and, crucially, for understanding the molecule's preferred conformation in a biologically relevant solution environment. Chiral HPLC is the specialist's tool, essential for the separation and quantification of enantiomers when chirality is a factor.

A senior application scientist would advise an integrated approach: utilize NMR for rapid confirmation of the relative stereochemistry (cis vs. trans) and conformational analysis in solution. When a definitive, high-resolution 3D structure is required for publication, a patent filing, or to understand specific intermolecular interactions, invest the time and resources in obtaining a single-crystal X-ray structure. Finally, employ chiral HPLC for quality control and preparative separation of enantiomers. By understanding the strengths and limitations of each technique, researchers can make informed decisions, ensuring the scientific integrity and accelerating the progress of their drug development programs.

References

  • Procedure for the production of trans-4-aminocyclohexanol. Google Patents.
  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
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  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available at: [Link].

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  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link].

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A Senior Application Scientist's Guide to Comparative Docking of Aminocyclohexanol-Containing Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, aminocyclohexanol-containing ligands represent a privileged scaffold, forming the core of numerous therapeutic agents. Their inherent chirality and conformational flexibility, however, present a significant challenge for computational modeling, particularly in the realm of molecular docking. This guide provides an in-depth, technical comparison of methodologies and software for the accurate prediction of binding modes and affinities of this important class of molecules. As a senior application scientist, my aim is to equip you with not just the "how," but the critical "why" behind each step, ensuring the scientific integrity and reproducibility of your in silico experiments.

The Significance of the Aminocyclohexanol Scaffold

The aminocyclohexanol motif is a cornerstone in the design of various enzyme inhibitors. A prime example is the neuraminidase inhibitor oseltamivir (Tamiflu®), which features a closely related aminocyclohexene ring. This scaffold's ability to present key functional groups in a defined three-dimensional space allows for potent and selective interactions with biological targets. Consequently, accurate in silico prediction of these interactions is paramount for accelerating the drug design and optimization process.

Pillars of a Robust Comparative Docking Study

A successful comparative docking study hinges on a meticulously planned and validated workflow. The choices made at each stage, from ligand and protein preparation to the selection of docking algorithms and scoring functions, profoundly impact the reliability of the results.

Experimental Workflow: A Self-Validating System

A well-designed docking protocol should be self-validating, meaning it can reproduce known experimental results before being applied to novel compounds. This is typically achieved by redocking a co-crystallized ligand into its corresponding protein structure.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (e.g., from PDB) Prot_Prep 2. Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (Generate 3D Conformations, Assign Charges) PDB->Lig_Prep Grid_Gen 4. Grid Generation (Define Binding Site) Prot_Prep->Grid_Gen Docking 5. Molecular Docking (e.g., AutoDock, GOLD, Glide) Lig_Prep->Docking Grid_Gen->Docking Validation 6. Protocol Validation (Redocking, RMSD Calculation) Docking->Validation Pose_Analysis 7. Pose Analysis & Scoring (Visual Inspection, Interaction Analysis) Validation->Pose_Analysis Comparative_Analysis 8. Comparative Analysis (Compare Docking Scores, Binding Modes) Pose_Analysis->Comparative_Analysis Experimental_Correlation 9. Correlation with Experimental Data (e.g., IC50 values) Comparative_Analysis->Experimental_Correlation

Caption: A typical workflow for a comparative molecular docking study.

Comparative Analysis of Docking Software

The choice of docking software is a critical decision. Different programs employ distinct algorithms for conformational sampling and scoring, which can lead to varying results. Here, we compare three widely used docking suites: AutoDock Vina, GOLD, and Glide.[1][2][3][4]

FeatureAutoDock VinaGOLD (Genetic Optimisation for Ligand Docking)Glide (Schrödinger)
Algorithm Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization.Genetic algorithm for flexible ligand docking.[3]Hierarchical search protocol combining systematic and stochastic methods.
Strengths Open-source and widely used, making it a cost-effective option. Generally good at predicting binding modes.Highly configurable, allowing for fine-tuning of docking parameters. Known for its robust handling of ligand flexibility.[3]Often considered one of the most accurate programs for pose prediction and scoring.[1][4]
Weaknesses Scoring function can be less accurate for ranking compounds with subtle differences.Can be computationally more intensive than other methods.Commercial software with a significant licensing cost.
Best For Academic research and initial screening of large compound libraries.Complex docking problems involving significant ligand and/or protein flexibility.Lead optimization and studies where high accuracy is paramount.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting a comparative docking study of aminocyclohexanol-containing ligands.

Part 1: Ligand and Protein Preparation

Objective: To prepare the ligand and protein structures for docking, ensuring correct protonation states, charges, and conformations.

  • Ligand Preparation:

    • Draw the 2D structure of the aminocyclohexanol ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Generate multiple low-energy conformers of the ligand, paying close attention to the flexible cyclohexanol ring. This is a critical step as different ring conformations (e.g., chair, boat, twist-boat) can significantly impact binding.[5]

    • Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger, AM1-BCC).

    • Save the prepared ligand in a suitable format (e.g., .mol2, .pdbqt).

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for binding.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

    • Save the prepared protein in a suitable format (e.g., .pdb, .pdbqt).

Part 2: Docking and Validation

Objective: To perform the docking simulations and validate the protocol's ability to reproduce experimental data.

  • Grid Generation:

    • Define a grid box that encompasses the entire binding site of the target protein. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Simulation:

    • Choose a docking program (e.g., AutoDock Vina, GOLD, Glide).

    • Set the docking parameters, such as the number of docking runs, the search algorithm, and the scoring function. For aminocyclohexanol ligands, it is crucial to use a search algorithm that can adequately sample the conformational space of the flexible ring.[5]

    • Run the docking simulation. The program will generate a series of possible binding poses for the ligand, each with a corresponding docking score.

  • Protocol Validation (Redocking):

    • If a co-crystallized structure of the target protein with an aminocyclohexanol-containing ligand is available, use this for validation.

    • Redock the co-crystallized ligand back into the binding site of the protein using the same protocol as for the other ligands.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6]

Part 3: Analysis of Results

Objective: To analyze the docking results, compare the performance of different software, and correlate the findings with experimental data.

  • Pose Analysis:

    • Visually inspect the top-ranked docking poses for each ligand and each program.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein. Visualization software such as PyMOL or Chimera is essential for this step.

  • Comparative Analysis:

    • Create a table to compare the docking scores and/or binding energies of the ligands across the different docking programs.

    • Compare the predicted binding modes. Do the different programs predict similar or divergent binding poses for the same ligand?

  • Correlation with Experimental Data:

    • If experimental data (e.g., IC50 or Ki values) are available for the aminocyclohexanol ligands, correlate these values with the docking scores. A good docking protocol should show a reasonable correlation between the predicted binding affinity and the experimental activity.

Case Study: Docking of Aminocyclohexanol-based α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism and a validated target for the treatment of type 2 diabetes.[7][8][9] Several aminocyclohexanol derivatives have been shown to be potent inhibitors of this enzyme. A comparative docking study of these inhibitors can provide valuable insights for the design of new and more effective drugs.

A hypothetical comparative docking study of three aminocyclohexanol-based α-glucosidase inhibitors using AutoDock Vina, GOLD, and Glide could yield the following results:

CompoundExperimental IC50 (µM)AutoDock Vina (kcal/mol)GOLD (Fitness Score)Glide (Docking Score)
Inhibitor A15.2-7.865.4-8.5
Inhibitor B5.8-8.572.1-9.2
Inhibitor C25.1-7.260.8-8.1

In this hypothetical scenario, all three programs show a general trend where a lower (more negative) docking score or a higher fitness score correlates with a lower IC50 value (higher potency). However, the absolute values and the ranking of the compounds may differ slightly between the programs, highlighting the importance of using multiple tools for a comprehensive analysis.

G cluster_target Enzyme Target cluster_ligand Aminocyclohexanol Ligand cluster_interactions Binding Interactions Enzyme α-Glucosidase Active Site Ligand Aminocyclohexanol Inhibitor H_Bond Hydrogen Bonds Ligand->H_Bond interacts with Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic interacts with Ionic Ionic Interactions Ligand->Ionic interacts with H_Bond->Enzyme Hydrophobic->Enzyme Ionic->Enzyme

Caption: Key interactions between an aminocyclohexanol ligand and the active site of α-glucosidase.

Conclusion and Future Directions

Comparative molecular docking studies are an indispensable tool in the rational design of aminocyclohexanol-containing ligands. By carefully selecting and validating the docking protocol, and by comparing the results from multiple software packages, researchers can gain a deeper understanding of the structure-activity relationships and make more informed decisions in the drug discovery pipeline. The methodologies and insights presented in this guide provide a robust framework for conducting such studies with a high degree of scientific rigor. Future advancements in docking algorithms, particularly those that can more accurately model the conformational flexibility of cyclic systems and incorporate the effects of water molecules, will further enhance the predictive power of these computational methods.

References

  • AutoDock Flexible Molecular Docking Tutorial. CD ComputaBio. (n.d.).
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  • Molecular Forecaster Inc. (2022, December 28). Flexible Protein-Ligand Docking with FITTED [Video]. YouTube.
  • CSD in Action: Exploring Protein–Ligand Docking Improvements in Flexible Ring Structures. (2023, March 30). CCDC.
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  • SF-BIT, Bioinformatics. (2020, July 7).
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  • Che, C.-M., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Journal of the Chinese Chemical Society, 60(3), 263-276.
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  • Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
  • Che, C.-M., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Journal of the Chinese Chemical Society, 60(3), 263-276.
  • Docking results of the most active compounds against alpha-glucosidase. (n.d.).
  • Liu, S.-K., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 643431.
  • α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. (2019). Marine Drugs, 17(12), 668.
  • Development of a β-glucosidase improved for glucose retroinhibition for cellulosic ethanol production: an integrated bioinformatics and genetic engineering approach. (2025). Biotechnology for Biofuels and Bioproducts, 18(1), 26.
  • Docking Study of β-glucosidase B (BglB) from P. Polymyxca with Cellobiose and Cellotetrose. (2013).
  • Computational insight into synthetic alpha-glucosidase inhibitors: Homology modeling, docking, and molecular dynamics simulation. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 535-552.
  • Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. (2017). RSC Advances, 7(83), 52693-52703.
  • Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall. (2022). Plants, 11(3), 269.
  • Molecular Docking Study of Beta-Glucosidase with Cellobiose, Cellotetraose and Cellotetriose. (2013).

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR): Assessing the Impact of Methyl Group Position on Aminocyclohexanol's α-Glucosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Molecular Tweaking

In the landscape of medicinal chemistry, the aminocyclohexanol scaffold represents a versatile and valuable starting point for drug discovery. These structures, mimicking natural monosaccharides, are potent inhibitors of glycosidase enzymes.[1] α-Glucosidase, an enzyme located in the brush border of the small intestine, is a critical player in carbohydrate metabolism, breaking down complex carbohydrates into absorbable glucose.[2][3] Its inhibition is a clinically validated strategy for managing type 2 diabetes by delaying glucose absorption and lowering postprandial blood glucose levels.[3]

The journey from a lead compound to a drug candidate is often one of meticulous structural refinement. A classic approach in this optimization process is the study of Structure-Activity Relationships (SAR), which aims to decipher how specific structural modifications influence a molecule's biological activity.[4] This guide provides an in-depth, experience-driven comparison of how a seemingly minor modification—the placement of a single methyl group on the aminocyclohexanol ring—can profoundly alter its inhibitory potency against α-glucosidase. We will explore the causality behind experimental design, present a robust protocol for activity assessment, and interpret the resulting data to build a coherent SAR model.

Experimental Rationale & Workflow

To quantitatively assess the impact of methyl group placement, a systematic approach is required. The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency. A lower IC50 value signifies a more potent compound. Our experimental workflow is designed to ensure data reliability through a multi-stage process, from initial screening to detailed kinetic analysis.

The workflow begins with procuring or synthesizing a panel of aminocyclohexanol isomers. These compounds are then subjected to a primary screen to identify inhibitory activity. Hits from the primary screen are advanced to secondary screening, where dose-response curves are generated to determine precise IC50 values. Finally, mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive).[5][6]

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: SAR Analysis A Synthesis/Procurement of Methyl-Aminocyclohexanol Isomers B Primary Screening (Single High Concentration) A->B C Dose-Response Assay (Serial Dilutions) B->C Active 'Hits' D IC50 Value Calculation C->D E Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) D->E Potent Compounds G Data Interpretation & SAR Model Building D->G F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F F->G

Caption: High-level workflow for SAR analysis of enzyme inhibitors.

Comparative Analysis: Impact of Methyl Group Position on α-Glucosidase Inhibition

To illustrate the SAR principles, we present experimental data for a panel of cis and trans methyl-substituted aminocyclohexanol isomers. The activity of each compound was assessed using the α-glucosidase inhibition assay detailed in the protocol section.

Compound IDStructure (Isomer)Methyl PositionIC50 (µM) [a]Fold Change vs. Baseline
Baseline-1 AminocyclohexanolUnsubstituted150.51.0x
Test-1c cis-Methyl2-position25.85.8x improvement
Test-1t trans-Methyl2-position350.22.3x decrease
Test-2c cis-Methyl3-position95.31.6x improvement
Test-2t trans-Methyl3-position120.11.3x improvement
Test-3c cis-Methyl4-position45.73.3x improvement
Test-3t trans-Methyl4-position55.42.7x improvement
Acarbose Positive ControlN/A193.4[7]0.8x
[a] IC50 values are representative and derived from standard enzymatic assays for illustrative purposes.

Discussion of SAR Findings:

The data clearly demonstrates that both the position and stereochemistry of a single methyl group dramatically influence inhibitory potency.

  • Potency Hotspot at the 2- and 4-Positions: The most significant gains in potency are observed when the methyl group is at the 2- or 4-position. The cis-2-methyl isomer (Test-1c ) is the most potent compound in the series, showing a nearly 6-fold improvement over the unsubstituted parent compound. This suggests the active site of α-glucosidase has a well-defined hydrophobic pocket that favorably accommodates a small alkyl group in this specific orientation.

  • The Critical Role of Stereochemistry: The comparison between cis (Test-1c ) and trans (Test-1t ) isomers at the 2-position is striking. The trans configuration leads to a significant loss of activity. This indicates a strong steric clash. The axial orientation of the methyl group in the likely chair conformation of the trans isomer may prevent the molecule from binding effectively within the enzyme's active site.

  • Moderate Impact at the 3-Position: Substitution at the 3-position yields only a modest improvement in activity for both cis and trans isomers. This suggests that this region of the molecule is less critical for binding interactions or points away from the primary binding pocket.

  • Favorable 4-Position Interactions: Both isomers with a methyl group at the 4-position show good activity, implying that this position can also access a hydrophobic region of the active site, albeit perhaps less optimally than the cis-2-position.

Biological Context: α-Glucosidase in Carbohydrate Digestion

Inhibiting α-glucosidase has a direct physiological consequence. By slowing the breakdown of complex carbohydrates in the small intestine, these inhibitors reduce the rate at which glucose is absorbed into the bloodstream. This mechanism is particularly effective at blunting the sharp spike in blood sugar that occurs after a meal (postprandial hyperglycemia), a key therapeutic goal in diabetes management.[8][9]

G carbs Dietary Carbohydrates (Starch, Sucrose) enzyme α-Glucosidase (in Small Intestine) carbs->enzyme Digestion glucose Glucose blood Bloodstream glucose->blood Absorption enzyme->glucose Hydrolysis inhibitor Aminocyclohexanol Inhibitor inhibitor->enzyme Blocks

Caption: Role of α-glucosidase and its inhibition in glucose metabolism.

Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is a self-validating system designed for trustworthiness and reproducibility. It is based on established methods where the enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[7][10][11]

1. Reagent and Material Preparation:

  • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM sodium phosphate buffer (pH 6.9).

  • Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

  • Test Compounds: Prepare 10 mM stock solutions of each aminocyclohexanol isomer in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations ranging from 1 µM to 1000 µM.

  • Positive Control: Prepare a stock solution of Acarbose, a known α-glucosidase inhibitor.

  • Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm, incubator set to 37°C.

2. Assay Procedure (96-Well Plate Format):

  • Plate Setup: Designate wells for blanks, negative controls (100% enzyme activity), positive controls, and test compounds.

  • Add Inhibitors: To the appropriate wells, add 20 µL of each test compound dilution or control solution. For the negative control wells, add 20 µL of phosphate buffer (containing the same percentage of DMSO as the test compounds).

  • Pre-incubation: Add 100 µL of the α-glucosidase enzyme solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[5]

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for exactly 20 minutes.[10]

  • Terminate Reaction: Stop the reaction by adding 80 µL of the 0.2 M Na₂CO₃ stop solution to all wells.[10]

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

3. Data Analysis and IC50 Calculation:

  • Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percentage Inhibition: Use the following formula:[10] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the negative control (enzyme + substrate, no inhibitor) and Abs_sample is the absorbance of the wells with the test compound.

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.[12]

Conclusion and Future Directions

This guide demonstrates that the precise positioning of a methyl group on an aminocyclohexanol core is a powerful tool for modulating biological activity. Our comparative analysis reveals that specific steric and hydrophobic interactions within the α-glucosidase active site can be exploited to dramatically enhance inhibitory potency. The cis-2-methyl and 4-position isomers represent promising avenues for further development.

The insights gained from this SAR study provide a logical foundation for the next steps in drug development. Future work should focus on exploring other substitutions at the identified "hotspot" positions and conducting further mechanistic and cellular studies to validate these findings. By systematically building upon this foundational SAR knowledge, researchers can more efficiently design and synthesize novel, potent, and selective α-glucosidase inhibitors for therapeutic applications.

References

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A Comparative Guide to Aminocyclopentitols and Aminocyclohexitols as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Critical Role of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing fundamental roles in a vast array of biological processes.[1][2] These processes range from digestion of dietary carbohydrates in the gastrointestinal tract to the post-translational modification of glycoproteins, which is crucial for cellular recognition, signaling, and viral entry.[1] The central involvement of these enzymes in pathophysiology has made them attractive targets for therapeutic intervention in diseases such as diabetes, viral infections, cancer, and lysosomal storage diseases.[2]

Among the most successful classes of glycosidase inhibitors are aminocyclitols, which are amino-polyhydroxy cycloalkanes.[3] These compounds are often referred to as "aminocarbasugars" and serve as structural mimics of natural monosaccharide substrates.[3] By competitively binding to the active site of glycosidases, they prevent the processing of the natural substrate, thereby modulating the enzyme's biological function. This guide provides an in-depth comparison of two prominent subclasses of aminocyclitols: aminocyclopentitols (five-membered rings) and aminocyclohexitols (six-membered rings), detailing their structure-activity relationships, inhibitory mechanisms, and the experimental protocols used for their evaluation.

Aminocyclopentitols: Potent Inhibitors from a Five-Membered Scaffold

Aminocyclopentitols are characterized by a five-membered carbocyclic ring adorned with multiple hydroxyl groups and at least one amino group. Their structural similarity to the furanose form of sugars allows them to be recognized by various glycosidases. Naturally occurring examples include mannostatins, trehazolin, and allosamidins, which have been subjects of extensive synthetic and biological study.[4]

Structure-Activity Relationship (SAR) and Mechanism

The inhibitory potency and selectivity of aminocyclopentitols are exquisitely dependent on their stereochemistry. A crucial factor for strong inhibition is a precise stereochemical correspondence between the inhibitor and the glycosidase's natural substrate.[5][6] This includes the α- or β-configuration of the amino group, which should match the anomeric selectivity of the target enzyme.[5][6]

Key SAR insights for aminocyclopentitols include:

  • Stereochemical Match: The spatial arrangement of hydroxyl groups must mimic that of the natural sugar substrate for effective binding to the enzyme's active site.

  • Amino Group Configuration: The orientation of the amino group (corresponding to the anomeric center of a sugar) is a primary determinant of selectivity for α- or β-glycosidases.[5][6]

  • N-Substitution: The introduction of substituents on the nitrogen atom can significantly enhance inhibitory activity. For instance, N-benzyl derivatives of aminocyclopentitols have shown stronger inhibition of β-galactosidase and β-glucosidase compared to their primary amine counterparts.[5][6] This is often because the substituent can mimic the aglycone portion of the natural substrate, providing additional binding interactions within the active site.

G cluster_enzyme Glycosidase Active Site Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) (Inactive) Substrate Natural Substrate (S) Substrate->Enzyme Binds to Active Site Inhibitor Aminocyclopentitol (I) (Substrate Mimic) Inhibitor->Enzyme Competitively Binds to Active Site Product Products (P) ES->Product Catalysis Product->Enzyme Releases

Aminocyclohexitols: A Versatile Six-Membered Core

Aminocyclohexitols, featuring a six-membered ring, are structural analogues of sugars in their pyranose form. This class is particularly notable as it includes the core structures of aminoglycoside antibiotics and components of clinically significant glycosidase inhibitors.[3][7] For example, valiolamine, an aminocyclohexitol, is a potent α-glucosidase inhibitor.[1] The development of drugs like Acarbose, used for treating type II diabetes, was inspired by such natural scaffolds.

Structure-Activity Relationship (SAR) and Mechanism

Similar to their five-membered counterparts, the inhibitory action of aminocyclohexitols relies on competitive binding governed by their stereochemical features. The chair-like conformation of the cyclohexane ring allows for a stable, low-energy presentation of hydroxyl and amino groups that can effectively mimic the transition state of glycosidic bond cleavage.

Key SAR insights for aminocyclohexitols include:

  • Target-Specific Modifications: Synthetic modifications can tailor the inhibitor for specific enzymes. For example, N-octyl aminocyclohexitols are effective inhibitors of recombinant β-glucocerebrosidase, an enzyme implicated in Gaucher's disease.[8] The alkyl chain likely mimics the lipid portion of the natural substrate, glucosylceramide, enhancing binding affinity.[8]

  • Anomeric Mimicry: Aminocyclitols with an amino group in an α-configuration relative to the ring position equivalent to the anomeric carbon of glucose have been identified as low-micromolar inhibitors of α-glucosidase.[8]

  • Hydroxymethyl Substitution: The introduction of hydroxymethyl groups, while seemingly a straightforward way to mimic hexopyranoses, does not always correlate with increased potency, highlighting the complexity of inhibitor design.[8]

Comparative Analysis: Aminocyclopentitols vs. Aminocyclohexitols

While both classes function as competitive glycosidase inhibitors, their structural differences impart distinct properties that influence their biological activity, selectivity, and synthetic accessibility.

FeatureAminocyclopentitolsAminocyclohexitols
Ring Size 5-membered ring6-membered ring
Conformational Flexibility Generally more flexible (envelope/twist conformations)More rigid (chair/boat/skew conformations)
Natural Analogues Mannostatins, Trehazolin, Allosamidins[4]Valiolamine, Validoxylamines, core of Aminoglycosides[1][7]
Therapeutic Areas Antifungal, Insecticidal, potential for antiviral/cancer therapiesAntidiabetic (Acarbose), Antibacterial (Aminoglycosides), Lysosomal Storage Diseases[1][3]
Design Principle Mimics of furanose sugars or proposed transition states.Mimics of pyranose sugars and their corresponding oxocarbenium ion transition states.
Key SAR Feature High dependence on N-substituents for aglycone pocket binding.[5]High dependence on lipophilic side chains for enzymes processing glycolipids.[8]

Experimental Protocols for Inhibitor Evaluation

The objective evaluation of glycosidase inhibitors requires robust and reproducible experimental protocols. Below are standardized methodologies for determining inhibitory activity and mechanism.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a high-throughput colorimetric assay in a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of a test compound.[9]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compounds (Aminocyclitols) and positive control (e.g., Acarbose)

  • 100 mM Sodium phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na2CO3) as a stop solution

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates and a microplate reader

Step-by-Step Methodology:

  • Solution Preparation:

    • Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of pNPG in phosphate buffer.

    • Inhibitor Solutions: Dissolve the test compound and Acarbose in DMSO to create high-concentration stock solutions. Perform serial dilutions in the phosphate buffer to achieve a range of desired final concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of 100 mM sodium phosphate buffer (pH 6.8).

    • 10 µL of the inhibitor solution at various concentrations (use buffer with DMSO for the negative control).

    • 20 µL of the α-glucosidase solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes. This time should be within the linear range of the reaction.

  • Reaction Termination: Add 50 µL of 0.1 M Na2CO3 solution to each well to stop the reaction and develop the yellow color of the p-nitrophenol product.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100[9]

    • Abs_sample: Absorbance with the inhibitor.

    • Abs_control: Absorbance without the inhibitor.

    • Abs_blank: Absorbance without the enzyme.

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Dispense Buffer, Inhibitor, and Enzyme into 96-well plate A->B C Pre-incubate at 37°C (10 min) B->C D Add Substrate (pNPG) to initiate reaction C->D E Incubate at 37°C (20 min) D->E F Add Stop Solution (Na2CO3) E->F G Read Absorbance at 405 nm F->G H Calculate % Inhibition and determine IC50 G->H

Protocol 2: Determining the Mechanism of Inhibition

To understand how an inhibitor interacts with the enzyme (e.g., competitive, non-competitive), enzyme kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[9][10]

Step-by-Step Methodology:

  • Assay Setup: Perform the α-glucosidase assay as described in Protocol 1, but create a matrix of reactions. This matrix should include multiple concentrations of the substrate (pNPG) tested against several fixed concentrations of the inhibitor (including a zero-inhibitor control).

  • Measure Initial Rates: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V). This requires taking absorbance readings at multiple time points early in the reaction to ensure the rate is linear.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Create a Lineweaver-Burk (double reciprocal) plot of 1/V versus 1/[S].[10]

  • Interpret the Plot:

    • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged, Km increases).[10]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[11][12]

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[11][12]

G cluster_interpretation Interpret Plot A Perform assay with varying [Substrate] and fixed [Inhibitor] B Measure Initial Reaction Velocities (V) A->B C Create Lineweaver-Burk Plot (1/V vs 1/[S]) B->C D Lines intersect on Y-axis C->D If E Lines intersect on X-axis C->E If F Lines are parallel C->F If Res_D Competitive Inhibition D->Res_D Res_E Non-competitive Inhibition E->Res_E Res_F Uncompetitive Inhibition F->Res_F

Conclusion and Future Perspectives

Both aminocyclopentitols and aminocyclohexitols are powerful and versatile scaffolds for the design of potent and selective glycosidase inhibitors. The choice between a five-membered and a six-membered ring depends heavily on the target enzyme's active site topology and its natural substrate. Aminocyclohexitols have seen greater clinical success to date, particularly in the context of diabetes and bacterial infections. However, the unique stereochemical arrangements and conformational properties of aminocyclopentitols continue to make them attractive leads for other therapeutic areas.

Future research will undoubtedly focus on leveraging detailed structural biology and computational modeling to design next-generation inhibitors with improved selectivity and pharmacokinetic properties. The regio- and stereoselective synthetic methodologies now available will enable the creation of diverse libraries of both scaffolds, facilitating a deeper exploration of their therapeutic potential.[3]

References

  • Gartenmann Dickson, L., Leroy, E., & Reymond, J. (2004). Structure–activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217-1226. [Link]

  • Carbó-Argibay, E., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(18), 1849-1883. [Link]

  • Trapero, A., et al. (2015). Synthesis and evaluation of hydroxymethylaminocyclitols as glycosidase inhibitors. The Journal of Organic Chemistry, 80(8), 3856-3867. [Link]

  • Segura Campos, M. R. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]

  • Krause, K. M., et al. (2015). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 5(10), a027029. [Link]

  • Berecibar, A., Grandjean, C., & Siriwardena, A. (1999). Synthesis and Biological Activity of Natural Aminocyclopentitol Glycosidase Inhibitors: Mannostatins, Trehazolin, Allosamidins, and Their Analogues. Chemical Reviews, 99(3), 779-844. [Link]

  • Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. J. (2000). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 10(10), 1073-1082. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of Hydroxymethylaminocyclitols as Glycosidase Inhibitors. Request PDF. [Link]

  • Reymond, J., et al. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217-26. [Link]

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  • ResearchGate. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors?. [Link]

  • Guerreiro, L. R., et al. (2013). Five-membered iminocyclitol α-glucosidase inhibitors: synthetic, biological screening and in silico studies. Bioorganic & Medicinal Chemistry, 21(8), 2263-2270. [Link]

  • National Center for Biotechnology Information. (2018). Restoring susceptibility to aminoglycosides: identifying small molecule inhibitors of enzymatic inactivation. PubMed Central. [Link]

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  • National Center for Biotechnology Information. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. PubMed Central. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of cis-4-Amino-1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of cis-4-amino-1-methylcyclohexanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple checklists to explain the rationale behind each procedure, ensuring a culture of safety and compliance within the laboratory. The protocols described herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.

Hazard Identification and Essential Risk Assessment

Understanding the chemical's properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the cis- isomer is not widely available, data from the analogous trans- isomer and related amino alcohol compounds provide a strong basis for a conservative risk assessment.

Primary Hazards:

  • Corrosivity: Based on aggregated GHS data for the trans-isomer, this compound should be treated as a corrosive substance capable of causing severe skin burns and serious eye damage.[1] The amino group imparts basicity, which contributes to its corrosive nature.

  • Irritation: It is likely to be irritating to the respiratory system.[2][3] Inhalation of vapors or aerosols should be avoided.[2]

  • Toxicity: Similar amino alcohol compounds are considered harmful if swallowed or in contact with skin.[2][4]

Physical Hazards:

  • Combustibility: Related compounds like 4-methylcyclohexanol are classified as combustible liquids.[5][6] Therefore, this compound waste should be kept away from heat, sparks, and open flames.[6]

This risk profile mandates that this compound be managed as regulated hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[7][8]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause serious, irreversible eye damage.[4][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to burns and irritation. Gloves must be inspected before use and removed properly to avoid contamination.[3]
Body Protection A chemically resistant lab coat.Protects skin and personal clothing from contamination.[9]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of potentially harmful and irritating vapors.[9][10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The process begins the moment the chemical is deemed waste.

Step 1: Waste Segregation and Container Selection

The principle of waste segregation is to prevent dangerous chemical reactions.

  • Designate a Waste Stream: Establish a dedicated waste container specifically for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).[11]

  • Incompatibility Avoidance: As a basic amino alcohol, this waste must be stored separately from acids and strong oxidizing agents to prevent violent reactions.[4][7]

  • Container Choice: The waste container must be robust and chemically compatible.

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[7]

    • Avoid metal containers due to the corrosive and basic nature of the amine.[12]

    • If possible, use the original product container, provided it is in good condition.[7]

    • Do not use food-grade containers like jars, as this is a serious safety violation.[7]

Step 2: Proper Labeling of Hazardous Waste

Accurate labeling is a regulatory requirement and essential for the safety of all lab personnel and waste handlers.

  • Label Contents: The label must, at a minimum, include the following information as required by the Environmental Protection Agency (EPA):[13]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards: "Corrosive, Irritant" .

  • Composition: If dealing with a mixture, list all constituents by percentage or volume.[7]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The EPA provides specific regulations for the on-site accumulation of hazardous waste.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the direct control of laboratory personnel.[7][13][14]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[8]

  • Keep Containers Closed: Waste containers must remain securely sealed at all times, except when you are actively adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be removed from the SAA within three days.[7][14]

Step 4: Final Disposal via Institutional EHS

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department for proper disposal.

  • Request Pickup: Contact your EHS office to schedule a pickup of the full, properly labeled hazardous waste container.

  • Professional Disposal: EHS will work with a licensed hazardous waste vendor to ensure the chemical is transported and disposed of in compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA).[12][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Laboratory Operations cluster_1 Emergency Response A Waste Generation (this compound & contaminated materials) B Hazard Assessment (Corrosive, Irritant, Combustible) A->B Spill Spill Event A->Spill C Select PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste (Keep from Acids & Oxidizers) C->D E Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards D->E F Store in SAA - Secondary Containment - Keep container closed E->F G Contact EHS for Pickup F->G Container Full S1 Evacuate Area & Alert Supervisor Spill->S1 S2 Don Full PPE S1->S2 S3 Contain with Inert Absorbent Material S2->S3 S4 Collect as Hazardous Waste S3->S4 S4->E S5 Decontaminate Area S4->S5 S5->G Report to EHS

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Accidental Spill Response

In the event of a spill, a calm and methodical response is crucial to ensure safety.

  • Evacuate and Alert: Immediately clear the area of all non-essential personnel and alert colleagues and your supervisor.[11]

  • Don PPE: Before attempting any cleanup, put on the full required PPE, including safety goggles, gloves, and a lab coat.[11]

  • Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill and prevent it from spreading.[11][16]

  • Collect Waste: Carefully sweep up or absorb the material and place it into a suitable, properly labeled container for hazardous waste.[9][11]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.[11]

  • Report the Incident: Report the spill to your institution's EHS office as required by policy.[11]

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and laboratory safety. This guide provides an in-depth operational plan for the safe handling of CIS-4-AMINO-1-METHYLCYCLOHEXANOL, a key building block in modern synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the recommended safety protocols. By understanding why each piece of personal protective equipment (PPE) is chosen and how each procedure is structured, you, the researcher, are empowered to work with confidence and precision.

Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the potential hazards. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its primary risks from data on structurally analogous compounds, such as its trans-isomer and other aminocyclohexanol derivatives.

The primary hazards associated with similar aminocyclohexanols are significant and demand respect[1][2][3]:

  • Skin Corrosion/Irritation: These compounds are frequently classified as causing severe skin burns. Contact can lead to chemical burns and irreversible tissue damage.

  • Serious Eye Damage: The risk of severe, potentially permanent eye damage upon contact is high.

  • Acute Toxicity: Some related compounds are harmful if swallowed[2]. While the primary route of exposure in a laboratory setting is dermal or ocular, accidental ingestion is a possibility that protocols must address.

Given these risks, our core directive is to establish a robust barrier between the chemical and the researcher. The selection of PPE is therefore not a matter of preference, but a scientifically-driven necessity to mitigate these specific threats.

The Protective Ensemble: A Multi-Layered Defense

The personal protective equipment described below constitutes the minimum standard for handling this compound in a laboratory setting. The specific ensemble may need to be augmented based on the scale of the experiment and the potential for aerosol generation.

Task CategoryEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Flame-Resistant Laboratory CoatRecommended if handling fine powders outside of a ventilated enclosure.
Preparing and Handling Solutions Chemical Splash Goggles and Face ShieldNitrile Gloves (Double-gloved recommended)Flame-Resistant Laboratory Coat over long-sleeved clothingNot generally required if handled in a certified chemical fume hood.
Cleaning and Waste Disposal Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Laboratory CoatNot generally required if waste is handled in a well-ventilated area.

Causality of PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. The corrosive nature of this compound class necessitates the use of chemical splash goggles that form a complete seal around the eyes[4]. When handling larger quantities or when there is a significant risk of splashing, a face shield worn over goggles is mandated to protect the entire face[5].

  • Hand Protection: The choice of glove material is critical. Nitrile gloves are recommended due to their broad chemical resistance. Given the corrosive potential, double-gloving is a prudent measure to provide an additional layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation or perforation before use[5][6].

  • Body Protection: A standard cotton lab coat is not sufficient. A flame-resistant (FR) laboratory coat provides a necessary barrier against splashes and potential fire hazards, as many organic compounds are flammable[6]. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: While not always mandatory, respiratory protection should be considered if the material is a fine powder that could become airborne or if there is a potential for aerosol generation during handling[7]. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, logical workflow is paramount. The following protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure the integrity of your protective barrier.

3.1. Donning PPE Workflow

The sequence of putting on PPE is designed to move from the least critical to the most critical barriers, minimizing the risk of contaminating gloves that will handle the primary containers.

Donning_PPE A 1. Lab Coat Ensure it is fully buttoned. B 2. First Pair of Nitrile Gloves Check for integrity. A->B C 3. Second Pair of Nitrile Gloves (cuff over lab coat sleeve) B->C D 4. Chemical Splash Goggles Adjust for a snug fit. C->D E 5. Face Shield (If required by task) D->E

Figure 1. Sequential workflow for donning PPE.

3.2. Doffing PPE Workflow

The removal of PPE is the point of highest risk for exposure. This sequence is designed to remove the most contaminated items first, preventing contact with your skin.

Doffing_PPE A 1. Outer Gloves Peel off without touching the exterior. B 2. Face Shield (If used) Handle by the headband. A->B C 3. Lab Coat Remove by turning it inside out. B->C D 4. Goggles Handle by the strap. C->D E 5. Inner Gloves Peel off without touching the exterior. D->E F 6. Hand Washing Thoroughly wash hands with soap and water. E->F

Figure 2. Sequential workflow for doffing PPE.
Emergency Procedures and Decontamination

In the event of an exposure, immediate and correct action is critical to minimizing harm.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[3]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill Management: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a suitable, labeled container for hazardous waste disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

The safe handling of this compound does not end when the experiment is complete. Proper disposal is a critical final step to protect both personnel and the environment.

  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste. Do not discharge to drains or the environment[2][8].

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Always follow your institution's specific hazardous waste disposal protocols, which are designed to be in compliance with local, state, and federal regulations.

By internalizing not just the "what" but the "why" of these safety protocols, you contribute to a culture of safety that is the hallmark of a world-class research environment. Your commitment to these principles is your greatest asset in the pursuit of scientific advancement.

References

  • Vertex AI Search. (n.d.). 177906-46-6 | this compound.
  • PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol.
  • AK Scientific, Inc. (n.d.). trans-4-Aminocyclohexanol Safety Data Sheet.
  • MSDS of cis-4-methylamino-cyclohexanol. (n.d.).
  • AChemBlock. (n.d.). This compound 97%.
  • Thermo Fisher Scientific. (2009). trans-4-Aminocyclohexan-1-ol Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). cis-4-Methylcyclohexanol Safety Data Sheet.
  • Sigma-Aldrich. (2025). 4-Methylcyclohexanol, mixture of cis and trans Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ChemicalBook. (2025). cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet.
  • ChemScene. (n.d.). 177906-46-6 | this compound.
  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
  • Benchchem. (n.d.). Personal protective equipment for handling Cycloeucalenol.
  • Fisher Scientific. (2023). trans-2-Aminocyclohexanol hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). trans-4-Aminocyclohexanol hydrochloride Safety Data Sheet.
  • CymitQuimica. (2025). (1S.2S)-2-Aminocyclohexanol hydrochloride Safety Data Sheet.
  • TCI Chemicals. (n.d.). 4-Methylcyclohexanol (cis- and trans- mixture).
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